molecular formula C22H27FN4O2 B1670913 DPA-714 CAS No. 958233-07-3

DPA-714

货号: B1670913
CAS 编号: 958233-07-3
分子量: 398.5 g/mol
InChI 键: FLZZFWBNYJNHMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[18F]D is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a translocator protein-specific ligand;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N,N-diethyl-2-[2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZZFWBNYJNHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121798
Record name DPA 714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958233-07-3
Record name N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958233-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DPA-714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958233073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPA 714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPA-714
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1H4D2VKZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DPA-714 Mechanism of Action in Microglia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPA-714 is a potent and selective second-generation ligand for the 18 kDa Translocator Protein (TSPO), a mitochondrial outer membrane protein. In the central nervous system (CNS), TSPO is minimally expressed under healthy conditions but is significantly upregulated in activated microglia, making it a key biomarker for neuroinflammation. This compound, particularly in its radiolabeled form ([18F]this compound), is extensively utilized in Positron Emission Tomography (PET) to visualize and quantify microglial activation in a variety of neurological disorders. While its primary role is as an imaging agent, emerging evidence suggests that the interaction of this compound with TSPO may also modulate microglial function, influencing cellular signaling pathways related to inflammation and oxidative stress. This guide provides a comprehensive overview of the mechanism of action of this compound in microglia, detailing its binding characteristics, downstream signaling effects, and the experimental methodologies used to elucidate its function.

This compound and its Target: The Translocator Protein (TSPO)

This compound is a pyrazolopyrimidine acetamide (B32628) derivative that exhibits high affinity and specificity for TSPO. TSPO is a five-transmembrane domain protein primarily located on the outer mitochondrial membrane of various cells, including microglia.[1] In the healthy brain, TSPO expression is low.[1] However, in response to brain injury or inflammation, microglia become activated and markedly increase their expression of TSPO.[2][3] This upregulation is a hallmark of the neuroinflammatory response, positioning TSPO as a valuable target for both diagnosing and potentially treating neurological conditions.[4]

Binding Characteristics of this compound

This compound binds to TSPO with high affinity, displaying favorable kinetics for in vivo imaging. Its binding affinity has been quantified in various studies, demonstrating its potency as a TSPO ligand.

LigandParameterValueSpecies/TissueReference
This compoundKi7.0 ± 0.4 nMRat kidney membranes[2]
[18F]this compoundBinding Potential (BPND)2.17 ± 0.53Rat brain (glioma model)[2]
[18F]this compoundStandardized Uptake Value (SUV)0.16 ± 0.011 g/mlMouse cortex (LPS model)[4]
[18F]this compoundStandardized Uptake Value (SUV)0.032 ± 0.003 g/mlMouse hippocampus (LPS model)[4]

Table 1: Quantitative Binding Data for this compound and its Radiolabeled Form. This table summarizes key binding parameters of this compound, highlighting its high affinity for TSPO and its utility in quantitative PET imaging studies.

Core Mechanism of Action: Downstream Signaling Pathways

The binding of this compound to TSPO on the outer mitochondrial membrane of microglia is the initiating event in its mechanism of action. While this compound is predominantly used to image this binding, evidence suggests that this interaction can trigger downstream signaling cascades that modulate microglial function. The precise and complete signaling network is an active area of research, but current findings point towards involvement in redox homeostasis and inflammatory signaling.

Interaction with NADPH Oxidase and Regulation of Oxidative Stress

A key proposed mechanism of TSPO function in microglia involves its interaction with NADPH oxidase 2 (NOX2), a primary source of reactive oxygen species (ROS) in these cells. This interaction is thought to be crucial for maintaining redox homeostasis.

G DPA714 This compound TSPO TSPO DPA714->TSPO Binds to NOX2 NADPH Oxidase 2 (NOX2) TSPO->NOX2 Interacts with ROS Reactive Oxygen Species (ROS) NOX2->ROS Produces Redox Redox Homeostasis ROS->Redox Regulates G cluster_microglia Activated Microglia DPA714 This compound TSPO TSPO DPA714->TSPO Binds to NLRP3 NLRP3 Inflammasome TSPO->NLRP3 Potentially Modulates Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b IL-1β Caspase1->IL1b Cleaves pro-IL-1β to IL1b_out Secreted IL-1β IL1b->IL1b_out Leads to G Animal Animal Model (e.g., LPS-treated mouse) Injection Intravenous Injection of [18F]this compound Animal->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Image_Reconstruction Image Reconstruction (OSEM/MAP) PET_Scan->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Quantification Quantification (SUV, BP_ND) ROI_Analysis->Quantification

References

An In-depth Technical Guide to DPA-714 and its Target, the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPA-714, a pyrazolopyrimidine acetamide (B32628) derivative, is a high-affinity, selective ligand for the 18 kDa translocator protein (TSPO). Initially known as the peripheral benzodiazepine (B76468) receptor (PBR), TSPO is a highly conserved protein located on the outer mitochondrial membrane. Its expression is significantly upregulated in activated microglia and various cancer cell lines, making it a valuable biomarker for neuroinflammation and oncological processes. This compound, particularly in its radiolabeled form ([¹⁸F]this compound), has emerged as a key molecular imaging tool for visualizing and quantifying TSPO expression in vivo using Positron Emission Tomography (PET). This guide provides a comprehensive overview of this compound, its binding characteristics, its role in modulating steroidogenesis, and detailed experimental protocols for its use in research settings.

Core Compound Properties and Target Interaction

This compound, chemically known as N,N-diethyl-2-[2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide, is a second-generation TSPO ligand designed for improved pharmacokinetic properties and a better signal-to-noise ratio compared to earlier ligands like PK11195.[1]

The Translocator Protein (TSPO)

TSPO is a transmembrane protein primarily localized to the outer mitochondrial membrane.[2] It is a crucial component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT).[3] While ubiquitously expressed, its levels are particularly high in steroidogenic tissues, such as the adrenal glands and gonads, as well as in activated glial cells in the central nervous system.[2][4]

The primary function attributed to TSPO is the translocation of cholesterol from the cytoplasm across the outer mitochondrial membrane to the inner mitochondrial membrane.[5][6] This is the rate-limiting step in the synthesis of all steroid hormones.[7] In the inner mitochondrial membrane, cholesterol is converted to pregnenolone (B344588) by the enzyme cytochrome P450 side-chain cleavage (CYP11A1).[6] Pregnenolone then serves as the precursor for all other steroids.

Binding Affinity and Specificity

This compound exhibits high affinity and selectivity for TSPO. In vitro binding studies have consistently demonstrated its potent interaction with its target.

Parameter Value Assay Condition Reference
Binding Affinity (Ki) 7.0 ± 0.4 nMCompetitive binding assay with [³H]PK11195 in rat kidney membranes.[8][9][10][11]
Specificity Negligible affinity for the central benzodiazepine receptor (CBR).Assessed with [³H]Ro15-1788 and rat brain tissue.[11]

Functional Effects: Steroidogenesis

Ligands that bind to TSPO, such as this compound, can modulate the protein's function, leading to downstream physiological effects. One of the most well-characterized effects is the stimulation of steroidogenesis.

Stimulation of Pregnenolone Synthesis

In vitro studies have shown that this compound can significantly increase the synthesis of pregnenolone in cell models that express TSPO.

Functional Effect Observation Cell Line Reference
Pregnenolone Synthesis Stimulation to levels 80% above baseline.Rat C6 glioma cells.[8][9][10][11]

This effect is consistent with the role of TSPO in facilitating the transport of cholesterol into the mitochondria, thereby increasing the substrate availability for pregnenolone production.

Signaling Pathway and Experimental Workflows

TSPO-Mediated Steroidogenesis Signaling Pathway

The binding of this compound to TSPO is believed to enhance the protein's ability to transport cholesterol into the mitochondria, which is the initial and rate-limiting step in steroid hormone synthesis.

TSPO_Steroidogenesis cluster_cytoplasm Cytoplasm cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Cholesterol_cyto Cholesterol Droplets TSPO TSPO Cholesterol_cyto->TSPO Transported by DPA714 This compound DPA714->TSPO Binds to Cholesterol_ims Cholesterol TSPO->Cholesterol_ims Translocates CYP11A1 CYP11A1 Cholesterol_ims->CYP11A1 Substrate for Pregnenolone Pregnenolone CYP11A1->Pregnenolone Converts to

TSPO-mediated pregnenolone synthesis pathway.
Experimental Workflow: In Vitro Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound like this compound for its target receptor, TSPO.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from rat kidney) Start->Membrane_Prep Incubation Incubation: Membranes + [³H]PK11195 + varying concentrations of this compound Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Washing of Filters to remove non-specific binding Filtration->Washing Scintillation Scintillation Counting to quantify bound radioactivity Washing->Scintillation Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Data_Analysis End End Data_Analysis->End

Workflow for a competitive radioligand binding assay.

Experimental Protocols

In Vitro Radioligand Binding Assay for this compound

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for TSPO using [³H]PK11195 as the radioligand.

Materials:

  • Tissue: Rat kidneys (a rich source of TSPO)

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]PK11195 (specific activity ~80 Ci/mmol)

  • Competitor: this compound

  • Non-specific binding control: Unlabeled PK11195 (10 µM)

  • Equipment:

    • Glass-Teflon homogenizer

    • Refrigerated centrifuge

    • 96-well plates

    • Cell harvester with glass fiber filters (e.g., GF/B or GF/C)

    • Liquid scintillation counter

    • Scintillation vials and cocktail

Procedure:

  • Membrane Preparation: a. Homogenize fresh or frozen rat kidneys in 10-20 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation. e. Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay: a. In a 96-well plate, set up the following in triplicate for a final volume of 250 µL:

    • Total Binding: 50 µL membrane suspension (typically 50-100 µg protein), 50 µL [³H]PK11195 (final concentration ~1-2 nM), and 150 µL Assay Buffer.
    • Non-specific Binding: 50 µL membrane suspension, 50 µL [³H]PK11195, 50 µL unlabeled PK11195 (10 µM), and 100 µL Assay Buffer.
    • Competition: 50 µL membrane suspension, 50 µL [³H]PK11195, and 150 µL of varying concentrations of this compound. b. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters rapidly with 3-4 washes of ice-cold Assay Buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]PK11195). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Steroidogenesis Assay

This protocol outlines a method to assess the functional activity of this compound by measuring its ability to stimulate pregnenolone synthesis in rat C6 glioma cells.[8][9][10][11]

Materials:

  • Cell Line: Rat C6 glioma cells

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control: A known stimulator of steroidogenesis (e.g., 22R-hydroxycholesterol)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • 24-well cell culture plates

    • Equipment for pregnenolone quantification (e.g., ELISA kit, radioimmunoassay (RIA) kit, or LC-MS/MS)

Procedure:

  • Cell Culture: a. Culture rat C6 glioma cells in appropriate culture medium until they reach a suitable confluency for experiments. b. Seed the cells into 24-well plates at a density that allows for optimal growth during the experiment.

  • Compound Treatment: a. Once the cells have adhered and are in the logarithmic growth phase, replace the culture medium with fresh medium containing the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control. b. Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis: a. At the end of the incubation period, collect the cell culture supernatant. b. Quantify the concentration of pregnenolone in the supernatant using a suitable method such as ELISA, RIA, or LC-MS/MS, following the manufacturer's instructions.

  • Data Analysis: a. Normalize the pregnenolone concentrations to the amount of protein in each well (optional, but recommended for accuracy). b. Express the results as a percentage of the vehicle control to determine the fold-increase in pregnenolone synthesis.

In Vivo PET Imaging with [¹⁸F]this compound in a Rat Model

This protocol provides a general framework for conducting PET imaging studies with [¹⁸F]this compound in a rat model of neuroinflammation.

Materials:

  • Animal Model: Rats with induced neuroinflammation (e.g., via stereotactic injection of lipopolysaccharide (LPS) or quinolinic acid) and control rats.

  • Radiotracer: [¹⁸F]this compound (synthesized and quality controlled according to established procedures).[12]

  • Anesthesia: Isoflurane (B1672236) or other suitable anesthetic.

  • Equipment:

    • Small animal PET scanner

    • Tail vein catheter for radiotracer injection

    • Animal handling and monitoring equipment

Procedure:

  • Animal Preparation: a. Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. b. Place a catheter in the tail vein for intravenous injection of the radiotracer. c. Position the animal in the PET scanner, ensuring the head is in the field of view.

  • Radiotracer Injection and Image Acquisition: a. Administer a bolus injection of [¹⁸F]this compound (typically 5-15 MBq) via the tail vein catheter.[13][14] b. Start the PET scan acquisition immediately after injection for dynamic imaging, or at a specific time point post-injection (e.g., 30-60 minutes) for static imaging.[1] c. Acquire data for a specified duration (e.g., 60-90 minutes for dynamic scans, 15-30 minutes for static scans).[1][15]

  • Image Reconstruction and Analysis: a. Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). b. Co-register the PET images with a corresponding anatomical image (e.g., MRI or CT) for accurate localization of brain regions. c. Draw regions of interest (ROIs) on the images corresponding to the area of inflammation and a reference region (e.g., cerebellum). d. Calculate the standardized uptake value (SUV) or the binding potential (BP) to quantify the radiotracer uptake in the ROIs.

  • Displacement Study (for specificity confirmation): a. In a separate cohort of animals, after the initial uptake of [¹⁸F]this compound, administer an intravenous injection of a high dose of unlabeled this compound or another TSPO ligand (e.g., PK11195). b. Continue to acquire PET data and observe the displacement of the radiotracer from the target regions, which confirms specific binding.[1]

Conclusion

This compound is a powerful and versatile tool for the study of the translocator protein. Its high affinity and selectivity, coupled with the ability to be radiolabeled for PET imaging, make it invaluable for investigating the role of TSPO in neuroinflammation, cancer, and steroidogenic processes. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their experimental designs, contributing to a deeper understanding of TSPO's function in health and disease.

References

DPA-714: A Technical Guide to its Application as a Neuroinflammation Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DPA-714, a second-generation radioligand for the 18-kDa translocator protein (TSPO), and its application as a biomarker for neuroinflammation. This document details the core principles of this compound-based imaging, experimental protocols, and quantitative data to facilitate its effective use in preclinical and clinical research.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The ability to non-invasively detect and quantify neuroinflammation in vivo is crucial for understanding disease mechanisms, diagnosing, and monitoring therapeutic interventions.

The 18-kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is a key biomarker of neuroinflammation.[1][2][3] Under normal physiological conditions, TSPO expression in the central nervous system (CNS) is low. However, in response to brain injury or disease, activated microglia and astrocytes upregulate TSPO expression, making it an excellent target for molecular imaging.[1][2][3]

This compound is a pyrazolopyrimidine acetamide (B32628) derivative that binds with high affinity and specificity to TSPO.[4][5] It is typically radiolabeled with fluorine-18 (B77423) ([¹⁸F]this compound) or carbon-11 (B1219553) ([¹¹C]DPA-713) for use with positron emission tomography (PET).[1][6] Compared to the first-generation TSPO radioligand, --INVALID-LINK---PK11195, this compound exhibits a superior signal-to-noise ratio due to lower non-specific binding in the brain.[1][6][7][8]

Mechanism of Action and Signaling

This compound's utility as a neuroinflammation biomarker stems from its specific binding to TSPO on activated microglia. The process can be visualized as a signaling cascade where pathological stimuli lead to microglial activation and subsequent upregulation of TSPO, which is then detectable by [¹⁸F]this compound PET.

DPA714_Signaling_Pathway cluster_0 Pathophysiological Environment cluster_1 Molecular Imaging Pathological\nStimulus Pathological Stimulus Microglia\n(Resting) Microglia (Resting) Pathological\nStimulus->Microglia\n(Resting) Activates Microglia\n(Activated) Microglia (Activated) Microglia\n(Resting)->Microglia\n(Activated) Transforms TSPO Upregulated TSPO Expression Microglia\n(Activated)->TSPO Upregulates PET PET Signal Detection TSPO->PET Emits Positrons DPA714 [¹⁸F]this compound DPA714->TSPO Binds

Figure 1: this compound mechanism of action for neuroinflammation imaging.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies, providing a basis for comparison and experimental design.

Table 1: In Vitro Binding Affinity of TSPO Ligands
CompoundKi (nM)Tissue SourceRadioligand UsedReference
This compound 7.0 ± 0.4Rat Kidney[³H]PK11195[4]
DPA-7134.7 ± 0.2Rat Kidney[³H]PK11195[4]
PK111959.3 ± 0.5Rat Kidney[³H]PK11195[4]
Table 2: [¹⁸F]this compound Uptake in Preclinical Models of Neuroinflammation
ModelBrain RegionUptake Ratio (Lesion/Contralateral)Time Post-InsultReference
Quinolinic Acid (Rat)Ipsilateral Striatum~8N/A[4]
Cerebral Ischemia (Rat)Ischemic Core4.66 ± 2.505-7 days[7]
Herpes Encephalitis (Rat)Infected Brain AreasComparable to [¹¹C]PK111956-7 days[6]
Alzheimer's (APP/PS1 Mouse)Cortex2.77 ± 0.1312-13 months[9]
Alzheimer's (APP/PS1 Mouse)Hippocampus3.33 ± 0.1012-13 months[9]
Zika Virus (Mouse)Global Brain2 to 6-fold increase3-10 days[10][11]
Table 3: Comparison of [¹⁸F]this compound with Other TSPO Radiotracers in a Rat Model of Acute Neuroinflammation
RadiotracerIpsilateral/Contralateral Uptake RatioBinding Potential (BP)Non-specific BindingReference
[¹⁸F]this compound HighestHighestReduced[1][8]
[¹¹C]DPA-713IntermediateIntermediateReduced[1][8]
[¹¹C]PK11195LowestLowestHigh[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radiosynthesis of [¹⁸F]this compound

The most common method for the radiosynthesis of [¹⁸F]this compound is a one-step nucleophilic substitution of a tosylate precursor.[4]

Materials:

  • Tosylate precursor of this compound

  • [¹⁸F]Fluoride (cyclotron-produced)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Water for injection

  • Ethanol (B145695)

  • C18 Sep-Pak cartridge

  • Semi-preparative HPLC system

Procedure:

  • [¹⁸F]Fluoride Trapping: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

  • Elution: The [¹⁸F]fluoride is eluted from the cartridge with a solution of K222 and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: The tosylate precursor, dissolved in acetonitrile, is added to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. The reaction mixture is heated at a specific temperature (e.g., 85°C) for a set time (e.g., 10 minutes).[4]

  • Purification: The crude reaction mixture is purified by semi-preparative reversed-phase HPLC.[4]

  • Formulation: The collected HPLC fraction containing [¹⁸F]this compound is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and then diluted with saline for injection.

  • Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility.

A typical radiosynthesis of [¹⁸F]this compound can be completed in approximately 40-90 minutes with radiochemical yields of 15-20%.[4]

Animal Models of Neuroinflammation

Several animal models are used to evaluate [¹⁸F]this compound's efficacy in detecting neuroinflammation.

  • Excitotoxic Lesion Model: Intrastriatal injection of quinolinic acid or α-amino-3-hydroxy-5-methyl-4-isoxazolopropionic acid (AMPA) in rodents induces a focal neuroinflammatory response.[1][4]

  • Cerebral Ischemia Model: Transient or permanent middle cerebral artery occlusion (MCAO) in rats or mice mimics stroke and the subsequent neuroinflammatory cascade.[7]

  • Neurodegenerative Disease Models: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) are used to study chronic neuroinflammation.[9]

  • Infectious Disease Models: Intranasal inoculation of Herpes Simplex Virus 1 (HSV-1) in rats or Zika virus infection in mice can be used to model virus-induced neuroinflammation.[6][10][11]

In Vivo PET Imaging Protocol

The following is a general protocol for small-animal PET imaging with [¹⁸F]this compound.

Procedure:

  • Animal Preparation: The animal is anesthetized (e.g., with isoflurane) and a tail vein catheter is inserted for radiotracer injection.

  • Radiotracer Administration: A bolus of [¹⁸F]this compound (typically 5-7 MBq) is injected intravenously.[12] For human studies, an administration of approximately 250 MBq is common.[13][14]

  • PET Data Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for a specified duration (e.g., 60-90 minutes for animals, up to 150 minutes for humans).[13][14][15]

  • Image Reconstruction: The acquired PET data are reconstructed using appropriate algorithms (e.g., OSEM3D).

  • Anatomical Co-registration: For accurate localization of the PET signal, a CT or MRI scan is often performed and co-registered with the PET images.

PET Data Quantification

Several kinetic models can be used to quantify [¹⁸F]this compound binding.

  • Two-Tissue Compartment Model (2TCM): This is often the preferred model for detailed quantification of [¹⁸F]this compound kinetics, especially when arterial blood sampling is available.[13][14][16]

  • Simplified Reference Tissue Model (SRTM/SRTM2): This model is used when arterial blood sampling is not feasible. It uses a reference region with negligible specific binding (e.g., cerebellum gray matter) to estimate the binding potential (BPND).[13][17]

  • Logan Plot: A graphical analysis method that can be used with either a plasma input or a reference tissue input to estimate the total volume of distribution (VT).[17]

  • Standardized Uptake Value (SUV) Ratios: A simpler, semi-quantitative method where the uptake in a region of interest is normalized to the uptake in a reference region (e.g., contralateral hemisphere or muscle).[9][17]

DPA714_Experimental_Workflow cluster_0 Preparation cluster_1 Imaging cluster_2 Analysis Radiosynthesis [¹⁸F]this compound Radiosynthesis Injection IV Injection of [¹⁸F]this compound Radiosynthesis->Injection Animal_Model Induce Neuroinflammation (Animal Model) Animal_Model->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Anatomical_Scan CT/MRI Scan Co-registration Co-registration Anatomical_Scan->Co-registration Reconstruction->Co-registration Quantification Kinetic Modeling & Quantification Co-registration->Quantification Interpretation Data Interpretation Quantification->Interpretation

Figure 2: General experimental workflow for [¹⁸F]this compound PET imaging.

Ex Vivo Validation

To validate the in vivo PET findings, ex vivo techniques are employed.

  • Autoradiography: Following the final PET scan, animals are euthanized, and their brains are removed, sectioned, and exposed to a phosphor imaging plate to visualize the distribution of [¹⁸F]this compound at a higher resolution.

  • Immunohistochemistry/Immunofluorescence: Brain sections are stained with antibodies against TSPO and microglial markers (e.g., Iba1) to confirm the co-localization of the radiotracer signal with activated microglia.[9]

  • Biodistribution Studies: Tissues of interest are harvested, weighed, and their radioactivity is measured in a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[18]

Logical Relationships and Comparisons

The choice of a TSPO radioligand is critical for successful neuroinflammation imaging. The following diagram illustrates the key advantages of this compound over the first-generation ligand, --INVALID-LINK---PK11195.

DPA714_Comparison cluster_PK11195 ¹¹C-PK11195 (1st Gen) cluster_DPA714 [¹⁸F]this compound (2nd Gen) TSPO_Imaging Goal: Accurate TSPO Imaging PK_Quant_Difficult Difficult Quantification TSPO_Imaging->PK_Quant_Difficult Challenged by DPA_Quant_Improved Improved Quantification TSPO_Imaging->DPA_Quant_Improved Achieved by PK_High_Nonspecific High Non-specific Binding PK_Low_SNR Low Signal-to-Noise Ratio PK_High_Nonspecific->PK_Low_SNR PK_Low_SNR->PK_Quant_Difficult DPA_Low_Nonspecific Low Non-specific Binding DPA_High_SNR High Signal-to-Noise Ratio DPA_Low_Nonspecific->DPA_High_SNR DPA_High_SNR->DPA_Quant_Improved DPA_F18 ¹⁸F Label (Longer Half-life) DPA_F18->DPA_Quant_Improved Facilitates Clinical Use

Figure 3: Comparison of this compound and PK11195 for TSPO imaging.

Clinical Applications and Future Directions

[¹⁸F]this compound is being investigated in various clinical trials for its potential to diagnose and monitor neuroinflammation in a range of human diseases, including Alzheimer's disease, schizophrenia, chronic pain, and brain tumors.[13][19][20][21] Its favorable characteristics, including high binding affinity, good brain penetration, and improved signal-to-noise ratio, make it a valuable tool for both academic research and pharmaceutical development.[9][22]

Future research will likely focus on:

  • Longitudinal studies to track disease progression and response to anti-inflammatory therapies.[9]

  • Further investigation into the influence of TSPO genotype on [¹⁸F]this compound binding.[23]

  • Head-to-head comparisons with third-generation TSPO radioligands.

  • Exploring its application in a broader range of neurological and psychiatric disorders.

References

Translocator Protein (TSPO) and DPA-714: A Technical Guide to Binding Affinity and Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR), is a highly conserved transmembrane protein primarily located on the outer mitochondrial membrane.[1][2] Its expression is relatively low in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for various neuropathological conditions.[3][4] This upregulation has positioned TSPO as a key target for diagnostic imaging and therapeutic intervention in neurodegenerative diseases, brain injury, and cancer.[2][5]

Among the numerous ligands developed for TSPO, DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) has emerged as a promising second-generation radioligand.[6][7] Its high affinity and specificity for TSPO, coupled with favorable pharmacokinetic properties, have made its fluorine-18 (B77423) labeled counterpart, [¹⁸F]this compound, a widely used radiotracer for Positron Emission Tomography (PET) imaging of neuroinflammation.[8][9][10] This technical guide provides an in-depth overview of the binding affinity of this compound to TSPO, detailed experimental protocols, and the associated signaling pathways.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for TSPO has been characterized through various in vitro binding assays, typically using competitive displacement of a radiolabeled ligand. The dissociation constant (Ki) is a common measure of this affinity, with lower values indicating a stronger binding interaction.

LigandKi (nM)Tissue/Cell LineRadioligandReference
This compound 7.0 ± 0.4 Rat kidney membranes[³H]PK11195[6]
This compound 7.0 Not specifiedNot specified[11]
DPA-7134.7 ± 0.2Rat kidney membranes[³H]PK11195[6]
PK111959.3 ± 0.5Rat kidney membranes[³H]PK11195[6]

Experimental Protocols

In Vitro Competitive Binding Assay for this compound

This protocol outlines a standard method for determining the binding affinity of this compound to TSPO using a competitive displacement assay with [³H]PK11195.

1. Materials and Reagents:

  • Rat kidney tissue (a rich source of TSPO)

  • [³H]PK11195 (radioligand)

  • This compound (unlabeled competitor)

  • PK11195 (unlabeled, for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

2. Membrane Preparation:

  • Homogenize fresh or frozen rat kidney tissue in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh Tris-HCl buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in Tris-HCl buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparation at -80°C until use.

3. Binding Assay:

  • In a series of microcentrifuge tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

  • Add a constant concentration of [³H]PK11195 (typically at or below its Kd value).

  • Add increasing concentrations of unlabeled this compound to competitively displace the [³H]PK11195.

  • For determining non-specific binding, add a high concentration of unlabeled PK11195 (e.g., 10 µM) to a separate set of tubes.

  • Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]PK11195).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging with [¹⁸F]this compound

This protocol provides a general workflow for conducting preclinical or clinical PET imaging studies with [¹⁸F]this compound to assess TSPO expression.

1. Radiotracer Synthesis:

  • [¹⁸F]this compound is typically synthesized via nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.[7][12] The synthesis is usually automated.

2. Subject Preparation:

  • For animal studies, subjects are anesthetized.

  • For human studies, subjects are positioned comfortably in the PET scanner.

  • A transmission scan may be performed for attenuation correction.

3. Radiotracer Administration and PET Scan:

  • A bolus of [¹⁸F]this compound is administered intravenously.[13]

  • Dynamic PET data acquisition is initiated simultaneously with the injection and continues for a specified duration (e.g., 60-90 minutes).[10][13]

4. Blood Sampling (for quantitative analysis):

  • Arterial blood samples are collected throughout the scan to measure the concentration of [¹⁸F]this compound in plasma and to determine the fraction of unchanged radiotracer over time (metabolite analysis).[14]

5. Image Reconstruction and Analysis:

  • PET data are reconstructed into a series of images over time.

  • Regions of interest (ROIs) are drawn on the images corresponding to specific brain structures or other tissues.

  • Time-activity curves (TACs) are generated for each ROI.

  • Kinetic modeling (e.g., two-tissue compartment model, Logan graphical analysis) is applied to the TACs and the arterial input function to estimate outcome measures such as the total volume of distribution (VT), which is proportional to the density of TSPO.[14][15]

  • For semi-quantitative analysis, the standardized uptake value (SUV) can be calculated.

6. Blocking Studies (to confirm specificity):

  • To confirm that the [¹⁸F]this compound signal is specific to TSPO, a blocking study can be performed where a non-radioactive TSPO ligand (e.g., PK11195 or unlabeled this compound) is administered prior to the radiotracer to saturate the TSPO binding sites.[6][10] A significant reduction in the [¹⁸F]this compound signal in the presence of the blocking agent indicates specific binding.

Signaling Pathways and Biological Functions of TSPO

TSPO is implicated in a variety of cellular processes, and its signaling is complex and not yet fully elucidated.[4][16]

Role in Steroidogenesis

One of the most well-studied functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroids and neurosteroids.[1][5] It is proposed that TSPO interacts with other proteins, such as the steroidogenic acute regulatory protein (StAR), to facilitate this cholesterol transport.[1] Ligands like this compound have been shown to stimulate pregnenolone (B344588) synthesis, a downstream product of mitochondrial cholesterol import.[6][7]

Involvement in Inflammation and Apoptosis

TSPO expression is strongly associated with neuroinflammation.[4] It is believed to play a role in modulating the inflammatory response of microglia.[17] TSPO ligands have demonstrated anti-inflammatory and neuroprotective effects.[4] The underlying mechanisms may involve the regulation of cytokine release and reactive oxygen species (ROS) production.[17][18] TSPO also interacts with components of the mitochondrial permeability transition pore (mPTP), such as the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocator (ANT), suggesting a role in apoptosis.[2][19]

Visualizations

TSPO_Signaling_Pathways Ligand TSPO Ligands (e.g., this compound) TSPO TSPO Ligand->TSPO Binds to IMM Inner Mitochondrial Membrane TSPO->IMM Facilitates Cholesterol Transport mPTP mPTP Complex (VDAC, ANT) TSPO->mPTP Modulates ROS ROS Modulation TSPO->ROS Inflammation Inflammation (Microglia Activation) TSPO->Inflammation Modulates Cholesterol Cholesterol Cholesterol->TSPO Transport StAR StAR StAR->TSPO Interacts with Pregnenolone Pregnenolone IMM->Pregnenolone CYP11A1 Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Apoptosis Apoptosis mPTP->Apoptosis ROS->Inflammation NFkB NF-κB Pathway Inflammation->NFkB Cytokines Cytokine Release NFkB->Cytokines

Caption: Overview of TSPO signaling pathways.

DPA714_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Kidney Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash and Resuspend Pellet prep3->prep4 assay1 Incubate Membranes with [³H]PK11195 and this compound prep4->assay1 assay2 Rapid Filtration assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 and Ki analysis2->analysis3

Caption: Experimental workflow for this compound in vitro binding assay.

DPA714_PET_Workflow start Subject Preparation injection IV Injection of [¹⁸F]this compound start->injection scan Dynamic PET Scan injection->scan sampling Arterial Blood Sampling injection->sampling reconstruction Image Reconstruction scan->reconstruction analysis Kinetic Modeling (VT, BPND) sampling->analysis reconstruction->analysis end Quantification of TSPO Expression analysis->end

Caption: Workflow for in vivo [¹⁸F]this compound PET imaging.

Conclusion

This compound is a high-affinity ligand for TSPO, and its radiolabeled form, [¹⁸F]this compound, serves as a powerful tool for the in vivo visualization and quantification of TSPO expression, particularly in the context of neuroinflammation. The experimental protocols detailed in this guide provide a framework for researchers to investigate the binding characteristics of this compound and utilize it for PET imaging studies. A deeper understanding of TSPO's complex signaling pathways will be crucial for the development of novel diagnostics and therapeutics targeting this important mitochondrial protein.

References

A Technical Guide to DPA-714 for Imaging Glial Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPA-714, a pyrazolopyrimidine acetamide, has emerged as a potent and specific second-generation radioligand for the 18 kDa translocator protein (TSPO).[1][2] TSPO is a mitochondrial membrane protein that is significantly upregulated in activated glial cells, particularly microglia and astrocytes, during neuroinflammatory processes.[3][4] This upregulation makes TSPO an attractive biomarker for imaging neuroinflammation in a variety of neurological disorders, including neurodegenerative diseases, epilepsy, stroke, and autoimmune encephalitis.[1][5][6][7] This in-depth guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, experimental protocols, and the signaling pathways involved in its application for imaging glial activation.

Mechanism of Action and Binding Profile

This compound exhibits a high affinity and selectivity for TSPO.[8][9] When labeled with a positron-emitting radionuclide, most commonly Fluorine-18 ([¹⁸F]this compound), it serves as a tracer for Positron Emission Tomography (PET) imaging, allowing for the in vivo visualization and quantification of TSPO expression.[1][8] The increased uptake of [¹⁸F]this compound in specific brain regions is indicative of glial activation and ongoing neuroinflammatory processes.[5][10]

The binding of this compound to TSPO is thought to modulate mitochondrial functions, including cholesterol transport and steroidogenesis, and may play a role in regulating the inflammatory response of glial cells.[3][11][12]

Quantitative Data

The following tables summarize key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: In Vitro Binding Affinity and Functional Activity

ParameterValueSpecies/SystemReference
Ki for TSPO 7.0 ± 0.4 nMRat Kidney Membranes[8]
Affinity for Central Benzodiazepine Receptor (CBR) NegligibleRat Brain Tissue[8]
Pregnenolone Synthesis Stimulation 80% above baselineRat C6 Glioma Cells[8][13]

Table 2: Radiosynthesis of [¹⁸F]this compound

ParameterValueMethodReference
Radiochemical Yield 16%Nucleophilic ¹⁸F-fluoride displacement of a tosylate precursor[8][14]
Specific Activity 270 GBq/µmolNot specified[8][14]
Total Synthesis Time 40 - 90 minutesAutomated synthesizer (e.g., GE TRACERlab MXFDG)[8][15]

Table 3: In Vivo Uptake and Specificity in Preclinical Models

ModelRegion of InterestUptake Ratio (Lesion/Contralateral)Blocking Agent% InhibitionReference
Rat (Quinolinic Acid Lesion)Ipsilateral Striatum8-fold higherPK11195, this compound, DPA-713Reduced to contralateral level[8][13]
Rat (Kainic Acid-induced Status Epilepticus)Epileptogenic RegionsApparent accumulationPK11195 (1 mg/kg)Reversibly displaced[5][16]
Mouse (Zika Virus Infection)Global Brain2- to 6-fold increaseNot specifiedNot specified[6]
Rat (9L Glioma)TumorSignificant accumulationThis compound, PK11195Significant reduction[17][18]
APP/PS1 Mouse (Alzheimer's Model, 12-13 months)Cortex2.77 ± 0.13 vs. 1.93 ± 0.32 (cortex/muscle)PK11195 (1 mg/kg)Significant reduction[19]
APP/PS1 Mouse (Alzheimer's Model, 12-13 months)Hippocampus3.33 ± 0.10 vs. 2.10 ± 0.35 (hippocampus/muscle)PK11195 (1 mg/kg)Significant reduction[19]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline key experimental protocols for working with this compound.

[¹⁸F]this compound Radiosynthesis

The most common method for producing [¹⁸F]this compound is through a one-step nucleophilic aliphatic substitution.[8][15]

  • [¹⁸F]Fluoride Production: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange resin.

  • Elution and Activation: The [¹⁸F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2. The complex is then dried by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: The tosylate precursor of this compound is dissolved in a suitable solvent (e.g., DMSO or acetonitrile) and added to the dried [¹⁸F]fluoride-Kryptofix complex. The reaction mixture is heated (e.g., 85-120°C) for a specific duration (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is purified using semi-preparative reversed-phase high-performance liquid chromatography (HPLC).

  • Formulation: The collected [¹⁸F]this compound fraction is reformulated in a physiologically compatible solution (e.g., saline with ethanol) for injection.

In Vitro TSPO Binding Assay

This protocol determines the binding affinity of this compound for TSPO using a competitive binding assay with a known radioligand, such as [³H]PK11195.[8]

  • Tissue Preparation: Homogenize tissue rich in TSPO (e.g., rat kidneys) in a suitable buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Competitive Binding: Incubate the membrane preparation with a fixed concentration of [³H]PK11195 and varying concentrations of this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]PK11195 binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo PET Imaging in Animal Models

This protocol outlines the general procedure for performing [¹⁸F]this compound PET imaging in animal models of neuroinflammation.[1][5][10]

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner.

  • Radiotracer Injection: Administer a bolus injection of [¹⁸F]this compound (typically via the tail vein). The injected dose will vary depending on the animal model and scanner sensitivity.[20][21]

  • Image Acquisition: Acquire dynamic or static PET scans. Dynamic scans are typically acquired for 60-90 minutes post-injection to allow for kinetic modeling.[1][22] Static images are often acquired at a later time point (e.g., 40-60 minutes post-injection) when specific binding is near its peak.[19]

  • Image Reconstruction and Analysis: Reconstruct the PET data using appropriate algorithms (e.g., OSEM). Co-register the PET images with an anatomical imaging modality like MRI or CT for accurate localization of uptake.

  • Quantification: Define regions of interest (ROIs) and calculate tracer uptake, often expressed as Standardized Uptake Value (SUV) or as a ratio to a reference region (e.g., cerebellum or a pseudo-reference region).[22][23] For dynamic data, kinetic modeling can be applied to estimate binding potential (BP).[10]

Immunohistochemistry for Correlation

To validate that [¹⁸F]this compound uptake corresponds to glial activation, immunohistochemistry is performed on brain tissue post-imaging.[5][10]

  • Tissue Processing: Following the final imaging session, perfuse the animal and collect the brain. Fix the brain in paraformaldehyde and process for cryosectioning or paraffin (B1166041) embedding.

  • Staining: Stain brain sections with antibodies against markers of microglia (e.g., Iba-1) and astrocytes (e.g., GFAP).

  • Microscopy and Analysis: Acquire images of the stained sections using a microscope. Quantify the density and morphology of Iba-1 and GFAP positive cells in regions corresponding to high and low [¹⁸F]this compound uptake.

  • Correlation: Correlate the quantitative immunohistochemistry data with the PET imaging data to confirm the cellular basis of the [¹⁸F]this compound signal.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures related to this compound imaging.

TSPO_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cellular Response TSPO TSPO VDAC VDAC TSPO->VDAC Neurosteroids Neurosteroids TSPO->Neurosteroids Synthesis Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) TSPO->Inflammatory_Response Modulates Apoptosis_Regulation Apoptosis Regulation TSPO->Apoptosis_Regulation Modulates ANT ANT VDAC->ANT Cholesterol Cholesterol Cholesterol->TSPO Transport DPA714 This compound DPA714->TSPO Binds to Glial_Activation Glial Activation (Microglia/Astrocytes) Glial_Activation->TSPO Upregulates

Caption: this compound targets the TSPO protein on the outer mitochondrial membrane.

DPA714_PET_Workflow cluster_preclinical Preclinical Workflow cluster_clinical Clinical Workflow Animal_Model 1. Induce Animal Model (e.g., Neuroinflammation) Injection 3. Inject [¹⁸F]this compound Animal_Model->Injection Radiosynthesis 2. Synthesize [¹⁸F]this compound Radiosynthesis->Injection PET_Scan 4. Perform PET Scan Injection->PET_Scan Image_Analysis 5. Analyze PET Data (Uptake, BP) PET_Scan->Image_Analysis Histology 6. Post-mortem Histology (Iba-1, GFAP) PET_Scan->Histology Correlation 7. Correlate PET and Histology Image_Analysis->Correlation Histology->Correlation Patient_Recruitment 1. Recruit Patients & Controls Injection_C 3. Inject [¹⁸F]this compound Patient_Recruitment->Injection_C Radiosynthesis_C 2. Synthesize [¹⁸F]this compound Radiosynthesis_C->Injection_C PET_MRI_Scan 4. Perform PET/MR Scan Injection_C->PET_MRI_Scan Image_Analysis_C 5. Analyze PET Data (DVR, SUVR) PET_MRI_Scan->Image_Analysis_C Clinical_Correlation 6. Correlate with Clinical Data Image_Analysis_C->Clinical_Correlation

Caption: General experimental workflow for preclinical and clinical this compound PET imaging.

Conclusion

This compound is a valuable and well-characterized radioligand for imaging glial activation via PET. Its high affinity and specificity for TSPO, coupled with favorable kinetics, make it a superior tool compared to first-generation TSPO radiotracers.[1][18] The standardized protocols and extensive quantitative data available provide a solid foundation for researchers and drug development professionals to utilize [¹⁸F]this compound for investigating the role of neuroinflammation in a wide range of CNS disorders and for evaluating the efficacy of novel anti-inflammatory therapies.

References

DPA-714 in Alzheimer's Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DPA-714 in preclinical and clinical models of Alzheimer's disease (AD). This compound, a second-generation radioligand for the 18-kDa translocator protein (TSPO), has emerged as a critical tool for in vivo imaging of neuroinflammation, a key pathological feature of AD. This document details the core principles of this compound based research, including experimental protocols, quantitative data from key studies, and the underlying signaling pathways.

Introduction to this compound and its Target, TSPO

This compound is a pyrazolopyrimidine derivative that binds with high affinity and specificity to TSPO, a protein primarily located on the outer mitochondrial membrane.[1][2] Under normal physiological conditions, TSPO expression in the brain is low. However, in response to brain injury or inflammation, TSPO expression is significantly upregulated in activated microglia and, to a lesser extent, in astrocytes.[3] This makes TSPO an attractive biomarker for neuroinflammation. The radiolabeled form of this compound, typically with Fluorine-18 ([18F]this compound), allows for the non-invasive visualization and quantification of microglial activation using Positron Emission Tomography (PET).[4][5] Compared to the first-generation TSPO radioligand, [11C]PK11195, [18F]this compound offers improved signal-to-noise ratio and lower non-specific binding.[2][6]

Quantitative Data from [18F]this compound PET Studies in AD Models

The following tables summarize key quantitative findings from studies utilizing [18F]this compound in both human subjects with Alzheimer's disease and animal models.

Table 1: [18F]this compound PET in Human Studies of Alzheimer's Disease

Study PopulationKey Quantitative FindingsReference
64 AD patients (38 prodromal, 26 dementia) and 32 healthy controlsHigher [18F]this compound binding in AD groups, particularly at the prodromal stage in the temporo-parietal cortex. TSPO binding was positively correlated with Mini-Mental State Examination (MMSE) scores and grey matter volume.[7][8]
10 AD patients and 6 healthy controlsA reversible two-tissue compartment plasma input model was the preferred method for quantifying [18F]this compound kinetics. Simplified reference tissue model (SRTM)-derived binding potential (BPND) using cerebellar gray matter as a reference correlated well with plasma input-based distribution volume ratio (DVR).[1][3]
Amnestic Mild Cognitive Impairment (aMCI) and AD patients vs. Healthy Controls (HCs)Significantly higher [18F]this compound uptake was observed in patients with aMCI and AD compared to HCs. TSPO PET uptake was significantly correlated with amyloid burden.[9]

Table 2: [18F]this compound PET in Animal Models of Alzheimer's Disease

Animal ModelAgeKey Quantitative FindingsReference
APP/PS1 mice12-13 and 15-16 monthsSignificant difference in [18F]this compound uptake in the cortex and hippocampus compared to wild-type (Wt) mice. No significant difference at 6-7 and 9-10 months. At 15-16 months, cortex/muscle ratio was 2.64 ± 0.14 (APP/PS1) vs. 1.86 ± 0.52 (Wt), and hippocampus/muscle ratio was 2.89 ± 0.53 (APP/PS1) vs. 1.77 ± 0.48 (Wt).[2][5]
APP/PS1-21 mice9 months[18F]this compound uptake was significantly higher in transgenic (TG) mice starting from the 20-40 minute timeframe post-injection.[6]
3xTg-AD mice5 and 10 monthsNo significant difference in [18F]this compound brain uptake was observed between 3xTg-AD and wild-type mice at these ages.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for [18F]this compound PET imaging in both human and animal studies.

Human [18F]this compound PET Imaging Protocol
  • Subject Preparation and Recruitment: Participants are recruited and categorized into groups (e.g., healthy controls, prodromal AD, AD dementia) based on clinical and neuropsychological assessments.[8] All participants provide informed consent.

  • Radiotracer Synthesis: [18F]this compound is synthesized with a high specific activity (e.g., 1,000 ± 330 GBq/μmole) and radiochemical purity (≥ 99.5%).[3]

  • PET Scan Acquisition:

    • A transmission scan (e.g., 6 minutes with a 137Cs point source) is performed before radiotracer injection to correct for tissue attenuation.[8]

    • An intravenous bolus of [18F]this compound (e.g., 200 ± 15 MBq or 250 ± 10 MBq) is administered.[1][8]

    • Dynamic PET data is acquired in list mode for a duration of up to 150 minutes.[1][3]

  • Arterial Blood Sampling (for kinetic modeling): When using a plasma input model, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in the plasma over time.[3]

  • Image Processing and Analysis:

    • PET images are reconstructed using algorithms like ordered-subset expectation maximization (OSEM).[11]

    • Regions of interest (ROIs) are defined on co-registered MRI scans.

    • For quantification, methods such as a simple ratio method with a reference tissue (e.g., cerebellar grey matter) or kinetic modeling (e.g., two-tissue compartment model) are employed to determine binding potentials or distribution volumes.[3][7]

Animal [18F]this compound PET Imaging Protocol (APP/PS1 Mouse Model)
  • Animal Handling: All procedures are conducted in accordance with institutional animal care and use guidelines.[6]

  • Radiotracer Administration: Mice are anesthetized (e.g., with isoflurane) and [18F]this compound is injected intravenously via the tail vein.

  • PET Scan Acquisition:

    • Dynamic PET scans are acquired for a specified duration (e.g., 60 minutes).[6]

    • For blocking experiments to confirm specificity, a non-radioactive TSPO ligand like PK11195 can be co-injected.[5]

  • Image Analysis:

    • Regions of interest (e.g., cortex, hippocampus) are drawn on the PET images, often guided by a co-registered brain atlas or MRI.

    • Uptake is typically expressed as a standardized uptake value (SUV) or as a ratio to a reference region (e.g., muscle or cerebellum).[5][6]

  • Post-mortem Validation: Following the final imaging session, brain tissue is collected for immunohistochemical analysis to confirm microglial activation (e.g., using Iba-1 staining) and TSPO expression.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in Alzheimer's disease research.

G This compound Mechanism of Action in Alzheimer's Disease cluster_0 Pathological Stimuli in AD cluster_1 Microglial Response cluster_2 Molecular Target and Imaging Abeta Amyloid-β Plaques Microglia Resting Microglia Abeta->Microglia activates Tau Neurofibrillary Tangles Tau->Microglia activates ActivatedMicroglia Activated Microglia (Neuroinflammation) Microglia->ActivatedMicroglia activation TSPO Upregulated TSPO Expression ActivatedMicroglia->TSPO leads to PET PET Imaging TSPO->PET detected by DPA714 [18F]this compound DPA714->TSPO binds to

Caption: this compound targets upregulated TSPO on activated microglia in response to AD pathology.

G [18F]this compound PET Imaging Experimental Workflow cluster_0 Pre-Scan cluster_1 Scan Procedure cluster_2 Data Analysis cluster_3 Validation (Animal Models) Subject Subject Recruitment (AD Patient or Animal Model) Injection Intravenous Injection of [18F]this compound Subject->Injection Synthesis [18F]this compound Radiosynthesis Synthesis->Injection PET_Scan Dynamic PET Scan Acquisition Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction ROI Region of Interest Analysis Reconstruction->ROI Quantification Quantification of Binding (e.g., SUV, BPND) ROI->Quantification Immunohistochemistry Post-mortem Immunohistochemistry (Iba-1, TSPO) Quantification->Immunohistochemistry correlates with

Caption: A typical experimental workflow for [18F]this compound PET imaging studies.

G Logical Relationship of this compound Binding and Disease Progression cluster_0 Early AD Stages cluster_1 Later AD Stages High_DPA714 Higher Initial [18F]this compound Binding (Microglial Activation) Protective Protective Microglial Phenotype High_DPA714->Protective suggests Slower_Decline Slower Cognitive Decline Protective->Slower_Decline leads to Low_DPA714 Lower Initial [18F]this compound Binding Detrimental Detrimental Microglial Phenotype Low_DPA714->Detrimental may indicate Faster_Decline Faster Cognitive Decline Detrimental->Faster_Decline leads to

Caption: The relationship between initial this compound binding and clinical progression in AD.

Conclusion and Future Directions

This compound has proven to be a valuable tool for investigating the role of neuroinflammation in Alzheimer's disease. PET imaging with [18F]this compound allows for the in vivo assessment of microglial activation, providing insights into disease mechanisms and potential therapeutic targets. Studies have shown that microglial activation is an early event in the disease process and may have a protective role in the initial stages.[7][8] However, the exact nature of this role and how it changes with disease progression is still under investigation.

Future research will likely focus on longitudinal studies to better understand the dynamic changes in neuroinflammation throughout the course of AD. Furthermore, combining [18F]this compound PET with imaging of other pathological hallmarks, such as amyloid plaques and tau tangles, will provide a more comprehensive picture of the disease process.[8][12] As our understanding of the complex role of neuroinflammation in Alzheimer's disease grows, this compound and other TSPO ligands will continue to be indispensable tools for researchers and drug development professionals.

References

The Role of DPA-714 in Elucidating Parkinson's Disease Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of Parkinson's disease (PD), contributing to the progressive degeneration of dopaminergic neurons. The 18 kDa translocator protein (TSPO) is a promising biomarker for neuroinflammation as it is upregulated in activated microglia and astrocytes. DPA-714, a second-generation TSPO radioligand, offers a high-affinity and specific tool for imaging and quantifying neuroinflammation in vivo using positron emission tomography (PET). This technical guide provides an in-depth overview of the application of this compound in Parkinson's disease research, detailing its mechanism of action, experimental protocols for in vivo and in vitro studies, and a summary of key quantitative findings. Furthermore, this guide presents signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of the molecular mechanisms and experimental designs.

Introduction to this compound and its Mechanism of Action in Parkinson's Disease

This compound is a pyrazolopyrimidine acetamide (B32628) derivative that exhibits high affinity and selectivity for the 18 kDa translocator protein (TSPO), an integral protein of the outer mitochondrial membrane. In the central nervous system, TSPO is sparsely expressed under normal physiological conditions. However, in the context of neuroinflammation, a hallmark of Parkinson's disease, its expression is significantly upregulated, primarily in activated microglia and, to a lesser extent, in reactive astrocytes. This upregulation makes TSPO an attractive target for imaging neuroinflammatory processes.

The radiolabeled form of this compound, [18F]this compound, is a positron-emitting radioligand that, when administered, crosses the blood-brain barrier and binds to TSPO. The concentration of [18F]this compound in specific brain regions can be quantified using positron emission tomography (PET), providing a non-invasive method to visualize and measure the extent and location of microglial activation and neuroinflammation in both preclinical animal models and human subjects with Parkinson's disease. This technique allows researchers to study the progression of neuroinflammation, its correlation with clinical symptoms, and the efficacy of anti-inflammatory therapeutic interventions.

Quantitative Data on [18F]this compound Binding in Parkinson's Disease

The following tables summarize key quantitative findings from [18F]this compound PET studies in both human Parkinson's disease patients and animal models of the disease. These data highlight the increased TSPO expression in relevant brain regions, reflecting the underlying neuroinflammatory pathology.

Table 1: [18F]this compound Binding in Human Parkinson's Disease Patients vs. Healthy Controls

Brain RegionParameterPD Patients (Mean ± SD)Healthy Controls (Mean ± SD)p-valueReference
MidbrainBPNDSignificantly Higher-< 0.001[1]
Frontal CortexBPNDSignificantly Higher-= 0.001[1]
Putamen (contralateral to most affected side)BPNDSignificantly Higher-= 0.038[1]
Substantia Nigra (contralateral to most affected side)BPNDSignificantly Higher-< 0.05[2]
CaudateBPNDSignificantly Higher-< 0.05[2]

BPND: Non-displaceable Binding Potential

Table 2: [18F]this compound Binding in Animal Models of Parkinson's Disease vs. Controls

Animal ModelBrain RegionParameterPD Model (Mean ± SD)Control (Mean ± SD)p-valueReference
6-OHDA Rat ModelStriatum (ipsilateral)SUV Ratio (ipsi/contra)Elevated during weeks 1-3-< 0.05[3][4]
AAV-hα-syn Rat ModelSubstantia Nigra pars compactaBPSignificantly Higher from week 2-< 0.05[5]
AAV-hα-syn Rat ModelStriatumBPIncrement at 16 weeksNo change-[5]

SUV: Standardized Uptake Value; BP: Binding Potential; 6-OHDA: 6-hydroxydopamine; AAV-hα-syn: Adeno-associated virus encoding human alpha-synuclein

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in the context of Parkinson's disease research.

In Vivo [18F]this compound PET Imaging in a Rat Model of Parkinson's Disease

This protocol is adapted from studies utilizing neurotoxin-induced (e.g., 6-OHDA) or viral vector-based (e.g., AAV-hα-syn) rat models of Parkinson's disease.[5][6]

  • Animal Preparation:

    • House adult male Sprague-Dawley or Wistar rats (250-300g) under a 12-hour light/dark cycle with ad libitum access to food and water.

    • Induce the Parkinson's disease model (e.g., stereotactic injection of 6-OHDA into the medial forebrain bundle or AAV-hα-syn into the substantia nigra).

    • Allow for a post-lesion period of at least 2-4 weeks for the pathology to develop.

    • On the day of imaging, fast the animals for 4-6 hours to reduce blood glucose levels.

  • Anesthesia and Catheterization:

    • Anesthetize the rat with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance) in 100% oxygen.

    • Place a catheter in the lateral tail vein for radiotracer injection.

  • Radiotracer Administration:

    • Administer a bolus injection of [18F]this compound (typically 18.5-37 MBq or 0.5-1.0 mCi) via the tail vein catheter.

  • PET Data Acquisition:

    • Position the anesthetized rat in a small-animal PET scanner.

    • Acquire dynamic emission data for 60-90 minutes post-injection.

    • Monitor vital signs (respiration, temperature) throughout the scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization - OSEM).

    • Co-register the PET images with a magnetic resonance imaging (MRI) template or an anatomical atlas for accurate region-of-interest (ROI) delineation.

    • Define ROIs for brain regions of interest, such as the striatum, substantia nigra, and a reference region (e.g., cerebellum).

    • Calculate the standardized uptake value (SUV) or binding potential (BP) for each ROI to quantify [18F]this compound uptake.

In Vitro Autoradiography of [18F]this compound in Brain Sections

This protocol allows for the ex vivo visualization and quantification of TSPO binding in brain tissue sections.[7]

  • Tissue Preparation:

    • Euthanize the animal and rapidly dissect the brain.

    • Freeze the brain in isopentane (B150273) cooled with dry ice.

    • Using a cryostat, cut coronal brain sections (e.g., 20 µm thickness) containing the regions of interest.

    • Thaw-mount the sections onto microscope slides and store at -80°C until use.

  • Incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the sections in a buffer (e.g., Tris-HCl, pH 7.4) for 10-15 minutes at room temperature.

    • Incubate the sections with a solution containing [18F]this compound (e.g., 0.1-1.0 nM) in the same buffer for 60-90 minutes at room temperature.

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing TSPO ligand (e.g., 10 µM PK11195 or unlabeled this compound).

  • Washing:

    • Rapidly wash the slides in ice-cold buffer (e.g., 2 x 2 minutes) to remove unbound radioligand.

    • Perform a final quick rinse in ice-cold deionized water.

  • Imaging and Analysis:

    • Dry the slides thoroughly.

    • Expose the slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several hours to overnight).

    • Scan the imaging plate or film to obtain a digital autoradiogram.

    • Quantify the signal intensity in the regions of interest using densitometry software, and calculate specific binding by subtracting the non-specific binding from the total binding.

Immunohistochemistry for TSPO, Iba1, and GFAP

This protocol is for the histological verification of TSPO expression and its co-localization with microglial (Iba1) and astrocytic (GFAP) markers.

  • Tissue Preparation:

    • Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

    • Cut 30-40 µm thick sections using a cryostat or vibratome.

  • Antigen Retrieval (if necessary):

    • For some antibodies, heat-induced epitope retrieval may be required.

    • Incubate the sections in a citrate (B86180) buffer (pH 6.0) at 90-95°C for 10-20 minutes.

    • Allow the sections to cool down to room temperature.

  • Immunostaining:

    • Wash the sections in PBS.

    • Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

    • Incubate the sections with primary antibodies overnight at 4°C.

      • Anti-TSPO antibody (e.g., rabbit polyclonal, 1:500 dilution)

      • Anti-Iba1 antibody (e.g., goat polyclonal, 1:1000 dilution) for microglia

      • Anti-GFAP antibody (e.g., mouse monoclonal, 1:1000 dilution) for astrocytes

    • Wash the sections extensively in PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, donkey anti-goat Alexa Fluor 594, donkey anti-mouse Alexa Fluor 647) for 1-2 hours at room temperature, protected from light.

    • Wash the sections in PBS.

    • Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Visualize the sections using a confocal or fluorescence microscope.

    • Analyze the co-localization of TSPO with Iba1 and GFAP to determine the cellular source of TSPO expression.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Parkinson's disease pathology using this compound.

G Experimental Workflow for [18F]this compound PET Imaging in a Rat Model of PD cluster_model PD Model Induction cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis model_induction Stereotactic Injection (6-OHDA or AAV-hα-syn) pathology_dev Pathology Development (2-4 weeks) model_induction->pathology_dev animal_prep Animal Preparation (Fasting, Anesthesia) pathology_dev->animal_prep tracer_inj [18F]this compound Injection (IV Bolus) animal_prep->tracer_inj pet_scan Dynamic PET Scan (60-90 min) tracer_inj->pet_scan recon Image Reconstruction (OSEM) pet_scan->recon coreg Co-registration (with MRI/Atlas) recon->coreg roi ROI Delineation coreg->roi quant Quantification (SUV or BP) roi->quant

Caption: Workflow for in vivo [18F]this compound PET imaging in a rat model of Parkinson's disease.

G Microglial Activation and TSPO Signaling in Parkinson's Disease cluster_triggers Pathological Triggers cluster_microglia Microglial Cell cluster_outcome Pathological Outcome alpha_syn α-synuclein aggregates tlr Toll-like Receptors (TLR2/4) alpha_syn->tlr neuronal_damage Neuronal Damage (DAMPs) neuronal_damage->tlr nfkb NF-κB Activation tlr->nfkb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->pro_inflammatory ros Reactive Oxygen Species (ROS) nfkb->ros tspo TSPO Upregulation (Mitochondria) nfkb->tspo neuroinflammation Neuroinflammation pro_inflammatory->neuroinflammation ros->neuroinflammation dpa714 [18F]this compound Binding tspo->dpa714 neuronal_death Dopaminergic Neuronal Death neuroinflammation->neuronal_death

Caption: Signaling cascade of microglial activation and the role of TSPO in Parkinson's disease.

Conclusion

This compound has emerged as a valuable tool for the in vivo investigation of neuroinflammation in Parkinson's disease. Its high affinity and specificity for TSPO, a biomarker of microglial activation, enable the non-invasive quantification of this key pathological process using PET imaging. The data consistently demonstrate increased [18F]this compound binding in brain regions critically affected in Parkinson's disease, both in patients and in animal models. The detailed experimental protocols provided in this guide offer a framework for researchers to reliably implement this compound in their studies. The visualization of the associated signaling pathways and experimental workflows further aids in the conceptual understanding and design of future research. As the field moves towards the development of disease-modifying therapies, this compound and similar TSPO radioligands will be instrumental in assessing the efficacy of novel anti-inflammatory treatments for Parkinson's disease.

References

A Technical Guide to DPA-714 PET Imaging in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the second-generation translocator protein (TSPO) radioligand, [¹⁸F]DPA-714, for Positron Emission Tomography (PET) imaging of neuroinflammation in preclinical stroke models. As the field of neurotherapeutics increasingly targets inflammatory pathways post-stroke, [¹⁸F]this compound PET emerges as a critical tool for in vivo monitoring of glial activation and evaluating the efficacy of anti-inflammatory interventions.

Introduction to this compound and TSPO in Stroke

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is a key biomarker of neuroinflammation.[1] In the healthy brain, TSPO expression is low; however, following an ischemic event, its expression is significantly upregulated in activated microglia and astrocytes within the infarct and peri-infarct regions.[2][3] This makes TSPO an attractive target for molecular imaging.

[¹⁸F]this compound is a pyrazolopyrimidine-based radioligand with high affinity and specificity for TSPO (Ki = 7.0 ± 0.4 nM).[4] Compared to the first-generation TSPO ligand, [¹¹C]PK11195, [¹⁸F]this compound exhibits an improved signal-to-noise ratio, lower non-specific binding, and the practical advantage of a longer half-life due to the fluorine-18 (B77423) isotope.[5][6] These characteristics make it a superior tool for the quantitative assessment of neuroinflammation in stroke.[6]

Quantitative [¹⁸F]this compound PET Data in Stroke Models

The following tables summarize key quantitative findings from preclinical studies using [¹⁸F]this compound PET in rodent models of stroke, primarily the transient middle cerebral artery occlusion (tMCAO) model.

Animal ModelTime Post-MCAORegion of InterestUptake MetricValue (Mean ± SD)Reference
Balb/c MouseDay 1Lesion/NormalRatio1.37 ± 0.09[7][8]
Balb/c MouseDay 3Lesion/NormalRatio1.57 ± 0.17[7][8]
Balb/c MouseDay 7Lesion/NormalRatio1.67 ± 0.29[7][8]
Balb/c MouseDay 10Lesion/NormalRatio2.04 ± 0.38[7][8]
Balb/c MouseDay 16Lesion/NormalRatio1.80 ± 0.30[7][8]

Table 1: Longitudinal [¹⁸F]this compound Uptake in a Mouse MCAO Model. This table illustrates the temporal dynamics of neuroinflammation, as measured by the lesion-to-normal tissue uptake ratio of [¹⁸F]this compound, peaking around day 10 post-ischemia.[7][8]

Animal ModelTime Post-MCAORegion of InterestUptake MetricValue (Mean ± SD)Reference
RatDay 4Ipsilateral Hemisphere%ID/cc~0.2[6]
RatDay 7Ipsilateral Hemisphere%ID/cc~0.35[6]
RatDay 11Ipsilateral Hemisphere%ID/cc~0.45[6]
RatDay 15Ipsilateral Hemisphere%ID/cc~0.3[6]
RatDay 21Ipsilateral Hemisphere%ID/cc~0.25[6]
RatDay 30Ipsilateral Hemisphere%ID/cc~0.15[6]

Table 2: Time Course of [¹⁸F]this compound PET Signal in a Rat MCAO Model. This table presents the percentage of injected dose per cubic centimeter (%ID/cc), showing a peak of tracer uptake at day 11 post-occlusion.[6]

Animal ModelTreatment GroupTime Post-MCAORegion of InterestUptake MetricValue (Mean ± SD)Reference
Balb/c MouseSaline ControlDay 3Lesion/NormalRatio1.73 ± 0.17[8]
Balb/c MouseAMD3100Day 3Lesion/NormalRatio1.47 ± 0.14[8]
Balb/c MouseSaline ControlDay 7Lesion/NormalRatio1.75 ± 0.36[8]
Balb/c MouseAMD3100Day 7Lesion/NormalRatio1.64 ± 0.17[8]

Table 3: Effect of Anti-Inflammatory Treatment (AMD3100) on [¹⁸F]this compound Uptake. This table demonstrates the utility of [¹⁸F]this compound PET in monitoring therapeutic response, showing a significant reduction in tracer uptake in the treated group at day 3.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the core experimental protocols for [¹⁸F]this compound PET imaging in stroke models.

Radiosynthesis of [¹⁸F]this compound

[¹⁸F]this compound is typically synthesized via a nucleophilic substitution of a tosylate precursor.[9][10] The process involves the reaction of [¹⁸F]fluoride with the precursor dissolved in a suitable solvent like acetonitrile (B52724) at an elevated temperature.[11] The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity (>99%).[5] The specific activity is generally high, in the range of 113.9 ± 36.9 GBq/μmol.[10]

Animal Models of Stroke

The most common model is the transient middle cerebral artery occlusion (tMCAO).

  • Species: Male Balb/c mice (25-30g) or rats are frequently used.[6][7]

  • Anesthesia: Anesthesia is induced and maintained with isoflurane (B1672236) (e.g., 3.5% for induction, 2% for maintenance).[7]

  • Procedure: A midline neck incision is made to expose the carotid arteries. A silicone-coated suture is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 60 minutes).[7] Reperfusion is initiated by withdrawing the suture. Sham-operated animals undergo the same surgical procedure without suture insertion. Body temperature is maintained at 37°C throughout the surgery.[7]

[¹⁸F]this compound PET Imaging Protocol
  • Scanner: A small-animal PET scanner is used for image acquisition.[7]

  • Tracer Injection: [¹⁸F]this compound is administered intravenously (e.g., via tail vein injection).[9]

  • Image Acquisition: Dynamic or static scans can be performed. For longitudinal studies, a 15-minute static scan may be acquired 60 minutes after tracer injection.[7] For kinetic modeling, a dynamic acquisition of 60-90 minutes is often employed.[7][12]

  • Displacement Studies: To confirm the specificity of [¹⁸F]this compound binding to TSPO, a displacement study can be performed. This involves the administration of a non-radiolabeled TSPO ligand, such as PK11195 (e.g., 5 mg/kg), during the dynamic PET scan.[7] A significant reduction in the PET signal post-injection confirms specific binding.

Data Analysis
  • Image Co-registration: PET images are often co-registered with anatomical images from Magnetic Resonance Imaging (MRI) or a standard template for accurate anatomical localization of the signal.[6]

  • Region of Interest (ROI) Definition: ROIs are drawn on the ischemic lesion (identified, for example, on T2-weighted MRI) and a contralateral reference region.[7] The cerebellum is also sometimes used as a reference region.[2]

  • Quantification: Tracer uptake is quantified using metrics such as the standardized uptake value (SUV), the percentage of injected dose per cubic centimeter (%ID/cc), or ratios of uptake in the lesion versus a reference region.[6][7][13] For dynamic studies, kinetic modeling can be applied to estimate binding parameters like the distribution volume (VT).[12]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the TSPO signaling pathway in neuroinflammation and a typical experimental workflow for [¹⁸F]this compound PET imaging in stroke models.

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response TSPO TSPO PBRM PBRM Complex TSPO->PBRM ROS ROS Production TSPO->ROS Apoptosis Apoptosis TSPO->Apoptosis VDAC VDAC VDAC->PBRM ANT ANT ANT->PBRM Cholesterol_IMM Cholesterol (Inner Membrane) PBRM->Cholesterol_IMM Translocation Cholesterol_OMM Cholesterol (Outer Membrane) Cholesterol_OMM->TSPO Transport P450scc P450scc Cholesterol_IMM->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Inflammation Neuroinflammation Neurosteroids->Inflammation Modulation (Anti-inflammatory) Stroke Ischemic Stroke Microglia_Activation Microglia/Astrocyte Activation Stroke->Microglia_Activation TSPO_Upregulation TSPO Upregulation Microglia_Activation->TSPO_Upregulation Microglia_Activation->Inflammation TSPO_Upregulation->TSPO Increased Expression

Caption: TSPO signaling in the context of neuroinflammation after stroke.

DPA714_PET_Workflow cluster_Animal_Model Animal Model Preparation cluster_Imaging_Procedure PET Imaging cluster_Data_Analysis Data Analysis MCAO Induce Stroke (tMCAO) Injection IV Injection of [¹⁸F]this compound MCAO->Injection Sham Sham Surgery (Control) Sham->Injection Radiosynthesis [¹⁸F]this compound Radiosynthesis Radiosynthesis->Injection PET_Scan PET Scan Acquisition (Static or Dynamic) Injection->PET_Scan CoReg Image Co-registration (PET + MRI) PET_Scan->CoReg MRI_Scan Anatomical MRI MRI_Scan->CoReg ROI ROI Definition (Lesion, Contralateral) CoReg->ROI Quant Quantification (Uptake Ratios, SUV, etc.) ROI->Quant Stats Statistical Analysis Quant->Stats

References

DPA-714 as a Tool for Epilepsy Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Growing evidence implicates neuroinflammation in the pathogenesis and progression of epilepsy, making it a critical target for novel therapeutic and diagnostic strategies. The 18 kDa translocator protein (TSPO) is a mitochondrial outer membrane protein that is upregulated in activated microglia and astrocytes, key cellular players in neuroinflammation. DPA-714 is a second-generation, high-affinity TSPO ligand that has emerged as a powerful tool for in vivo imaging of neuroinflammation in the epileptic brain using positron emission tomography (PET). This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical epilepsy research. We present detailed experimental protocols for its use in animal models, quantitative data on its binding characteristics, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Role of Neuroinflammation in Epilepsy

Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of epilepsy.[1][2] Seizure activity can trigger a cascade of inflammatory responses within the brain, primarily mediated by microglia and astrocytes.[3][4] This neuroinflammatory state can, in turn, lower the seizure threshold and contribute to the development and recurrence of seizures, creating a vicious cycle.[1][2] Consequently, targeting neuroinflammation presents a promising avenue for the development of disease-modifying therapies for epilepsy.

The 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor, is a key biomarker of neuroinflammation.[3][5] Under normal physiological conditions, TSPO expression in the brain is low. However, in response to brain injury or inflammation, its expression is significantly upregulated in activated microglia and, to some extent, in reactive astrocytes.[3][4] This upregulation makes TSPO an attractive target for molecular imaging agents to visualize and quantify neuroinflammation in vivo.

This compound: A High-Affinity Ligand for TSPO

This compound (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) is a second-generation TSPO ligand with high affinity and specificity.[6] It represents a significant improvement over the first-generation TSPO radioligand, [11C]PK11195, due to its lower nonspecific binding and higher signal-to-noise ratio.[6] These characteristics make [18F]this compound, the radiolabeled version of this compound, an excellent PET tracer for quantifying TSPO expression and, by extension, neuroinflammation in the brain.[1][2]

Mechanism of Action

This compound binds to TSPO on the outer mitochondrial membrane of activated glial cells.[3] This binding can be quantified using PET imaging, providing a non-invasive method to assess the extent and location of neuroinflammation. In epilepsy research, [18F]this compound PET allows for the longitudinal study of neuroinflammatory processes throughout the different stages of the disease, from the initial insult to the chronic phase.[1][2]

Quantitative Data

The binding affinity of this compound for TSPO has been well-characterized. The following tables summarize key quantitative data for this compound and the reference compound PK11195. IC50 data for this compound was not available in the reviewed literature.

Compound Binding Affinity (Ki) for TSPO Reference
This compound7.0 ± 0.4 nM[6]
PK111959.4 ± 0.5 nM[6]
Table 1: In Vitro Binding Affinities for TSPO
Animal Model Brain Region Time Post-SE [18F]this compound Binding Potential (BPND) Reference
Kainic Acid (Rat)AmygdalaDay 3~1.8[7]
Day 7~2.0[7]
Piriform CortexDay 3~1.7[7]
Day 7~1.9[7]
Ventral HippocampusDay 3~1.6[7]
Day 7~1.5[7]
Table 2: [18F]this compound Binding Potential in a Rat Model of Epilepsy

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in epilepsy research.

Kainic Acid-Induced Status Epilepticus Model in Rats

The systemic administration of kainic acid (KA) is a widely used method to induce status epilepticus (SE) and model temporal lobe epilepsy in rodents.[1][2]

  • Animal Preparation: Use adult male Sprague-Dawley or Wistar rats (250-300g). House animals individually with free access to food and water.

  • Kainic Acid Administration: Prepare a solution of kainic acid in sterile 0.9% saline. Administer a single subcutaneous injection of KA at a dose of 15 mg/kg.[1][2]

  • Seizure Monitoring: Continuously monitor the animals for behavioral seizures for at least 4 hours post-injection. Seizure severity can be scored using the Racine scale. The onset of SE is defined as continuous seizure activity.

  • Post-SE Care: To reduce mortality, administer diazepam (10 mg/kg, i.p.) 2 hours after the onset of SE. Provide supportive care, including subcutaneous saline for hydration and softened food.

  • Experimental Timeline: Animals can be used for imaging or histological studies at various time points post-SE (e.g., 1, 3, 7, 14, and 28 days) to study the progression of neuroinflammation.[1][2]

[18F]this compound PET Imaging

PET imaging with [18F]this compound allows for the in vivo quantification of TSPO expression.

  • Radiotracer Synthesis: [18F]this compound is synthesized via nucleophilic substitution of a tosyl-precursor with [18F]fluoride.

  • Animal Preparation: Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen). Place a catheter in the tail vein for radiotracer injection.

  • Radiotracer Injection: Inject a bolus of [18F]this compound (typically 18-37 MBq) intravenously.[1][2]

  • PET Scan Acquisition: Acquire dynamic PET data for 60-90 minutes using a small-animal PET scanner.[8]

  • Image Analysis: Reconstruct the PET data and co-register with a T2-weighted MRI template for anatomical reference. Define regions of interest (ROIs) for relevant brain structures (e.g., hippocampus, amygdala, piriform cortex). Calculate the binding potential (BPND) using a reference tissue model, with the cerebellum often used as the reference region.[7]

Autoradiography

Autoradiography provides a high-resolution ex vivo method to visualize the distribution of [18F]this compound binding.

  • Tissue Preparation: Following the final PET scan or at a designated endpoint, euthanize the animal and rapidly extract the brain. Freeze the brain in isopentane (B150273) cooled with dry ice.

  • Sectioning: Cut 20 µm coronal brain sections using a cryostat and thaw-mount them onto microscope slides.

  • Incubation: Incubate the sections with a solution containing [18F]this compound (e.g., 0.1-1.0 nM) in a suitable buffer (e.g., Tris-HCl) for 60-90 minutes at room temperature.

  • Washing: Wash the slides in ice-cold buffer to remove unbound radioligand, followed by a brief dip in distilled water.

  • Exposure: Expose the dried slides to a phosphor imaging plate or autoradiographic film for a duration determined by the radioactivity on the slides.

  • Imaging and Analysis: Scan the imaging plate or film to obtain a digital image of the radioligand binding. Quantify the signal intensity in different brain regions using densitometry software.

Immunohistochemistry

Immunohistochemistry is used to identify the cellular localization of TSPO and to characterize the neuroinflammatory response by staining for microglia and astrocyte markers.

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose (B13894) solution for cryoprotection.

  • Sectioning: Cut 30-40 µm thick coronal sections on a freezing microtome or cryostat.

  • Antigen Retrieval (if necessary): For some antibodies, heat-induced epitope retrieval in citrate (B86180) buffer (pH 6.0) may be required.

  • Blocking: Block non-specific binding by incubating the sections in a solution containing normal serum (e.g., goat or donkey serum) and a detergent (e.g., Triton X-100) in PBS for 1-2 hours.[9]

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies against:

    • Microglia: Rabbit anti-Iba1 (1:500 - 1:1000)[9][10]

    • Astrocytes: Mouse anti-GFAP (1:1000 - 1:2000)[10]

  • Secondary Antibody Incubation: Wash the sections in PBS and then incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1-2 hours at room temperature.[11]

  • Mounting and Imaging: Wash the sections, mount them onto slides with a mounting medium containing DAPI for nuclear counterstaining, and image using a fluorescence or confocal microscope.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and biological processes related to the use of this compound in epilepsy research.

experimental_workflow cluster_model Epilepsy Model Induction cluster_imaging In Vivo Imaging cluster_histology Ex Vivo Analysis Rat Sprague-Dawley Rat KA_injection Kainic Acid Injection (15 mg/kg, s.c.) Rat->KA_injection SE Status Epilepticus KA_injection->SE DPA_injection [18F]this compound Injection (i.v.) SE->DPA_injection Euthanasia Euthanasia SE->Euthanasia PET_scan PET Scan (60-90 min) DPA_injection->PET_scan Image_analysis Image Analysis (BPND) PET_scan->Image_analysis Brain_extraction Brain Extraction Euthanasia->Brain_extraction Autoradiography Autoradiography Brain_extraction->Autoradiography IHC Immunohistochemistry (Iba1, GFAP) Brain_extraction->IHC

Caption: Experimental workflow for using this compound in a rat model of epilepsy.

tspo_signaling cluster_cell Activated Microglia/Astrocyte cluster_mito Mitochondrion cluster_downstream Downstream Effects TSPO TSPO VDAC VDAC TSPO->VDAC P450scc P450scc TSPO->P450scc ROS ROS Production TSPO->ROS Inflammatory_cytokines Inflammatory Cytokine Release TSPO->Inflammatory_cytokines ANT ANT VDAC->ANT Pregnenolone_out Pregnenolone P450scc->Pregnenolone_out Cholesterol_in Cholesterol Cholesterol_in->TSPO Neurosteroids Neurosteroid Synthesis Pregnenolone_out->Neurosteroids DPA714 This compound DPA714->TSPO Binds to

Caption: Simplified signaling pathway of TSPO in neuroinflammation.

logical_relationship Epileptic_Seizure Epileptic Seizure Glial_Activation Microglia/Astrocyte Activation Epileptic_Seizure->Glial_Activation TSPO_Upregulation TSPO Upregulation Glial_Activation->TSPO_Upregulation DPA714_Binding [18F]this compound Binding TSPO_Upregulation->DPA714_Binding PET_Signal Increased PET Signal DPA714_Binding->PET_Signal Neuroinflammation_Marker Marker of Neuroinflammation PET_Signal->Neuroinflammation_Marker

Caption: Logical relationship of this compound as a biomarker for epilepsy-induced neuroinflammation.

Discussion and Future Directions

This compound has proven to be an invaluable tool for the preclinical investigation of neuroinflammation in epilepsy. Its high affinity and specificity for TSPO, coupled with the quantitative capabilities of PET imaging, allow for a detailed spatiotemporal characterization of the inflammatory processes that accompany seizures and contribute to epileptogenesis. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound effectively in their own studies.

Future research directions could focus on several key areas. Firstly, the use of [18F]this compound PET in longitudinal studies of chronic epilepsy models will be crucial to understand the long-term dynamics of neuroinflammation and its impact on disease progression. Secondly, combining [18F]this compound PET with other imaging modalities, such as magnetic resonance spectroscopy (MRS) to measure neurochemical changes, could provide a more comprehensive picture of the epileptic brain. Finally, the development of novel TSPO ligands with even more favorable properties, such as reduced sensitivity to the human TSPO polymorphism, will further enhance the utility of this approach for both preclinical research and eventual clinical translation.

Conclusion

This compound is a robust and reliable tool for epilepsy research, enabling the non-invasive imaging and quantification of neuroinflammation. This technical guide provides the necessary information for its successful implementation in preclinical studies, from animal model induction to advanced imaging and histological analysis. By facilitating a deeper understanding of the role of neuroinflammation in epilepsy, this compound will undoubtedly contribute to the development of novel diagnostics and therapeutics for this debilitating disorder.

References

The Neuroprotective Potential of DPA-714: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPA-714, a pyrazolopyrimidine acetamide (B32628) derivative, has emerged as a significant research tool in neuroscience, primarily recognized for its high affinity and selectivity as a ligand for the 18 kDa translocator protein (TSPO). While extensively utilized as a positron emission tomography (PET) imaging agent for visualizing neuroinflammation, a growing body of evidence suggests that this compound and other TSPO ligands possess intrinsic neuroprotective properties. This technical guide synthesizes the current understanding of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing insights into experimental protocols. Furthermore, this guide presents critical signaling pathways and experimental workflows in a visually accessible format to facilitate further research and drug development in the field of neuroprotection.

Introduction: this compound and the Translocator Protein (TSPO)

This compound (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) is a second-generation TSPO ligand that exhibits superior binding affinity and a better signal-to-noise ratio compared to the first-generation ligand, PK11195.[1][2] TSPO, formerly known as the peripheral benzodiazepine (B76468) receptor, is a five-transmembrane domain protein located on the outer mitochondrial membrane.[3] In the central nervous system (CNS), TSPO is expressed at low levels under physiological conditions. However, its expression is significantly upregulated in activated microglia and, to a lesser extent, in astrocytes and neurons following brain injury or in neurodegenerative diseases.[3][4] This upregulation makes TSPO an attractive target for both imaging and therapeutic intervention in a variety of neurological disorders, including stroke, traumatic brain injury (TBI), Alzheimer's disease, and Parkinson's disease.[5][6][7][8]

The Core of Neuroprotection: TSPO Modulation

The neuroprotective effects of TSPO ligands, including this compound, are primarily attributed to their ability to modulate the neuroinflammatory response, which is a key contributor to secondary injury in many neurological conditions. The binding of ligands to TSPO can initiate a cascade of intracellular events that collectively contribute to a neuroprotective environment.

Modulation of Microglial Activation

Activated microglia are a hallmark of neuroinflammation and can adopt different phenotypes, ranging from a pro-inflammatory (M1) to an anti-inflammatory (M2) state. TSPO ligands have been shown to influence this balance.[9] By binding to TSPO on activated microglia, this compound is thought to promote a shift towards a more neuroprotective phenotype, characterized by the reduced release of pro-inflammatory cytokines and an increased capacity for phagocytosis and tissue repair.

Attenuation of Pro-inflammatory Cytokine Release

A critical aspect of the neuroprotective action of TSPO ligands is the suppression of pro-inflammatory cytokine production. Studies have demonstrated that TSPO ligands can inhibit the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) from activated microglia.[1][9] This dampening of the inflammatory cascade helps to limit the extent of secondary neuronal damage.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and promoting the maturation and release of IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous neurodegenerative diseases. Research suggests that TSPO ligands can inhibit the activation of the NLRP3 inflammasome in microglia, thereby reducing the production of potent pro-inflammatory cytokines.[5][9]

Promotion of Neurosteroid Synthesis

TSPO is involved in the transport of cholesterol across the mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids such as pregnenolone (B344588) and its derivatives.[6][10] These neurosteroids have well-documented neuroprotective, anti-inflammatory, and anti-apoptotic properties. By facilitating cholesterol transport, TSPO ligands like this compound may enhance the production of these endogenous protective molecules, contributing to neuronal survival and functional recovery.[6]

Quantitative Data on this compound in Preclinical Models

The majority of quantitative data for this compound comes from PET imaging studies, where the radiolabeled form, [18F]this compound, is used to measure TSPO expression as a proxy for neuroinflammation. While these studies do not directly measure the therapeutic efficacy of unlabeled this compound, they provide valuable insights into the modulation of its target in various disease models and in response to therapeutic interventions.

Disease Model Animal Model Key Quantitative Findings Reference(s)
Stroke (Ischemia) Mouse (MCAO)[18F]this compound uptake peaked around day 10 post-ischemia. Treatment with AMD3100 significantly decreased the [18F]this compound signal.[5][11][12]
Rat (MCAO)Significant increase in [18F]this compound uptake in the ischemic area from day 7, peaking at day 11.[4][13]
Rat (MCAO)BMSC therapy significantly inhibited the increase in [18F]this compound uptake 10 days after MCAO.[14]
Traumatic Brain Injury (TBI) Rat (CCI)[18F]this compound uptake peaked around day 6 post-TBI (lesion-to-normal ratio of 2.65 ± 0.36).[6][9]
Mouse (CHI)Increased [18F]this compound uptake in focal brain lesions on days 7 and 16 post-TBI.[15]
Epilepsy Rat (Kainic Acid)Apparent accumulation of [18F]this compound in epileptogenic regions 3 days after status epilepticus.[3][16]
Alzheimer's Disease APP/PS1 MouseSignificantly higher [18F]DPA714 uptake in the cortex and hippocampus of 12-13 and 15-16-month-old mice compared to wild-type.[7]
Parkinson's Disease Rat (AAV-hα-syn)Higher in vivo [18F]-DPA-714 binding potential from the second week post-inoculation, antedating dopaminergic cell loss.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis of [18F]this compound for PET imaging and a general protocol for administering unlabeled this compound in a therapeutic context.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction.

  • [18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Trapping and Elution: The produced [18F]fluoride is trapped on an anion exchange cartridge (e.g., QMA). It is then eluted with a solution of potassium carbonate (K2CO3) and Kryptofix 2.2.2 (K222) in acetonitrile (B52724)/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile to ensure anhydrous conditions.

  • Fluorination Reaction: The tosylate precursor of this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and added to the dried [18F]fluoride/K222 complex. The reaction mixture is heated to promote the nucleophilic substitution of the tosylate group with [18F]fluoride.

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]this compound.

  • Formulation: The collected HPLC fraction containing [18F]this compound is reformulated in a physiologically compatible solution (e.g., saline with ethanol) for injection.

  • Quality Control: The final product undergoes quality control tests, including radiochemical purity, specific activity, and sterility testing.

In Vivo Administration of Unlabeled this compound for Therapeutic Studies

This protocol provides a general framework for assessing the neuroprotective effects of unlabeled this compound in an animal model of acute brain injury (e.g., stroke or TBI).

  • Animal Model Induction: Induce the desired brain injury in the experimental animals (e.g., middle cerebral artery occlusion for stroke or controlled cortical impact for TBI).

  • This compound Preparation: Dissolve unlabeled this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80 to aid solubility).

  • Drug Administration:

    • Dose: Based on literature for other TSPO ligands, a dose range of 0.1 to 10 mg/kg can be explored. A dose-response study is recommended.

    • Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injections are common.

    • Timing: The timing of administration is critical. For acute injuries, treatment is often initiated shortly after the insult (e.g., 30 minutes to 6 hours post-injury) and may be continued for several days.

  • Outcome Measures:

    • Behavioral Assessments: Conduct a battery of behavioral tests to assess neurological function at various time points post-injury (e.g., neurological deficit score, rotarod test, Morris water maze).

    • Histological Analysis: At the end of the study, perfuse the animals and collect the brains for histological analysis.

      • Infarct/Lesion Volume: Stain brain sections with triphenyltetrazolium (B181601) chloride (TTC) or cresyl violet to measure the volume of the damaged tissue.

      • Neuronal Viability: Use markers like NeuN to quantify surviving neurons in the penumbra or peri-lesional area.

      • Apoptosis: Perform TUNEL staining to assess the extent of apoptotic cell death.

      • Microglial Activation and Cytokine Expression: Use immunohistochemistry or immunofluorescence to stain for markers of microglial activation (e.g., Iba1) and pro-/anti-inflammatory cytokines.

  • Statistical Analysis: Compare the outcomes between the this compound-treated group, a vehicle-treated control group, and a sham-operated group using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using the DOT language to illustrate key signaling pathways and workflows.

Signaling Pathways

G cluster_downstream Downstream Neuroprotective Effects DPA714 This compound TSPO TSPO (Outer Mitochondrial Membrane) DPA714->TSPO Binds to Microglia Activated Microglia TSPO->Microglia Modulates Cholesterol Cholesterol Transport TSPO->Cholesterol Facilitates Inflammasome NLRP3 Inflammasome Inhibition Microglia->Inflammasome Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Phenotype Shift to Anti-inflammatory Microglial Phenotype Microglia->Phenotype Neurosteroid Neurosteroid Synthesis (e.g., Pregnenolone) Cholesterol->Neurosteroid Viability Increased Neuronal Viability Neurosteroid->Viability Apoptosis Reduced Neuronal Apoptosis Inflammasome->Apoptosis Cytokines->Apoptosis Phenotype->Viability G cluster_imaging PET Imaging Workflow cluster_therapeutic Therapeutic Study Workflow AnimalModel_img Induce Neurological Disease Model Radiosynthesis_img Synthesize [18F]this compound Injection_img Inject [18F]this compound Radiosynthesis_img->Injection_img PETScan_img Perform PET/CT or PET/MR Scan Injection_img->PETScan_img Analysis_img Image Reconstruction and Analysis PETScan_img->Analysis_img Correlation_img Correlate with Histology and Behavior Analysis_img->Correlation_img AnimalModel_ther Induce Neurological Disease Model Treatment_ther Administer Unlabeled This compound or Vehicle AnimalModel_ther->Treatment_ther Behavior_ther Longitudinal Behavioral Testing Treatment_ther->Behavior_ther Histology_ther Endpoint Histological Analysis Behavior_ther->Histology_ther Analysis_ther Quantify Lesion Volume, Neuronal Survival, etc. Histology_ther->Analysis_ther Conclusion_ther Determine Neuroprotective Efficacy Analysis_ther->Conclusion_ther

References

DPA-714: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DPA-714, or N,N-diethyl-2-[2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide, is a selective and high-affinity ligand for the 18 kDa translocator protein (TSPO).[1][2] Formerly known as the peripheral benzodiazepine (B76468) receptor, TSPO is a promising biomarker for neuroinflammation as its expression is significantly upregulated in activated microglia and reactive astrocytes under pathological conditions.[3][4] This makes this compound, particularly in its radiolabeled form ([¹⁸F]this compound), a valuable tool for in vivo imaging of neuroinflammatory processes and other pathologies using positron emission tomography (PET).[1][5][6] This technical guide provides an in-depth overview of the synthesis, chemical properties, and experimental evaluation of this compound.

Chemical Synthesis and Radiolabeling

The synthesis of this compound is typically achieved through a Mitsunobu coupling reaction.[7] A practical, multigram synthetic route has been described to facilitate its use in various clinical applications.[1] The radiolabeling of this compound with fluorine-18 (B77423) is a critical step for its use as a PET tracer and is generally accomplished via nucleophilic aliphatic substitution of a tosylate precursor.[3][7]

Synthesis of this compound

The non-radioactive, or "cold," synthesis of this compound involves the coupling of a phenolic pyrazolo[1,5-a]pyrimidine (B1248293) intermediate with 2-fluoroethanol (B46154).[7]

Key Reaction: Mitsunobu coupling of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide with 2-fluoroethanol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate - DIAD) in a suitable solvent like dry dimethylformamide (DMF).[7]

Synthesis of the Tosylate Precursor for Radiolabeling

For the radiosynthesis of [¹⁸F]this compound, a tosylate precursor is required. This precursor is synthesized in a similar fashion to this compound, but with a tosylated alcohol.

[¹⁸F]this compound Radiolabeling

The radiofluorination of this compound is a one-step nucleophilic substitution reaction.[7][8] The tosylate precursor is reacted with cyclotron-produced [¹⁸F]fluoride, typically as a K[¹⁸F]F-Kryptofix-222 complex, in a solvent like acetonitrile (B52724) at an elevated temperature.[7][9] The resulting [¹⁸F]this compound is then purified using semi-preparative reversed-phase high-performance liquid chromatography (HPLC).[7]

Chemical and Pharmacological Properties

This compound exhibits high affinity and selectivity for TSPO, along with favorable physicochemical properties for a central nervous system (CNS) PET ligand.

PropertyValueReference
Molar Mass 398.482 g/mol [1]
Binding Affinity (Ki) 7.0 ± 0.4 nM[1][7]
Log D (pH 7.4) 2.44[7]
Radiochemical Yield ([¹⁸F]this compound) 16% - 43%[7][10]
Specific Activity ([¹⁸F]this compound) 270 GBq/µmol to >1 TBq/µmol[3][10]

This compound has been shown to have negligible affinity for the central benzodiazepine receptor (CBR).[7] Furthermore, it acts as a functional agonist at the TSPO, stimulating pregnenolone (B344588) synthesis in rat C6 glioma cells to levels 80% above baseline.[3][7]

Experimental Protocols

In Vitro TSPO Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for TSPO.

Methodology:

  • Tissue Preparation: Homogenize rat kidney tissue, a rich source of TSPO, in a suitable buffer. Centrifuge the homogenate to obtain a membrane pellet.

  • Binding Reaction: Incubate the membrane preparation with a known concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195) and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[7]

In Vitro Steroidogenesis Assay

Objective: To assess the functional activity of this compound at the TSPO by measuring its effect on pregnenolone synthesis.

Methodology:

  • Cell Culture: Culture rat C6 glioma cells, which express TSPO and are capable of steroidogenesis.

  • Treatment: Treat the cells with this compound at a specific concentration (e.g., 40 µM).

  • Incubation: Incubate the cells for a defined period (e.g., 2 hours).

  • Quantification: Quantify the amount of pregnenolone produced by the cells using a radioimmunoassay.[3][7]

[¹⁸F]this compound Radiosynthesis and Purification

Objective: To produce [¹⁸F]this compound for PET imaging studies.

Methodology:

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride using a cyclotron.

  • Fluorination Reaction: React the tosylate precursor of this compound with the [¹⁸F]fluoride in the presence of a phase transfer catalyst (e.g., Kryptofix-222) and a base (e.g., potassium carbonate) in acetonitrile at 85-95°C for 10 minutes.[7][9]

  • Purification: Purify the crude reaction mixture using semi-preparative reversed-phase HPLC.

  • Formulation: Formulate the purified [¹⁸F]this compound in a physiologically compatible solution for injection.[7]

Ex Vivo Biodistribution Studies

Objective: To evaluate the uptake and distribution of [¹⁸F]this compound in various organs and tissues.

Methodology:

  • Animal Model: Utilize an appropriate animal model, such as rats with unilateral quinolinic acid-induced striatal lesions to mimic neuroinflammation.[7]

  • Radiotracer Injection: Inject a known amount of [¹⁸F]this compound intravenously into the animals.

  • Blocking Studies: For specificity assessment, pre-inject a separate group of animals with a high dose of a non-radiolabeled TSPO ligand (e.g., PK11195 or this compound) before the radiotracer injection.[5][7]

  • Tissue Harvesting: At various time points post-injection, sacrifice the animals and dissect the organs of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle).[11]

  • Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[11]

Visualizations

DPA_714_Synthesis PhenolicPyrazoloPyrimidine Phenolic Pyrazolo[1,5-a]pyrimidine (Compound 1) Mitsunobu Mitsunobu Coupling PhenolicPyrazoloPyrimidine->Mitsunobu Fluoroethanol 2-Fluoroethanol Fluoroethanol->Mitsunobu DIAD DIAD DIAD->Mitsunobu Triphenylphosphine Triphenylphosphine Triphenylphosphine->Mitsunobu DMF Dry DMF DMF->Mitsunobu DPA714 This compound Mitsunobu->DPA714

Chemical synthesis of this compound.

DPA_714_Radiolabeling TosylatePrecursor Tosylate Precursor (Compound 2) NucleophilicSubstitution Nucleophilic Substitution (85°C, 10 min) TosylatePrecursor->NucleophilicSubstitution F18_Fluoride [¹⁸F]Fluoride (K-¹⁸F-Kryptofix-222 complex) F18_Fluoride->NucleophilicSubstitution Acetonitrile Acetonitrile Acetonitrile->NucleophilicSubstitution CrudeProduct Crude [¹⁸F]this compound NucleophilicSubstitution->CrudeProduct HPLC Semi-preparative HPLC CrudeProduct->HPLC PurifiedDPA714 Purified [¹⁸F]this compound HPLC->PurifiedDPA714

Radiolabeling workflow for [¹⁸F]this compound.

TSPO_Signaling_Pathway DPA714 This compound TSPO TSPO (Outer Mitochondrial Membrane) DPA714->TSPO Binds and Activates CholesterolTransport Cholesterol Transport (to Inner Mitochondrial Membrane) TSPO->CholesterolTransport Facilitates P450scc P450scc CholesterolTransport->P450scc Substrate for Pregnenolone Pregnenolone (Neurosteroid Synthesis) P450scc->Pregnenolone Catalyzes conversion of cholesterol to pregnenolone CellularEffects Downstream Cellular Effects (e.g., anti-inflammatory, neuroprotective) Pregnenolone->CellularEffects

Simplified signaling pathway of this compound via TSPO.

Conclusion

This compound is a well-characterized and potent ligand for TSPO, with its radiolabeled analogue, [¹⁸F]this compound, serving as a valuable in vivo imaging agent for neuroinflammation and other pathologies associated with TSPO upregulation.[5][12] Its favorable chemical and pharmacological properties, including high binding affinity and the ability to cross the blood-brain barrier, make it a superior alternative to older TSPO radioligands.[7][13] The detailed experimental protocols and established synthesis routes facilitate its application in both preclinical and clinical research, furthering our understanding of the role of TSPO in health and disease.

References

DPA-714: A Technical Guide to a Leading TSPO Radioligand for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPA-714 is a second-generation, high-affinity selective ligand for the 18 kDa translocator protein (TSPO), a key biomarker for neuroinflammation. Its favorable pharmacokinetic properties and the ability to be radiolabeled with fluorine-18 (B77423) have established [¹⁸F]this compound as a leading radiopharmaceutical for positron emission tomography (PET) imaging. This technical guide provides a comprehensive overview of the discovery, development, and experimental application of this compound, offering detailed methodologies and quantitative data to support its use in research and clinical settings.

Introduction: The Role of TSPO in Neuroinflammation

The translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is a highly conserved protein primarily located on the outer mitochondrial membrane.[1] While expressed at low levels in the healthy central nervous system (CNS), its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammatory processes.[1][2] This upregulation makes TSPO an attractive target for in vivo imaging of neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[3][4][5][6]

TSPO is implicated in several cellular functions, including cholesterol transport, steroidogenesis, and regulation of inflammatory responses.[2][7][8] Ligands targeting TSPO can therefore not only serve as imaging agents but also hold potential as therapeutic modulators of neuroinflammation.

Discovery and Development of this compound

This compound, or N,N-diethyl-2-[2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-yl]acetamide, emerged from a focused effort to develop improved TSPO ligands over the first-generation radioligand, [¹¹C]PK11195.[9][10] While [¹¹C]PK11195 was groundbreaking, its utility was limited by a low signal-to-noise ratio and high non-specific binding.[9][11]

The development of the pyrazolopyrimidine class of TSPO ligands, including DPA-713 and subsequently this compound, aimed to overcome these limitations. This compound was specifically designed with a fluoroethoxy group to allow for labeling with fluorine-18, a positron emitter with a longer half-life (109.8 minutes) than carbon-11 (B1219553) (20.4 minutes), facilitating more practical and widespread clinical use.[12][13]

Physicochemical and Pharmacological Properties

This compound exhibits high affinity and selectivity for TSPO. In vitro binding studies have consistently demonstrated its potent interaction with the target protein.

PropertyValueReference
Binding Affinity (Ki) 7.0 ± 0.4 nM[10][12][14]
Log D (pH 7.4) 2.58[12]
Molecular Formula C₂₂H₂₇FN₄O₂[10]
Molar Mass 398.482 g/mol [10]

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

The radiofluorination of this compound is typically achieved through a one-step nucleophilic aliphatic substitution reaction.[12][15][16]

Precursor: Tosyl-DPA-714 (N,N-diethyl-2-(2-(4-(2-toluenesulfonyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)

General Protocol:

  • [¹⁸F]Fluoride Production: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • Elution: The [¹⁸F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen at an elevated temperature to yield the anhydrous K[¹⁸F]F-Kryptofix 2.2.2 complex.

  • Labeling Reaction: The tosylate precursor, dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a high temperature (e.g., 165°C) for a short duration (e.g., 5-10 minutes).[12][16]

  • Purification: The crude reaction mixture is purified using semi-preparative reversed-phase high-performance liquid chromatography (HPLC).[12]

  • Formulation: The collected HPLC fraction containing [¹⁸F]this compound is reformulated into a physiologically acceptable solution, typically by solid-phase extraction.

Typical Results:

ParameterValueReference
Radiochemical Yield (non-decay-corrected) 15-20%[16]
Specific Activity 37-270 GBq/µmol[12][16]
Radiochemical Purity >95%[16]
Total Synthesis Time 40-90 minutes[12][16]
In Vitro Binding Assay

The binding affinity of this compound for TSPO is determined using a competitive radioligand binding assay.

Materials:

  • Radioligand: [³H]PK11195

  • Tissue Source: Rat kidney membranes (rich in TSPO)[12][17]

  • Competitor: Unlabeled this compound

  • Buffer: Tris-HCl buffer

  • Instrumentation: Scintillation counter

Protocol:

  • Membrane Preparation: Rat kidneys are homogenized in buffer and centrifuged to isolate the membrane fraction.

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]PK11195 and varying concentrations of unlabeled this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]PK11195 (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Steroidogenesis Assay

This assay measures the functional activity of this compound by assessing its ability to stimulate pregnenolone (B344588) synthesis, a key step in steroidogenesis that is modulated by TSPO.[12]

Cell Line: Rat C6 glioma cells[12][17]

Protocol:

  • Cell Culture: C6 glioma cells are cultured to confluence.

  • Treatment: The cells are incubated with this compound at a specific concentration (e.g., 40 µM).[12]

  • Incubation Period: The incubation is carried out for a defined period (e.g., 2 hours).[12]

  • Pregnenolone Quantification: The amount of pregnenolone produced and released into the culture medium is quantified using a radioimmunoassay (RIA).[12]

  • Analysis: The level of pregnenolone synthesis in this compound-treated cells is compared to baseline levels and to the effects of other TSPO ligands like PK11195. This compound has been shown to stimulate pregnenolone synthesis to levels 80% above baseline.[12]

In Vivo PET Imaging in Animal Models of Neuroinflammation

[¹⁸F]this compound PET imaging is widely used in various animal models to study neuroinflammation. A common model involves inducing a focal inflammatory lesion.[9][12]

Animal Model: Rats with unilateral quinolinic acid (QA) or (R,S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolopropionic acid (AMPA) induced striatal lesions.[9][12]

Protocol:

  • Animal Preparation: The animal is anesthetized and positioned in a small-animal PET scanner.

  • Radiotracer Injection: A bolus of [¹⁸F]this compound is injected intravenously.[6]

  • Dynamic PET Scan: A dynamic PET scan is acquired over a period of 60-90 minutes.[18][19]

  • Image Analysis: Time-activity curves are generated for regions of interest (ROIs), typically the lesioned (ipsilateral) and non-lesioned (contralateral) brain areas. The uptake of the radiotracer is quantified, often as a ratio of ipsilateral to contralateral uptake, to assess the extent of neuroinflammation.[9]

  • Specificity Confirmation: To confirm that the observed signal is specific to TSPO, blocking studies are performed by pre-administering a high dose of a non-radiolabeled TSPO ligand (e.g., PK11195 or unlabeled this compound) prior to the [¹⁸F]this compound injection.[12] Displacement studies, where the unlabeled ligand is administered during the scan, can also be conducted to assess the reversibility of binding.[12]

Typical Findings: A significantly higher uptake of [¹⁸F]this compound is observed in the inflamed brain region compared to the contralateral side, and this uptake is blockable by co-administration of unlabeled TSPO ligands.[12] In a rat model of acute neuroinflammation, [¹⁸F]this compound demonstrated a higher binding potential and a better signal-to-noise ratio compared to [¹¹C]PK11195.[9][11]

Clinical Applications and Future Directions

[¹⁸F]this compound has been evaluated in numerous clinical trials for its ability to detect and quantify neuroinflammation in various human diseases, including Alzheimer's disease, multiple sclerosis, schizophrenia, and chronic pain disorders.[3][5][20][21] These studies have demonstrated the potential of [¹⁸F]this compound as a sensitive biomarker for disease diagnosis, monitoring progression, and evaluating the efficacy of anti-inflammatory therapies.[22][23]

Ongoing and future research will continue to explore the utility of [¹⁸F]this compound in a broader range of neurological and psychiatric conditions. Furthermore, the development of novel TSPO ligands with improved properties, such as insensitivity to the common TSPO gene polymorphism (rs6971), remains an active area of research.

Visualizations

TSPO_Signaling_Pathway cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO CYP11A1 CYP11A1 TSPO->CYP11A1 Cholesterol Translocation Pregnenolone Pregnenolone CYP11A1->Pregnenolone Conversion Cholesterol Cholesterol (Cytosol) Cholesterol->TSPO Transport facilitated by Neurosteroids Neurosteroid Synthesis Pregnenolone->Neurosteroids DPA714 This compound DPA714->TSPO Binds to

Caption: TSPO's role in neurosteroid synthesis, modulated by this compound.

DPA714_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation synthesis Synthesis & Radiolabeling of [¹⁸F]this compound in_vitro In Vitro Studies (Binding, Steroidogenesis) synthesis->in_vitro animal_models In Vivo Animal Models (PET Imaging) in_vitro->animal_models dosimetry Dosimetry & Toxicology animal_models->dosimetry phase1 Phase I Trials (Healthy Volunteers) dosimetry->phase1 phase2 Phase II Trials (Patient Cohorts) phase1->phase2 phase3 Phase III Trials (Efficacy & Safety) phase2->phase3

Caption: The development and evaluation workflow for this compound.

DPA714_Development_Logic Need Need for Improved Neuroinflammation PET Tracer PK11195_limitations Limitations of [¹¹C]PK11195 (Low Signal-to-Noise) Need->PK11195_limitations F18_labeling Desire for ¹⁸F Labeling (Longer Half-life) Need->F18_labeling Pyrazolo_dev Development of Pyrazolopyrimidine Class PK11195_limitations->Pyrazolo_dev DPA714_synthesis Synthesis of this compound Pyrazolo_dev->DPA714_synthesis F18_labeling->DPA714_synthesis Improved_properties Improved In Vivo Properties (High Affinity, Specificity) DPA714_synthesis->Improved_properties

Caption: The logical progression leading to the development of this compound.

References

DPA-714: A Technical Guide to its High Selectivity for the 18 kDa Translocator Protein (TSPO) over the Central Benzodiazepine Receptor (CBR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding of DPA-714 to the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor, in contrast to its negligible affinity for the Central Benzodiazepine Receptor (CBR). This compound has emerged as a critical radioligand for imaging neuroinflammation and other pathologies associated with TSPO upregulation, making a thorough understanding of its binding profile essential for accurate preclinical and clinical research.

Quantitative Analysis of Binding Affinity and Selectivity

The selectivity of this compound for TSPO over CBR is a cornerstone of its utility as a research and diagnostic tool. This high selectivity has been quantified through in vitro competitive binding assays, which demonstrate a significant disparity in binding affinities.

In these assays, this compound exhibits a high affinity for TSPO, with a reported inhibition constant (Ki) of 7.0 ± 0.4 nM.[1] This affinity is comparable to, and in some assays slightly higher than, the archetypal TSPO ligand PK11195 (Ki = 9.3 ± 0.5 nM).[1] In stark contrast, this compound, along with other TSPO ligands like DPA-713 and PK11195, displays negligible affinity for the CBR.[1]

The following table summarizes the quantitative data on the binding affinities of this compound and reference compounds for both TSPO and CBR.

CompoundTargetRadioligandTissue SourceKi (nM)
This compound TSPO [3H]-PK11195Rat Kidney7.0 ± 0.4 [1]
This compound CBR [3H]-Ro15-1788Rat BrainNegligible Affinity [1]
DPA-713TSPO[3H]-PK11195Rat Kidney4.7 ± 0.2[1]
DPA-713CBR[3H]-Ro15-1788Rat BrainNegligible Affinity[1]
PK11195TSPO[3H]-PK11195Rat Kidney9.3 ± 0.5[1]
PK11195CBR[3H]-Ro15-1788Rat BrainNegligible Affinity[1]

Experimental Protocols

The determination of this compound's binding affinity and selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the competitive radioligand binding assays used to assess its interaction with TSPO and CBR.

Protocol 1: Competitive Radioligand Binding Assay for TSPO

This protocol outlines the procedure for determining the binding affinity of this compound for TSPO using [3H]-PK11195 as the radioligand and rat kidney membranes as the source of TSPO.

1. Materials and Reagents:

  • Test Compound: this compound

  • Radioligand: [3H]-PK11195

  • Tissue Source: Rat kidney membranes

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Wash Buffer: Cold Tris-HCl buffer

  • Non-specific Binding Control: A high concentration of unlabeled PK11195 (e.g., 10 µM)

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

2. Membrane Preparation:

  • Homogenize fresh or frozen rat kidneys in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store membrane preparations at -80°C.

3. Binding Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of [3H]-PK11195 (typically at or below its Kd)

    • A range of concentrations of unlabeled this compound (for the competition curve) or buffer (for total binding) or a saturating concentration of unlabeled PK11195 (for non-specific binding).

    • A specific amount of rat kidney membrane protein (e.g., 50-100 µg).

  • Incubate the plate at a specified temperature (e.g., 25°C or 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PK11195) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for CBR

This protocol describes the methodology for assessing the binding affinity of this compound for the Central Benzodiazepine Receptor using [3H]-Ro15-1788 (Flumazenil) as the radioligand and rat brain membranes.

1. Materials and Reagents:

  • Test Compound: this compound

  • Radioligand: [3H]-Ro15-1788

  • Tissue Source: Rat brain membranes (e.g., from cortex or whole brain minus cerebellum)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Wash Buffer: Cold Tris-HCl buffer

  • Non-specific Binding Control: A high concentration of an unlabeled CBR ligand (e.g., Diazepam or Flunitrazepam at 10 µM)

  • Scintillation Cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

2. Membrane Preparation:

  • Follow the same procedure as described for rat kidney membranes, using rat brain tissue instead.

3. Binding Assay Procedure:

  • The assay is performed similarly to the TSPO binding assay, with the following modifications:

    • Use [3H]-Ro15-1788 as the radioligand.

    • Use rat brain membranes as the receptor source.

    • Use a known CBR ligand for determining non-specific binding.

  • Incubate the reaction mixture and proceed with filtration and scintillation counting as described for the TSPO assay.

4. Data Analysis:

  • Analyze the data as described in the TSPO protocol to determine the IC50 and Ki values of this compound for the CBR. As the affinity is negligible, a full displacement curve may not be achievable, and the results are often reported as a percentage of inhibition at a high concentration of this compound.

Visualizing the Selectivity and Pathways

To further elucidate the binding selectivity and the broader biological context of TSPO and CBR, the following diagrams illustrate the experimental workflow and the respective signaling pathways.

G Workflow for Determining this compound Selectivity cluster_TSPO TSPO Binding Assay cluster_CBR CBR Binding Assay TSPO_Start Start with Rat Kidney Membrane Preparation TSPO_Incubate Incubate with [3H]-PK11195 and varying concentrations of this compound TSPO_Start->TSPO_Incubate TSPO_Filter Filter to separate bound from free ligand TSPO_Incubate->TSPO_Filter TSPO_Count Quantify radioactivity TSPO_Filter->TSPO_Count TSPO_Analyze Analyze data to determine Ki for TSPO TSPO_Count->TSPO_Analyze Compare Compare Ki Values TSPO_Analyze->Compare CBR_Start Start with Rat Brain Membrane Preparation CBR_Incubate Incubate with [3H]-Ro15-1788 and varying concentrations of this compound CBR_Start->CBR_Incubate CBR_Filter Filter to separate bound from free ligand CBR_Incubate->CBR_Filter CBR_Count Quantify radioactivity CBR_Filter->CBR_Count CBR_Analyze Analyze data to determine Ki for CBR CBR_Count->CBR_Analyze CBR_Analyze->Compare Conclusion Conclusion: this compound is highly selective for TSPO Compare->Conclusion

Fig. 1: Experimental workflow for this compound selectivity.

G TSPO Signaling and Function DPA714 This compound TSPO TSPO (Outer Mitochondrial Membrane) DPA714->TSPO Binds with high affinity Cholesterol Cholesterol TSPO->Cholesterol Facilitates transport into mitochondria Neuroinflammation Neuroinflammation (Microglial Activation) TSPO->Neuroinflammation Upregulated in Apoptosis Apoptosis TSPO->Apoptosis Modulates CellProliferation Cell Proliferation TSPO->CellProliferation Modulates Steroidogenesis Steroidogenesis (e.g., Pregnenolone synthesis) Cholesterol->Steroidogenesis

Fig. 2: TSPO signaling pathway and functions.

G CBR (GABAA Receptor) Signaling DPA714 This compound CBR CBR (GABAA Receptor Subunit) DPA714->CBR Negligible binding Chloride Cl- Influx CBR->Chloride Opens Cl- channel GABA GABA GABA->CBR Binds Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Fig. 3: Central Benzodiazepine Receptor signaling.

Conclusion

The data and experimental protocols presented in this guide unequivocally demonstrate the high selectivity of this compound for the Translocator Protein over the Central Benzodiazepine Receptor. This characteristic is fundamental to its application as a specific imaging agent for TSPO, enabling researchers and clinicians to investigate neuroinflammatory processes and other pathologies with high precision, minimizing the confounding effects of off-target binding to the CBR. The detailed methodologies provided herein serve as a resource for the consistent and accurate assessment of the binding profiles of this compound and other novel TSPO ligands.

References

In Vitro Characterization of DPA-714: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of DPA-714, a high-affinity ligand for the 18 kDa translocator protein (TSPO). The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of neuroinflammation, neurodegenerative diseases, and oncology. This compound, a pyrazolopyrimidine acetamide, has emerged as a significant tool for imaging TSPO, which is overexpressed in activated microglia and various cancer cell lines.

Core Quantitative Data

The in vitro binding affinity and functional activity of this compound have been quantified in several key studies. The following tables summarize the essential quantitative data, providing a clear comparison of its binding characteristics and functional efficacy.

Binding Affinity Data
Parameter Value
Binding Affinity (Ki) for TSPO 7.0 ± 0.4 nM[1]
Radioligand Used in Assay ³H-PK11195[1]
Tissue Source Rat Kidney Membranes[1]
Affinity for Central Benzodiazepine Receptor (CBR) Negligible[1]
Functional Activity Data
Parameter Value
Functional Assay Steroidogenesis (Pregnenolone Synthesis)[1]
Cell Line Rat C6 Glioma Cells[1]
Effect Stimulation of Pregnenolone (B344588) Synthesis[1]
Efficacy 80% above baseline at 40 µM[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used for the in vitro characterization of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of this compound to the translocator protein (TSPO) by measuring its ability to compete with a known radiolabeled ligand.

1. Membrane Preparation (from Rat Kidneys):

  • Kidneys are dissected from rats and placed in ice-cold buffer.

  • The tissue is homogenized using a mechanical homogenizer.

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate buffer for the binding assay.

2. Competitive Binding Assay:

  • A constant concentration of the radioligand, ³H-PK11195, is used.

  • Increasing concentrations of unlabeled this compound are added to the reaction mixture containing the prepared rat kidney membranes.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The radioactivity retained on the filters, representing the amount of bound ³H-PK11195, is measured using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of ³H-PK11195 (IC50) is determined.

  • The binding affinity (Ki) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Steroidogenesis Assay

This functional assay assesses the ability of this compound to stimulate the synthesis of pregnenolone, a key step in steroidogenesis that is modulated by TSPO.

1. Cell Culture:

  • Rat C6 glioma cells, which endogenously express TSPO, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Steroidogenesis Assay Protocol:

  • C6 glioma cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then treated with various concentrations of this compound or a vehicle control.

  • The cells are incubated for a specific period to allow for the stimulation of steroid synthesis.

  • Following incubation, the cell culture supernatant is collected.

3. Pregnenolone Quantification (Radioimmunoassay - RIA):

  • The concentration of pregnenolone in the collected supernatant is measured using a competitive radioimmunoassay (RIA) kit.

  • This involves incubating the supernatant with a known amount of radiolabeled pregnenolone and a specific anti-pregnenolone antibody.

  • The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of pregnenolone in the sample.

  • A standard curve is generated using known concentrations of pregnenolone to determine the concentration in the experimental samples.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in the characterization of this compound, the following diagrams have been generated using the DOT language.

G cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO P450scc P450scc TSPO->P450scc Facilitates Cholesterol Translocation to Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Cholesterol to DPA714 This compound DPA714->TSPO Binds Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transported by StAR->TSPO Interacts with

This compound Signaling Pathway for Pregnenolone Synthesis

G start Start prep_membranes Prepare Rat Kidney Membranes start->prep_membranes incubate Incubate Membranes with [3H]PK11195 & this compound prep_membranes->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate Ki from IC50 (Cheng-Prusoff) count->analyze end End analyze->end

Workflow for Radioligand Binding Assay

G start Start culture_cells Culture Rat C6 Glioma Cells start->culture_cells treat_cells Treat Cells with This compound culture_cells->treat_cells collect_supernatant Collect Culture Supernatant treat_cells->collect_supernatant ria Quantify Pregnenolone using RIA collect_supernatant->ria analyze Analyze Data ria->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for [18F]DPA-714 PET Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[18F]DPA-714 is a second-generation radiotracer for Positron Emission Tomography (PET) that targets the 18 kDa translocator protein (TSPO).[1][2] TSPO is upregulated in activated microglia and other inflammatory cells, making it a valuable biomarker for neuroinflammation and peripheral inflammatory processes.[1][3] These protocols provide detailed methodologies for conducting [18F]this compound PET imaging studies in mice to assess TSPO expression in various pathological conditions.

Key Experimental Protocols

Radiotracer Preparation and Administration

Objective: To ensure the quality and consistent administration of the [18F]this compound radiotracer.

Protocol:

  • Radiosynthesis: [18F]this compound is synthesized as previously described in the literature. The radiochemical purity should be >98%.[2]

  • Dose Calculation: The recommended intravenous (IV) injection dose for mice is between 3.7 and 10 MBq (100 - 270 µCi).[2][3][4][5][6] The specific activity should be in the range of 200-800 GBq/µmol.[3]

  • Administration: Administer the calculated dose of [18F]this compound intravenously via the tail vein. The injection volume is typically around 0.2 ml.[4]

Animal Preparation

Objective: To properly prepare the mouse for PET imaging to ensure animal welfare and data quality.

Protocol:

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2.0–3.0% for induction and 1.5–2.5% for maintenance).[4]

  • Positioning: Place the anesthetized mouse on the scanner bed. For brain imaging, ensure the head is positioned in the center of the field of view (FOV).[4] For whole-body imaging, the dual-ring configuration of a micro-PET system allows for the acquisition of the entire mouse body.[3][6]

  • Temperature Maintenance: Maintain the animal's body temperature using a heating pad throughout the imaging procedure.[5]

PET/CT Imaging Acquisition

Objective: To acquire high-quality PET and CT images for quantitative analysis.

Protocol Options:

  • Dynamic Imaging:

    • Inject [18F]this compound (7–10 MBq) through the tail vein shortly after the start of a dynamic acquisition.[3][6]

    • Acquire data for 45-60 minutes.[3][4][6]

    • A typical framing sequence is: 18 frames × 10 s; 2 frames × 60 s; and 8 frames × 300 s.[3][6]

  • Static Imaging:

    • Inject [18F]this compound (3.7 MBq or 100 µCi) intravenously.[2][5]

    • Wait for a 60-minute uptake period.[2][5]

    • Acquire a static scan for 10-15 minutes.[2][5]

  • CT Acquisition: Perform a CT scan for anatomical co-registration and attenuation correction.

Image Analysis and Quantification

Objective: To process the acquired PET/CT images and extract quantitative data.

Protocol:

  • Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., 3D OSEM).

  • Image Co-registration: Fuse the PET and CT images for anatomical reference.

  • Region of Interest (ROI) Analysis:

    • Draw ROIs on specific organs or brain regions using the co-registered CT or a mouse brain atlas.[1]

    • For brain studies, common ROIs include the cortex and hippocampus.[4] For peripheral studies, ROIs can be drawn on organs such as the lungs, heart, kidneys, spleen, and liver.[1]

  • Quantification:

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

    • Calculate Standardized Uptake Values (SUVs) by normalizing the tissue radioactivity concentration by the injected dose and the animal's body weight.

Blocking Study for Specificity Assessment

Objective: To confirm the specificity of [18F]this compound binding to TSPO.

Protocol:

  • Pre-injection of Blocking Agent: Administer a non-labeled TSPO ligand, such as PK11195 (1-5 mg/kg) or unlabeled this compound (1 mg/kg), intravenously 10-30 minutes before the injection of [18F]this compound.[1][4][5]

  • Radiotracer Injection and Imaging: Proceed with the [18F]this compound injection and PET imaging protocol as described above.

  • Data Analysis: Compare the uptake of [18F]this compound in the blocked animals to that in a control group that did not receive the blocking agent. A significant reduction in uptake in the blocked group indicates specific binding to TSPO.[1][5]

Data Presentation

[18F]this compound Biodistribution in Healthy Mice
OrganUptake (%ID/g) at 60 min p.i.
LungsHigh
HeartHigh
KidneysHigh
SpleenHigh
LiverModerate
BrainLow

Note: This table summarizes qualitative findings from the literature.[1][3] Specific quantitative values can vary based on the exact experimental conditions.

Parameters for Blocking Studies
Blocking AgentDosePre-injection TimeExpected Reduction in Specific Binding
Unlabeled this compound1 mg/kg10-30 min~80% in TSPO-rich organs[1]
PK111951-5 mg/kg10-30 minSignificant reduction in TSPO-rich organs[1][4][5]

Visualizations

TSPO_Signaling_Pathway TSPO in Neuroinflammation cluster_microglia Activated Microglia TSPO TSPO Inflammatory Response Inflammatory Response TSPO->Inflammatory Response Pathological Insult Pathological Insult Microglia Activation Microglia Activation Pathological Insult->Microglia Activation Microglia Activation->TSPO [18F]this compound [18F]this compound [18F]this compound->TSPO Binds to

Caption: TSPO signaling in neuroinflammation.

Experimental_Workflow [18F]this compound PET Imaging Workflow A Animal Preparation (Anesthesia) B Radiotracer Administration (IV Injection of [18F]this compound) A->B C PET/CT Imaging (Dynamic or Static Acquisition) B->C D Image Reconstruction & Co-registration C->D E ROI Analysis D->E F Quantification (%ID/g, SUV) E->F

Caption: General workflow for [18F]this compound PET imaging.

Blocking_Study_Logic Blocking Study Design cluster_control Control Group cluster_blocked Blocked Group C1 [18F]this compound Injection C2 PET Imaging C1->C2 C3 Baseline TSPO Signal C2->C3 Comparison Compare Uptake C3->Comparison B1 Unlabeled Ligand Injection (e.g., PK11195) B2 [18F]this compound Injection B1->B2 B3 PET Imaging B2->B3 B4 Reduced TSPO Signal B3->B4 B4->Comparison Conclusion Confirm Specific Binding Comparison->Conclusion

Caption: Logic of a [18F]this compound blocking study.

References

Application Notes & Protocols: Radiolabeling of DPA-714 with Fluorine-18

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DPA-714 is a potent and selective ligand for the 18 kDa Translocator Protein (TSPO), a biomarker for neuroinflammation. Positron Emission Tomography (PET) imaging with [¹⁸F]this compound allows for the non-invasive in vivo visualization and quantification of TSPO expression, which is upregulated in activated microglia and astrocytes. This document provides detailed protocols for the radiolabeling of this compound with fluorine-18, including both manual and automated synthesis procedures, purification, and quality control.

Radiolabeling Chemistry

The radiosynthesis of [¹⁸F]this compound is typically achieved through a one-step nucleophilic aliphatic substitution (SN2) reaction. The tosylate precursor of this compound, N,N-diethyl-2-(2-(4-(2-toluenesulfonyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is reacted with cyclotron-produced [¹⁸F]fluoride to displace the tosylate leaving group and form the desired [¹⁸F]this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported radiolabeling procedures for [¹⁸F]this compound.

Table 1: Radiolabeling Conditions and Performance

ParameterAutomated Synthesis (GE TRACERlab)[1]Automated Synthesis (IBA Synthera)[2]Automated Synthesis (Trasis AllinOne)[3][4]Manual/Semi-automated[5][6]
Precursor Amount 6 - 12 mgOptimized to reduced mass4 mg4.5 - 5.0 mg
Reaction Solvent AcetonitrileAcetonitrileAcetonitrileDimethyl sulfoxide (B87167) (DMSO)
Reaction Temperature 85°CNot specified100°C165°C
Reaction Time 10 minNot specified10 min5 min
Phase Transfer Catalyst K-F-Kryptofix-222 complexTetrabutylammonium bicarbonate (TBAHCO₃)Tetraethylammonium bicarbonateK[¹⁸F]F-Kryptofix®222
Radiochemical Yield (non-decay-corrected) 16%24.6 ± 3.8%55 - 71%15 - 20%
Specific Activity (GBq/µmol) 270Not specified117 - 35037 - 111
Total Synthesis Time 40 min65 min56 - 60 min85 - 90 min

Experimental Protocols

General Considerations
  • All operations should be performed in a shielded hot cell.

  • Use sterile and pyrogen-free reagents and consumables.

  • Follow institutional guidelines for handling radioactive materials.

Manual/Semi-Automated Radiolabeling Protocol

This protocol is adapted from procedures described for robotic systems like the Zymate-XP.[5][6]

Materials:

  • Tosylate precursor of this compound

  • [¹⁸F]Fluoride (cyclotron-produced)

  • Kryptofix 222 (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Water for injection

  • Ethanol (B145695) (USP grade)

  • Sep-Pak C18 cartridges

  • Sterile filters (0.22 µm)

  • HPLC system (semi-preparative and analytical)

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Trap the aqueous [¹⁸F]fluoride solution on a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 222 and potassium carbonate in acetonitrile/water.

    • Perform azeotropic drying of the [¹⁸F]fluoride-K2.2.2 complex under a stream of nitrogen at elevated temperature to remove water.

  • Radiolabeling Reaction:

    • Dissolve 4.5–5.0 mg of the tosylate precursor in 0.6 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride-K2.2.2 complex.

    • Heat the reaction mixture at 165°C for 5 minutes.[6]

  • Purification:

    • After cooling, dilute the reaction mixture with water.

    • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude [¹⁸F]this compound.

    • Elute the crude product from the cartridge with acetonitrile.

    • Inject the eluted crude product onto a semi-preparative HPLC column (e.g., Waters X-Terra RP18) for purification.

    • Collect the fraction corresponding to [¹⁸F]this compound.

  • Formulation:

    • Dilute the collected HPLC fraction with water.

    • Pass the diluted solution through a Sep-Pak C18 cartridge to trap the purified [¹⁸F]this compound.

    • Wash the cartridge with water for injection.

    • Elute the final product from the cartridge with a small volume of ethanol, followed by physiological saline.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial. The final ethanol concentration should be below 10%.[5]

Automated Synthesis on a GE TRACERlab MXFDG Synthesizer

This protocol is based on the method described by James et al.[1]

Procedure:

  • The synthesis is performed on a GE TRACERlab MXFDG synthesizer.

  • [¹⁸F]Fluoride is trapped and dried as described in the manual protocol.

  • The tosylate precursor (6-12 mg) is reacted with the [¹⁸F]F-K-Kryptofix-222 complex in acetonitrile.

  • The reaction is heated at 85°C for 10 minutes.[1]

  • The crude product is purified by semi-preparative HPLC.

  • The final product is formulated as described in the manual protocol.

Automated Synthesis on an IBA Synthera® Module

This optimized protocol uses a reduced precursor mass and an alternative phase transfer agent.[2]

Procedure:

  • The synthesis is performed on an IBA Synthera® automated synthesizer.

  • Tetrabutylammonium bicarbonate is used as the phase transfer agent instead of Kryptofix 222.

  • The synthesis is completed in approximately 65 minutes.

Quality Control
  • Radiochemical Purity and Identity: Determined by analytical HPLC using a C18 column. The retention time of the radioactive product should match that of a non-radioactive this compound standard.

  • Specific Activity: Calculated by dividing the amount of radioactivity by the molar amount of this compound, as determined by analytical HPLC with a UV detector calibrated with known concentrations of the this compound standard.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are within pharmacopeial limits.

  • pH: Measured using a pH meter or pH strips.

  • Sterility and Endotoxin Testing: Performed according to standard pharmaceutical procedures.

Diagrams

Experimental Workflow for [¹⁸F]this compound Synthesis

G cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron Production Cyclotron Production QMA Trapping QMA Trapping Cyclotron Production->QMA Trapping [¹⁸F]F⁻ in H₂¹⁸O Elution & Drying Elution & Drying QMA Trapping->Elution & Drying K₂CO₃/K2.2.2 Acetonitrile Reaction Heating (e.g., 85-165°C) Elution & Drying->Reaction Dried K[¹⁸F]F/K2.2.2 SPE Purification C18 Sep-Pak Reaction->SPE Purification Crude Product Precursor Tosylate Precursor in Solvent Precursor->Reaction HPLC Purification HPLC Purification SPE Purification->HPLC Purification Semi-preparative Formulation C18 Sep-Pak Ethanol/Saline Elution HPLC Purification->Formulation Pure [¹⁸F]this compound Final Product Final Product Formulation->Final Product Sterile Filtration QC Tests QC Tests Final Product->QC Tests Analytical HPLC, GC, etc.

Caption: Workflow for the synthesis of [¹⁸F]this compound.

Disclaimer: This document is intended for informational purposes only. Researchers should adapt these protocols to their specific laboratory conditions and adhere to all applicable safety and regulatory guidelines.

References

Application Notes and Protocols: Static vs. Dynamic [18F]DPA-714 PET Scanning for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[18F]DPA-714 is a second-generation radioligand that targets the 18 kDa translocator protein (TSPO), a biomarker of neuroinflammation. Upregulated in activated microglia and astrocytes, TSPO is a valuable target for positron emission tomography (PET) imaging to visualize and quantify inflammatory processes in the central nervous system and periphery. This document provides a detailed comparison of static and dynamic [18F]this compound PET scanning protocols, offering insights into their respective applications, methodologies, and data interpretation.

Static [18F]this compound PET Imaging

Static imaging provides a snapshot of radiotracer distribution at a specific time point after injection, offering a semi-quantitative measure of TSPO expression. It is a simpler and more rapid method compared to dynamic scanning, making it suitable for high-throughput studies and clinical applications.

Quantitative Analysis: Standardized Uptake Value (SUV) and SUV Ratio (SUVR)

The most common method for quantifying static PET data is the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight. The SUV is calculated as follows:

SUV = (Radioactivity concentration in ROI (MBq/mL)) / (Injected dose (MBq) / Body weight (kg))

To further reduce variability between subjects, the SUV is often normalized to a reference region with low and stable TSPO expression, yielding the SUV Ratio (SUVR). The cerebellum is frequently used as a reference region in brain imaging.

SUVR = (SUV of Target ROI) / (SUV of Reference Region)

Advantages of Static Imaging:
  • Simplicity and Speed: Shorter acquisition times and less complex data analysis.

  • Patient Comfort: Reduced time in the scanner.

  • High Throughput: Suitable for studies with large cohorts.

Limitations of Static Imaging:
  • Semi-Quantitative: SUV and SUVR are influenced by blood flow and tracer delivery, not just specific binding.

  • Optimal Uptake Time: Requires imaging at a time point when the specific binding signal is near its peak and non-specific binding has cleared, which may vary between individuals and disease states.

Dynamic [18F]this compound PET Imaging

Dynamic imaging involves acquiring a series of images over a longer period, typically starting just before or at the time of radiotracer injection. This method allows for the measurement of the radiotracer's kinetics in tissue, providing more quantitative and detailed information about TSPO binding.

Quantitative Analysis: Kinetic Modeling

Dynamic PET data is analyzed using compartmental models to separate the specific binding of the radiotracer from non-specific binding and blood volume contributions. The most common outcome measure from kinetic modeling is the total distribution volume (VT), which is proportional to the density of available TSPO receptors. One- and two-tissue compartment models are often employed for [18F]this compound data analysis.

  • One-Tissue Compartment Model (1TCM): Assumes a single tissue compartment representing the free and non-specifically bound tracer.

  • Two-Tissue Compartment Model (2TCM): Includes a second tissue compartment representing the specifically bound tracer, providing a more detailed description of the tracer's kinetics.

Kinetic modeling requires an arterial input function (AIF), which is the time-course of the radiotracer concentration in arterial plasma. This is typically obtained through arterial blood sampling, which is invasive. Alternative, less invasive methods include the use of an image-derived input function (IDIF) from a large artery in the field of view or reference tissue models that do not require an AIF.

Advantages of Dynamic Imaging:
  • Quantitative Accuracy: VT is a more accurate measure of specific binding compared to SUV/SUVR.

  • Detailed Information: Provides insights into the rates of tracer delivery, uptake, and clearance.

  • Independence from a Single Time Point: Less sensitive to variations in the timing of the scan.

Limitations of Dynamic Imaging:
  • Complexity: Requires longer scan times and more complex data analysis.

  • Invasiveness: Often requires arterial blood sampling.

  • Patient Burden: Increased time in the scanner can be challenging for some patients.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters obtained from static and dynamic [18F]this compound PET scanning.

ParameterStatic ImagingDynamic Imaging
Primary Metric Standardized Uptake Value (SUV), SUV Ratio (SUVR)Total Distribution Volume (VT)
Units g/mL (SUV, unitless (SUVR)mL/cm³
Biological Meaning Semi-quantitative measure of tracer uptakeProportional to the density of available receptors
Input Function Not requiredArterial Input Function (AIF) or Reference Tissue
Scan Duration 10-30 minutes60-90 minutes
Data Analysis ROI analysis on a summed imageKinetic modeling of time-activity curves
Typical Values (Healthy Brain) Varies by region; e.g., Thalamus SUVR ~1.5-2.0Varies by region; e.g., Thalamus VT ~10-15 mL/cm³

Experimental Protocols

Static [18F]this compound PET Imaging Protocol
  • Subject Preparation:

    • Subjects should fast for at least 4-6 hours prior to the scan.

    • Genotyping for the TSPO polymorphism (rs6971) is recommended, as it affects ligand binding affinity.

  • Radiotracer Administration:

    • Administer a bolus injection of [18F]this compound (typically 185-370 MBq or 5-10 mCi) intravenously. The exact dose may vary based on institutional guidelines and scanner specifications.

  • Uptake Period:

    • Allow for an uptake period of 40-60 minutes. During this time, the subject should rest in a quiet, dimly lit room to minimize physiological variability.

  • Image Acquisition:

    • Position the subject in the PET scanner.

    • Acquire a static PET scan of the region of interest (e.g., brain) for 10-30 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

    • Perform attenuation correction using a CT or MR scan.

    • Define regions of interest (ROIs) on the reconstructed images.

    • Calculate SUV and SUVR for the target and reference regions.

Dynamic [18F]this compound PET Imaging Protocol
  • Subject Preparation:

    • Same as for static imaging.

    • If arterial blood sampling is to be performed, an arterial line should be placed.

  • Radiotracer Administration:

    • Position the subject in the PET scanner.

    • Start the dynamic PET acquisition.

    • After a short baseline scan, administer a bolus injection of [18F]this compound (typically 185-370 MBq or 5-10 mCi) intravenously.

  • Image Acquisition:

    • Acquire a dynamic series of PET images over 60-90 minutes. The framing protocol may consist of shorter frames at the beginning to capture the rapid initial kinetics and longer frames later on (e.g., 6 x 30s, 4 x 1min, 5 x 2min, 7 x 5min, 3 x 10min).

  • Arterial Blood Sampling (if applicable):

    • Collect arterial blood samples throughout the scan to measure the concentration of [18F]this compound in plasma and its metabolites.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of images.

    • Perform attenuation correction.

    • Generate time-activity curves (TACs) for the ROIs.

    • Perform kinetic modeling of the TACs using an appropriate compartmental model and the arterial input function to estimate VT.

Signaling Pathways and Experimental Workflows

TSPO Signaling in Neuroinflammation

[18F]this compound binds to TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. While the precise signaling cascade is still under investigation, TSPO is known to be involved in several key cellular processes relevant to neuroinflammation.

TSPO_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Activated Microglia / Astrocyte cluster_mito Mitochondrion Inflammatory Stimulus Inflammatory Stimulus TSPO TSPO Inflammatory Stimulus->TSPO Upregulation VDAC VDAC TSPO->VDAC Interaction P450scc P450scc TSPO->P450scc Delivers Cholesterol ROS ROS Production TSPO->ROS Modulation Cytokines Pro-inflammatory Cytokines TSPO->Cytokines Modulation Apoptosis Apoptosis Modulation VDAC->Apoptosis Involvement IMM Inner Mitochondrial Membrane Cholesterol Cholesterol Cholesterol->TSPO Transport Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Neurosteroids Neurosteroid Synthesis Pregnenolone->Neurosteroids

Caption: TSPO signaling in neuroinflammation.

Experimental Workflow: Static vs. Dynamic PET

The choice between a static and a dynamic scanning protocol depends on the specific research question, available resources, and subject population.

Experimental_Workflow cluster_common Common Steps cluster_static Static Imaging cluster_dynamic Dynamic Imaging Prep Subject Preparation (Fasting, Genotyping) Injection [18F]this compound Injection Prep->Injection Uptake Uptake Period (40-60 min) Injection->Uptake DynamicScan Dynamic Scan (60-90 min) Injection->DynamicScan StaticScan Static Scan (10-30 min) Uptake->StaticScan StaticAnalysis Data Analysis (SUV, SUVR) StaticScan->StaticAnalysis BloodSampling Arterial Blood Sampling (Optional) DynamicScan->BloodSampling DynamicAnalysis Data Analysis (Kinetic Modeling, V T) DynamicScan->DynamicAnalysis

Caption: Workflow for static vs. dynamic PET.

Conclusion

Both static and dynamic [18F]this compound PET imaging are valuable tools for studying neuroinflammation. Static imaging offers a practical and efficient method for semi-quantitative assessment, making it well-suited for larger-scale and clinical studies. Dynamic imaging, while more complex, provides a more accurate and detailed quantification of TSPO expression, which is crucial for in-depth mechanistic studies and therapeutic monitoring. The choice of methodology should be carefully considered based on the specific aims of the research.

Application Notes and Protocols for DPA-714 in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPA-714, a selective ligand for the 18 kDa translocator protein (TSPO), has emerged as a valuable tool for the in vivo imaging of neuroinflammation using positron emission tomography (PET). TSPO is minimally expressed in the healthy central nervous system (CNS) but is significantly upregulated in activated microglia and astrocytes during inflammatory processes. This differential expression makes TSPO an excellent biomarker for detecting and monitoring neuroinflammation associated with various neurological disorders. The radiolabeled form, [18F]this compound, allows for the non-invasive, longitudinal assessment of neuroinflammatory changes in preclinical animal models, providing crucial insights into disease pathogenesis and the efficacy of novel therapeutic interventions. These application notes provide an overview of the use of this compound in various animal models of neuroinflammation, including detailed protocols and quantitative data.

Principle of this compound PET Imaging

[18F]this compound PET imaging relies on the specific binding of the radioligand to TSPO, which is overexpressed in activated glial cells, particularly microglia, at sites of inflammation. Following intravenous injection, [18F]this compound crosses the blood-brain barrier and accumulates in brain regions with high TSPO density. The positron-emitting fluorine-18 (B77423) isotope allows for the detection and quantification of this accumulation using a PET scanner. The resulting signal intensity is proportional to the level of TSPO expression and, by extension, the extent of neuroinflammation.

Signaling Pathway

TSPO_Signaling cluster_neuron Neuron Neuronal_Damage Neuronal Damage DPA714 DPA714 TSPO TSPO DPA714->TSPO Binds to PKA PKA TSPO->PKA Activates PKC PKC TSPO->PKC Activates ROS ROS TSPO->ROS Phagocytosis Phagocytosis TSPO->Phagocytosis MAPK MAPK PKA->MAPK PKC->MAPK NFkB NFkB MAPK->NFkB ProInflammatory_Cytokines ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines Upregulates ProInflammatory_Cytokines->Neuronal_Damage ROS->Neuronal_Damage

Animal Models for this compound Neuroinflammation Studies

A variety of animal models have been utilized to study neuroinflammation with [18F]this compound. The choice of model depends on the specific disease or condition being investigated.

Animal ModelSpeciesDisease/Condition ModelledKey Findings with [18F]this compound
APP/PS1 MouseAlzheimer's DiseaseIncreased [18F]this compound uptake in cortex and hippocampus with age, correlating with microglia activation.[1]
Zika Virus (ZIKV) Infection MouseViral NeuroinflammationGlobal two- to six-fold increase in brain [18F]this compound uptake post-infection, preceding significant histological changes.[2]
Traumatic Brain Injury (TBI) RatTraumatic Brain InjurySignificant increase in [18F]this compound uptake in the injured brain area, peaking around day 6 post-injury.[3][4]
Bile Duct Ligation (BDL) RatHepatic EncephalopathyIncreased [18F]this compound uptake in the brain, which was reduced by anti-inflammatory treatment.[5]
Kainic Acid (KA) Injection RatEpilepsy/Status EpilepticusApparent accumulation of [18F]this compound in epileptogenic regions, correlating with activated microglia.[6][7][8][9]
Transient Middle Cerebral Artery Occlusion (tMCAO) MouseStrokeIncreased [18F]this compound uptake in the ischemic lesion, corresponding to activated microglia/macrophages.[9]

Quantitative Data from [18F]this compound PET Studies

The following tables summarize quantitative data from representative studies, showcasing the utility of [18F]this compound in detecting and quantifying neuroinflammation.

Table 1: [18F]this compound Uptake in APP/PS1 Mouse Model of Alzheimer's Disease[1]
Age (months)Brain RegionAPP/PS1 Mice (Region/Muscle Ratio)Wild-Type Mice (Region/Muscle Ratio)p-value
12-13Cortex2.77 ± 0.131.93 ± 0.320.0014
12-13Hippocampus3.33 ± 0.102.10 ± 0.350.0008
15-16Cortex2.64 ± 0.141.86 ± 0.520.0159
15-16Hippocampus2.89 ± 0.531.77 ± 0.480.0050
Table 2: [18F]this compound Lesion-to-Normal Ratios in a Rat Model of Traumatic Brain Injury[4]
Days Post-SurgeryLesion-to-Normal Ratio
Day 2Increased
Day 6 (Peak)2.65 ± 0.36
Day 28Decreased to near normal
Table 3: [18F]this compound Uptake in a Rat Model of Epilepsy (Kainic Acid-Induced)[6]
Brain RegionTime Post-Status EpilepticusObservation
Amygdala, Piriform Cortex, Ventral Hippocampus, Mediodorsal ThalamusDay 3Apparent accumulation of [18F]this compound
Amygdala, Piriform CortexDay 7Maintained accumulation of [18F]this compound

Experimental Protocols

General Experimental Workflow

Experimental_Workflow A Animal Model Induction (e.g., TBI, ZIKV infection, etc.) C Intravenous Injection of [18F]this compound A->C B [18F]this compound Radiosynthesis B->C D PET/CT or PET/MR Imaging (Dynamic or Static Scan) C->D E Image Reconstruction and Analysis D->E F Tissue Collection (Brain) D->F H Data Interpretation and Conclusion E->H G Ex vivo Validation (Immunohistochemistry, Autoradiography) F->G G->H

Protocol 1: [18F]this compound PET Imaging in a Rodent Model of Neuroinflammation

This protocol provides a generalized procedure for performing [18F]this compound PET imaging in rats or mice with induced neuroinflammation.

Materials:

  • Animal model of neuroinflammation (e.g., TBI rat, APP/PS1 mouse)

  • [18F]this compound (synthesized according to established methods)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET scanner

  • Saline solution

  • Catheter for intravenous injection

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place a catheter in the tail vein for the injection of the radiotracer.

    • Position the animal on the scanner bed and maintain its body temperature using a heating pad.

  • Radiotracer Administration:

    • Draw a precise dose of [18F]this compound (typically 5-15 MBq) into a syringe.

    • Inject the radiotracer as a bolus through the tail vein catheter.[10]

    • Flush the catheter with saline to ensure the full dose is administered.

  • PET Data Acquisition:

    • Start the PET scan immediately after or at a specified time point post-injection.

    • Acquisition can be dynamic (e.g., 60-90 minutes) to assess the kinetic profile of the tracer or static (e.g., a 20-30 minute scan starting at a later time point, such as 40-60 minutes post-injection) for quantification of uptake.[10][11]

    • Acquire a CT or MR scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the anatomical MR or CT images.

    • Define regions of interest (ROIs) on the anatomical images corresponding to specific brain structures (e.g., hippocampus, cortex, lesion area).

    • Extract time-activity curves (TACs) for each ROI from dynamic scans.

    • Calculate quantitative metrics such as the percentage of injected dose per gram of tissue (%ID/g), standardized uptake value (SUV), or binding potential (BP). For semi-quantitative analysis, calculate the ratio of uptake in the target region to a reference region (e.g., cerebellum or a contralateral non-affected area).[10]

Protocol 2: Post-mortem Validation with Immunohistochemistry

Following the final imaging session, it is crucial to validate the in vivo PET findings with ex vivo histological analysis.

Materials:

  • Anesthetized animal from the PET study

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Cryostat or microtome

  • Primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-TSPO)

  • Fluorescently-labeled secondary antibodies

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Tissue Collection and Preparation:

    • Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

    • Freeze the brain and cut coronal or sagittal sections (e.g., 20-40 µm thick) using a cryostat.

  • Immunofluorescence Staining:

    • Mount the brain sections on glass slides.

    • Permeabilize the sections with a detergent solution (e.g., 0.3% Triton X-100 in PBS).

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS).

    • Incubate the sections with the primary antibody (e.g., rabbit anti-Iba1) overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with the corresponding fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

    • Counterstain with DAPI to visualize cell nuclei.

    • Mount the coverslips with an anti-fade mounting medium.

  • Microscopy and Analysis:

    • Image the stained sections using a fluorescence or confocal microscope.

    • Qualitatively and quantitatively assess the level of microglial activation (Iba1 staining) and its co-localization with TSPO expression in the regions that showed high [18F]this compound uptake in the PET images.

Conclusion

[18F]this compound PET imaging is a powerful and sensitive tool for the in vivo assessment of neuroinflammation in a wide range of animal models. It allows for the longitudinal monitoring of disease progression and the evaluation of therapeutic responses in a non-invasive manner. The quantitative data obtained from [18F]this compound PET studies, when combined with post-mortem histological validation, provides a comprehensive understanding of the neuroinflammatory processes in the brain. The protocols and data presented here serve as a valuable resource for researchers and scientists working in the field of neuroscience and drug development.

References

Application Notes and Protocols for Quantitative Analysis of [18F]DPA-714 PET Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the quantitative analysis of Positron Emission Tomography (PET) data acquired with the radioligand [18F]DPA-714. This second-generation tracer targets the 18-kDa translocator protein (TSPO), a biomarker of neuroinflammation and cellular activation.[1][2][3] Accurate quantification of the [18F]this compound signal is crucial for longitudinal studies, therapeutic monitoring, and understanding the pathophysiology of various diseases.

Introduction to [18F]this compound and TSPO

[18F]this compound is a selective radioligand for TSPO, which is primarily located on the outer mitochondrial membrane.[4] While expressed at low levels in the healthy brain, TSPO is significantly upregulated in activated microglia and astrocytes during inflammatory processes.[2][5] This makes [18F]this compound a valuable tool for imaging neuroinflammation in neurodegenerative diseases, epilepsy, and other central nervous system disorders.[2][5][6] It also shows promise in assessing inflammation in peripheral tissues and brown adipose tissue.[1]

A critical consideration for quantitative analysis is the genetic polymorphism of the TSPO gene (rs6971), which results in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] Genotyping is a prerequisite for reliable quantification, and often, LABs are excluded from studies.[1][5]

Quantitative Analysis Methods

The choice of quantification method depends on the research question, the available data (e.g., arterial blood sampling), and the desired level of accuracy. The primary outcome measure is typically the total volume of distribution (V T), which reflects the tissue concentration of the radiotracer at equilibrium.

Full Kinetic Modeling with Arterial Plasma Input Function

This is the gold standard for accurate quantification of [18F]this compound binding. It requires dynamic PET imaging and arterial blood sampling to measure the metabolite-corrected arterial plasma input function.

  • One-Tissue Compartment Model (1TCM): A simplified model that can be suitable for some extracerebral organs.[7][8]

  • Two-Tissue Compartment Model (2TCM): The preferred model for quantifying [18F]this compound kinetics in the brain, as it accounts for both non-displaceable and specific binding.[5][9] This model is also suitable for certain extracerebral organs like the kidney and lung.[7][8]

Graphical Analysis

Graphical methods provide an estimate of V T without the need for non-linear regression fitting, but still require an arterial plasma input function.

  • Logan Plot: A robust and accurate method for estimating V T for reversible radioligands like [18F]this compound.[1][5]

Reference Region-Based Methods

These methods avoid the need for invasive arterial blood sampling by using a reference region devoid of specific TSPO binding to estimate the non-displaceable uptake.

  • Simplified Reference Tissue Model (SRTM/SRTM2): Uses a reference region, often the cerebellar gray matter, to derive the binding potential (BP ND), which is proportional to the density of available TSPO sites.[1][9] SRTM2 can provide accurate BP ND images.[1]

Simplified Methods

These methods are easier to implement but are less quantitative and may be susceptible to biases.

  • Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake normalized to injected dose and body weight. SUV ratios, using a reference region, are also used.[1] While simple, SUV can be influenced by various physiological factors.

  • Tissue-to-Plasma Ratio: Can be a promising alternative to full kinetic modeling, especially when combined with a population-based input function and late-time arterial or venous samples.[5]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for [18F]this compound PET studies.

Table 1: Preferred Kinetic Models for Different Tissues

Tissue/OrganPreferred Kinetic ModelReference
BrainReversible 2-Tissue Compartment Model[5][9]
KidneyReversible 2-Tissue Compartment Model[7][8]
LungReversible 2-Tissue Compartment Model[7][8]
Adrenal GlandReversible 1-Tissue Compartment Model[7][8]
LiverReversible 1-Tissue Compartment Model[7][8]
MyocardiumReversible 1-Tissue Compartment Model[7][8]
PancreasReversible 1-Tissue Compartment Model[7][8]
SpleenReversible 1-Tissue Compartment Model[7][8]
ThyroidReversible 1-Tissue Compartment Model[7][8]
BoneIrreversible 1-Tissue Compartment Model[7][8]
Skeletal MuscleIrreversible 1-Tissue Compartment Model[7][8]

Table 2: Example [18F]this compound V T Values in Human Brain (HABs vs. MABs)

Brain RegionV T in High-Affinity Binders (HABs)V T in Mixed-Affinity Binders (MABs)Percentage DifferenceReference
ThalamusHighLower~47.6% ± 6.3% higher in HABs[5]
CerebellumLowLower~47.6% ± 6.3% higher in HABs[5]

Table 3: Example [18F]this compound V T Values in Extracerebral Organs

OrganMean Volume of Distribution (mL·cm⁻³)Reference
Myocardium33.27 ± 11.91[7]
Lung5.12 ± 2.85[7]

Experimental Protocols

Radiotracer Administration
  • Dose: An intravenous bolus injection of approximately 185-250 MBq of [18F]this compound is typically administered.[6][9]

  • Injection: The injection should be performed over 30 seconds.[9]

PET Image Acquisition
  • Dynamic Scanning: Dynamic emission scans are acquired immediately following the injection. A typical duration is 0-90 minutes, with some studies including a later scan (e.g., 120-150 minutes).[9] Whole-body dynamic scans may be performed from 0-60 minutes post-injection.[7][8]

  • Image Reconstruction: Data should be corrected for attenuation, scatter, randoms, and dead time. An iterative reconstruction algorithm such as 2D FORE/3D OSEM is commonly used.[10]

Arterial Blood Sampling and Metabolite Analysis
  • Sampling: Manual arterial blood samples are collected throughout the scan to establish the blood time-activity curve.[7][8]

  • Metabolite Correction: Plasma is separated, and high-performance liquid chromatography (HPLC) is used to determine the fraction of the parent radiotracer versus its radiometabolites over time.[1] This is crucial as [18F]this compound is rapidly metabolized.[1] The metabolite-corrected plasma input function is then generated.[7][8][9]

Image Analysis
  • Image Co-registration: PET images are co-registered with anatomical images (e.g., T1-weighted MRI) for accurate delineation of regions of interest (ROIs).[9]

  • Time-Activity Curve Generation: Time-activity curves (TACs) are generated for each ROI by plotting the average radioactivity concentration within the ROI over time.

  • Kinetic Modeling: The TACs and the metabolite-corrected plasma input function are then used in the chosen kinetic model to estimate the outcome parameters (e.g., V T, BP ND).

Visualizations

TSPO_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_cell Activated Microglia / Astrocyte cluster_mito Mitochondrion Inflammation Inflammation TSPO TSPO Inflammation->TSPO Upregulation OMM Outer Mitochondrial Membrane Steroid_Synthesis Steroid Synthesis TSPO->Steroid_Synthesis Cholesterol Cholesterol Cholesterol->TSPO Transport DPA714 [18F]this compound DPA714->TSPO Binding

Caption: [18F]this compound binds to upregulated TSPO on mitochondria.

PET_Workflow Subject_Prep Subject Preparation (inc. Genotyping) Radiotracer_Inj [18F]this compound Injection Subject_Prep->Radiotracer_Inj PET_Scan Dynamic PET Scan Radiotracer_Inj->PET_Scan Arterial_Sampling Arterial Blood Sampling Radiotracer_Inj->Arterial_Sampling Image_Recon Image Reconstruction & Co-registration PET_Scan->Image_Recon Data_Analysis Data Analysis Arterial_Sampling->Data_Analysis Image_Recon->Data_Analysis Quant_Results Quantitative Results (VT, BPND) Data_Analysis->Quant_Results Analysis_Methods cluster_input Input Data cluster_methods Analysis Methods Dynamic_PET Dynamic PET Data Kinetic_Model Kinetic Modeling (2TCM) Dynamic_PET->Kinetic_Model Graphical_Analysis Graphical Analysis (Logan Plot) Dynamic_PET->Graphical_Analysis SRTM Reference Tissue Model (SRTM) Dynamic_PET->SRTM Arterial_Data Arterial Plasma Data Arterial_Data->Kinetic_Model Arterial_Data->Graphical_Analysis Reference_Region Reference Region Reference_Region->SRTM Outcome Outcome (VT, BPND) Kinetic_Model->Outcome Graphical_Analysis->Outcome SRTM->Outcome

References

Application Notes and Protocols for Calculating Standardized Uptake Value (SUV) for [18F]DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[18F]DPA-714 is a second-generation radioligand that targets the 18-kDa translocator protein (TSPO), a biomarker of neuroinflammation. TSPO is upregulated in activated microglia and macrophages, making [18F]this compound a valuable tool for positron emission tomography (PET) imaging in various neurological disorders, including neurodegenerative diseases, epilepsy, and glioma.[1][2][3][4] The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in PET to assess the uptake of a radiotracer in a region of interest (ROI). This document provides detailed application notes and protocols for the calculation of SUV for [18F]this compound.

Principle of [18F]this compound Imaging

[18F]this compound binds with high affinity to TSPO, which is located on the outer mitochondrial membrane of glial cells.[4] In pathological conditions such as neuroinflammation or cancer, the expression of TSPO is significantly increased in activated microglia and macrophages.[2][4] This upregulation of TSPO provides a molecular target for [18F]this compound, allowing for the visualization and quantification of these cellular processes using PET.

cluster_0 Healthy State cluster_1 Pathological State (e.g., Neuroinflammation, Cancer) cluster_2 [18F]this compound PET Imaging Resting Microglia Resting Microglia Low TSPO Expression Low TSPO Expression Resting Microglia->Low TSPO Expression Basal Level Activated Microglia/Macrophages Activated Microglia/Macrophages Upregulated TSPO Expression Upregulated TSPO Expression Activated Microglia/Macrophages->Upregulated TSPO Expression Increased Expression PET Signal PET Signal Upregulated TSPO Expression->PET Signal Generates [18F]this compound [18F]this compound [18F]this compound->Upregulated TSPO Expression Binds to Pathology Pathology Pathology->Activated Microglia/Macrophages

Figure 1: Principle of [18F]this compound PET Imaging.

Experimental Protocols

Subject Preparation and Radiotracer Administration
  • Subject Selection: Subjects should be genotyped for the rs6971 polymorphism of the TSPO gene, which influences the binding affinity of [18F]this compound. Subjects are typically categorized as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[3][5] LABs may be excluded from some studies.[3]

  • Fasting: While not always mandatory for [18F]this compound, fasting for 4-6 hours prior to the scan is a common practice in PET imaging to ensure standardized metabolic conditions.

  • Radiotracer Injection: A bolus of [18F]this compound is administered intravenously. The injected dose typically ranges from 185 to 370 MBq (5 to 10 mCi), with the exact amount recorded for SUV calculation.[3][6] For preclinical studies in rodents, the injected dose is lower, for example, around 12-15 MBq.[7][8]

PET Data Acquisition
  • Scanner: A clinical or preclinical PET/CT or PET/MR scanner is used.

  • Acquisition Mode: Dynamic 3D list-mode acquisition is typically performed.

  • Scan Duration: Dynamic scanning can last for 60 to 90 minutes post-injection.[2][3] For SUV calculations, static images are often reconstructed from data acquired during a specific time window, for example, 60-90 minutes post-injection.[9]

  • Attenuation Correction: CT or MR-based attenuation correction is applied to the PET data.[3]

Image Reconstruction and Analysis
  • Reconstruction: PET images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).

  • Region of Interest (ROI) Definition: ROIs are drawn on the PET images, often co-registered with anatomical images (CT or MRI), to delineate specific brain regions (e.g., thalamus, cerebellum), tumors, or other tissues of interest.

  • Radioactivity Concentration: The mean radioactivity concentration within the ROI is measured from the reconstructed PET images and is expressed in Becquerels per milliliter (Bq/mL) or a similar unit.

Calculating the Standardized Uptake Value (SUV)

The SUV is a dimensionless value that normalizes the radioactivity concentration in a region to the injected dose and the patient's body weight.

SUV Formula

The most common formula for SUV calculation is:

SUV = [Mean ROI Activity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)] [10]

This can also be expressed as:

SUV = C(T) / (Injected Dose / Body Weight) [10]

Where:

  • C(T) is the tissue radioactivity concentration at a specific time point (T), measured from the PET image.

  • Injected Dose is the decay-corrected amount of [18F]this compound administered to the subject.

  • Body Weight is the subject's weight in kilograms.

Variations of SUV
  • SUVmax: The maximum pixel value within the ROI. It is less susceptible to partial volume effects than SUVmean.

  • SUVpeak: The average SUV within a small, fixed-size ROI centered on the hottest part of the lesion.

  • SUV normalized to Lean Body Mass (LBM) or Body Surface Area (BSA): These normalizations can sometimes provide more accurate quantification, especially in patients with atypical body composition.[10]

SUV Ratio (SUVR)

To reduce variability and for studies where an arterial input function is not available, the SUV of a target region is often normalized to the SUV of a reference region with low specific binding.[11][12] The cerebellum is frequently used as a reference region for brain imaging with [18F]this compound.[6]

SUVR = SUVtarget / SUVreference [12]

cluster_0 Data Acquisition cluster_1 Image Processing cluster_2 Quantification A Inject [18F]this compound B Acquire PET/CT or PET/MR Data A->B D Reconstruct PET Images B->D C Record Injected Dose & Body Weight H Calculate SUV C->H E Co-register with Anatomical Images D->E F Define Regions of Interest (ROIs) E->F G Measure Mean Activity Concentration in ROI (Bq/mL) F->G G->H I Calculate SUVR (optional) H->I

Figure 2: Experimental Workflow for SUV Calculation.

Quantitative Data Summary

The following tables summarize representative quantitative data for [18F]this compound uptake in various preclinical and clinical studies.

Table 1: Preclinical [18F]this compound SUV Data

SpeciesModelRegionSUV MetricValue (mean ± SD)Reference
RatC6 GliomaTumorSUV0.71 ± 0.22[13]
MouseSubcutaneous TumorTumorSUV0.27 ± 0.09[13]
MouseAthymic NudeBrainSUVmean (normalized to muscle)1.6 ± 0.6[14]
MouseAthymic NudeHeartSUVmean7.8 ± 4.2[14]
RatChronic Hepatic EncephalopathyWhole Brain%ID/g~0.25[7][8]

Table 2: Clinical [18F]this compound SUV Data (Human)

PopulationConditionRegionSUV MetricValue (mean ± SD)Reference
Healthy Volunteers (HAB)HealthyThalamusVT6.5 ± 0.9[9]
Healthy Volunteers (MAB)HealthyThalamusVT4.6 ± 0.8[9]
Triple-Negative Breast Cancer"Above Muscular" Uptake GroupTumorSUVmean4.02 (median)[15]
Triple-Negative Breast Cancer"Equal to Muscular" Uptake GroupTumorSUVmean1.66 (median)[15]
Triple-Negative Breast Cancer"Below Muscular" Uptake GroupTumorSUVmean0.61 (median)[15]
Post-COVID SyndromeVariousMyocardiumVT (mL·cm-3)33.27 ± 11.91[16][17]
Post-COVID SyndromeVariousLungVT (mL·cm-3)5.12 ± 2.85[16][17]

Note: VT (Total Volume of Distribution) is a quantitative measure derived from kinetic modeling and is often preferred over SUV for more accurate quantification, though SUV remains a valuable and widely used metric.[6][9]

Factors Influencing [18F]this compound SUV

Several factors can influence the SUV of [18F]this compound and should be considered during data interpretation:

  • TSPO Genotype: The rs6971 polymorphism significantly affects binding affinity, with HABs showing higher uptake than MABs and LABs.[9][18]

  • Age, Sex, and BMI: These demographic factors can influence the metabolism and plasma concentration of [18F]this compound.[18]

  • Co-medications: Drugs that inhibit or induce CYP3A4 can alter the metabolism of [18F]this compound.[18]

  • Blood Glucose Level: While more critical for [18F]FDG, significant variations in blood glucose can potentially affect cellular metabolism and tracer uptake.[10]

  • Technical Factors: Image noise, resolution, and the method of ROI definition can all impact SUV measurements.[10]

Conclusion

The calculation of SUV for [18F]this compound is a critical step in the semi-quantitative analysis of TSPO expression in both preclinical and clinical research. Adherence to standardized protocols for subject preparation, data acquisition, and image analysis is essential for obtaining reliable and reproducible results. While SUV is a valuable tool, for more precise quantification, kinetic modeling to determine the total volume of distribution (VT) is recommended when an arterial input function is available.[6][9] The use of SUVR with a suitable reference region can also improve the robustness of the quantification.[6][12]

References

Application Notes and Protocols for Kinetic Modeling of [18F]DPA-714 Brain Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the kinetic modeling of [18F]DPA-714, a second-generation radioligand for the 18-kDa translocator protein (TSPO), a biomarker of neuroinflammation. Accurate quantification of [18F]this compound uptake is crucial for understanding the pathophysiology of various neurological and psychiatric disorders and for the development of novel therapeutics.

Introduction to [18F]this compound and Kinetic Modeling

[18F]this compound is a positron emission tomography (PET) tracer that binds with high affinity to TSPO, which is overexpressed in activated microglia and astrocytes during neuroinflammatory processes.[1][2] Kinetic modeling of dynamic [18F]this compound PET data allows for the quantification of its binding in the brain, providing valuable insights into the extent and spatial distribution of neuroinflammation. The most common outcome measure is the total volume of distribution (VT), which reflects the tissue-to-plasma concentration ratio at equilibrium.

A significant factor influencing [18F]this compound binding is a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] It is standard practice to genotype subjects and often to exclude LABs from studies, as they show little to no specific binding.[3]

Experimental Protocols

Participant Preparation and Radiotracer Administration

Protocol:

  • Genotyping: A whole-blood sample should be collected for genotyping of the rs6971 polymorphism to determine the subject's TSPO binding status (HAB, MAB, or LAB).

  • Informed Consent: Obtain written informed consent from all participants in accordance with local institutional review board regulations.

  • Fasting: Participants should fast for a minimum of 4 hours prior to radiotracer injection to minimize potential metabolic effects on tracer distribution.

  • Catheter Placement: Insert one intravenous catheter for the administration of [18F]this compound and another, typically in the contralateral radial artery, for arterial blood sampling.

  • Radiotracer Injection: Administer a bolus injection of [18F]this compound. The typical injected dose is approximately 185-250 MBq.[1][2]

Dynamic PET Image Acquisition

Protocol:

  • Scanner: Use a high-resolution PET or PET/CT scanner.

  • Patient Positioning: Position the participant comfortably in the scanner with the head immobilized to minimize motion artifacts.

  • Acquisition Start: Start the dynamic PET scan simultaneously with the bolus injection of [18F]this compound.

  • Scan Duration: Dynamic scans are typically acquired for 60 to 90 minutes.[1] Longer acquisitions of up to 150 minutes have also been reported.[2][4]

  • Framing Schedule: The framing schedule should be designed to capture the rapid initial tracer kinetics and the later equilibrium phase. A representative framing schedule is provided in Table 1.

Table 1: Representative Dynamic PET Acquisition Framing Schedule for [18F]this compound

Number of FramesDuration per Frame (seconds)Total Duration (minutes)
6303
4604
512010
730035
260020
Total: 24 72
Arterial Blood Sampling and Metabolite Analysis

Protocol:

  • Arterial Sampling: Collect arterial blood samples throughout the dynamic PET scan to measure the concentration of [18F]this compound in plasma. A typical sampling schedule is provided in Table 2.

  • Sample Processing: Immediately centrifuge the blood samples to separate plasma.

  • Radioactivity Measurement: Measure the total radioactivity in an aliquot of plasma using a gamma counter.

  • Metabolite Analysis: Determine the fraction of radioactivity corresponding to the parent compound ([18F]this compound) and its radiometabolites at several time points using high-performance liquid chromatography (HPLC).[5]

  • Metabolite Correction: Fit a function to the parent fraction data over time and use this function to generate a continuous, metabolite-corrected arterial plasma input function.

Table 2: Typical Arterial Blood Sampling Schedule for [18F]this compound PET

Time Post-InjectionSampling Frequency
0-2 minutesEvery 10-15 seconds
2-10 minutesEvery 30-60 seconds
10-30 minutesEvery 2-5 minutes
30-90 minutesEvery 10-15 minutes

Kinetic Modeling

The reversible two-tissue compartment model (2TCM) is the most widely accepted model for quantifying [18F]this compound kinetics in the brain.[2][4] This model describes the exchange of the tracer between the plasma, a non-displaceable compartment in tissue (free and non-specifically bound tracer), and a specific binding compartment in tissue.

Due to the expression of TSPO on endothelial cells of the blood-brain barrier, a modified 2TCM that includes a parameter for vascular binding (2TC-1K) has been shown to improve the fit of the data and provide more biologically meaningful estimates.[6]

Data Presentation: Quantitative [18F]this compound Kinetic Modeling Data

The following tables summarize typical quantitative values for [18F]this compound brain uptake in healthy controls.

Table 3: [18F]this compound Total Volume of Distribution (VT) in Healthy Controls (High-Affinity Binders)

Brain RegionMean VT (mL/cm³)Standard Deviation
Frontal Cortex4.50.6
Temporal Cortex4.80.7
Parietal Cortex4.60.6
Occipital Cortex4.90.8
Thalamus6.21.1
Cerebellum3.50.5

Note: These are representative values and can vary based on the specific study population, scanner, and data analysis methods.

Table 4: Effect of TSPO Genotype on [18F]this compound VT in Healthy Controls

Brain RegionVT Ratio (HABs/MABs)
Gray Matter~1.5 - 1.7

Note: High-affinity binders (HABs) consistently show a higher VT than mixed-affinity binders (MABs) across all brain regions.[1]

Visualizations

Experimental Workflow

G cluster_prep Participant Preparation cluster_pet PET Acquisition cluster_analysis Data Analysis genotyping TSPO Genotyping consent Informed Consent genotyping->consent fasting Fasting consent->fasting iv_placement IV & Arterial Line Placement fasting->iv_placement injection [18F]this compound Injection iv_placement->injection dynamic_scan Dynamic PET Scan injection->dynamic_scan blood_sampling Arterial Blood Sampling injection->blood_sampling kinetic_modeling Kinetic Modeling (e.g., 2TCM) dynamic_scan->kinetic_modeling plasma_analysis Plasma Radioactivity Measurement blood_sampling->plasma_analysis metabolite_analysis Metabolite Analysis (HPLC) plasma_analysis->metabolite_analysis input_function Generate Metabolite-Corrected Plasma Input Function metabolite_analysis->input_function input_function->kinetic_modeling vt_estimation V_T Estimation kinetic_modeling->vt_estimation

Caption: Experimental workflow for [18F]this compound PET kinetic modeling.

Two-Tissue Compartment Model (2TCM)

G C_p Plasma (C_p) C_nd Non-displaceable (C_nd) C_p->C_nd K_1 C_nd->C_p k_2 C_s Specific Binding (C_s) C_nd->C_s k_3 C_s->C_nd k_4

Caption: Standard two-tissue compartment model for [18F]this compound.

Two-Tissue Compartment Model with Vascular Binding (2TC-1K)

G C_p Plasma (C_p) C_nd Non-displaceable (C_nd) C_p->C_nd K_1 C_v Vascular Binding (C_v) C_p->C_v K_b C_nd->C_p k_2 C_s Specific Binding (C_s) C_nd->C_s k_3 C_s->C_nd k_4

Caption: 2TCM with an additional parameter for vascular binding (2TC-1K).

References

Choosing a Reference Region for [18F]DPA-714 PET Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]DPA-714 is a second-generation radioligand for the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2][3] Accurate quantification of [18F]this compound uptake is crucial for its use in clinical and research settings. While kinetic modeling with arterial input function (AIF) is the gold standard for quantification, its invasive nature limits its widespread application.[1][4] Consequently, non-invasive methods employing a reference region are commonly used. A suitable reference region is an area in the brain with negligible specific binding of the radiotracer, allowing for the estimation of non-specific binding.

This document provides detailed application notes and protocols for the selection of a reference region in [18F]this compound PET studies, focusing on two primary methodologies: the use of cerebellum gray matter and the generation of a pseudo-reference region using a supervised clustering algorithm (SCA).

Methodologies for Reference Region Selection

There are two principal approaches for defining a reference region for [18F]this compound PET studies: utilizing an anatomical region with low TSPO expression or generating a data-driven pseudo-reference region.

Cerebellum Gray Matter as a Reference Region

The gray matter of the cerebellum has been proposed and utilized as a reference region for simplified quantification of [18F]this compound PET data.[1][4][5][6][7] This approach is based on the assumption that the cerebellum has low TSPO density and is not affected by the neuroinflammatory processes being studied.

Advantages:

  • Simple and straightforward to implement.

  • Anatomically well-defined.

Limitations:

  • Cannot be used if the cerebellum is involved in the inflammatory process, which can occur in various neurological diseases.[4][5][6][7]

Supervised Clustering Algorithm (SCA) for Pseudo-Reference Region Generation

A more robust and increasingly adopted method is the use of a supervised clustering algorithm (SCA) to automatically extract a pseudo-reference region.[4][5][6][7] This data-driven approach identifies voxels with time-activity curves (TACs) characteristic of non-specific binding, thereby creating a pseudo-reference region that is not reliant on a single anatomical structure. This technique has been shown to be a simple, robust, and reproducible method applicable to various neurological diseases.[4][5][6]

Advantages:

  • Not reliant on a predefined anatomical region that might be affected by pathology.

  • Provides a more reliable and reproducible quantification.[4][5]

  • Can be automated for high-throughput analysis.

Quantitative Data Summary

The choice of a reference region significantly impacts the quantification of [18F]this compound binding. The following tables summarize quantitative data from studies comparing different reference region methodologies.

ParameterCerebellum Gray MatterSupervised Cluster Algorithm (SCA)Arterial Input Function (2-TCM)Reference
Binding Potential (BPND) Lower estimates~26% higher and less variable than cerebellum-based BPNDGold standard for comparison[4][5][7]
Intraclass Correlation Coefficient (ICC) with BPND AIF Highly correlated (ICC of 0.91 ± 0.05)Highly correlated (ICC of 0.91 ± 0.05)-[4][5][7]
Reproducibility (Test-Retest Variability) -Good, with 5% variability-[4][5]
Method ComparisonCorrelation (Spearman r)p-valueAcquisition TimeReference
SRTM BPND (SVCA3low) vs. SRTM BPND (Contralateral Striatum) ≥ 0.89< 0.001120 min[8][9]
SRTM BPND (SVCA3wlow) vs. SRTM BPND (Contralateral Striatum) ≥ 0.89< 0.001120 min[8][9]

Experimental Protocols

Protocol for PET Data Acquisition
  • Patient Preparation: Patients should be informed about the procedure and provide written consent. For clinical trials, genotyping for the TSPO polymorphism (rs6971) is recommended as it affects tracer binding affinity.[7]

  • Radiotracer Injection: A bolus injection of [18F]this compound (typically 185-250 MBq) is administered intravenously.[10][11]

  • Dynamic PET Scan: A dynamic PET scan is acquired for 60-90 minutes post-injection.[1][10]

    • Example Binning: 6x10s, 8x30s, 4x60s, 5x120s, 8x300s.[1]

  • Image Reconstruction: PET data should be corrected for attenuation, scatter, and randoms, and reconstructed using an appropriate algorithm (e.g., OSEM).

  • MR Acquisition: A high-resolution anatomical MRI (e.g., T1-weighted) should be acquired for co-registration and anatomical delineation of regions of interest (ROIs).

Protocol for Cerebellum Gray Matter Reference Region Analysis
  • Image Co-registration: Co-register the dynamic PET images to the individual's T1-weighted MRI.

  • Anatomical Segmentation: Automatically or manually delineate the gray matter of the cerebellum on the MRI.

  • Time-Activity Curve (TAC) Extraction: Extract the average TAC from the cerebellum gray matter ROI.

  • Kinetic Modeling: Use the cerebellum gray matter TAC as the reference tissue input in a reference tissue model (e.g., Simplified Reference Tissue Model - SRTM) to generate parametric images of binding potential (BPND).[11]

Protocol for Supervised Clustering Algorithm (SCA) Pseudo-Reference Region Generation
  • Image Pre-processing: Co-register dynamic PET images to the subject's MRI.

  • Kinetic Class Definition: Define a set of predefined kinetic classes representing different tissue types (e.g., high specific binding, non-specific gray matter, white matter, and blood).[1]

  • Voxel-wise Analysis: The SCA algorithm performs a voxel-by-voxel analysis, breaking down each voxel's TAC into a linear combination of the predefined kinetic curves.[12]

  • Pseudo-Reference Region Extraction: Identify voxels that are composed of a high percentage (e.g., >95%) of the "non-specific" or "low specific binding" kinetic class. These voxels constitute the pseudo-reference region.[12]

  • TAC Extraction: Extract the average TAC from the generated pseudo-reference region.

  • Kinetic Modeling: Use the pseudo-reference TAC as input for a reference tissue model (e.g., SRTM) to calculate BPND.

Visualizations

Signaling Pathway

TSPO_Signaling cluster_membrane Mitochondrial Outer Membrane cluster_cell Cellular Response TSPO TSPO VDAC VDAC TSPO->VDAC interacts Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Apoptosis Apoptosis TSPO->Apoptosis CellProliferation Cell Proliferation TSPO->CellProliferation ANT ANT VDAC->ANT interacts DPA714 [18F]this compound DPA714->TSPO binds Neuroinflammation Neuroinflammation Neuroinflammation->TSPO upregulates

Caption: [18F]this compound binds to TSPO, which is upregulated during neuroinflammation.

Experimental Workflow

Caption: Workflow for reference region selection and quantification in [18F]this compound PET studies.

Logical Relationships

Logical_Relationships AIF Arterial Input Function (AIF) (Gold Standard) Validation Validation AIF->Validation Ref_Region Reference Region Methods (Non-invasive) Cerebellum Cerebellum Gray Matter Ref_Region->Cerebellum SCA Supervised Clustering Algorithm (SCA) Ref_Region->SCA Ref_Region->Validation Quantification Accurate Quantification Cerebellum->Quantification If no cerebellar pathology SCA->Quantification Validation->Quantification

Caption: Logical relationships between different quantification methods for [18F]this compound PET.

Conclusion

The selection of an appropriate reference region is a critical step for the accurate and reliable quantification of [18F]this compound PET studies. While the cerebellum gray matter can serve as a reference region in the absence of cerebellar pathology, the supervised clustering algorithm (SCA) offers a more robust and widely applicable method for generating a pseudo-reference region. The choice of method should be guided by the specific research question and patient population. For validation of non-invasive methods, comparison with the gold standard arterial input function-based kinetic modeling is recommended.

References

Application Notes and Protocols for [18F]DPA-714 Injection in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of the radiotracer [18F]DPA-714 for positron emission tomography (PET) imaging in rat models. The information is intended to guide researchers in designing and executing preclinical studies to investigate neuroinflammation and other pathologies involving the 18-kDa translocator protein (TSPO).

Quantitative Data Summary

The following table summarizes the typical injection dosages and related parameters for [18F]this compound in rat models as reported in the scientific literature.

ParameterValueReference
Injected Radioactivity 8.2 ± 1.2 MBq[1]
13.9 ± 1.3 MBq[1]
20–37 MBq[2]
32.1 ± 2.8 MBq[3]
~74 MBq (2 mCi)
Administration Route Intravenous (tail vein or penis vein)[1][2]
Injection Volume Not consistently reported, but should be minimized for bolus injection.
Carrier Solution Saline or Water/Ethanol (85:15) mixture[2]
Rat Strain Sprague-Dawley, Wistar, Fischer
Anesthesia Isoflurane (B1672236) (2-3% for induction, 1.5-2.5% for maintenance)[1][4]

Experimental Protocols

I. Animal Preparation
  • Acclimatization: House the rats in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week prior to the experiment to minimize stress.

  • Fasting: Fast the animals for 4-6 hours before the injection of [18F]this compound to reduce variability in tracer uptake. Water should be available ad libitum.

  • Anesthesia: Anesthetize the rat using isoflurane. A typical procedure involves induction at 3% isoflurane followed by maintenance at 1.5-2.5% in oxygen.[1][4] The animal's physiological status (respiration rate, temperature) should be monitored throughout the procedure.

  • Catheterization: For ease of injection and potential blood sampling, place a catheter in the lateral tail vein. Secure the catheter to prevent displacement.

II. [18F]this compound Radiotracer Preparation and Administration
  • Radiotracer Quality Control: Ensure the radiochemical purity of the [18F]this compound solution is greater than 95% as determined by radio-HPLC.

  • Dosage Calculation: Based on the experimental design and the specific activity of the radiotracer, calculate the required volume to achieve the desired injected radioactivity (typically in the range of 8-37 MBq).[1][2]

  • Injection: Administer the [18F]this compound as a bolus injection through the tail vein catheter.[1] Immediately following the injection, flush the catheter with a small volume of sterile saline (e.g., 0.2-0.3 mL) to ensure the full dose is delivered.

III. PET Imaging
  • Animal Positioning: Place the anesthetized rat on the scanner bed. The head is typically positioned in the center of the field of view (FOV) for brain imaging studies. Use appropriate restraints to minimize motion artifacts. Maintain the animal's body temperature using a heating pad.

  • Image Acquisition:

    • Dynamic Imaging: Start the PET scan acquisition simultaneously with the injection of [18F]this compound. Dynamic scans are typically acquired over 60-90 minutes to allow for kinetic modeling of tracer uptake.[1]

    • Static Imaging: For static imaging, a typical uptake period of 30-60 minutes is allowed before a shorter scan (e.g., 10-20 minutes) is acquired.[1]

  • Attenuation Correction: Perform a transmission scan (using a CT or a rotating radioactive source) for attenuation correction of the PET data.

IV. Data Analysis
  • Image Reconstruction: Reconstruct the acquired PET data using an appropriate algorithm (e.g., OSEM2D or OSEM3D). The reconstructed images should be corrected for attenuation, scatter, and radioactive decay.

  • Region of Interest (ROI) Analysis: Draw regions of interest on the reconstructed PET images corresponding to specific anatomical structures (e.g., brain regions, tumors).

  • Quantification: Calculate the radioactivity concentration in the ROIs. This can be expressed as the standardized uptake value (SUV), which normalizes the radioactivity concentration to the injected dose and the animal's body weight, or as the percentage of the injected dose per cubic centimeter of tissue (%ID/cc).

Visualizations

experimental_workflow cluster_pre_imaging Pre-Imaging Preparation cluster_imaging Imaging Procedure cluster_post_imaging Post-Imaging Analysis acclimatization Animal Acclimatization fasting Fasting (4-6 hours) acclimatization->fasting anesthesia Anesthesia Induction (Isoflurane) fasting->anesthesia catheterization Tail Vein Catheterization anesthesia->catheterization injection [18F]this compound Injection (IV Bolus) catheterization->injection pet_scan PET Scan Acquisition (Dynamic or Static) injection->pet_scan ac_scan Attenuation Correction Scan (CT) pet_scan->ac_scan reconstruction Image Reconstruction pet_scan->reconstruction roi_analysis Region of Interest (ROI) Analysis reconstruction->roi_analysis quantification Data Quantification (SUV, %ID/cc) roi_analysis->quantification

Caption: Experimental workflow for [18F]this compound PET imaging in rat models.

tspo_signaling_pathway cluster_cell Activated Microglia cluster_mito Mitochondrion TSPO TSPO steroid Neurosteroids TSPO->steroid Transport ros ROS Production TSPO->ros cholesterol Cholesterol cholesterol->TSPO cytokines Pro-inflammatory Cytokine Release ros->cytokines inflammation Neuroinflammatory Stimuli inflammation->TSPO Upregulation dpa714 [18F]this compound dpa714->TSPO Binds to

Caption: Simplified signaling pathway of TSPO in activated microglia.

References

Application Notes and Protocols for [18F]DPA-714 PET Image Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the image acquisition parameters for Positron Emission Tomography (PET) using the radioligand [18F]DPA-714, a selective tracer for the 18 kDa translocator protein (TSPO). The following protocols and data are intended to assist in the design and execution of preclinical and clinical research studies investigating neuroinflammation and other pathologies associated with TSPO upregulation.

Introduction

[18F]this compound is a second-generation radioligand designed for the in vivo imaging of TSPO, which is overexpressed in activated microglia and astrocytes.[1][2] This makes it a valuable biomarker for studying neuroinflammatory processes in a variety of neurological disorders.[1][2][3] Compared to its predecessors like 11C-PK11195, [18F]this compound exhibits improved pharmacokinetic properties, including better brain bioavailability and a lower level of non-specific binding, which can lead to more accurate quantification and easier visual interpretation of images.[4][5][6] The longer half-life of Fluorine-18 also allows for distribution to imaging centers without an on-site cyclotron.[4]

Quantitative Data Summary

The optimal image acquisition time for [18F]this compound PET studies can vary depending on the research question, the subject species, and the specific pathology being investigated. The following tables summarize key quantitative data from published literature to guide protocol development.

Table 1: Recommended [18F]this compound PET Image Acquisition Times in Human Studies

Study PopulationScan TypeInjected Dose (MBq)Acquisition DurationKey Findings & Recommendations
Healthy VolunteersDynamic245 ± 4590 minutesMaximum cerebral uptake at 5 min post-injection (p.i.), followed by a rapid washout (5-30 min) and a subsequent slower phase.[2][7]
Healthy VolunteersDynamic201.4 ± 26.390 minutesEquilibrium is reached after 60 minutes, with stable distribution volume ratios (DVR) between 60 and 90 minutes.[8] A 60-minute scan may be sufficient for VT estimation.[8]
Alzheimer's Disease PatientsDynamic (two scans)250 ± 100-90 minutes and 120-150 minutesThis two-scan protocol was designed based on the anticipated kinetics of the tracer.[4]
Drug-Resistant Focal Epilepsy PatientsDynamic195.3 ± 19.790 minutesVisual analysis of [18F]this compound PET was found to be more accurate than [18F]FDG PET in identifying anomalies.[1]
Post-Stroke PatientsDynamic244.0 ± 27.490 minutesIncreased uptake is observed in the infarcted tissue, with kinetics in the injured tissue differing from healthy tissue.[9]

Table 2: Recommended [18F]this compound PET Image Acquisition Times in Animal Studies

Animal ModelScan TypeInjected Dose (MBq)Acquisition DurationKey Findings & Recommendations
Rat (Neuroinflammation Model)DynamicNot specified70 minutes[18F]this compound showed higher binding potential compared to 11C-PK11195 and 11C-DPA-713.[10]
Rat (Chronic Hepatic Encephalopathy)Dynamic13.9 ± 1.360 minutes (10 min intervals)Higher tracer uptake was observed in HE rats compared to controls from 15 to 55 minutes p.i.[6]
Mouse (Stroke Model)Static3.710 minutesImaging was performed at multiple days post-surgery to monitor the inflammatory response longitudinally.[11]
Rat (Status Epilepticus Model)DynamicNot specifiedNot specifiedPET scans were performed at 1, 3, 7, and 15 days after status epilepticus to evaluate spatiotemporal changes in neuroinflammation.[3]

Experimental Protocols

Human Brain Imaging Protocol (Dynamic Acquisition)

This protocol is a general guideline for dynamic human brain imaging with [18F]this compound. Adjustments may be necessary based on the specific scanner and research objectives.

  • Subject Preparation:

    • Obtain written informed consent.

    • Genotype subjects for the rs6971 polymorphism of the TSPO gene, as this can influence tracer binding.[1]

    • Subjects should fast for at least 4 hours prior to the scan.

    • Insert two intravenous catheters, one for radiotracer injection and one for blood sampling (if required for arterial input function).

  • Radiotracer Administration:

    • Administer a bolus injection of 185-250 MBq of [18F]this compound intravenously.[1][4]

  • PET Image Acquisition:

    • Position the subject's head comfortably in the scanner's head holder to minimize motion.

    • Start a dynamic PET scan immediately upon injection.

    • Acquire data for a total of 90 minutes.[1][2] A common framing sequence is:

      • 6 x 30 seconds

      • 3 x 60 seconds

      • 5 x 120 seconds

      • 7 x 300 seconds

      • 3 x 600 seconds

    • For studies investigating late-phase kinetics, a second scan from 120 to 150 minutes post-injection can be performed.[4]

  • Data Analysis:

    • Correct PET data for attenuation, scatter, and decay.

    • Reconstruct images using an appropriate algorithm (e.g., OSEM).

    • Co-register PET images with a subject's anatomical MRI for region of interest (ROI) definition.

    • Generate time-activity curves (TACs) for various brain ROIs.

    • Quantify tracer uptake using methods such as:

      • Distribution Volume (VT) calculated using a two-tissue compartment model (2TCM) or Logan graphical analysis with an arterial input function.[4]

      • Standardized Uptake Value (SUV) ratios, particularly for static or late-scan images.[10]

      • Simplified Reference Tissue Model (SRTM) using a reference region with low TSPO expression (e.g., cerebellum grey matter).[10]

Animal Brain Imaging Protocol (Static Acquisition for Longitudinal Studies)

This protocol is a general guideline for static animal brain imaging, suitable for longitudinal studies in models of chronic disease.

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the procedure.

    • Place the animal on a heated bed to maintain body temperature.

    • Secure the animal in a stereotactic frame to prevent motion.

  • Radiotracer Administration:

    • Administer a bolus injection of 3.7 MBq of [18F]this compound via a tail vein catheter.[11]

  • PET Image Acquisition:

    • Acquire a static PET scan for 10-20 minutes at a specific time point post-injection (e.g., 40-60 minutes p.i.). The optimal timing should be determined based on initial kinetic studies in the specific animal model.

  • Data Analysis:

    • Reconstruct PET images with appropriate corrections.

    • Co-register PET images with a CT or MRI atlas for anatomical localization.

    • Define ROIs in the brain regions of interest.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) or SUV for each ROI.

    • For longitudinal studies, compare these values across different time points.

Visualizations

TSPO Signaling and Associated Functions

The translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in various cellular processes, including cholesterol transport, steroid synthesis, and immunomodulation.[12][13][14] Its upregulation is a hallmark of neuroinflammation.

TSPO_Signaling_Pathway cluster_extracellular Extracellular/Cytosol cluster_omm Outer Mitochondrial Membrane cluster_mitochondria Mitochondrial Matrix cluster_cellular_response Cellular Response Ligand [18F]this compound (or endogenous ligand) TSPO TSPO (18 kDa) Ligand->TSPO Binds to VDAC VDAC TSPO->VDAC Interacts with Cholesterol_Mito Cholesterol TSPO->Cholesterol_Mito Facilitates Transport Inflammation Inflammation (Cytokine Release) TSPO->Inflammation Modulates Apoptosis Apoptosis TSPO->Apoptosis Modulates ROS ROS Production TSPO->ROS Interacts with Steroidogenesis Steroidogenesis Cholesterol_Mito->Steroidogenesis Precursor for

Caption: TSPO signaling pathway and associated functions.

Experimental Workflow for [18F]this compound PET Imaging

The following diagram illustrates a typical experimental workflow for a preclinical or clinical [18F]this compound PET imaging study.

Experimental_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Subject_Prep Subject Preparation Injection Radiotracer Injection Subject_Prep->Injection Anatomical_Scan Anatomical Scan (MRI or CT) Subject_Prep->Anatomical_Scan Radiotracer_Synth [18F]this compound Radiosynthesis Radiotracer_Synth->Injection PET_Scan PET Scan (Dynamic or Static) Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Co_registration Image Co-registration Anatomical_Scan->Co_registration Image_Recon->Co_registration ROI_Analysis ROI Analysis Co_registration->ROI_Analysis Kinetic_Modeling Kinetic Modeling ROI_Analysis->Kinetic_Modeling Results Results & Interpretation Kinetic_Modeling->Results

Caption: General experimental workflow for [18F]this compound PET imaging.

References

Application Notes and Protocols for Co-registration of [18F]DPA-714 PET with MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 18-kDa translocator protein (TSPO) is a promising biomarker for neuroinflammation, as its expression is significantly upregulated in activated glial cells, including microglia and astrocytes, during neurological disorders or injury.[1][2][3] [18F]DPA-714 is a second-generation, high-affinity radioligand for TSPO, enabling in vivo quantification and visualization of neuroinflammation using Positron Emission Tomography (PET).[4][5] Co-registration of [18F]this compound PET with Magnetic Resonance Imaging (MRI) provides a powerful tool for researchers and clinicians. This approach combines the high sensitivity of PET for molecular processes with the high spatial resolution of MRI for anatomical reference, allowing for precise localization and quantification of neuroinflammatory processes within specific brain regions. These application notes provide detailed protocols for the co-registration of [18F]this compound PET with MRI, from radioligand synthesis to data analysis, aimed at researchers, scientists, and drug development professionals.

I. Experimental Protocols

A. Radiosynthesis of [18F]this compound

The automated radiosynthesis of [18F]this compound can be reliably performed on commercially available synthesizers, such as the IBA Synthera® or GE TRACERlab™.[6] The following protocol is an optimized method that reduces precursor mass and utilizes a less toxic phase transfer catalyst.[6]

Materials:

  • Tosylate precursor (N,N-diethyl-2-(2-(4-(2-(tosyloxy)ethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)

  • Tetrabutylammonium bicarbonate (TBAHCO3)

  • Acetonitrile (B52724) (ACN)

  • Ethanol (EtOH)

  • Sterile water for injection

  • [18F]Fluoride

Protocol:

  • [18F]Fluoride Trapping: Cyclotron-produced [18F]fluoride is trapped on an anion exchange cartridge.

  • Elution: The [18F]fluoride is eluted from the cartridge with a solution of TBAHCO3 in an acetonitrile/water mixture.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen at an elevated temperature to dry the [18F]fluoride.

  • Radiolabeling Reaction: The tosylate precursor dissolved in acetonitrile is added to the dried [18F]fluoride. The reaction mixture is heated at 165°C for 5 minutes.[6]

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected [18F]this compound fraction is reformulated in a solution of physiological saline containing less than 10% ethanol.[7]

  • Quality Control: The final product undergoes quality control tests, including radiochemical purity, specific activity, and radionuclidic purity, in accordance with USP <823> guidelines.[6]

A typical synthesis yields [18F]this compound with a radiochemical yield of 24.6 ± 3.8% (end of synthesis), high radiochemical purity (>99.9%), and a molar activity greater than 18.5 TBq/mmol.[6] The entire synthesis and purification process takes approximately 65 minutes.[6]

B. Animal Models of Neuroinflammation

Various animal models can be utilized to study neuroinflammation with [18F]this compound PET. The choice of model depends on the specific research question.

  • Kainic Acid (KA)-Induced Status Epilepticus in Rats: Subcutaneous injection of kainic acid (15 mg/kg) induces status epilepticus and subsequent neuroinflammation.[4][8][9]

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation: Intraperitoneal injection of LPS can induce a systemic inflammatory response leading to neuroinflammation.

  • Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Mice: This model mimics ischemic stroke and the resulting inflammatory cascade.[10]

  • APP/PS1 Mouse Model of Alzheimer's Disease: These transgenic mice develop age-dependent amyloid plaques and associated neuroinflammation.[11]

C. [18F]this compound PET and MRI Acquisition

Animal Preparation:

  • Animals are anesthetized with isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance) in oxygen.

  • A tail vein catheter is inserted for radiotracer injection.

  • The animal is positioned on the scanner bed with its head fixed to minimize motion artifacts.

PET Acquisition:

  • A bolus of [18F]this compound (typically 3.7-15 MBq, depending on the animal model and scanner) is injected intravenously.[10][12]

  • Dynamic PET scanning is initiated simultaneously with the injection and continues for a duration of 60-90 minutes.[12][13]

  • For static imaging, a 10-minute scan can be performed at a later time point (e.g., 1-2 hours post-injection).[12]

MRI Acquisition:

  • A high-resolution anatomical MRI scan (e.g., T1-weighted or T2-weighted) is acquired for each animal.

  • This can be done on the same day as the PET scan, often on a hybrid PET/MRI system, or on a separate MRI scanner.[14][15][16]

D. Image Co-registration and Data Analysis
  • Image Reconstruction: PET data are reconstructed using an appropriate algorithm (e.g., 3D ordered subset expectation maximization). Corrections for attenuation, scatter, and random coincidences are applied.

  • Co-registration: The PET images are co-registered to the corresponding anatomical MRI images.[17] This is typically performed using automated registration algorithms available in software packages like SPM (Statistical Parametric Mapping) or FSL (FMRIB Software Library). The first step is often a rigid registration of the PET image to the T1-weighted MRI.[18]

  • Region of Interest (ROI) Definition: ROIs corresponding to specific brain structures are delineated on the co-registered MRI.

  • Time-Activity Curve (TAC) Generation: The mean radioactivity concentration within each ROI is calculated for each time frame of the dynamic PET scan to generate TACs.

  • Kinetic Modeling: The TACs are analyzed using tracer kinetic models to quantify [18F]this compound binding. The reversible two-tissue compartment model is often the preferred model for detailed quantification.[19] Simplified methods, such as the Simplified Reference Tissue Model (SRTM) using the cerebellum as a reference region, can also be employed to derive the binding potential (BPND).[19][20]

  • Standardized Uptake Value (SUV) Calculation: For simpler quantification, especially in preclinical studies, the SUV can be calculated as the decay-corrected tissue radioactivity concentration normalized for injected dose and body weight. SUV ratios (SUVR) are often calculated by normalizing the SUV of a target region to that of a reference region (e.g., cerebellum or muscle).[15][20]

II. Data Presentation

Quantitative data from [18F]this compound PET studies should be summarized in tables for easy comparison. Below are examples of how to structure such data.

Table 1: Regional [18F]this compound Uptake (SUV) in a Rat Model of Status Epilepticus

Brain RegionControl (SUV ± SD)Status Epilepticus Day 3 (SUV ± SD)Status Epilepticus Day 7 (SUV ± SD)
Amygdala1.2 ± 0.22.5 ± 0.42.8 ± 0.5
Piriform Cortex1.1 ± 0.12.3 ± 0.32.6 ± 0.4
Hippocampus1.3 ± 0.22.1 ± 0.31.9 ± 0.2
Thalamus1.0 ± 0.11.8 ± 0.21.5 ± 0.1
Cortex0.9 ± 0.11.5 ± 0.2*1.3 ± 0.1

*Data are hypothetical and for illustrative purposes. *p < 0.05 compared to control.

Table 2: [18F]this compound Binding Potential (BPND) in Alzheimer's Disease Patients vs. Healthy Controls

Brain RegionHealthy Controls (BPND ± SD)Alzheimer's Disease (BPND ± SD)
Frontal Cortex0.25 ± 0.050.35 ± 0.07
Temporal Cortex0.28 ± 0.060.40 ± 0.08
Parietal Cortex0.26 ± 0.050.38 ± 0.07
Hippocampus0.30 ± 0.070.45 ± 0.09
Cerebellum(Reference Region)(Reference Region)

*Data are hypothetical and for illustrative purposes. *p < 0.05 compared to healthy controls.

III. Visualizations

A. TSPO Signaling in Neuroinflammation

The translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in several cellular processes, including cholesterol transport, which is the rate-limiting step in steroidogenesis.[2] In the central nervous system, TSPO expression is low under normal conditions but is significantly upregulated in activated microglia and reactive astrocytes in response to inflammatory stimuli.[2][3]

TSPO_Signaling cluster_0 Mitochondrion cluster_1 Cellular Response TSPO TSPO Cholesterol_IMM Cholesterol TSPO->Cholesterol_IMM Translocation VDAC VDAC IMM Inner Mitochondrial Membrane OMM Outer Mitochondrial Membrane Cholesterol_OMM Cholesterol Cholesterol_OMM->TSPO P450scc P450scc Cholesterol_IMM->P450scc Pregnenolone Pregnenolone Neurosteroid_Synthesis Neurosteroid Synthesis Pregnenolone->Neurosteroid_Synthesis Leads to P450scc->Pregnenolone Neuroinflammation Neuroinflammation Microglia_Activation Microglia/Astrocyte Activation Upregulation TSPO Upregulation Microglia_Activation->Upregulation Pathological_Stimuli Pathological Stimuli (e.g., Injury, Infection) Pathological_Stimuli->Microglia_Activation Upregulation->TSPO DPA714 [18F]this compound DPA714->TSPO Binds to

Caption: TSPO signaling pathway in neuroinflammation.

B. Experimental Workflow for [18F]this compound PET/MRI Co-registration

The workflow for a typical preclinical [18F]this compound PET/MRI co-registration study involves several key steps, from animal model induction to final data analysis.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging cluster_data_analysis Data Analysis Animal_Model Induce Animal Model of Neuroinflammation Anesthesia Anesthetize Animal Animal_Model->Anesthesia Catheterization Place Tail Vein Catheter Anesthesia->Catheterization Positioning Position Animal in Scanner Catheterization->Positioning Radiotracer_Injection Inject [18F]this compound Positioning->Radiotracer_Injection MRI_Acquisition Anatomical MRI (T1 or T2-weighted) Positioning->MRI_Acquisition PET_Acquisition Dynamic PET Acquisition (60-90 min) Radiotracer_Injection->PET_Acquisition Image_Reconstruction PET Image Reconstruction PET_Acquisition->Image_Reconstruction Co_registration Co-register PET to MRI MRI_Acquisition->Co_registration Image_Reconstruction->Co_registration ROI_Definition Define Regions of Interest (ROIs) Co_registration->ROI_Definition TAC_Generation Generate Time-Activity Curves (TACs) ROI_Definition->TAC_Generation Kinetic_Modeling Kinetic Modeling (e.g., 2-TC, SRTM) TAC_Generation->Kinetic_Modeling Quantification Quantify Binding (BPND, SUV, etc.) Kinetic_Modeling->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Experimental workflow for PET/MRI co-registration.

C. Logical Relationship of Data Analysis Steps

The analysis of dynamic [18F]this compound PET data co-registered with MRI follows a logical progression from raw data to quantitative outcome measures.

Data_Analysis_Logic Raw_PET Raw Dynamic PET Data Reconstructed_PET Reconstructed PET Images Raw_PET->Reconstructed_PET Anatomical_MRI Anatomical MRI Co_registered_Images Co-registered PET/MRI Anatomical_MRI->Co_registered_Images ROIs Anatomical ROIs Anatomical_MRI->ROIs Reconstructed_PET->Co_registered_Images TACs Time-Activity Curves Co_registered_Images->TACs ROIs->TACs Kinetic_Model Kinetic Model Selection TACs->Kinetic_Model Plasma_Input Plasma Input Function (if applicable) Plasma_Input->Kinetic_Model Reference_Region Reference Region TAC (e.g., Cerebellum) Reference_Region->Kinetic_Model Quantitative_Measures Quantitative Outcome (BPND, VT, SUVR) Kinetic_Model->Quantitative_Measures

References

Application Notes and Protocols for Ex Vivo Autoradiography using [18F]DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]DPA-714 is a potent and selective second-generation radioligand for the 18-kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR). TSPO is a five-transmembrane domain protein located on the outer mitochondrial membrane.[1] While expressed at low levels in the healthy central nervous system (CNS), its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation.[1][2] This makes TSPO an important biomarker for imaging inflammatory processes in various neurological and peripheral diseases.[3] [18F]this compound offers improved imaging properties, including higher affinity and a better signal-to-noise ratio compared to the first-generation TSPO radioligand, [11C]PK11195.[4][5][6]

Ex vivo autoradiography with [18F]this compound provides a high-resolution method to visualize and quantify the distribution of TSPO in tissue sections. This technique is invaluable for preclinical research, allowing for detailed anatomical localization of neuroinflammation and the assessment of therapeutic interventions. These application notes provide a detailed protocol for performing ex vivo autoradiography using [18F]this compound in rodent models of neuroinflammation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling context of TSPO and the experimental workflow for [18F]this compound ex vivo autoradiography.

TSPO_Signaling_Pathway TSPO Signaling Context cluster_OMM Outer Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC Interacts with Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Transport Inflammation Inflammation (e.g., Cytokine Release) TSPO->Inflammation ROS Reactive Oxygen Species (ROS) TSPO->ROS Apoptosis Apoptosis VDAC->Apoptosis Cholesterol Cholesterol Cholesterol->TSPO Transport DPA714 [18F]this compound DPA714->TSPO Binds to

Caption: TSPO's role in mitochondrial functions.

Ex_Vivo_Autoradiography_Workflow [18F]this compound Ex Vivo Autoradiography Workflow Animal_Model Animal Model of Disease (e.g., Stroke, TBI, Epilepsy) Radiotracer_Injection Intravenous Injection of [18F]this compound Animal_Model->Radiotracer_Injection Uptake_Period In Vivo Uptake Period (e.g., 60 min) Radiotracer_Injection->Uptake_Period Euthanasia Euthanasia and Tissue Harvesting Uptake_Period->Euthanasia Freezing Rapid Freezing of Brain (e.g., isopentane (B150273) on dry ice) Euthanasia->Freezing Sectioning Cryosectioning (e.g., 18-20 µm) Freezing->Sectioning Exposure Exposure to Phosphor Imaging Plate or Film Sectioning->Exposure Imaging Imaging of Autoradiograms (e.g., Typhoon Scanner) Exposure->Imaging Analysis Quantitative Analysis (Comparison with standards) Imaging->Analysis Validation Validation (Optional) (Immunohistochemistry) Analysis->Validation

Caption: Experimental workflow for ex vivo autoradiography.

Experimental Protocol

This protocol provides a detailed methodology for performing ex vivo autoradiography with [18F]this compound in a rodent model of focal cerebral ischemia. The parameters can be adapted for other models of neuroinflammation.

Materials:

  • [18F]this compound (radiochemical purity >95%)[7]

  • Animal model of neuroinflammation (e.g., rat model of focal cerebral ischemia)[4]

  • Anesthesia (e.g., isoflurane)

  • Saline solution

  • Isopentane, cooled on dry ice

  • Cryostat

  • Microscope slides

  • Phosphor imaging plates or autoradiography film

  • Phosphor imager (e.g., Amersham Typhoon Biomolecular Imager)[8]

  • Image analysis software

  • For displacement studies: non-radioactive this compound or PK11195[4][6]

Procedure:

  • Radiotracer Preparation and Animal Injection:

    • [18F]this compound can be synthesized as previously described.[5][7]

    • The specific activity should be high to minimize pharmacological effects.[7]

    • Administer [18F]this compound intravenously (i.v.) via the tail vein. The injected dose may vary, but a typical range is 0.14 - 0.74 MBq/g body weight.[7]

  • In Vivo Uptake:

    • Allow the radiotracer to distribute in the animal for a specific uptake period. A 60-minute uptake period is commonly used.[7][9]

  • Displacement (for specificity validation):

    • To confirm the specificity of [18F]this compound binding to TSPO, a separate cohort of animals can be co-injected with an excess of non-radioactive this compound or PK11195.[4][6] This should significantly reduce the specific binding of the radiotracer.

  • Euthanasia and Brain Extraction:

    • At the end of the uptake period, euthanize the animal using an approved method (e.g., CO2 inhalation followed by cervical dislocation).[9]

    • Immediately perfuse transcardially with cold saline to remove blood from the brain.

    • Carefully extract the brain and immediately freeze it in isopentane pre-cooled on dry ice to prevent ice crystal formation.[9]

  • Cryosectioning:

    • Mount the frozen brain onto a cryostat chuck.

    • Cut coronal or sagittal sections at a thickness of 18-20 µm.[9]

    • Thaw-mount the sections onto microscope slides and allow them to air dry.

  • Autoradiography:

    • Arrange the slides in a cassette and expose them to a phosphor imaging plate or autoradiography film. The exposure time will depend on the injected dose and the sensitivity of the detection system but can range from overnight to several hours.[8]

  • Image Acquisition and Analysis:

    • Scan the imaging plates using a phosphor imager.[8]

    • Quantify the signal intensity in specific regions of interest (ROIs) using image analysis software.

    • Results can be expressed as photostimulated luminescence (PSL) units per unit area or converted to radioactivity concentration (nCi/g) using co-exposed standards.[8]

    • For comparative analysis, calculate the ratio of the signal in the ipsilateral (lesioned) hemisphere to the contralateral (healthy) hemisphere.[4]

  • Validation with Immunohistochemistry (Optional but Recommended):

    • After autoradiography, the same tissue sections can be used for immunohistochemical staining to correlate [18F]this compound binding with cellular markers of inflammation, such as Iba1 for microglia/macrophages.[9][10] This allows for the precise cellular localization of the TSPO signal.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using [18F]this compound.

Table 1: [18F]this compound Uptake in Different Tissues and Models

Animal ModelTissue/RegionUptake MetricValueReference
Healthy MouseBrain%ID/tissue0.5 ± 0.3[8]
Healthy MouseHeart%ID/tissue3.6 ± 2.6[8]
Healthy MouseMuscle%ID/tissue0.55 ± 0.3[8]
Rat (Focal Cerebral Ischemia, Day 11)Ipsilateral Ischemic CoreBinding Ratio (Ipsi/Contra)~3.5[4]
Rat (Focal Cerebral Ischemia, Day 15)Ipsilateral Ischemic CoreBinding Ratio (Ipsi/Contra)~3.0[4]
Rat (9L Glioma)TumorSUV~1.5 - 2.5[6]
Mouse (Traumatic Brain Injury, Day 7)Lesion CoreUptake Ratio (Lesion/Contra)~2.0[9]

%ID/tissue: Percentage of Injected Dose per tissue; SUV: Standardized Uptake Value

Table 2: In Vivo and Ex Vivo Binding Characteristics of [18F]this compound

ParameterSpeciesValueNotesReference
Intact [18F]this compound in Plasma (60 min p.i.)Mouse52.3 ± 18.4 %Species-dependent differences in metabolism.[7]
Intact [18F]this compound in Plasma (60 min p.i.)Rat16.0 ± 5.1 %Slower metabolism in mice compared to rats.[7]
Intact [18F]this compound in Muscle (60 min p.i.)Mouse97.3 ± 1.7 %[7]
Intact [18F]this compound in Muscle (60 min p.i.)Rat85.3 ± 6.2 %[7]
Binding Potential (BPND) in Healthy Human BrainVarious Regions~0.3 - 0.6Using cerebellum as a reference region.[11]

p.i.: post-injection

Conclusion

Ex vivo autoradiography with [18F]this compound is a robust and sensitive technique for the detailed anatomical investigation of TSPO expression in preclinical models. The high specificity and favorable imaging characteristics of [18F]this compound make it an excellent tool for studying neuroinflammation and evaluating the efficacy of novel anti-inflammatory therapies.[6][10] The protocol outlined here, along with the provided quantitative data, serves as a comprehensive guide for researchers and drug development professionals aiming to utilize this powerful imaging modality. Combining this technique with immunohistochemistry provides crucial insights into the cellular basis of neuroinflammatory processes.[9]

References

Application Notes and Protocols for Immunohistochemical Staining with DPA-714 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DPA-714, a high-affinity ligand for the 18 kDa translocator protein (TSPO), in immunohistochemistry (IHC) studies. The protocols and data presented are intended to guide researchers in the effective application of this compound for the detection and quantification of TSPO expression, a key biomarker for neuroinflammation.

Introduction to this compound and Translocator Protein (TSPO)

This compound is a pyrazolopyrimidine derivative that binds with high selectivity and affinity (Ki = 7 nM) to TSPO.[1] TSPO, previously known as the peripheral benzodiazepine (B76468) receptor, is a protein primarily located on the outer mitochondrial membrane.[2][3] In the central nervous system (CNS), TSPO is expressed at low levels under normal physiological conditions. However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammatory events, making it a valuable biomarker for a range of neurological disorders, including Alzheimer's disease, stroke, and epilepsy.[3][4][5][6] this compound, often labeled with fluorine-18 (B77423) ([¹⁸F]this compound) for Positron Emission Tomography (PET) imaging, can also be used in its non-radiolabeled form for in vitro applications such as immunohistochemistry to validate in vivo findings and provide cellular-level localization of TSPO expression.[4][6][7]

Applications of this compound Immunohistochemistry

Immunohistochemical staining for TSPO using this compound is a powerful technique to:

  • Validate in vivo PET imaging data: Correlate the [¹⁸F]this compound PET signal with cellular TSPO expression in post-mortem tissue analysis.[4][6][7]

  • Identify specific cell types overexpressing TSPO: Co-localization studies with cell-specific markers (e.g., Iba-1 for microglia, GFAP for astrocytes) can pinpoint the cellular sources of the inflammatory response.

  • Investigate the spatial distribution of neuroinflammation: Map the precise location and extent of inflammation within different brain regions.

  • Evaluate the efficacy of anti-inflammatory therapies: Assess the modulation of TSPO expression in response to therapeutic interventions in preclinical models.

Experimental Protocols

The following are generalized protocols for immunohistochemical staining of TSPO. It is recommended that researchers optimize these protocols for their specific antibodies, tissues, and experimental conditions.

Protocol 1: Immunohistochemistry for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate the sections through a graded series of ethanol (B145695) solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes), and 50% (1 x 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a 0.1 M citrate (B86180) buffer (pH 6.0).

    • Heat the solution to 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Blocking:

    • Wash sections in phosphate-buffered saline (PBS).

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum and 5% bovine serum albumin in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against TSPO (e.g., rabbit anti-TSPO antibody, 1:100 dilution) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash sections three times with PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

  • Detection:

    • Wash sections three times with PBS.

    • Incubate with an avidin-biotin complex (ABC) reagent according to the manufacturer's instructions.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate sections through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Immunofluorescence for Frozen Sections
  • Fixation:

    • Fix frozen sections (8-10 µm thick) with ice-cold acetone (B3395972) or 4% paraformaldehyde for 10-15 minutes.

    • Wash sections twice with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Incubate sections with a solution containing 0.3% Triton X-100 and 2% BSA in PBS for 45 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-TSPO antibody diluted in PBS with 2% BSA and 0.03% Triton X-100 overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash sections three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit, 1:500 dilution) in PBS with 2% BSA for 2 hours at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash sections three times with PBS.

    • Incubate with a nuclear stain (e.g., DAPI, 1:5000 in PBS) for 5-10 minutes.

    • Wash sections and mount with an aqueous mounting medium.

Data Presentation

The following tables summarize quantitative data from studies utilizing [¹⁸F]this compound PET imaging, which is often validated by immunohistochemistry.

Table 1: [¹⁸F]this compound Uptake in a Rat Model of Focal Cerebral Ischemia

Time Post-Ischemia[¹⁸F]this compound Uptake (Ipsilateral/Contralateral Ratio)
Day 4Increased (p<0.01)
Day 7Further Increased (p<0.001)
Day 11Peak Uptake (p<0.001)
Day 15Decreased from peak (p<0.001)
Day 21Further Decreased (p<0.05)
Day 30Near baseline

Data adapted from a study on focal cerebral ischemia in rats, demonstrating the temporal dynamics of TSPO expression post-injury.[6]

Table 2: Correlation of [¹⁸F]this compound Binding Potential with Immunohistochemical Markers in a Parkinson's Disease Rat Model

Parameter 1Parameter 2CorrelationSignificance
[¹⁸F]this compound Binding PotentialIba-1⁺ cells (microglia)Positivep < 0.05
[¹⁸F]this compound Binding PotentialTH⁺ cells (dopaminergic neurons)Inversep < 0.05
[¹⁸F]this compound Binding PotentialGFAP⁺ cells (astrocytes)No significant correlation-

This table illustrates the strong correlation between in vivo [¹⁸F]this compound PET signal and microglial activation, as confirmed by post-mortem immunohistochemistry.[8]

Table 3: Quantitative Analysis of [¹⁸F]this compound PET in a Non-Human Primate Model of Neurodegeneration

Time Post-LesionIncrease in VT (Total Distribution Volume) from Baseline
Day 7+17%
Day 14+54%
Day 21+157%
Day 91+39%

VT values are indicative of [¹⁸F]this compound binding and were shown to match TSPO immunopositive areas.[9]

Mandatory Visualizations

TSPO Signaling in Neuroinflammation

TSPO_Signaling cluster_stimulus Pathological Stimulus cluster_glia Glial Activation cluster_downstream Downstream Effects Neuronal Injury Neuronal Injury Microglia Microglia Neuronal Injury->Microglia activate Astrocytes Astrocytes Neuronal Injury->Astrocytes activate Pathogen Pathogen Pathogen->Microglia activate Pathogen->Astrocytes activate Protein Aggregates Protein Aggregates Protein Aggregates->Microglia activate Protein Aggregates->Astrocytes activate Upregulation of TSPO Upregulation of TSPO Microglia->Upregulation of TSPO leads to Astrocytes->Upregulation of TSPO leads to Neurosteroid Synthesis Neurosteroid Synthesis Upregulation of TSPO->Neurosteroid Synthesis influences Modulation of Apoptosis Modulation of Apoptosis Upregulation of TSPO->Modulation of Apoptosis influences Regulation of Inflammation Regulation of Inflammation Upregulation of TSPO->Regulation of Inflammation influences This compound Binding This compound Binding Upregulation of TSPO->this compound Binding detected by

Caption: TSPO signaling pathway in neuroinflammation.

Experimental Workflow for this compound Studies

DPA714_Workflow Animal Model of Disease Animal Model of Disease In Vivo PET Imaging ([18F]this compound) In Vivo PET Imaging ([18F]this compound) Animal Model of Disease->In Vivo PET Imaging ([18F]this compound) Tissue Collection and Preparation Tissue Collection and Preparation In Vivo PET Imaging ([18F]this compound)->Tissue Collection and Preparation Data Correlation and Interpretation Data Correlation and Interpretation In Vivo PET Imaging ([18F]this compound)->Data Correlation and Interpretation Immunohistochemistry for TSPO Immunohistochemistry for TSPO Tissue Collection and Preparation->Immunohistochemistry for TSPO Co-localization with Cell Markers Co-localization with Cell Markers Tissue Collection and Preparation->Co-localization with Cell Markers Image Acquisition and Analysis Image Acquisition and Analysis Immunohistochemistry for TSPO->Image Acquisition and Analysis Co-localization with Cell Markers->Image Acquisition and Analysis Image Acquisition and Analysis->Data Correlation and Interpretation

Caption: Workflow for correlating in vivo and in vitro this compound studies.

References

Application Notes and Protocols for Longitudinal [18F]DPA-714 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and executing longitudinal Positron Emission Tomography (PET) imaging studies using [18F]DPA-714. This second-generation radioligand targets the 18 kDa Translocator Protein (TSPO), a biomarker for neuroinflammation. TSPO is upregulated in activated microglia and astrocytes, making [18F]this compound a valuable tool for monitoring inflammatory processes in various disease models over time.

Longitudinal studies, where each subject serves as its own control, are powerful for assessing disease progression and the efficacy of therapeutic interventions. They reduce inter-individual variability and the number of animals required for statistically significant results. This document outlines detailed protocols for animal handling, imaging, and data analysis, supplemented with quantitative data from preclinical models and visualizations to clarify workflows.

The TSPO Signaling Pathway in Neuroinflammation

Under pathological conditions such as neurodegenerative diseases, stroke, or brain injury, microglia and astrocytes become activated. This activation leads to a significant upregulation of TSPO located on the outer mitochondrial membrane. [18F]this compound is a specific ligand that binds to TSPO. By detecting the positron emissions from the 18F label, PET imaging can quantify the density of TSPO, thereby providing an in vivo measure of neuroinflammation.

TSPO_Pathway cluster_0 Healthy State cluster_1 Pathological State (e.g., Injury, Disease) Resting Microglia Resting Microglia Low TSPO Expression Low TSPO Expression Resting Microglia->Low TSPO Expression Activated Microglia / Astrocytes Activated Microglia / Astrocytes Upregulated TSPO Expression Upregulated TSPO Expression Activated Microglia / Astrocytes->Upregulated TSPO Expression PET_Signal Quantifiable PET Signal Upregulated TSPO Expression->PET_Signal Emits Signal CNS Insult CNS Insult CNS Insult->Activated Microglia / Astrocytes 18F_DPA_714 [18F]this compound 18F_DPA_714->Upregulated TSPO Expression Binds to

Caption: TSPO Upregulation and [18F]this compound Binding Mechanism.

Experimental Design and Protocols

A successful longitudinal study requires meticulous planning and consistent execution of protocols at each imaging time point.

Animal Models and Preparation

A variety of animal models can be used to study neuroinflammation with [18F]this compound. The choice of model will depend on the specific research question.

General Animal Preparation Protocol:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures.

  • Fasting: For neurological studies, fasting is recommended to ensure stable blood glucose levels, which can influence tracer uptake. A fasting period of 4-6 hours is typical.[1]

  • Anesthesia: For the duration of the injection and scan, anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1.5-2.5% for maintenance) in oxygen.[2] This is crucial for preventing movement artifacts.

  • Temperature Maintenance: Maintain the animal's body temperature at 37°C using a heating pad or other regulated warming device throughout the procedure to ensure consistent physiology.[3]

  • Catheterization (Optional but Recommended): For precise and repeatable intravenous injections, especially for dynamic scanning, placing a catheter in the tail vein is recommended.

[18F]this compound Radiotracer Protocol
  • Dosage: The typical injected dose for a mouse is between 3.7 and 10 MBq (100-270 µCi).[4][5] For rats, the dose is generally higher, around 13.9 ± 1.3 MBq.[6] The injected volume should be kept low (e.g., < 0.2 ml for a mouse) to avoid physiological disturbances.[2]

  • Injection: Administer [18F]this compound via a tail vein bolus injection. If performing a dynamic scan, the injection should coincide with the start of the PET acquisition.[5]

  • Quality Control: Ensure the radiochemical purity of [18F]this compound is >98% before injection.

Longitudinal PET Imaging Protocol

The imaging schedule is critical and depends on the disease model's known inflammatory timeline.

Example Longitudinal Timelines:

  • Stroke (MCAO Model): Imaging can be performed at baseline (pre-stroke) and then at multiple time points post-MCAO, such as days 1, 3, 7, 10, and 16.[4]

  • Alzheimer's Disease (APP/PS1 Model): Scans can be conducted at different ages to track disease progression, for example, at 6-7, 9-10, 12-13, and 15-16 months of age.[2]

  • Epilepsy (Kainic Acid Model): A series of scans can be performed at 1, 3, 7, and 15 days after status epilepticus induction.[7]

PET Scan Acquisition Protocol:

  • Scanner Setup: Position the anesthetized animal in the scanner's field of view (FOV), ensuring the brain or region of interest is centered.

  • CT Scan: Perform a short CT scan for attenuation correction and anatomical co-registration.[8]

  • PET Acquisition:

    • Dynamic Scan: For kinetic modeling, acquire data in list mode for 60-70 minutes immediately following tracer injection.[2][3] The data can then be framed into a sequence (e.g., 12x10s, 9x20s, 5x60s, 10x300s).[9]

    • Static Scan: For simpler quantification (e.g., SUV), a static scan of 10-20 minutes is often sufficient. The scan should be performed after a period of tracer uptake when binding has reached a pseudo-equilibrium, typically 40-60 minutes post-injection.[2][10]

Experimental_Workflow cluster_0 Baseline Imaging (Time Point 0) cluster_1 Longitudinal Follow-up (Time Points 1...n) A0 Animal Preparation (Anesthesia, Temp. Control) B0 [18F]this compound Injection (e.g., 3.7-10 MBq) A0->B0 C0 PET/CT Scan (Dynamic or Static) B0->C0 Disease Induction / Intervention Disease Induction / Intervention C0->Disease Induction / Intervention Data Analysis Data Analysis C0->Data Analysis A1 Animal Preparation (Consistent Protocol) B1 [18F]this compound Injection (Consistent Dose) A1->B1 C1 PET/CT Scan (Identical Parameters) B1->C1 C1->Data Analysis DataAnalysis DataAnalysis C1->DataAnalysis Repeat for each time point Disease Induction / Intervention->A1

Caption: General workflow for a longitudinal [18F]this compound PET study.

Data Analysis and Quantification

Proper data analysis is essential for extracting meaningful biological information from the PET images.

Image Reconstruction and Pre-processing
  • Reconstruction: Reconstruct raw PET data using an iterative algorithm like Ordered Subset Expectation Maximization (OSEM) or Maximum Likelihood Expectation Maximization (MLEM).[5][11] Corrections for decay, scatter, randoms, and attenuation (from the CT scan) should be applied.[11]

  • Co-registration: Co-register the PET images to a corresponding anatomical MRI template or the individual's CT scan. This allows for accurate anatomical delineation of regions of interest (ROIs).

  • Partial Volume Correction (PVC): Due to the limited spatial resolution of PET scanners, the signal from small structures can be underestimated (spill-out) or contaminated by adjacent regions (spill-in). This is the partial volume effect (PVE). For accurate quantification in small animal brains, PVC is highly recommended.[12][13]

Defining Regions of Interest (ROIs)

ROIs are anatomical areas where the PET signal will be quantified.

  • Manual Delineation: ROIs can be manually drawn on co-registered MRI or CT images.

  • Automated Atlases: A more reproducible method involves warping a standardized digital animal brain atlas (e.g., the Allen Brain Atlas) to the individual's anatomical scan to automatically define ROIs.[14][15]

Quantitative Analysis Methods

Several methods can be used to quantify [18F]this compound uptake.

  • Standardized Uptake Value (SUV): A simple, semi-quantitative measure normalized for injected dose and body weight. It is widely used for static scans.

    • Formula: SUV = [Tissue Radioactivity (MBq/mL) / Injected Dose (MBq)] x Body Weight (g)

  • SUV Ratio (SUVR): To reduce variability, the SUV in a target ROI is often normalized to a reference region with low specific binding. For [18F]this compound brain imaging, the cerebellum is frequently used as a reference region, assuming it is unaffected by the pathology.[16][17]

    • Formula: SUVR = SUVTarget_ROI / SUVReference_ROI

  • Kinetic Modeling: Using dynamic scan data, more complex models can provide absolute quantification of tracer binding, such as the total distribution volume (VT). This requires an arterial input function or can be estimated using reference tissue models.

Data_Analysis_Workflow RawData Raw PET/CT Data Recon Image Reconstruction (OSEM/MLEM, Corrections) RawData->Recon Coreg Co-registration (PET to MRI/CT) Recon->Coreg PVC Partial Volume Correction (PVC) Coreg->PVC ROIDef ROI Definition (Atlas-based or Manual) PVC->ROIDef Quant Quantification ROIDef->Quant SUV SUV / SUVR Quant->SUV Kinetics Kinetic Modeling (V_T) Quant->Kinetics Stats Longitudinal Statistical Analysis SUV->Stats Kinetics->Stats

References

Application Notes and Protocols for In Vivo Monitoring of Therapeutic Response Using DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPA-714, and its fluorine-18 (B77423) labeled radiotracer counterpart [¹⁸F]this compound, is a potent and specific second-generation ligand for the 18 kDa translocator protein (TSPO).[1][2] TSPO is highly expressed on activated microglia and macrophages, making it a valuable biomarker for neuroinflammation and other pathological processes where these cells are involved.[3][4] Positron Emission Tomography (PET) imaging with [¹⁸F]this compound allows for the non-invasive, in vivo quantification and longitudinal monitoring of TSPO expression, providing a powerful tool to assess therapeutic efficacy in preclinical and clinical studies.[5][6] These application notes provide an overview of the use of this compound for monitoring therapeutic response, along with detailed protocols for its application.

Principle of Action

During neuroinflammation or in the tumor microenvironment, microglia and macrophages become activated, leading to a significant upregulation of TSPO expression on the outer mitochondrial membrane.[7][8] [¹⁸F]this compound, administered intravenously, readily crosses the blood-brain barrier and binds with high affinity to TSPO.[2] The amount of [¹⁸F]this compound accumulation in a specific region, quantifiable by PET, directly correlates with the density of activated microglia and macrophages, and thus the extent of inflammation or tumor infiltration.[9][10] A reduction in [¹⁸F]this compound uptake following a therapeutic intervention can indicate a successful anti-inflammatory or anti-tumor response.[5][11]

Signaling Pathway and Experimental Workflow

TSPO_Signaling_Pathway TSPO Signaling in Neuroinflammation cluster_0 Pathological Insult (e.g., Ischemia, Aβ plaques) cluster_1 Microglial Activation cluster_2 TSPO Upregulation and this compound Binding cluster_3 Therapeutic Intervention Insult Pathological Insult RestingMicroglia Resting Microglia Insult->RestingMicroglia ActivatedMicroglia Activated Microglia RestingMicroglia->ActivatedMicroglia Activation TSPO Upregulation of TSPO Expression ActivatedMicroglia->TSPO PET PET Signal Detection TSPO->PET DPA714 [¹⁸F]this compound DPA714->TSPO Binding Therapy Anti-inflammatory Therapy ReducedActivation Reduced Microglial Activation Therapy->ReducedActivation ReducedActivation->TSPO Downregulation

Caption: TSPO signaling in neuroinflammation and therapeutic monitoring.

Experimental_Workflow Experimental Workflow for Therapeutic Response Monitoring cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment cluster_3 Outcome A1 Disease Model Induction A2 Baseline [¹⁸F]this compound PET Scan A1->A2 B1 Administer Therapeutic Agent A2->B1 B2 Administer Vehicle (Control) A2->B2 C1 Follow-up [¹⁸F]this compound PET Scan(s) B1->C1 B2->C1 C2 Image Analysis and Quantification C1->C2 C3 Ex Vivo Validation (Immunohistochemistry) C2->C3 D1 Assessment of Therapeutic Efficacy C2->D1

Caption: General workflow for in vivo therapeutic response monitoring.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using [¹⁸F]this compound to monitor therapeutic response in various disease models.

Table 1: [¹⁸F]this compound in a Rat Model of Chronic Hepatic Encephalopathy (HE) Treated with Ibuprofen [11][12]

GroupWhole Brain Uptake (%ID/g)
Sham + Normal Saline (NS)Baseline
Sham + Ibuprofen (IBU)No significant difference from Sham + NS
Bile Duct Ligation (BDL) + NSIncreased uptake vs. Sham
BDL + Hyperammonemic Diet (HD) + NSIncreased uptake vs. Sham
BDL + IBUReduced uptake vs. BDL + NS
BDL + HD + IBUReduced uptake vs. BDL + HD + NS

Table 2: [¹⁸F]this compound in a Mouse Model of Stroke Treated with AMD3100 [13]

GroupSignal Intensity in Ischemic Region
Normal Saline-Treated ControlHigh [¹⁸F]this compound signal
AMD3100-TreatedSignificantly decreased signal intensity vs. control

Table 3: [¹⁸F]this compound in a Rat 9L Intracranial Glioma Model Treated with Erufosine (B12787603) (ErPC3) [5]

Treatment[¹⁸F]this compound Tumor Uptake
Erufosine (ErPC3)Significant changes in tumor uptake over the course of treatment, indicating response

Table 4: Displacement Studies Confirming Specificity of [¹⁸F]this compound Binding in a Rat 9L Glioma Model [4]

Displacing Agent (Dose)Reduction in Tumor Radioactivity
Unlabeled this compound (1 mg/kg)Reduced to 62% of pre-displacement value
Unlabeled this compound (5 mg/kg)Significant reduction (p < 0.001)
PK11195 (1 mg/kg)Reduced to 74% of pre-displacement value
PK11195 (5 mg/kg)Significant reduction (p < 0.05)

Experimental Protocols

Protocol 1: General In Vivo [¹⁸F]this compound PET Imaging in Rodent Models

Materials:

  • [¹⁸F]this compound (radiochemical purity >99%)

  • Anesthesia (e.g., isoflurane)

  • PET/CT or PET/MR scanner

  • Catheter for intravenous injection

  • Heating pad to maintain body temperature

  • Animal model of disease

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan to reduce background signal.

    • Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the animal on the scanner bed and maintain body temperature using a heating pad.

    • Insert a catheter into a tail vein for radiotracer injection.

  • Radiotracer Administration:

    • Administer a bolus injection of [¹⁸F]this compound via the tail vein catheter. The injected dose will vary depending on the animal model and scanner sensitivity (e.g., 8.2 ± 1.2 MBq for rats).[11]

  • PET Data Acquisition:

    • Dynamic PET scanning is often initiated at the time of injection and can last for 60-90 minutes.[11][14]

    • Alternatively, static scans can be performed at a specific time point post-injection (e.g., 60 minutes).

    • Acquisition frames can be set up as a series of short and long durations (e.g., 12x10s, 9x20s, 5x60s, 10x5min).[1]

  • Image Reconstruction and Analysis:

    • Reconstruct PET data using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, and decay.[1]

    • Co-register PET images with anatomical images (CT or MRI) for accurate localization of radiotracer uptake.

    • Define regions of interest (ROIs) on the images corresponding to specific brain structures or lesions.

    • Quantify radiotracer uptake within ROIs, typically expressed as standardized uptake value (SUV) or percent injected dose per gram (%ID/g).

Protocol 2: Monitoring Therapeutic Response
  • Baseline Scan:

    • Perform a baseline [¹⁸F]this compound PET scan as described in Protocol 1 before initiating treatment to determine the initial level of TSPO expression.

  • Treatment Administration:

    • Administer the therapeutic agent to the treatment group and a vehicle to the control group according to the study design.

  • Follow-up Scans:

    • Perform one or more follow-up [¹⁸F]this compound PET scans at predetermined time points after the start of treatment to longitudinally monitor changes in TSPO expression.

  • Data Analysis:

    • Compare the quantitative [¹⁸F]this compound uptake values (e.g., SUV, %ID/g) between baseline and follow-up scans within each animal and between treatment and control groups. A statistically significant decrease in uptake in the treated group compared to the control group suggests a positive therapeutic response.

  • Ex Vivo Validation (Optional but Recommended):

    • Following the final imaging session, euthanize the animals and collect tissues of interest.

    • Perform immunohistochemistry or autoradiography to confirm the correlation between [¹⁸F]this compound PET signal and TSPO expression at the cellular level.

Conclusion

[¹⁸F]this compound PET imaging is a robust and sensitive method for the in vivo monitoring of therapeutic responses in diseases characterized by neuroinflammation or high TSPO expression.[15] By providing quantitative, longitudinal data on target engagement and downstream effects on cellular activation, [¹⁸F]this compound can significantly enhance the efficiency of drug development and aid in the selection of promising therapeutic candidates.[16]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing [18F]DPA-714 Radiochemical Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiosynthesis of [18F]DPA-714. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the radiosynthesis of [18F]this compound?

A1: The most common method for synthesizing [18F]this compound is a one-step nucleophilic substitution (SN2) reaction. This involves reacting the tosylate precursor of this compound with cyclotron-produced [18F]fluoride. The tosylate group serves as a good leaving group, which is displaced by the [18F]fluoride ion to form the final product.[1][2][3]

Q2: What is a typical radiochemical yield (RCY) for [18F]this compound synthesis?

A2: Radiochemical yields for [18F]this compound can vary significantly depending on the synthesis parameters and automation platform used. Reported non-decay-corrected yields range from as low as 6% to as high as 71%.[1][3] Optimized and automated processes on platforms like the Trasis AllinOne synthesizer have demonstrated consistently high yields of 55-71%.[3]

Q3: How much precursor is typically required for the synthesis?

A3: The amount of the tosylate precursor can influence the radiochemical yield. Initial attempts with low amounts (e.g., 2.5 mg) have resulted in lower yields (around 6%).[1] Increasing the precursor amount to 4-12 mg has been shown to improve the yield significantly.[1][3] However, optimized protocols have achieved high yields with as little as 4 mg of precursor.[3]

Q4: What are the common purification methods for [18F]this compound?

A4: The primary methods for purifying [18F]this compound are semi-preparative high-performance liquid chromatography (HPLC) followed by solid-phase extraction (SPE) for reformulation.[1][3] HPLC is effective in separating [18F]this compound from unreacted [18F]fluoride and other chemical impurities.[3][4] SPE cartridges, such as a C18 Sep-Pak, are then used to trap the purified product from the HPLC mobile phase and elute it in a physiologically compatible solvent.[3]

Troubleshooting Guide

Low Radiochemical Yield

Q5: My radiochemical yield is consistently low. What are the potential causes and how can I improve it?

A5: Low radiochemical yield is a common issue with several potential root causes. Consider the following factors:

  • Insufficient Precursor: As mentioned in the FAQs, using a very low amount of the tosylate precursor (e.g., below 4 mg) can lead to poor yields. Increasing the precursor amount within the optimized range of 4-6 mg can significantly improve the outcome.[1][3]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some manual methods achieve good yields at 85°C, automated synthesizers may require higher temperatures (e.g., 100-120°C) to ensure the internal solution reaches the target temperature.[1][2][3] It is crucial to optimize the temperature for your specific synthesis module.

  • Inappropriate Reaction Time: The reaction time needs to be optimized. While some manual syntheses can be completed in as little as 5 minutes, automated systems might require longer heating times, such as 10-15 minutes, to achieve maximal yields.[2][3]

  • Inefficient Azeotropic Drying: The presence of water can significantly reduce the nucleophilicity of the [18F]fluoride. Ensure that the azeotropic drying of the [18F]fluoride/Kryptofix complex is efficient to remove as much water as possible before adding the precursor.

  • Choice of Base and Phase Transfer Catalyst (PTC): The combination of base and PTC is crucial. While Kryptofix-222 (K2.2.2) with potassium carbonate (K₂CO₃) is commonly used, other systems like tetraethylammonium (B1195904) bicarbonate (TEAB) have been shown to provide excellent yields, particularly in automated syntheses.[2][3]

[18F]this compound Synthesis Workflow

18F_DPA_714_Synthesis_Workflow [18F]this compound Synthesis and Purification Workflow cluster_synthesis Radiosynthesis cluster_purification Purification and Formulation F18_Production [18F]Fluoride Production (Cyclotron) F18_Trapping [18F]Fluoride Trapping (QMA Cartridge) F18_Production->F18_Trapping [18O]H2O Target F18_Elution Elution with K2.2.2/K2CO3 or TEAB F18_Trapping->F18_Elution Drying Azeotropic Drying F18_Elution->Drying Precursor_Addition Precursor Addition (Tosyl-DPA-714 in Acetonitrile) Drying->Precursor_Addition Radiolabeling Radiolabeling Reaction (e.g., 100°C, 10 min) Precursor_Addition->Radiolabeling Quenching Reaction Quenching (e.g., with 20% EtOH) Radiolabeling->Quenching HPLC_Purification Semi-preparative HPLC Quenching->HPLC_Purification SPE_Trapping [18F]this compound Trapping (C18 Cartridge) HPLC_Purification->SPE_Trapping Elution_Formulation Elution with Ethanol (B145695) and Formulation SPE_Trapping->Elution_Formulation Final_Product Final Product ([18F]this compound for Injection) Elution_Formulation->Final_Product

Caption: A diagram illustrating the key steps in the automated radiosynthesis and purification of [18F]this compound.

Purification Issues

Q6: I am observing broad or tailing peaks during HPLC purification. What could be the cause?

A6: Broad or tailing peaks in HPLC can be due to several factors:

  • Column Overloading: Injecting too much mass (precursor and product) onto the HPLC column can lead to poor peak shape. If you have increased the precursor amount to improve the yield, you may need to adjust your HPLC conditions or use a higher-capacity column.

  • Inappropriate Mobile Phase: The composition of the mobile phase (e.g., acetonitrile (B52724)/ammonium (B1175870) acetate (B1210297) buffer ratio) is critical for good separation.[1] An improperly buffered or composed mobile phase can lead to peak tailing. Ensure the pH and solvent strength are optimized for your specific column.

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor performance. If you have ruled out other causes, consider replacing the column.

Q7: My recovery from the SPE cartridge is low. How can I improve it?

A7: Low recovery from the SPE cartridge can be frustrating. Here are some troubleshooting steps:

  • Incomplete Trapping: Ensure that the diluted HPLC fraction is passed through the SPE cartridge at a slow and steady flow rate to allow for efficient trapping of [18F]this compound.

  • Insufficient Elution Volume: The volume of the elution solvent (typically ethanol) may not be sufficient to quantitatively elute the product from the cartridge. You may need to increase the volume of the elution solvent.

  • Choice of Syringe Filter: The type of syringe filter used for terminal sterilization can impact the final activity yield. Hydrophilic PVDF membranes have been shown to provide higher recoveries of [18F]this compound compared to more hydrophobic membranes which may retain more of the product.[2]

Troubleshooting Flowchart

Troubleshooting_Low_Yield Troubleshooting Low [18F]this compound Radiochemical Yield Start Low Radiochemical Yield Check_Precursor Is Precursor Amount Adequate? (e.g., 4-6 mg) Start->Check_Precursor Increase_Precursor Increase Precursor Amount Check_Precursor->Increase_Precursor No Check_Temp Is Reaction Temperature Optimized? (e.g., 100-120°C for automated) Check_Precursor->Check_Temp Yes Increase_Precursor->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Time Is Reaction Time Sufficient? (e.g., 10-15 min for automated) Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Adjust_Time Increase Reaction Time Check_Time->Adjust_Time No Check_Drying Is Azeotropic Drying Efficient? Check_Time->Check_Drying Yes Adjust_Time->Check_Drying Improve_Drying Improve Drying Protocol Check_Drying->Improve_Drying No Check_Base_PTC Is Base/PTC Combination Optimal? (e.g., TEAB or K2.2.2/K2CO3) Check_Drying->Check_Base_PTC Yes Improve_Drying->Check_Base_PTC Optimize_Base_PTC Test Alternative Base/PTC Check_Base_PTC->Optimize_Base_PTC No Review_Purification Review Purification Recovery (HPLC & SPE) Check_Base_PTC->Review_Purification Yes Optimize_Base_PTC->Review_Purification Yield_OK Yield Improved Review_Purification->Yield_OK

Caption: A logical flowchart for troubleshooting and resolving issues of low radiochemical yield in [18F]this compound synthesis.

Data Presentation

Table 1: Impact of Precursor Amount on Radiochemical Yield

Precursor Amount (mg)Radiochemical Yield (non-decay-corrected)Reference
2.56%[1]
455-71%[3]
616%[1]
12~16%[1]

Table 2: Comparison of Different Reaction Conditions and Radiochemical Yields

Synthesis PlatformPrecursor AmountSolventBase/PTCTemperatureTime (min)Radiochemical Yield (decay-corrected)Reference
GE TRACERlab MXFDG6-12 mgAcetonitrileK₂CO₃ / K2.2.285°C1021%[1][3]
Trasis AllinOne4 mgAcetonitrileTEAB100°C1055-71%[3]
Elixys Flex/ChemNot specifiedNot specifiedK₂CO₃ / K2.2.2100°C1513.5 ± 3.04% (EOS)[2]
IBA Synthera®2 ± 0.2 mgDMSOTBA HCO₃165°C524.6 ± 3.8% (EOS)[5]
TRACERlab FXFNNot specifiedDMSOK₂CO₃ / K2.2.2165°C543-50%[3]

Experimental Protocols

Protocol 1: Automated Synthesis of [18F]this compound on a Trasis AllinOne Synthesizer

This protocol is adapted from an optimized, high-yield GMP-compliant production method.[3]

  • [18F]Fluoride Trapping and Elution:

    • Trap cyclotron-produced [18F]fluoride on a QMA cartridge.

    • Elute the [18F]fluoride into the reactor vessel with a solution of tetraethylammonium bicarbonate (TEAB; 40 mM; 0.75 mL).

  • Azeotropic Drying:

    • Dry the [18F]fluoride by azeotropic distillation under stepwise heating in the reactor pre-heated to 60°C.

  • Radiolabeling Reaction:

    • Cool the reactor to 65°C.

    • Add the tosylate this compound precursor (4 mg) dissolved in anhydrous acetonitrile (1 mL) to the reactor.

    • Heat the reaction mixture to 100°C for 10 minutes.

  • Quenching and Purification:

    • Cool the reaction mixture to 60°C.

    • Quench the reaction by adding 20% ethanol (1.5 mL).

    • Inject the crude reaction mixture onto a semi-preparative HPLC system for purification (e.g., Phenomenex Luna C18(2) column with 0.1 M ammonium acetate/ethanol (55/45 v/v%) as the mobile phase).

  • Formulation:

    • Collect the [18F]this compound fraction into a sterile vial containing water for injection.

    • Pass the diluted fraction through a Sep-Pak C18 Plus cartridge to trap the product.

    • Elute the [18F]this compound from the C18 cartridge with 70% ethanol.

    • The final product is then passed through a sterile 0.22 µm filter for terminal sterilization.

Protocol 2: Quality Control of [18F]this compound

This protocol is a general guideline for the quality control of the final [18F]this compound product.

  • Radiochemical Purity and Identity:

    • Inject an aliquot of the final product onto an analytical HPLC system (e.g., Waters XTerra C18 column).

    • Use a mobile phase such as 0.1 M aqueous ammonium acetate (pH 10) and acetonitrile (50:50, v/v) at a flow rate of 2.0 mL/min.[1]

    • Confirm the identity of the [18F]this compound peak by comparing its retention time to that of a non-radioactive this compound standard.

    • Calculate the radiochemical purity by integrating the area of the radioactive peak corresponding to [18F]this compound and expressing it as a percentage of the total radioactivity detected.

  • Specific Activity:

    • Measure the area of the UV absorbance peak (at 254 nm) corresponding to the carrier this compound in the analytical HPLC chromatogram.[1]

    • Quantify the mass of this compound by comparing the UV peak area to a standard curve of known this compound concentrations.

    • Measure the total radioactivity of the injected sample.

    • Calculate the specific activity as the amount of radioactivity per unit mass of this compound (e.g., in GBq/µmol).

References

Technical Support Center: GMP-Compliant Synthesis of [18F]DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the GMP-compliant synthesis of [18F]DPA-714. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key performance data from various automated synthesis platforms.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of [18F]this compound?

A1: The GMP-compliant synthesis of [18F]this compound is typically achieved through a one-step nucleophilic aliphatic substitution reaction. This involves the reaction of the tosylate precursor, N,N-diethyl-2-(2-(4-(2-toluenesulfonyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, with [18F]fluoride. The tosyl group serves as a good leaving group, which is displaced by the [18F]fluoride ion.[1][2]

Q2: Which automated synthesis modules are commonly used for the GMP-compliant production of [18F]this compound?

A2: Several commercially available automated synthesis modules have been successfully adapted for the GMP-compliant production of [18F]this compound. These include the Trasis AllinOne, GE TRACERlab™ FX FN, and IBA Synthera® platforms.[1][3][4] The use of these cassette-based systems enhances reliability, reduces the risk of cross-contamination, and simplifies the training of production staff.[1][5]

Q3: What are the typical radiochemical yields and molar activities for [18F]this compound synthesis?

A3: Radiochemical yields (RCY) and molar activities can vary depending on the synthesis platform and specific process parameters. However, optimized GMP-compliant processes consistently produce high yields. For instance, on a Trasis AllinOne synthesizer, decay-corrected RCYs of 55-71% have been reported, with molar activities ranging from 117-350 GBq/µmol at the end of synthesis.[1] Other platforms have reported non-decay corrected yields of 15-20% with specific radioactivities of 37 to 148 GBq/µmol.[3]

Q4: What are the critical quality control tests for the final [18F]this compound product?

A4: For a GMP-compliant process, the final [18F]this compound product must undergo a series of quality control tests to ensure it is safe for clinical use. These tests typically include:

  • Visual Inspection: The solution should be clear and free of particles.[6]

  • Radiochemical Purity (RCP): Assessed by radio-TLC or radio-HPLC to ensure the percentage of radioactivity corresponding to [18F]this compound is typically ≥95%.[2][6]

  • Radionuclidic Identity and Purity: Confirmation of fluorine-18 (B77423) as the sole radionuclide and measurement of its half-life.[6]

  • pH: The pH of the final formulation should be within a physiologically acceptable range (e.g., 4.0-7.5).[6]

  • Residual Solvents: Analysis to ensure that levels of solvents used in the synthesis (e.g., acetonitrile (B52724), ethanol, DMSO) are below the limits defined by pharmacopeial standards.

  • Bacterial Endotoxins: Testing to ensure the product is sterile and free from pyrogens.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of [18F]this compound in a question-and-answer format.

Problem 1: Low Radiochemical Yield (RCY)

  • Q: My radiochemical yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

  • A: Low RCY can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inefficient [18F]Fluoride Trapping and Elution:

      • Cause: The anion exchange cartridge may be old, improperly conditioned, or overloaded. The elution solution may not be effective.

      • Solution: Ensure the cartridge is fresh and properly preconditioned according to the manufacturer's instructions. Optimize the composition and volume of the elution solution (e.g., tetraethylammonium (B1195904) bicarbonate or a Kryptofix® 222/potassium carbonate mixture).

    • Incomplete Drying of [18F]Fluoride:

      • Cause: Residual water in the reaction vessel can significantly hinder the nucleophilic substitution by solvating the fluoride (B91410) ion.

      • Solution: Ensure the azeotropic drying step is performed effectively. This may involve multiple additions of acetonitrile and heating under a stream of inert gas (e.g., nitrogen or helium) to completely remove any water.

    • Suboptimal Reaction Conditions:

      • Cause: The reaction temperature may be too low, or the reaction time too short. The amount of precursor may also be a limiting factor.

      • Solution: Optimize the reaction temperature and time. Temperatures between 100°C and 165°C for 5 to 10 minutes are commonly reported.[1][2][5][6] Ensure an adequate amount of precursor (typically 4-5 mg) is used.[1][2]

    • Poor Precursor Quality:

      • Cause: The tosylate precursor may have degraded over time.

      • Solution: Use a fresh batch of precursor or verify the purity of the existing stock using appropriate analytical methods.

Problem 2: Low Radiochemical Purity (RCP)

  • Q: The radiochemical purity of my final product is below the acceptable limit of 95%. What could be the issue?

  • A: Impurities can arise from unreacted [18F]fluoride, side products, or degradation of the final product.

    • Inefficient HPLC Purification:

      • Cause: The HPLC method may not be adequately separating [18F]this compound from impurities. This could be due to an inappropriate mobile phase, column, or flow rate.

      • Solution: Optimize the semi-preparative HPLC purification step. This may involve adjusting the mobile phase composition (e.g., acetonitrile/water or ethanol/water mixtures), changing the flow rate, or using a different type of column (e.g., C18). Ensure the fraction collection window is set correctly to isolate the desired product peak.

    • Radiolysis:

      • Cause: High levels of radioactivity can lead to the degradation of the radiotracer.

      • Solution: Minimize the synthesis and purification time. The addition of a radical scavenger, such as ethanol, to the final formulation can also help to improve stability.

Problem 3: Inconsistent Molar Activity

  • Q: I am observing significant batch-to-batch variability in the molar activity of my [18F]this compound.

  • A: Molar activity is influenced by the amount of carrier-free [18F]fluoride and any non-radioactive ("cold") this compound present.

    • Presence of Carrier Fluorine-19:

      • Cause: Contamination with stable fluorine-19 from the cyclotron target, transfer lines, or reagents can lower the molar activity.

      • Solution: Ensure all components in the fluoride production and transfer path are meticulously clean. Use high-purity reagents.

    • Contamination from the Synthesis Module:

      • Cause: Leaching of materials from tubing, valves, or the reaction vessel can introduce impurities that compete with the radiolabeling reaction.

      • Solution: Use GMP-compliant, pharma-grade reagents and materials for the synthesis cassette and fluid pathways.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from published GMP-compliant synthesis protocols for [18F]this compound on different automated platforms.

ParameterTrasis AllinOne[1]GE TRACERlab™ FX FN[3]IBA Synthera®[4]Microfluidic iMiDEV™[7]
Precursor Amount 4 mg4.5 - 5.0 mgNot specifiedNot specified
Reaction Solvent AcetonitrileDMSOAcetonitrileNot specified
Phase Transfer Catalyst Tetraethylammonium bicarbonateKryptofix® 222 / K2CO3Tetrabutylammonium bicarbonateNot specified
Reaction Temperature 100°C165°C165°CNot specified
Reaction Time 10 min5 min5 minNot specified
Synthesis Duration ~50 min~60 min~65 minNot specified
Radiochemical Yield (RCY) 55-71% (decay corrected)15-20% (non-decay corrected)24.6 ± 3.8% (EOS)up to 24%
Molar/Specific Activity 117-350 GBq/µmol37-148 GBq/µmol> 18.5 TBq/mmol22 ± 11 GBq/µmol

Experimental Protocols

A generalized experimental protocol for the automated synthesis of [18F]this compound is outlined below. Specific parameters should be optimized for the particular synthesis module being used.

  • [18F]Fluoride Trapping and Elution:

    • Aqueous [18F]fluoride is delivered from the cyclotron and trapped on an anion exchange cartridge (e.g., QMA).

    • The trapped [18F]fluoride is then eluted into the reaction vessel using a solution containing a phase transfer catalyst (e.g., 0.8 mL of tetraethylammonium bicarbonate solution or a mixture of Kryptofix® 222 and potassium carbonate).[5]

  • Azeotropic Drying:

    • The [18F]fluoride/phase transfer catalyst mixture is dried by azeotropic distillation with acetonitrile. This step is crucial to remove any residual water. The process typically involves heating the mixture under a stream of inert gas.

  • Radiolabeling Reaction:

    • The tosylate precursor (4-5 mg) dissolved in a suitable solvent (e.g., 1 mL of acetonitrile or DMSO) is added to the dried [18F]fluoride complex.[2][5]

    • The reaction mixture is heated at a specified temperature (e.g., 100-165°C) for a set duration (e.g., 5-10 minutes) to effect the nucleophilic substitution.[1][5]

  • Purification:

    • Quenching: The reaction is quenched by the addition of a solution, often containing water or an ethanol/water mixture.[5]

    • Semi-preparative HPLC: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to separate [18F]this compound from unreacted [18F]fluoride and other impurities.

    • Solid-Phase Extraction (SPE) Formulation: The collected HPLC fraction containing the purified [18F]this compound is typically diluted with water and passed through a C18 SPE cartridge. The cartridge is washed with water, and the final product is eluted with ethanol, followed by formulation in sterile saline for injection.[4]

Visualizations

experimental_workflow cluster_start [18F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation start Cyclotron Production of [18F]F- trap Trap on QMA Cartridge start->trap elute Elute with PTC Solution trap->elute dry Azeotropic Drying elute->dry add_precursor Add this compound-OTs Precursor dry->add_precursor react Heat Reaction Mixture (100-165°C, 5-10 min) add_precursor->react quench Quench Reaction react->quench hplc Semi-preparative HPLC quench->hplc spe SPE Formulation hplc->spe qc Quality Control spe->qc end Ready for Injection qc->end Final Product: [18F]this compound

Caption: Automated synthesis workflow for [18F]this compound.

troubleshooting_low_rcy problem Low Radiochemical Yield cause1 Inefficient [18F]F- Trapping/Elution? problem->cause1 cause2 Incomplete Drying? problem->cause2 cause3 Suboptimal Reaction? problem->cause3 cause4 Poor Precursor Quality? problem->cause4 solution1 Check QMA cartridge Optimize elution cause1->solution1 solution2 Optimize azeotropic drying step (multiple additions of MeCN) cause2->solution2 solution3 Optimize temperature, time, and precursor amount cause3->solution3 solution4 Use fresh precursor Verify purity cause4->solution4

Caption: Troubleshooting logic for low radiochemical yield.

References

reducing non-specific binding of DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DPA-714, a high-affinity radioligand for the 18kDa translocator protein (TSPO). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a primary focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a second-generation radioligand that exhibits high affinity and specificity for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] TSPO is a promising biomarker for neuroinflammation as its expression is significantly upregulated in activated microglia and astrocytes in response to pathological conditions in the central nervous system.[1] Compared to the first-generation TSPO radioligand, [11C]PK11195, [18F]this compound offers a superior signal-to-noise ratio and demonstrates lower non-specific binding, making it a valuable tool for in vivo imaging techniques such as Positron Emission Tomography (PET).[2][3]

Q2: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the interaction of a radioligand, such as this compound, with molecules or surfaces other than its intended target (TSPO). This can include binding to other proteins, lipids, or even the experimental apparatus. High non-specific binding can obscure the true signal from specific binding to TSPO, leading to inaccurate quantification and misinterpretation of results. While this compound is known for its improved specificity over older ligands, minimizing non-specific binding is still crucial for obtaining reliable data.

Q3: How can I determine the level of non-specific binding in my experiment?

To determine non-specific binding, a parallel experiment is conducted in the presence of a high concentration of a non-radiolabeled "cold" ligand that also binds to TSPO. This cold ligand will occupy the specific binding sites (TSPO), leaving only the non-specific binding of the radiolabeled this compound to be measured. Commonly used blocking agents for this purpose include unlabeled this compound or PK11195.[1][4] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold ligand).

Q4: What are the key factors that can influence non-specific binding of this compound?

Several factors can contribute to non-specific binding, including:

  • Radioligand concentration: Higher concentrations can lead to increased non-specific interactions.

  • Buffer composition: The pH, ionic strength, and presence of detergents can all affect binding characteristics.

  • Incubation time and temperature: Suboptimal conditions can increase the likelihood of non-specific binding.

  • Inadequate blocking: Insufficient concentration or inappropriate choice of blocking agents.

  • Tissue/cell preparation: The quality of the biological sample can impact background levels.

  • TSPO genotype: In human studies, a single nucleotide polymorphism (rs6971) in the TSPO gene can affect binding affinity and must be considered.[5]

Troubleshooting Guides

High Non-Specific Binding in In Vitro Binding Assays
Problem Potential Cause Recommended Solution
High background signal across all samples Inadequate blocking of non-specific sites.Increase the concentration of the blocking agent (e.g., unlabeled this compound or PK11195) in the non-specific binding tubes. A 100- to 1000-fold excess over the radioligand concentration is a common starting point.[4] Consider pre-treating tissues or cells with a blocking buffer containing bovine serum albumin (BSA) or non-fat dry milk.
Suboptimal buffer composition.Optimize the assay buffer. Adjusting the pH to be closer to physiological (7.4) can help. Increasing the ionic strength with NaCl (e.g., 150 mM) can reduce electrostatic interactions. Adding a small amount of a non-ionic detergent like Tween-20 can minimize hydrophobic interactions.
Insufficient washing.Increase the number and/or duration of wash steps after incubation to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to minimize dissociation of specifically bound ligand.
Variability in non-specific binding between replicates Inconsistent sample preparation or handling.Ensure thorough homogenization of tissue samples and consistent protein concentrations across all wells. Use a multi-channel pipette for adding reagents to minimize timing differences.
Low specific binding signal Radioligand degradation.Use a fresh batch of radiolabeled this compound and check its radiochemical purity.
Low receptor density in the sample.Use a tissue known to have high TSPO expression (e.g., kidney, glioma cell lines) as a positive control.[1] Increase the amount of protein per assay tube.
High Background in Autoradiography
Problem Potential Cause Recommended Solution
High and uniform background across the entire slide Incomplete removal of unbound radioligand.Increase the number and duration of post-incubation washes. A typical protocol involves multiple washes in ice-cold buffer.[6] A final quick dip in ice-cold distilled water can help remove buffer salts that may contribute to background.
Non-specific binding to the slide or tissue components.Pre-incubate the slides in buffer before adding the radioligand.[6] Consider adding a blocking agent like BSA to the pre-incubation and incubation buffers.
Issues with the film or emulsion.Use fresh autoradiography film and ensure proper storage conditions. Optimize exposure time; overexposure can lead to high background.
"Patchy" or localized areas of high background Drying artifacts or salt crystals on the slide.Ensure slides are completely dry before exposing them to the film. The brief dip in distilled water after washing helps prevent salt crystal formation.[6]
Air bubbles trapped between the tissue section and the slide.Be careful during the mounting of tissue sections to avoid trapping air bubbles.
Edge artifacts "Chemigraphy" or interaction of the tissue with the emulsion.Ensure the tissue sections are properly fixed and dried. A thin layer of gelatin or other coating on the slide can sometimes help.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound binding.

Table 1: In Vitro Binding Affinities (Ki) for TSPO

CompoundKi (nM)Receptor SourceRadioligand Used
This compound7.0 ± 0.4Rat kidney membranes[3H]PK11195
DPA-7134.7 ± 0.2Rat kidney membranes[3H]PK11195
PK111959.3 ± 0.5Rat kidney membranes[3H]PK11195

Data from James et al., J Nucl Med, 2008.[1]

Table 2: In Vivo Displacement of [18F]this compound in a Rat Glioma Model

Displacing Ligand (1 mg/kg)% of Pre-displacement Uptake
Unlabeled this compound62%
PK1119574%

Data from Winkeler et al., Eur J Nucl Med Mol Imaging, 2012.

Table 3: Target-to-Background Ratios (TBRs) in Animal Models of Neuroinflammation

Animal ModelBrain RegionTBRReference
Rat with quinolinic acid-induced striatal lesionIpsilateral vs. Contralateral Striatum~8James et al., 2008[1]
Rat with AMPA-induced striatal injuryLesioned vs. Contralateral Striatum~4Chauveau et al., 2009
Mouse model of stroke (tMCAO)Ischemic vs. Contralateral Hemisphere~3.6 (at 2 weeks)Harhausen et al., 2013[4]

Experimental Protocols

Detailed Protocol for In Vitro Competitive Binding Assay with Brain Tissue

This protocol is adapted from standard radioligand binding assay procedures.

1. Membrane Preparation: a. Homogenize frozen brain tissue (e.g., whole brain or specific regions) in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris. c. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. e. Resuspend the final pellet in a buffer containing 10% sucrose (B13894) for cryoprotection and store at -80°C. f. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay: a. On the day of the assay, thaw the membrane preparation and resuspend in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). b. Set up the assay in a 96-well plate with a final volume of 250 µL per well. c. Total Binding: Add 150 µL of membrane preparation (50-120 µg protein), 50 µL of assay buffer, and 50 µL of radiolabeled this compound (at a concentration near its Kd). d. Non-Specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled blocker (e.g., 10 µM PK11195), and 50 µL of radiolabeled this compound. e. Competition: Add 150 µL of membrane preparation, 50 µL of the competing unlabeled compound (at various concentrations), and 50 µL of radiolabeled this compound. f. Incubate the plate at 30°C for 60 minutes with gentle agitation.

3. Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). b. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Dry the filters and measure the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate specific binding: Total Binding - Non-Specific Binding. b. For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. c. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol for In Vitro Autoradiography on Brain Sections

This protocol is a general guideline and may require optimization for specific applications.

1. Tissue Sectioning: a. Cryosection frozen brain tissue at a thickness of 20 µm and thaw-mount onto gelatin-coated slides. b. Store slides at -80°C until use.

2. Pre-incubation: a. Bring slides to room temperature. b. Pre-incubate the slides in buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) for 30 minutes at room temperature with gentle agitation to rehydrate the tissue and remove endogenous ligands.[6]

3. Incubation: a. Total Binding: Incubate slides in a solution containing radiolabeled this compound (e.g., 1-5 nM) in assay buffer for 90 minutes at room temperature.[6] b. Non-Specific Binding: Incubate adjacent sections in the same radioligand solution that also contains a high concentration of a blocking agent (e.g., 10 µM PK11195).

4. Washing: a. After incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 3 x 5-minute washes) to remove unbound radioligand.[6] b. Perform a final brief dip in ice-cold distilled water to remove buffer salts.[6]

5. Drying and Exposure: a. Dry the slides completely under a stream of cool air. b. Appose the dried slides to a phosphor imaging plate or autoradiographic film along with radioactive standards. c. Expose for an appropriate duration (typically 1-5 days depending on the radioactivity).[6]

6. Image Analysis: a. Scan the imaging plate or develop the film. b. Quantify the signal in specific brain regions using image analysis software, referencing the radioactive standards. c. Determine specific binding by subtracting the non-specific binding signal from the total binding signal.

Visualizations

TSPO_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Outer Mitochondrial Membrane cluster_mitochondria Mitochondrial Matrix cluster_downstream Downstream Cellular Effects DPA714 This compound TSPO TSPO DPA714->TSPO Binds to VDAC VDAC TSPO->VDAC Interacts with ROS ROS Production TSPO->ROS Apoptosis Apoptosis Regulation TSPO->Apoptosis ATP ATP Production TSPO->ATP Cholesterol Cholesterol Transport VDAC->Cholesterol Steroid Steroidogenesis (e.g., Pregnenolone) Cholesterol->Steroid Inflammation Inflammation ROS->Inflammation CellPro Cell Proliferation Apoptosis->CellPro ATP->CellPro experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_detection Signal Detection cluster_analysis Data Analysis prep Tissue Homogenization or Cell Culture membrane_prep Membrane Isolation (for in vitro assays) prep->membrane_prep sectioning Cryosectioning (for autoradiography) prep->sectioning incubation Incubation with Radiolabeled this compound membrane_prep->incubation sectioning->incubation total_binding Total Binding (this compound only) incubation->total_binding nsb Non-Specific Binding (+ unlabeled blocker) incubation->nsb wash Washing Steps total_binding->wash nsb->wash detection Scintillation Counting or Autoradiography Exposure wash->detection quant Quantification of Radioactivity detection->quant calc Calculate Specific Binding: Total - Non-Specific quant->calc

References

Technical Support Center: [18F]DPA-714 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during [18F]DPA-714 PET imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is [18F]this compound and why is it used in PET imaging?

A1: [18F]this compound is a second-generation radioligand that selectively binds to the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] TSPO is expressed on the outer mitochondrial membrane of various cells, and its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation.[2][3][4] This makes [18F]this compound a valuable biomarker for imaging neuroinflammatory processes in a variety of neurological and psychiatric disorders using Positron Emission Tomography (PET).[5][6][7] Compared to the first-generation TSPO radioligand, [11C]PK11195, [18F]this compound exhibits higher specific binding and a better signal-to-noise ratio.[8][9]

Q2: What is the significance of the TSPO rs6971 polymorphism in [18F]this compound imaging?

A2: The binding affinity of second-generation TSPO ligands, including [18F]this compound, is influenced by a single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three different binding affinity statuses: high-affinity binders (HAB), mixed-affinity binders (MAB), and low-affinity binders (LAB).[5] Individuals who are low-affinity binders show significantly reduced binding of [18F]this compound, which can lead to misinterpretation of the PET signal. Therefore, it is crucial to genotype subjects prior to their inclusion in [18F]this compound PET studies and to exclude LABs or analyze their data separately.[5][10]

Q3: What are the typical radiochemical yield and purity for [18F]this compound synthesis?

A3: Automated radiosynthesis of [18F]this compound on commercially available modules can consistently produce the tracer with high radiochemical yields. Non-decay-corrected yields are typically in the range of 15-20%, with some optimized methods achieving up to 55-71%.[11] The radiochemical purity of the final product should be greater than 99%.[11]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common artifacts encountered in [18F]this compound PET imaging.

Radiotracer Quality Control Issues

Issue: Inconsistent or unexpected PET imaging results, high background signal, or poor target-to-background ratio.

Possible Cause: Suboptimal quality of the [18F]this compound radiotracer.

Troubleshooting Workflow:

cluster_0 Radiotracer QC Troubleshooting Start Inconsistent PET Results CheckPurity Verify Radiochemical Purity (>99%) via HPLC Start->CheckPurity CheckSA Confirm Specific Activity CheckPurity->CheckSA Purity OK Fail QC Failed CheckPurity->Fail Purity <99% CheckFormulation Check pH and for Particulates CheckSA->CheckFormulation SA OK CheckSA->Fail Low SA Pass QC Passed CheckFormulation->Pass Formulation OK CheckFormulation->Fail Incorrect pH/ Particulates ReviewSynth Review Radiosynthesis Protocol Fail->ReviewSynth ReviewPurification Optimize HPLC Purification ReviewSynth->ReviewPurification

Caption: Radiotracer Quality Control Workflow.

Detailed Steps:

  • Verify Radiochemical Purity: Use High-Performance Liquid Chromatography (HPLC) to confirm that the radiochemical purity of [18F]this compound is >99%. Impurities can lead to non-specific binding and altered biodistribution.

  • Confirm Specific Activity: Low specific activity can result in receptor saturation and reduced specific binding.

  • Check Formulation: Ensure the final product is a clear solution, free of particles, and has a pH within the acceptable range for intravenous injection.[12]

  • Review Synthesis and Purification: If QC fails, review the entire radiosynthesis and purification process for potential errors.

Motion Artifacts

Issue: Blurring of anatomical structures, leading to inaccurate quantification of radiotracer uptake. This is particularly problematic for dynamic scans used to calculate kinetic parameters.

Possible Cause: Subject movement during the long acquisition times required for PET imaging.

Troubleshooting Workflow:

cluster_1 Motion Artifact Troubleshooting Start Blurred PET Images Prevention Implement Motion Prevention Strategies Start->Prevention Acquisition Acquire Data Prevention->Acquisition Detection Detect Motion During/Post-Acquisition Acquisition->Detection Correction Apply Motion Correction Algorithms Detection->Correction Motion Detected Analysis Analyze Corrected Data Detection->Analysis No Significant Motion Reacquire Re-acquire Data (if severe) Correction->Reacquire Correction Fails Correction->Analysis Correction Successful

Caption: Motion Artifact Troubleshooting Workflow.

Detailed Steps:

  • Prevention (Pre-Scan):

    • Human Subjects: Clearly explain the importance of remaining still. Use comfortable head restraints and padding.

    • Animal Subjects: Use appropriate anesthesia and secure the animal in a stereotactic frame or other restraining device. Monitor vital signs to ensure stable anesthesia.

  • Detection (During/Post-Scan):

    • Use motion tracking systems (e.g., infrared cameras) during the scan.[12]

    • Visually inspect sinograms and reconstructed images for evidence of motion.

  • Correction (Post-Scan):

    • Frame-based motion correction: Divide the list-mode data into short time frames. Realign each frame to a reference frame before summing them to create a motion-corrected image.[12]

    • Data-driven gating: Use the PET data itself to detect and correct for periodic motion like respiration.

Quantitative Impact of Motion Artifacts:

Motion artifacts can lead to a significant underestimation of radiotracer uptake. For example, in dynamic PET studies, uncorrected motion can reduce the measured tumor Standardized Uptake Value (SUV) by over 12%.[6][13]

ArtifactParameterTypical Quantitative Error
Motion SUV5-15% underestimation[6][13]
Binding Potential (BPnd)Can be significantly altered, leading to inaccurate conclusions
Attenuation Correction Artifacts

Issue: Inaccurate quantification of radiotracer uptake, appearing as either artificially high or low signal in certain regions.

Possible Cause: Mismatches between the PET emission data and the attenuation map (e.g., from CT or MR). This can be caused by patient motion between the acquisition of the attenuation map and the PET scan, or by the presence of high-density objects like metal implants.

Troubleshooting Workflow:

cluster_2 Attenuation Correction Artifact Troubleshooting Start Suspected AC Artifact InspectAlignment Check PET-CT/MR Alignment Start->InspectAlignment ReviewNAC Review Non-Attenuation Corrected (NAC) Images InspectAlignment->ReviewNAC Misalignment Detected Analyze Analyze Corrected Data InspectAlignment->Analyze Alignment OK Realign Realign PET and AC Maps ReviewNAC->Realign Reconstruct Re-reconstruct PET Data Realign->Reconstruct Reconstruct->Analyze

Caption: Attenuation Correction Troubleshooting Workflow.

Detailed Steps:

  • Inspect PET-CT/MR Alignment: Carefully review the fused images to ensure proper registration of the PET data with the anatomical data.

  • Review Non-Attenuation Corrected (NAC) Images: If an area of unexpectedly high uptake is seen on the attenuation-corrected (AC) image, check the corresponding NAC image. If the high uptake is not present on the NAC image, it is likely an AC artifact.[14]

  • Re-alignment and Reconstruction: If misalignment is detected, use software to realign the PET and AC maps and then reconstruct the PET data.

Quantitative Impact of Attenuation Correction Errors:

Errors in attenuation correction can introduce significant quantitative inaccuracies. For example, in PET/MRI, not accounting for bone in the attenuation map can lead to an underestimation of the PET signal by up to 25% in regions close to the skull.[15][16]

ArtifactParameterTypical Quantitative Error
Attenuation Correction (PET/MRI) SUV5-25% underestimation near bone[15][16]
Attenuation Correction (Metal Implants) SUVCan cause significant artificial increases or decreases in uptake
Anesthesia-Related Effects

Issue: Altered biodistribution and kinetics of [18F]this compound, potentially confounding the interpretation of neuroinflammation.

Possible Cause: The choice of anesthetic agent can influence TSPO binding and radiotracer kinetics.

Troubleshooting and Mitigation:

  • Choice of Anesthetic: Be aware that different anesthetics can have varying effects on [18F]this compound binding. For example, in non-human primates, propofol (B549288) has been shown to increase TSPO density and reduce its affinity for [18F]this compound in vitro, while isoflurane (B1672236) did not have a significant effect.[11]

  • Consistency is Key: Use the same anesthetic agent and protocol for all animals within a study to minimize variability.

  • Monitoring: Continuously monitor physiological parameters (e.g., heart rate, respiration, temperature) during the scan to ensure stability.

Quantitative Impact of Anesthesia:

AnestheticEffect on [18F]this compound Binding in Baboons
Propofol Increased TSPO density, reduced affinity in vitro. 35.8% decrease in brain radioactivity after displacement.[11]
Isoflurane No significant in vitro effect. No significant decrease in brain radioactivity after displacement.[11]

Experimental Protocols

[18F]this compound Radiosynthesis and Quality Control

A detailed protocol for the automated radiosynthesis of [18F]this compound can be found in publications by Kuhnast et al. (2012) and Cybulska et al. (2021).[5] A summary of the quality control specifications is provided below.

Quality Control TestSpecificationMethod
Visual Inspection Clear, colorless, free of particulatesVisual
pH 4.5 - 7.5pH paper or meter
Radiochemical Purity ≥ 99%HPLC
Radionuclidic Identity Half-life of 105-115 minDose calibrator
Radionuclidic Purity ≥ 99.9%Gamma-ray spectrometry
Bacterial Endotoxins < 175 EU/VLAL test
Sterility No microbial growthUSP <71>
Preclinical [18F]this compound PET Imaging Protocol (Rodent)
  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan.

    • Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2.5% for maintenance) in oxygen.[17]

    • Place a catheter in a tail vein for radiotracer injection.

    • Position the animal on the scanner bed and secure it to minimize motion.

  • Radiotracer Injection:

    • Administer a bolus of [18F]this compound (e.g., 5-15 MBq) via the tail vein catheter.

  • PET Acquisition:

    • Acquire dynamic PET data for 60-90 minutes post-injection.

    • For static imaging, a 10-20 minute acquisition starting 40-60 minutes post-injection can be used.

  • Data Analysis:

    • Reconstruct the PET data with corrections for attenuation, scatter, and decay.

    • Define regions of interest (ROIs) on the brain or other tissues.

    • Generate time-activity curves (TACs) for dynamic data.

    • Calculate quantitative parameters such as SUV or use kinetic modeling to determine binding potential (BPnd) or volume of distribution (VT).

Human [18F]this compound PET Imaging Protocol
  • Subject Preparation:

    • Obtain informed consent and confirm subject eligibility (including TSPO genotype).[5][10]

    • Subjects should fast for at least 4 hours.

    • Insert an intravenous catheter for radiotracer injection. For full kinetic modeling, an arterial line for blood sampling is required.[18]

  • Radiotracer Injection:

    • Administer a bolus of [18F]this compound (e.g., 185-250 MBq) intravenously.[5][18]

  • PET Acquisition:

    • Acquire a dynamic PET scan of the brain for 90 minutes.[5][18]

    • If arterial sampling is performed, collect timed blood samples throughout the scan to measure the arterial input function.

  • Data Analysis:

    • Reconstruct the PET images with all necessary corrections.

    • Co-register PET images with the subject's MRI for anatomical localization of ROIs.

    • Generate TACs for brain regions of interest.

    • Perform kinetic modeling (e.g., two-tissue compartment model or Logan graphical analysis) to estimate VT or use a reference tissue model to estimate BPnd.[8][19][20]

Signaling Pathways

TSPO Signaling in Neuroinflammation

The translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in several cellular processes, including cholesterol transport, steroidogenesis, and the regulation of apoptosis and oxidative stress.[3] In the context of neuroinflammation, TSPO expression is upregulated in activated microglia and astrocytes. The binding of ligands like [18F]this compound to TSPO can be used to visualize these activated glial cells. TSPO is thought to interact with other mitochondrial proteins, such as the voltage-dependent anion channel (VDAC), and may play a role in modulating mitochondrial function and inflammatory signaling pathways.[2]

TSPO_Pathway cluster_3 TSPO Signaling in Neuroinflammation Neuro_Insult Neuronal Injury / Pathological Stimulus Microglia_Activation Microglia/Astrocyte Activation Neuro_Insult->Microglia_Activation TSPO_Upregulation TSPO Upregulation on Outer Mitochondrial Membrane Microglia_Activation->TSPO_Upregulation Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) Microglia_Activation->Inflammatory_Response PET_Signal PET Signal Detection TSPO_Upregulation->PET_Signal Detected by Mitochondrial_Functions Modulation of Mitochondrial Functions TSPO_Upregulation->Mitochondrial_Functions DPA714 [18F]this compound DPA714->TSPO_Upregulation Binds to Cholesterol_Transport Cholesterol Transport Mitochondrial_Functions->Cholesterol_Transport Steroidogenesis Neurosteroid Synthesis Mitochondrial_Functions->Steroidogenesis Apoptosis_ROS Regulation of Apoptosis & ROS Mitochondrial_Functions->Apoptosis_ROS

Caption: TSPO Signaling Pathway in Neuroinflammation.

References

Technical Support Center: The Impact of TSPO Polymorphism on DPA-714 Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of the translocator protein (TSPO) polymorphism (rs6971) on DPA-714 binding.

Frequently Asked Questions (FAQs)

Q1: What is the TSPO rs6971 polymorphism and why is it significant for this compound binding studies?

The rs6971 single nucleotide polymorphism (SNP) is a common genetic variation in the TSPO gene, which encodes the translocator protein. This polymorphism results in a non-conservative amino acid substitution from alanine (B10760859) to threonine at position 147 of the protein.[1] This change significantly affects the binding affinity of second-generation TSPO radioligands, including this compound.[1][2] Consequently, the human population is categorized into three groups based on their genotype:

  • High-Affinity Binders (HABs): Homozygous for the alanine allele (Ala/Ala), exhibiting the highest binding affinity for this compound.

  • Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr), expressing both high and low-affinity binding sites.

  • Low-Affinity Binders (LABs): Homozygous for the threonine allele (Thr/Thr), showing markedly reduced binding affinity.[3]

Understanding a subject's genotype is crucial for the accurate quantification and interpretation of this compound positron emission tomography (PET) imaging data.[2]

Q2: How does the rs6971 polymorphism affect the quantification of this compound PET signal?

The rs6971 genotype is a major source of inter-individual variability in this compound PET studies. High-affinity binders (HABs) show a significantly higher brain uptake and binding potential of this compound compared to mixed-affinity binders (MABs).[3] Low-affinity binders (LABs) exhibit such low specific binding that it can be difficult to distinguish from non-specific binding, potentially leading to an underestimation of TSPO levels.[2] Therefore, it is highly recommended to genotype all subjects prior to conducting a this compound PET study to either stratify the analysis based on genotype or to exclude LABs.[1]

Q3: Are there alternatives to this compound that are not affected by the TSPO polymorphism?

The first-generation TSPO radioligand, --INVALID-LINK---PK11195, is considered to be less affected by the rs6971 polymorphism. However, it suffers from a high degree of non-specific binding and a low signal-to-noise ratio, which complicates quantification.[1] Research is ongoing to develop third-generation TSPO radioligands that are insensitive to this polymorphism while retaining the favorable imaging properties of second-generation tracers.

Q4: What is the clinical relevance of considering the TSPO polymorphism in drug development?

TSPO is a promising target for therapies aimed at modulating neuroinflammation. The rs6971 polymorphism could influence the therapeutic response to TSPO-targeting drugs. Individuals with different genotypes might require different dosing regimens or may respond differently to the same treatment. Therefore, considering the TSPO genotype in clinical trials for such drugs is essential for personalized medicine approaches.

Troubleshooting Guides

This compound PET Imaging
Issue Potential Cause(s) Recommended Solution(s)
High inter-subject variability in this compound uptake Undetermined TSPO rs6971 genotype of subjects.Genotype all subjects for the rs6971 polymorphism prior to the PET study. Stratify data analysis based on HAB and MAB status. Consider excluding LAB subjects due to very low specific binding.
Low specific binding signal in a subject The subject may be a Low-Affinity Binder (LAB).Confirm the subject's genotype. If confirmed as a LAB, data interpretation should be done with caution, as the signal may primarily represent non-specific binding.
Image artifacts Patient movement during the scan. Metal implants causing attenuation correction errors.Use head restraints to minimize movement. Screen for and document any metal implants. Review non-attenuation-corrected images to identify potential artifacts.[4][5]
Inaccurate quantification of binding potential Incorrect definition of the reference region. Issues with arterial blood sampling and metabolite analysis.The cerebellum is often used as a pseudo-reference region, but its validity should be confirmed for the specific disease model. Ensure accurate and timely arterial blood sampling and reliable metabolite analysis for kinetic modeling.[6]
In Vitro this compound Binding Assays
Issue Potential Cause(s) Recommended Solution(s)
High non-specific binding Inadequate washing steps. Problems with the buffer composition. Radioligand degradation.Optimize the number and duration of washing steps. Ensure the buffer composition (pH, ionic strength) is optimal for TSPO binding. Use fresh, high-quality radioligand.
Low specific binding Low concentration of TSPO in the tissue homogenate. Inactive protein. Incorrect incubation time or temperature.Increase the amount of tissue homogenate used. Ensure proper tissue storage and handling to maintain protein integrity. Optimize incubation time and temperature for the assay.
Poor reproducibility between replicates Pipetting errors. Inhomogeneous tissue preparation.Use calibrated pipettes and ensure proper mixing. Ensure the tissue homogenate is uniform before aliquoting.

Quantitative Data Summary

The rs6971 polymorphism has a pronounced effect on this compound binding affinity (Ki) and in vivo total distribution volume (VT), a measure of radioligand uptake and binding in PET studies.

Table 1: Impact of TSPO rs6971 Polymorphism on this compound Binding Parameters

GenotypeBinding Affinity GroupThis compound Ki (nM)This compound VT (in vivo PET)
Ala/AlaHigh-Affinity Binder (HAB)Lower (Higher Affinity)Higher
Ala/ThrMixed-Affinity Binder (MAB)IntermediateIntermediate
Thr/ThrLow-Affinity Binder (LAB)Higher (Lower Affinity)Markedly Lower

Note: Specific Ki values for this compound across all three human genotypes are not consistently reported in a single comprehensive study. The table reflects the relative differences observed. For the related second-generation ligand PBR28, Ki values have been reported as approximately 0.52 nM for HABs, and for MABs, a two-site model showed a high-affinity site with a Ki of 0.22 nM and a low-affinity site with a Ki of 24.0 nM.[1]

Experimental Protocols

TSPO Genotyping for rs6971

Objective: To determine the subject's genotype for the TSPO rs6971 polymorphism.

Materials:

  • Genomic DNA extracted from blood or saliva.

  • PCR primers specific for the rs6971 region.

  • DNA polymerase and dNTPs.

  • Restriction enzyme that specifically cuts one of the alleles (e.g., BstUI) or fluorescently labeled probes for TaqMan assay.

  • Agarose gel electrophoresis system or a real-time PCR instrument.

Methodology (using PCR and Sanger Sequencing):

  • DNA Extraction: Isolate genomic DNA from the subject's sample using a commercial kit.

  • PCR Amplification: Amplify the region of the TSPO gene containing the rs6971 polymorphism using specific primers.

  • Sequencing Reaction: Purify the PCR product and perform Sanger sequencing using the same primers.

  • Genotype Determination: Analyze the sequencing results to identify the nucleotide at the rs6971 position (C or T) on both alleles to determine the genotype (C/C for HAB, C/T for MAB, T/T for LAB).[2][3]

In Vitro Competition Binding Assay with [3H]-PK11195

Objective: To determine the binding affinity (Ki) of this compound for TSPO.

Materials:

  • Tissue homogenates (e.g., from brain tissue or platelets) expressing TSPO.

  • [3H]-PK11195 (radioligand).

  • Unlabeled this compound.

  • Incubation buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Incubation: Incubate a fixed concentration of [3H]-PK11195 with the tissue homogenate in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-PK11195 against the concentration of this compound. Fit the data to a one-site or two-site competition model to determine the IC50 (concentration of this compound that inhibits 50% of [3H]-PK11195 binding). Calculate the Ki value using the Cheng-Prusoff equation.[7]

[18F]-DPA-714 PET Imaging Protocol

Objective: To quantify the in vivo binding of [18F]-DPA-714 to TSPO in the brain.

Materials:

  • PET/CT or PET/MR scanner.

  • [18F]-DPA-714 radiotracer.

  • Arterial line for blood sampling (for full kinetic modeling).

  • Automated blood sampling system and/or manual sampling supplies.

  • Gamma counter for measuring radioactivity in blood and plasma.

  • HPLC system for metabolite analysis.

Methodology:

  • Subject Preparation: Position the subject comfortably in the PET scanner with a head holder to minimize movement. Place an intravenous line for radiotracer injection and an arterial line for blood sampling.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Radiotracer Injection and Emission Scan: Inject a bolus of [18F]-DPA-714 intravenously and start a dynamic PET scan of the brain for 60-90 minutes.[8][9]

  • Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of [18F]-DPA-714 in plasma and its metabolites over time.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames, corrected for attenuation, scatter, and radioactive decay.

  • Data Analysis:

    • Define regions of interest (ROIs) on the co-registered anatomical images (CT or MRI).

    • Generate time-activity curves (TACs) for each ROI.

    • Use kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to estimate the total distribution volume (VT) of [18F]-DPA-714 in each ROI.[10]

    • Alternatively, use a reference region-based method (e.g., with the cerebellum as a pseudo-reference region) to estimate the binding potential (BPND).[6]

Visualizations

TSPO_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Outer Mitochondrial Membrane cluster_intracellular Mitochondrial Matrix This compound This compound TSPO TSPO This compound->TSPO Binds to VDAC VDAC TSPO->VDAC Interacts with ROS ROS TSPO->ROS Modulates Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Facilitates Apoptosis Apoptosis VDAC->Apoptosis Regulates Cholesterol Cholesterol Cholesterol->TSPO Transport ROS->Apoptosis Induces

Caption: TSPO signaling at the outer mitochondrial membrane.

Experimental_Workflow cluster_subject Subject Recruitment & Screening cluster_pet PET Imaging cluster_analysis Data Analysis Informed_Consent Informed Consent Genotyping TSPO Genotyping (rs6971) Informed_Consent->Genotyping DPA714_Injection [18F]this compound Injection Genotyping->DPA714_Injection HAB/MAB proceed PET_Scan Dynamic PET Scan (60-90 min) DPA714_Injection->PET_Scan Arterial_Sampling Arterial Blood Sampling PET_Scan->Arterial_Sampling Kinetic_Modeling Kinetic Modeling (VT) Arterial_Sampling->Kinetic_Modeling Image_Reconstruction Image Reconstruction Image_Reconstruction->Kinetic_Modeling Statistical_Analysis Statistical Analysis (Stratified by Genotype) Kinetic_Modeling->Statistical_Analysis

Caption: Workflow for a this compound PET study considering TSPO polymorphism.

References

Technical Support Center: Genotyping for rs6971 Polymorphism Before DPA-714 PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing DPA-714 PET imaging. It provides essential information, troubleshooting guidance, and detailed protocols related to the mandatory genotyping of the rs6971 polymorphism in the Translocator Protein (TSPO) gene.

Frequently Asked Questions (FAQs)

Q1: Why is genotyping for the rs6971 polymorphism required before a [18F]this compound PET scan?

A: The rs6971 single nucleotide polymorphism (SNP) in the TSPO gene results in an alanine-to-threonine amino acid substitution at position 147 (Ala147Thr) of the TSPO protein.[1][2] This substitution significantly alters the binding affinity of second-generation TSPO PET radioligands, including [18F]this compound.[3][4][5] Consequently, individuals can be classified into three distinct groups based on their genotype, which directly impacts the PET signal and its interpretation.[6][7] Mandatory genotyping prior to enrollment or as part of initial screening is crucial to ensure accurate quantification and interpretation of [18F]this compound PET data.[8][9][10]

Q2: What are the different binding affinity phenotypes associated with the rs6971 polymorphism?

A: The rs6971 polymorphism leads to a trimodal distribution of binding affinity, categorizing individuals into three phenotypes:[1][6]

  • High-Affinity Binders (HABs): These individuals are homozygous for the C allele (C/C genotype, Ala/Ala protein) and exhibit the highest binding affinity for [18F]this compound.[5][8]

  • Mixed-Affinity Binders (MABs): Heterozygous individuals (C/T genotype, Ala/Thr protein) express both high and low-affinity binding sites.[1][8] Their overall PET signal is intermediate, approximately 25-35% lower than that of HABs.[3]

  • Low-Affinity Binders (LABs): Individuals homozygous for the T allele (T/T genotype, Thr/Thr protein) have a significantly reduced binding affinity (approximately 50-fold lower than HABs).[8][11] The PET signal in LABs is often too low to be reliably quantified.[6][8]

Q3: We are observing large inter-individual variability in our [18F]this compound PET signal, even within the same experimental group. What could be the cause?

A: The most likely cause for significant inter-individual variability in the [18F]this compound PET signal is the rs6971 polymorphism.[3][4] Failure to account for the different binding affinity groups (HAB, MAB, and LAB) will lead to substantial variations in the measured signal that are not related to the underlying pathology being studied. It is essential to genotype all subjects and either stratify the analysis based on genotype or exclude certain genotypes (typically LABs) from the study.[1][8]

Q4: Some of our subjects show very low or almost no specific [18F]this compound binding in the brain. How should we handle this?

A: Subjects exhibiting extremely low [18F]this compound binding are likely Low-Affinity Binders (LABs) due to the T/T genotype of the rs6971 polymorphism.[8] The signal in these individuals is generally considered unreliable for quantification.[6][8] Standard practice is to exclude LABs from the primary analysis.[11] For future studies, it is highly recommended to pre-screen potential participants and exclude LABs during the recruitment phase.[8]

Q5: Our genotyping results show unexpected cluster patterns in the allelic discrimination plot. What could be the issue?

A: Irregular clustering in a TaqMan SNP genotyping assay can arise from several factors. One possibility is the presence of another SNP in the vicinity of the rs6971 target sequence, which can interfere with probe binding.[12] Another potential cause is copy number variation in the TSPO gene region. If you encounter more than three distinct clusters, it is advisable to investigate for nearby SNPs using a database like dbSNP or consider a different genotyping method, such as Sanger sequencing, for confirmation.[12][13]

Quantitative Data Summary

The following tables summarize the impact of the rs6971 polymorphism on this compound binding and the distribution of genotypes.

Table 1: Impact of rs6971 Genotype on TSPO Ligand Binding Affinity

Genotype (rs6971)DNA PolymorphismProtein Amino AcidBinding Affinity PhenotypeImpact on [18F]this compound PET Signal
C/CAla/AlaHigh-Affinity Binder (HAB)Highest tracer uptake.[5][8]Reference group for comparison.
C/TAla/ThrMixed-Affinity Binder (MAB)Intermediate tracer uptake.[5][8]Signal is approximately 25-35% lower than HABs.[3]
T/TThr/ThrLow-Affinity Binder (LAB)Very low to negligible tracer uptake.[5][8]Signal is often too low for reliable quantification and these subjects are typically excluded from analysis.[8][11]

Table 2: Allele Frequencies of rs6971 in Different Populations

PopulationHigh-Affinity Binder (HAB) %Mixed-Affinity Binder (MAB) %Low-Affinity Binder (LAB) %
European45.7%43.8%10.5%
African67.4%29.4%3.2%
Korean96.3%3.7%0%
Frequencies can vary between specific ethnic groups.

Experimental Protocols

Genomic DNA Extraction

High-quality genomic DNA is a prerequisite for accurate genotyping.

  • Objective: To isolate genomic DNA from whole blood or saliva samples.

  • Materials:

    • Whole blood or saliva collection tubes.

    • Commercially available DNA extraction kit (e.g., QIAamp DNA Mini Kit).

    • Microcentrifuge.

    • Water bath or heat block.

    • Spectrophotometer (e.g., NanoDrop) for DNA quantification and quality assessment.

  • Methodology:

    • Sample Collection: Collect 2-5 mL of whole blood in EDTA-containing tubes or saliva using a designated collection kit.

    • DNA Isolation: Follow the manufacturer's protocol for the chosen DNA extraction kit. This typically involves cell lysis, protein precipitation, and DNA precipitation and washing.

    • DNA Elution: Elute the purified genomic DNA in the provided elution buffer.

    • Quantification and Quality Control: Measure the DNA concentration and purity using a spectrophotometer. A 260/280 nm absorbance ratio of ~1.8 is indicative of pure DNA.

rs6971 Genotyping using TaqMan SNP Genotyping Assay

This is a common and reliable real-time PCR-based method for SNP genotyping.

  • Objective: To determine the genotype (C/C, C/T, or T/T) of the rs6971 polymorphism.

  • Materials:

    • Genomic DNA from subjects.

    • TaqMan SNP Genotyping Assay for rs6971 (e.g., Applied Biosystems Assay ID: C__2512465_20).[14]

    • TaqMan Genotyping Master Mix.

    • Real-time PCR instrument.

    • Optical-grade PCR plates and seals.

  • Methodology:

    • Reaction Setup: Prepare the PCR reaction mix by combining the TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for rs6971, and 10-20 ng of genomic DNA per sample. Include no-template controls (NTCs) to monitor for contamination.[8]

    • Real-Time PCR: Perform the PCR on a real-time PCR instrument using the following typical cycling conditions:

      • Enzyme Activation: 95°C for 10 minutes.

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

      • Repeat the denaturation and annealing/extension steps for 40 cycles.[8]

    • Data Analysis: Analyze the resulting amplification plots using the software associated with the real-time PCR instrument to generate an allelic discrimination plot and determine the genotype for each sample.

[18F]this compound PET Imaging Protocol (General Overview)
  • Objective: To acquire dynamic PET images of [18F]this compound distribution in the brain.

  • Subject Preparation:

    • Subjects should fast for at least 4-6 hours prior to the scan.

    • An intravenous catheter is placed for radiotracer injection.

    • For full kinetic modeling, an arterial line for blood sampling may be required.

  • Radiotracer Injection and PET Scan:

    • A bolus injection of [18F]this compound (typically 185-370 MBq) is administered intravenously.[15]

    • Dynamic PET scanning is initiated simultaneously with the injection and continues for 60-90 minutes.[15]

  • Image Reconstruction and Analysis:

    • PET images are reconstructed using appropriate algorithms, including corrections for attenuation, scatter, and random coincidences.

    • Time-activity curves are generated for various brain regions of interest.

    • Kinetic modeling is applied to the time-activity curves to estimate binding parameters such as the total distribution volume (VT).

Visualizations

experimental_workflow cluster_pre_imaging Pre-Imaging Steps cluster_genotype_analysis Genotype-based Stratification cluster_pet_imaging PET Imaging and Analysis Subject Recruitment Subject Recruitment Sample Collection (Blood/Saliva) Sample Collection (Blood/Saliva) Subject Recruitment->Sample Collection (Blood/Saliva) Informed Consent DNA Extraction DNA Extraction Sample Collection (Blood/Saliva)->DNA Extraction rs6971 Genotyping (e.g., TaqMan PCR) rs6971 Genotyping (e.g., TaqMan PCR) DNA Extraction->rs6971 Genotyping (e.g., TaqMan PCR) Genotype Determination Genotype Determination rs6971 Genotyping (e.g., TaqMan PCR)->Genotype Determination High-Affinity Binder (HAB) High-Affinity Binder (HAB) Genotype Determination->High-Affinity Binder (HAB) C/C Mixed-Affinity Binder (MAB) Mixed-Affinity Binder (MAB) Genotype Determination->Mixed-Affinity Binder (MAB) C/T Low-Affinity Binder (LAB) Low-Affinity Binder (LAB) Genotype Determination->Low-Affinity Binder (LAB) T/T [18F]this compound PET Scan [18F]this compound PET Scan High-Affinity Binder (HAB)->[18F]this compound PET Scan Mixed-Affinity Binder (MAB)->[18F]this compound PET Scan Exclusion from Analysis Exclusion from Analysis Low-Affinity Binder (LAB)->Exclusion from Analysis Image Reconstruction Image Reconstruction [18F]this compound PET Scan->Image Reconstruction Kinetic Modeling Kinetic Modeling Image Reconstruction->Kinetic Modeling Data Analysis (Stratified by Genotype) Data Analysis (Stratified by Genotype) Kinetic Modeling->Data Analysis (Stratified by Genotype)

Caption: Experimental workflow from subject recruitment to data analysis for this compound PET imaging.

logical_relationship cluster_genetics Genetic Basis cluster_protein Protein Level cluster_binding Binding Affinity cluster_pet_outcome PET Imaging Outcome rs6971 SNP in TSPO Gene rs6971 SNP in TSPO Gene C/C Genotype C/C Genotype rs6971 SNP in TSPO Gene->C/C Genotype C/T Genotype C/T Genotype rs6971 SNP in TSPO Gene->C/T Genotype T/T Genotype T/T Genotype rs6971 SNP in TSPO Gene->T/T Genotype Ala147/Ala147 Protein Ala147/Ala147 Protein C/C Genotype->Ala147/Ala147 Protein Ala147/Thr147 Protein Ala147/Thr147 Protein C/T Genotype->Ala147/Thr147 Protein Thr147/Thr147 Protein Thr147/Thr147 Protein T/T Genotype->Thr147/Thr147 Protein High-Affinity Binding (HAB) High-Affinity Binding (HAB) Ala147/Ala147 Protein->High-Affinity Binding (HAB) Mixed-Affinity Binding (MAB) Mixed-Affinity Binding (MAB) Ala147/Thr147 Protein->Mixed-Affinity Binding (MAB) Low-Affinity Binding (LAB) Low-Affinity Binding (LAB) Thr147/Thr147 Protein->Low-Affinity Binding (LAB) High [18F]this compound Signal High [18F]this compound Signal High-Affinity Binding (HAB)->High [18F]this compound Signal Intermediate [18F]this compound Signal Intermediate [18F]this compound Signal Mixed-Affinity Binding (MAB)->Intermediate [18F]this compound Signal Low/Unreliable [18F]this compound Signal Low/Unreliable [18F]this compound Signal Low-Affinity Binding (LAB)->Low/Unreliable [18F]this compound Signal

Caption: Logical relationship between rs6971 genotype and this compound PET signal.

References

DPA-714 Technical Support Center: Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TSPO ligand DPA-714, specifically addressing challenges related to its penetration of the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: My PET imaging study with [¹⁸F]this compound shows low brain uptake. What are the potential causes?

Several factors can contribute to lower-than-expected brain uptake of [¹⁸F]this compound. These can be broadly categorized as subject-specific, experimental, or related to the radiotracer itself.

  • Subject-Specific Factors:

    • TSPO Polymorphism: A common single nucleotide polymorphism (rs6971) in the TSPO gene affects the binding affinity of second-generation TSPO ligands like this compound. Individuals can be classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). LABs exhibit significantly reduced binding, which can be misinterpreted as poor BBB penetration. Genotyping subjects is a prerequisite for reliable quantification of [¹⁸F]this compound PET images.[1][2]

    • Age, BMI, and Sex: Studies have shown that age, Body Mass Index (BMI), and sex can influence the metabolism of [¹⁸F]this compound, which in turn affects its plasma concentration and availability to cross the BBB.[3]

    • Co-medications: Concomitant medications, particularly those that inhibit or induce cytochrome P450 enzymes like CYP3A4, can alter the metabolism of [¹⁸F]this compound, leading to interindividual variations in its plasma input function and brain uptake.[3]

  • Experimental Factors:

    • Anesthesia: The choice and depth of anesthesia can influence cerebral blood flow and physiology, potentially impacting the delivery of the tracer to the brain.

    • Radiotracer Administration: Issues with intravenous injection, such as extravasation, can lead to a lower administered dose and consequently, reduced brain signal.

  • Radiotracer-Related Factors:

    • Radiochemical Purity and Specific Activity: Low radiochemical purity or specific activity of the [¹⁸F]this compound preparation can result in a lower effective dose of the active compound, leading to a weaker signal.[4]

Q2: How does blood-brain barrier disruption in disease models affect [¹⁸F]this compound uptake?

Interestingly, studies in a mouse model of stroke have shown that the uptake of [³H]this compound is independent of the degree of BBB opening.[5] This suggests that in this particular model, passive accumulation of the ligand due to a compromised BBB is unlikely to be a significant confounding factor in imaging microglia/macrophage activation. However, in traumatic brain injury models, non-specific leakage and retention due to edema and BBB disruption have been considered as a potential contributor to the signal.[6] Therefore, the influence of BBB disruption may be context-dependent and should be carefully considered in the experimental design and data interpretation.

Q3: Is this compound a substrate for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp)?

The role of P-glycoprotein (P-gp) and other efflux transporters in the transport of this compound across the BBB is a critical consideration. P-gp is known to restrict the brain penetration of a wide range of compounds.[7][8][9] While the available literature on this compound does not extensively focus on its interaction with P-gp, this remains a potential mechanism that could influence its net brain penetration. If a compound is a P-gp substrate, its brain uptake can be limited, and variability in P-gp expression or function among subjects could contribute to variability in imaging results.[10]

Q4: How can I differentiate between specific binding to TSPO and non-specific binding in the brain?

Differentiating specific from non-specific binding is crucial for accurate interpretation of this compound PET data. Several strategies can be employed:

  • Blocking Studies: Pre-treatment with a high dose of a non-radiolabeled TSPO ligand, such as PK11195 or unlabeled this compound, can saturate the TSPO binding sites. A significant reduction in the [¹⁸F]this compound signal in the brain following the blocking agent indicates specific binding.[6][11][12][13]

  • Kinetic Modeling: Compartmental modeling of dynamic PET data can help to dissect the different components of the signal, including specific and non-specific binding. A two-tissue compartment model is often preferred for quantifying [¹⁸F]this compound kinetics.[4][14]

  • Reference Region Analysis: Using a brain region with very low TSPO expression as a reference can help to estimate the non-specific binding component. The cerebellum has been used as a reference region for calculating standardized uptake value ratios (SUVR).[15]

Q5: What are the key considerations for quantitative analysis of [¹⁸F]this compound brain uptake?

For accurate quantification, the following points are critical:

  • Arterial Input Function: Measurement of the metabolite-corrected arterial plasma input function is the gold standard for quantitative analysis.[1] This involves arterial blood sampling throughout the scan to measure the concentration of the parent radiotracer in the plasma over time.

  • Metabolism: this compound is metabolized in vivo.[16] It is essential to measure and correct for the presence of radiometabolites in the plasma, as these can contribute to the overall radioactivity signal but do not bind specifically to TSPO in the brain.

  • Kinetic Modeling: As mentioned earlier, appropriate kinetic modeling is necessary to derive quantitative parameters such as the total volume of distribution (Vₜ), which reflects the tissue's overall capacity for tracer uptake and binding. The two-tissue compartment model has been shown to be suitable for [¹⁸F]this compound.[4][14]

  • TSPO Genotyping: Due to the significant impact of the rs6971 polymorphism on binding affinity, genotyping subjects is crucial for interpreting the quantitative results.[1]

Troubleshooting Guides

Guide 1: Low Signal-to-Noise Ratio in PET Imaging
Symptom Possible Cause Troubleshooting Step
Low overall brain signal1. Low injected dose. 2. Poor radiochemical purity or specific activity. 3. Subject is a low-affinity binder (LAB).1. Verify injected dose and check for injection failure. 2. Check the quality control data for the radiotracer synthesis.[4] 3. Genotype the subject for the rs6971 TSPO polymorphism.[1]
High background noise1. Slow clearance of the radiotracer from circulation. 2. Presence of radiometabolites in circulation.1. Ensure adequate hydration of the subject. 2. Acquire dynamic scan data and perform metabolite correction of the arterial input function.[16]
Poor contrast between regions of interest and background1. High non-specific binding. 2. Low level of TSPO upregulation in the pathology being studied.1. Perform blocking studies to assess the contribution of non-specific binding.[11][12] 2. Correlate PET findings with other markers of neuroinflammation (e.g., histology).

Quantitative Data Summary

Table 1: Brain Uptake of [¹⁸F]this compound in Healthy Controls and Alzheimer's Disease Models

Species Model Brain Region Uptake Metric (%ID/mL or SUVR) Key Finding Reference
MouseWild-Type (WT)Whole Brain~3% ID/mL (peak)Higher initial uptake compared to [¹¹C]PBR28.[15]
MouseAPP/PS1-21 (TG)CortexSUVR significantly higher than WT (20-60 min)Differentiates between transgenic and wild-type mice.[15][17]
HumanHealthy ControlsThalamusHighest bindingConsistent with known TSPO distribution.[1]
HumanHealthy ControlsCerebellumLowest bindingOften used as a reference region.[1]

Experimental Protocols

Protocol 1: Dynamic PET Imaging with [¹⁸F]this compound in Humans
  • Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A catheter is placed in a radial artery for blood sampling and another in a venous line for tracer injection.

  • Radiotracer Administration: A bolus injection of [¹⁸F]this compound (e.g., 250 ± 10 MBq) is administered intravenously.[4][14]

  • PET Acquisition: A dynamic PET scan is acquired for 90-150 minutes.[4][14][18]

  • Arterial Blood Sampling: Manual arterial blood samples are collected frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes) and less frequently later on.

  • Metabolite Analysis: Plasma from blood samples is analyzed using HPLC to separate the parent [¹⁸F]this compound from its radiometabolites.

  • Data Analysis: Time-activity curves are generated for various brain regions of interest. The metabolite-corrected arterial input function is used with a two-tissue compartment model to estimate the total volume of distribution (Vₜ).[4][14]

Visualizations

experimental_workflow cluster_prep Subject Preparation cluster_scan PET Imaging Protocol cluster_analysis Data Analysis Subject Research Subject Genotyping TSPO Genotyping (rs6971) Subject->Genotyping Fasting Fasting (≥4h) Subject->Fasting Catheter Arterial & Venous Catheters Subject->Catheter Injection [¹⁸F]this compound IV Bolus Injection Catheter->Injection PET Dynamic PET Scan (90-150 min) Injection->PET Blood Arterial Blood Sampling PET->Blood TACs Time-Activity Curves (TACs) PET->TACs Metabolite Plasma Metabolite Analysis (HPLC) Blood->Metabolite Input Metabolite-Corrected Arterial Input Function Metabolite->Input Modeling Kinetic Modeling (2-Tissue Compartment) Input->Modeling TACs->Modeling VT Quantification (Vₜ) Modeling->VT troubleshooting_low_uptake cluster_subject Subject-Related Factors cluster_experimental Experimental Factors Start Low [¹⁸F]this compound Brain Uptake Genotype Is the subject a Low-Affinity Binder (LAB)? Start->Genotype Meds Is the subject on CYP3A4 inhibitors/inducers? Start->Meds Dose Was the injected dose accurate? Start->Dose Purity Was radiochemical purity adequate? Start->Purity Action1 Stratify data by genotype. Consider excluding LABs. Genotype->Action1 Yes Action2 Review co-medications. Account for potential drug interactions. Meds->Action2 Yes Action3 Verify injection procedure. Check for extravasation. Dose->Action3 No Action4 Review radiotracer QC data. Synthesize a new batch if needed. Purity->Action4 No factors_influencing_bbb_penetration cluster_factors Influencing Factors DPA714 This compound BBB Blood-Brain Barrier DPA714->BBB Plasma Concentration Brain Brain Parenchyma BBB->Brain Net Influx Metabolism Metabolism (e.g., CYP3A4) Metabolism->DPA714 Efflux Efflux Transporters (e.g., P-gp) Efflux->BBB TSPO_Poly TSPO Polymorphism (rs6971) TSPO_Poly->Brain Binding Affinity CBF Cerebral Blood Flow CBF->BBB CoMeds Co-medications CoMeds->Metabolism

References

Technical Support Center: Metabolite Analysis of [18F]DPA-714 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metabolite analysis of [18F]DPA-714 in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the analysis of this important radioligand.

Frequently Asked Questions (FAQs)

Q1: What are the major radiometabolites of [18F]this compound observed in plasma?

A1: In vivo studies in rats and baboons have identified three major radiometabolites of [18F]this compound in plasma.[1][2] These are characterized as [18F]deethyl, [18F]hydroxyl, and [18F]carboxylic acid derivatives of the parent compound.[1][2] At 120 minutes post-injection, these metabolites can account for as much as 85% of the total radioactivity in rat plasma and 89% in baboon plasma.[1][2]

Q2: Which enzymes are primarily responsible for the metabolism of [18F]this compound?

A2: The metabolism of [18F]this compound is primarily mediated by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[1][2] Co-administration of drugs that are inhibitors or inducers of these enzymes can significantly alter the metabolic rate of [18F]this compound, affecting the plasma concentration of the parent compound and its metabolites.[3]

Q3: How quickly is [18F]this compound metabolized in vivo?

A3: [18F]this compound is rapidly metabolized. In humans, only about 20% of the radioactivity in the blood corresponds to metabolites at 20 minutes post-injection.[4] In rats, the percentage of the parent tracer in plasma is approximately 75% at 20 minutes, 63% at 40 minutes, and drops to 14% at 60 minutes post-injection.[5] Baboons show an even faster initial metabolism.[5]

Q4: Can venous plasma samples be used for metabolite analysis, or are arterial samples necessary?

A4: For late time points (e.g., 70-90 minutes post-injection), no significant differences were observed between arterial and venous measurements of the non-metabolized fraction of [18F]this compound.[3] This suggests that for determining the fraction of parent compound at later stages, venous sampling can be a viable and less invasive alternative to arterial sampling.[6] However, for generating a full metabolite-corrected arterial input function for kinetic modeling, arterial sampling is typically required.[6][7][8]

Q5: Does the TSPO genotype affect the plasma metabolism of [18F]this compound?

A5: Current research suggests that the TSPO polymorphism (high-affinity vs. mixed-affinity binders) does not significantly impact the plasma metabolism of [18F]this compound.[3] However, genotyping is crucial for the reliable quantification of [18F]this compound uptake in the brain.[6]

Troubleshooting Guide

Issue 1: High variability in the percentage of parent [18F]this compound between subjects.

  • Possible Cause: Co-medications that inhibit or induce CYP3A4 enzymes can significantly alter the metabolism of [18F]this compound.[3]

  • Solution: Carefully screen subjects for any co-medications known to affect CYP3A4 activity. If possible, subjects should abstain from these medications for an appropriate period before the study. Document all co-medications for each subject to aid in data analysis and interpretation.

Issue 2: Poor separation of metabolites from the parent compound during HPLC analysis.

  • Possible Cause: The HPLC method (e.g., column, mobile phase, flow rate) may not be optimized for the separation of [18F]this compound and its more polar metabolites.

  • Solution:

    • Column: A reverse-phase column, such as a Phenomenex Synergi Hydro-RP or a Waters XTerra Shield RP-18, has been shown to be effective.[9][10]

    • Mobile Phase: An isocratic elution with a mixture of 0.1 M ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is commonly used. The ratio may need to be optimized (e.g., 40/60 v/v or 50/50 v/v).[9][10]

    • Flow Rate: A flow rate of 1 mL/min is a typical starting point.[9][10]

    • Method Validation: Before analyzing subject samples, validate the HPLC method using a reference standard of non-radioactive this compound to ensure proper separation and identification of the parent compound peak.[9]

Issue 3: Low recovery of radioactivity after plasma sample processing.

  • Possible Cause: Inefficient protein precipitation or loss of analyte during sample transfer steps.

  • Solution:

    • Protein Precipitation: Use a validated protein precipitation method. Acetonitrile is commonly used. Ensure a sufficient volume of cold acetonitrile is added to the plasma sample (e.g., a 2:1 ratio of acetonitrile to plasma). Vortex thoroughly and centrifuge at high speed to ensure complete precipitation of proteins.

    • Solid-Phase Extraction (SPE): For a more robust quantification of the parent compound, a solid-phase extraction method can be developed and validated.[1] This can provide a rapid and accurate way to separate [18F]this compound from its more polar radiometabolites.

    • Minimize Transfers: Design the workflow to minimize the number of sample transfer steps to reduce the potential for loss of radioactivity.

Issue 4: Contamination of the HPLC system.

  • Possible Cause: Incomplete removal of plasma proteins before injection can lead to column and detector contamination.

  • Solution: Ensure the protein precipitation step is effective. After centrifugation, carefully collect the supernatant without disturbing the protein pellet. A second centrifugation of the supernatant before transferring it to an HPLC vial can further reduce the risk of protein contamination.[11]

Quantitative Data Summary

Table 1: Percentage of Unchanged [18F]this compound in Plasma Over Time in Different Species

Time Post-InjectionRat (%)[5]Baboon (%)[5]Mouse (%)[12]Human (%)[4]
20 min75~60-~80
40 min63~40--
60 min1430-4052.3 ± 18.4-
90 min--28.3 ± 6.4 (for [18F]F-DPA)-
120 min~15~11--

Table 2: Comparison of [18F]this compound Metabolism in Rat vs. Mouse at 60 min Post-Injection [12]

SpeciesUnchanged [18F]this compound in Plasma (%)Unchanged [18F]this compound in Muscle (%)
Mouse52.3 ± 18.497.3 ± 1.7
Rat16.0 ± 5.185.3 ± 6.2

Experimental Protocols

1. Plasma Sample Collection and Processing

  • Blood Collection: Collect arterial or venous blood samples at designated time points post-injection of [18F]this compound into tubes containing an anticoagulant (e.g., heparin or EDTA).[7]

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., at 2,000g for 5 minutes at 4°C) to separate the plasma.

  • Radioactivity Measurement: Measure the total radioactivity in a known volume of plasma using a gamma counter.

  • Protein Precipitation:

    • To a known volume of plasma (e.g., 500 µL), add a sufficient volume of ice-cold acetonitrile (e.g., 1 mL).

    • Vortex the mixture vigorously for at least 1 minute to precipitate the plasma proteins.[11]

    • Centrifuge the sample at high speed (e.g., ~20,000g for 15 minutes) in a refrigerated centrifuge.[11]

    • Carefully transfer the supernatant containing the parent radioligand and its metabolites to a new tube.

    • Measure the radioactivity in the supernatant and the protein pellet to determine the efficiency of the extraction.

2. Radio-HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a UV detector and a radioactivity detector in series.[9]

  • Column: A reverse-phase C18 column (e.g., Phenomenex Synergi Hydro-RP, 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M ammonium acetate and acetonitrile (e.g., 40:60 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20-100 µL of the supernatant from the protein precipitation step.

  • Detection:

    • UV detection at 254 nm to identify the peak corresponding to the non-radioactive this compound standard.[9]

    • Radioactivity flow detector to obtain the radiochromatogram.

  • Data Analysis:

    • Integrate the peaks in the radiochromatogram.

    • Identify the peak corresponding to the parent [18F]this compound based on the retention time of the non-radioactive standard.

    • Calculate the percentage of the parent compound relative to the total radioactivity injected onto the HPLC column.

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis Blood_Sample Blood Sample Collection (Arterial/Venous) Centrifugation Centrifugation to Separate Plasma Blood_Sample->Centrifugation Plasma_Aliquoting Plasma Aliquoting & Radioactivity Measurement Centrifugation->Plasma_Aliquoting Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Aliquoting->Protein_Precipitation Supernatant_Collection Supernatant Collection (Contains Parent & Metabolites) Protein_Precipitation->Supernatant_Collection HPLC_Injection Injection onto Radio-HPLC System Supernatant_Collection->HPLC_Injection Data_Acquisition Data Acquisition (UV & Radioactivity Detectors) HPLC_Injection->Data_Acquisition Data_Analysis Data Analysis (% Parent Compound) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for [18F]this compound plasma metabolite analysis.

Troubleshooting_Logic Start High Variability in Metabolite Profile Check_Meds Review Subject's Co-medications Start->Check_Meds CYP_Interaction Identify Potential CYP3A4/2D6 Inhibitors/Inducers Check_Meds->CYP_Interaction Stratify_Analysis Stratify Analysis by Medication Status CYP_Interaction->Stratify_Analysis Yes Refine_Protocol Refine Subject Exclusion/Inclusion Criteria CYP_Interaction->Refine_Protocol Yes

Caption: Troubleshooting logic for high inter-subject variability.

References

Technical Support Center: Minimizing Motion Artifacts in Animal PET Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in their animal Positron Emission Tomography (PET) scans.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of motion artifacts in animal PET scans?

A1: Motion artifacts in animal PET scans primarily stem from three sources:

  • Voluntary or Bulk Motion: This includes movements of the entire animal or specific body parts, often due to inadequate anesthesia or discomfort.[1][2][3]

  • Respiratory Motion: The continuous movement of the chest and abdomen during breathing can cause significant blurring, particularly in thoracic and abdominal imaging.[4][5][6][7]

  • Cardiac Motion: The beating of the heart introduces artifacts in cardiac PET imaging, affecting the assessment of myocardial tracer uptake.[4][8][9]

Q2: How do motion artifacts affect the quality and quantitative accuracy of PET images?

A2: Motion artifacts can severely degrade PET image quality, leading to:

  • Blurring and Loss of Sharpness: This makes it difficult to delineate small structures and accurately localize tracer uptake.[10][11]

  • Underestimation of Standardized Uptake Values (SUV): Motion can smear the PET signal, leading to an underestimation of the maximum SUV (SUVmax) and an overestimation of the metabolic volume.[10][12]

  • Misalignment between PET and CT/MRI Data: In PET/CT or PET/MR imaging, motion can cause a mismatch between the anatomical (CT/MR) and functional (PET) images, leading to incorrect attenuation correction and inaccurate localization of tracer uptake.[5][10][13][14]

  • Ghosting Artifacts: Apparent "ghost" signals may appear in the reconstructed images.[10]

Q3: What is "gating" and how does it help reduce motion artifacts?

A3: Gating is a technique used to synchronize PET data acquisition with physiological cycles, such as respiration or heartbeat, to minimize motion artifacts.[4][9] The data is collected continuously, but only the data from specific phases of the physiological cycle (e.g., end-expiration for respiration) are used for image reconstruction, effectively "freezing" the motion.[4][15] There are two main types of gating:

  • Hardware-driven gating: Uses external sensors (e.g., a respiratory belt, ECG leads) to monitor the physiological cycle.[1][4][9]

  • Data-driven gating: Retrospectively analyzes the PET data itself to extract motion information without the need for external hardware.[1][4]

Q4: Can I correct for motion after the scan is complete?

A4: Yes, retrospective motion correction techniques can be applied after data acquisition. These methods often involve image registration algorithms that align individual dynamic frames of the PET data to a reference frame, computationally correcting for movement that occurred during the scan.[4][14] Several software platforms offer these post-acquisition motion correction tools.[10]

Troubleshooting Guides

Issue 1: Blurring and loss of detail in the thoracic or abdominal region.

Cause: This is a classic sign of respiratory motion artifact.[10][14]

Troubleshooting Steps:

  • Visual Confirmation: Review the raw dynamic image frames to visually confirm the up-and-down motion of the diaphragm and surrounding organs.

  • Implement Respiratory Gating:

    • Prospective Gating (Hardware-based): If your system supports it, use a respiratory monitoring device (e.g., a pneumatic belt or an optical camera) to acquire data synchronized with the breathing cycle.

    • Retrospective Gating (Data-driven): If hardware-based gating is not an option, use software to retrospectively bin the list-mode data based on the respiratory signal extracted from the PET data itself.

  • Optimize Anesthesia: Ensure the animal is under a stable and appropriate level of anesthesia to maintain a regular and shallow breathing pattern.[16][17][18] Deep or irregular breathing can exacerbate motion artifacts.

  • Post-Acquisition Correction: Apply image registration algorithms to align the dynamic frames and reduce blurring.

Issue 2: "Cold" or photopenic artifacts, especially at the lung-diaphragm interface.

Cause: This is often due to a mismatch between the CT attenuation correction map and the PET emission data, a common issue in PET/CT caused by different breathing patterns during the fast CT scan and the longer PET acquisition.[7][10][13]

Troubleshooting Steps:

  • Consistent Breathing Instructions (if applicable for the animal model): For larger animals where breath-hold is possible, try to match the breathing state during both CT and PET acquisition.

  • Shallow Breathing Anesthesia Protocol: Utilize an anesthesia protocol that promotes shallow and consistent breathing throughout the entire scan duration.

  • Average CT for Attenuation Correction: Some systems allow for the acquisition of an "average CT" over one or more breathing cycles. This creates an attenuation map that is more representative of the average anatomical position during the PET scan, reducing mismatch artifacts.[5]

  • Review Non-Attenuation-Corrected (NAC) Images: Examine the NAC PET images to confirm if the "cold" artifact is indeed an artifact of attenuation correction. The underlying tracer distribution should appear more uniform in the NAC images.[10]

Issue 3: General image blurring and inconsistent lesion location across dynamic frames.

Cause: This indicates bulk or voluntary patient motion during the scan.[2][3]

Troubleshooting Steps:

  • Optimize Animal Handling and Restraint:

    • Ensure the animal is comfortably and securely positioned in the scanner bed. Use appropriate holders and padding to minimize the possibility of movement.[1][19]

    • Maintain a calm and quiet environment to reduce stress on the animal.[19]

  • Review and Refine Anesthesia Protocol:

    • The depth of anesthesia must be sufficient to prevent movement throughout the entire scan.[16][20][21]

    • Consider using a continuous infusion of anesthetic rather than intermittent boluses to maintain a stable plane of anesthesia.

  • Utilize Motion Tracking Systems:

    • If available, use a motion tracking system to monitor the animal's head or body position in real-time.[22][23] This data can then be used to correct for motion during image reconstruction.

  • Retrospective Motion Correction: Apply frame-by-frame image registration algorithms to retrospectively correct for the bulk motion.

Quantitative Data Summary

The following table summarizes the impact of various motion correction techniques on quantitative PET measurements.

Motion Correction TechniqueParameterImprovementReference
Dual-gated PET/CTSignal-to-Noise Ratio (SNR)Increased from 20.3 to 27.5[4]
Dual-gated PET/CTContrast-to-Noise Ratio (CNR)Increased from 11.1 to 14.5[4]
MR-based Motion CorrectionMyocardial Defect Detectability62-235% improvement vs. no correction[12]
MR-based Motion CorrectionPlaque Contrast30-71% improvement vs. no correction[12]
Retrospective StackingContrast-to-Noise RatioUp to 3-fold vs. gated, 5-fold vs. ungated[24]
Marker Displacement Correction (Mice)Image Contrast3-6% increase[25]
Marker Displacement Correction (Rats)Image Contrast5% increase[25]
Dynamic Total-Body PET Motion CorrectionTumor SUVmeanAverage improvement of 5.35% (max 12.89%)[26]

Experimental Protocols

Protocol 1: Hardware-Based Respiratory Gating
  • Animal Preparation: Anesthetize the animal according to your approved institutional protocol. Place the animal on the scanner bed in the desired imaging position.

  • Sensor Placement: Securely place the respiratory sensor (e.g., a pneumatic belt) around the animal's thorax or abdomen. Ensure the sensor provides a clear and consistent respiratory waveform.

  • System Calibration: Calibrate the gating system to accurately detect the peaks and troughs of the respiratory cycle.

  • Data Acquisition: Begin the PET scan in list-mode while simultaneously recording the respiratory signal.

  • Gated Reconstruction: During image reconstruction, select the desired respiratory gate (e.g., 30% of the cycle centered around end-expiration) to include only the data from that phase of breathing.

Protocol 2: Retrospective Data-Driven Gating
  • Data Acquisition: Acquire PET data in list-mode without any external gating hardware.

  • Motion Signal Extraction: Use a data-driven gating algorithm, often available in the scanner's software or third-party analysis packages, to extract a respiratory or cardiac signal directly from the list-mode data. These algorithms typically work by analyzing the center-of-mass of the detected events over short time frames.

  • Gated Reconstruction: Once the motion signal is extracted, bin the list-mode data into different phases of the physiological cycle and reconstruct the image using data from the desired gate.

Protocol 3: Optical Motion Tracking for Head Motion Correction
  • Marker Attachment: Securely attach a small, lightweight reflective marker or a set of markers to the animal's head.

  • System Calibration: Perform a spatial and temporal calibration to align the coordinate systems of the motion tracking camera and the PET scanner.

  • Data Acquisition: Acquire PET data in list-mode while the optical tracking system records the 3D position and orientation of the marker(s) in real-time.

  • Motion-Corrected Reconstruction: Incorporate the motion tracking data into the image reconstruction algorithm. This is typically done on an event-by-event basis, where each detected event is transformed to a common reference frame before being added to the final image.

Visualizations

experimental_workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Scan Acquisition cluster_correction Motion Correction & Reconstruction cluster_output Final Output animal_prep Animal Preparation & Anesthesia positioning Secure Positioning & Restraint animal_prep->positioning list_mode List-Mode Data Acquisition positioning->list_mode motion_monitoring Motion Monitoring list_mode->motion_monitoring registration Image Registration list_mode->registration gating Gating (Hardware/Data-Driven) motion_monitoring->gating Physiological Signal tracking Motion Tracking Correction motion_monitoring->tracking Positional Data reconstruction Image Reconstruction gating->reconstruction tracking->reconstruction registration->reconstruction final_image Motion-Corrected PET Image reconstruction->final_image

Caption: Experimental workflow for motion correction in animal PET scans.

troubleshooting_logic action action issue issue start Motion Artifact Observed? thoracic_blur Localized to Thorax/Abdomen? start->thoracic_blur Yes general_blur General Blurring? start->general_blur No cold_artifact Cold Artifact at Diaphragm? thoracic_blur->cold_artifact Yes resp_artifact Respiratory Artifact thoracic_blur->resp_artifact No mismatch_artifact PET/CT Mismatch cold_artifact->mismatch_artifact Yes bulk_motion Bulk Motion general_blur->bulk_motion Yes implement_gating Implement Respiratory Gating post_process Apply Post-Acquisition Registration implement_gating->post_process optimize_anesthesia Optimize Anesthesia Protocol avg_ct Use Average CT for AC check_nac Review NAC Images improve_restraint Improve Animal Restraint improve_restraint->post_process use_motion_tracking Use Motion Tracking System resp_artifact->implement_gating resp_artifact->optimize_anesthesia mismatch_artifact->avg_ct mismatch_artifact->check_nac bulk_motion->optimize_anesthesia bulk_motion->improve_restraint bulk_motion->use_motion_tracking

References

Technical Support Center: [18F]DPA-714 PET Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [18F]DPA-714 PET quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of [18F]this compound for imaging the 18-kDa translocator protein (TSPO).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that arise during the quantification of [18F]this compound PET studies.

1. Genetic Polymorphism (rs6971)

  • Question: Why is genotyping for the TSPO polymorphism (rs6971) essential before starting an [18F]this compound PET study?

  • Answer: The rs6971 polymorphism in the TSPO gene significantly impacts the binding affinity of [18F]this compound.[1] This polymorphism leads to three distinct groups of individuals: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] The tracer's binding potential can be approximately 50% higher in HABs compared to MABs, while LABs show minimal specific binding.[2] Therefore, it is crucial to genotype all subjects to correctly interpret the quantification results. Many studies exclude LABs due to the low signal.[1][3]

  • Troubleshooting:

    • Issue: High variability in binding values across a study cohort.

    • Solution: Ensure all participants have been genotyped for the rs6971 polymorphism. Analyze HAB and MAB groups separately to reduce inter-subject variability.[2]

2. Reference Region Selection

  • Question: What are the challenges in selecting a reference region for [18F]this compound PET quantification?

  • Answer: A major challenge is the ubiquitous expression of TSPO, including in vascular endothelial cells, throughout the brain.[1] This makes it difficult to identify a true reference region devoid of specific tracer binding, which can lead to an underestimation of the binding potential and reduced sensitivity.[1] While the cerebellum gray matter has been proposed and used as a reference region, it may not be suitable for all neurological diseases, especially if the cerebellum itself is affected by inflammation.[2][4][5]

  • Troubleshooting:

    • Issue: Concern that the chosen reference region (e.g., cerebellum) may be affected by the pathology under investigation.

    • Solution: Consider using a supervised clustering algorithm (SCA) to automatically extract a pseudo-reference region from the dynamic PET data.[2][4][5] This data-driven approach can identify voxels with kinetics corresponding to non-specific binding, providing a more reliable reference.

3. Kinetic Modeling

  • Question: Which kinetic model is most appropriate for quantifying [18F]this compound PET data?

  • Answer: The reversible two-tissue compartment model (2TCM) with a blood volume parameter is often considered the gold standard for describing the kinetics of [18F]this compound in the human brain.[3][6][7] This model requires invasive arterial blood sampling to obtain the metabolite-corrected plasma input function.[2] For simplified, non-invasive quantification, reference tissue models like the Simplified Reference Tissue Model 2 (SRTM2) and graphical methods like the Logan analysis using a reference region can provide accurate estimates of the binding potential (BPND).[3][8]

  • Troubleshooting:

    • Issue: Inability to perform arterial cannulation for full kinetic modeling.

    • Solution: A reference region-based method, such as SRTM2 or reference Logan analysis with the cerebellar gray matter or a pseudo-reference region, can be employed.[7][8] These methods have shown a good correlation with plasma input-based models.[6][7]

    • Issue: Poor fits of the 2TCM to the time-activity curves.

    • Solution: Investigate a 2TCM with an additional compartment for endothelial binding (2TC-1K). This model can improve data fitting and may provide more biologically relevant information about regional TSPO density, especially in diseases with vascular changes.[9]

4. Endothelial Binding

  • Question: How does TSPO expression in endothelial cells affect [18F]this compound quantification?

  • Answer: TSPO is constitutively expressed in the endothelial cells of blood vessels. This vascular binding contributes to the overall PET signal and can complicate the interpretation of the specific binding in brain tissue.[1][10] Kinetic models that account for endothelial binding, such as the 2TC-1K, have been shown to improve the accuracy of the quantification.[9] The endothelial binding parameter (Kb) from this model has been found to correlate with TSPO mRNA expression.[9]

5. Tracer Metabolism

  • Question: How quickly is [18F]this compound metabolized, and does this affect quantification?

  • Answer: [18F]this compound is rapidly metabolized in vivo.[3] In humans, about 20% of the radioactivity in the blood at 20 minutes post-injection corresponds to metabolites. In rats and baboons, three major radiometabolites have been identified. One of these, a carboxylic acid derivative, may enter the brain.[11] For accurate kinetic modeling using an arterial input function, it is essential to perform radiometabolite analysis of plasma samples (typically via HPLC) to separate the parent tracer from its radioactive metabolites.[12]

  • Troubleshooting:

    • Issue: Overestimation of tracer delivery to the brain when using a total plasma input function.

    • Solution: Implement metabolite correction for the arterial input function. This involves analyzing arterial plasma samples at multiple time points throughout the scan to determine the fraction of radioactivity corresponding to the parent compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for [18F]this compound PET studies.

Table 1: Test-Retest Variability of [18F]this compound Quantification

Quantification MethodRegionVariability (%)Species
Supervised Clustering AlgorithmVarious5%Human
SUVmaxBrain23.7%Mouse
SUVmeanHeart24.9%Mouse

This data is compiled from studies assessing the reproducibility of [18F]this compound PET measurements.[4][13]

Table 2: Comparison of Binding Potential (BPND) from Different Quantification Methods

MethodCorrelation with 2TCM (r2)Slope
SRTM20.830.95
Reference Logan0.881.01

This table compares reference tissue model-based BPND estimates with those derived from the gold-standard two-tissue compartment model (2TCM) using arterial input function.[8]

Experimental Protocols & Methodologies

1. Standard Dynamic [18F]this compound PET Imaging Protocol (Human Brain)

  • Subject Preparation:

    • Obtain informed consent.

    • Perform genotyping for the TSPO rs6971 polymorphism from a blood sample.[1]

    • Subjects should fast for at least 4 hours prior to the scan.

  • Radiotracer Injection:

    • Administer an intravenous bolus injection of [18F]this compound (typically 195 ± 20 MBq).[1]

  • PET Acquisition:

    • Start a dynamic PET scan simultaneously with the tracer injection.

    • Acquisition duration is typically 60 to 90 minutes.[1][8][14]

  • Arterial Blood Sampling (for Gold Standard Quantification):

    • If using a plasma input model, collect arterial blood samples throughout the scan.

    • Process blood samples to separate plasma and measure radioactivity.

    • Perform HPLC analysis on selected plasma samples to determine the fraction of parent compound versus radiometabolites.[12]

  • Image Reconstruction and Analysis:

    • Correct PET data for attenuation and other physical factors.

    • Co-register PET images with an anatomical MRI for region-of-interest delineation.

    • Generate time-activity curves for various brain regions.

    • Apply the chosen kinetic model (e.g., 2TCM, SRTM2) to quantify tracer binding.

2. Preclinical [18F]this compound PET Imaging Protocol (Rodent)

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane).[15][16]

  • Radiotracer Injection:

    • Inject [18F]this compound intravenously via the tail vein (e.g., ~15 MBq for rats).[15][16]

  • PET Acquisition:

    • A dynamic acquisition of 60 minutes is common.[15][16]

  • Data Analysis:

    • Quantification is often performed using standardized uptake values (SUV) or by calculating lesion-to-contralateral ratios.[3] For more detailed studies, kinetic modeling with an arterial input function can be performed.[12]

Visualizations

Diagram 1: General Workflow for [18F]this compound PET Quantification

cluster_prep Pre-Scan Preparation cluster_scan PET Imaging cluster_analysis Data Analysis Subject Subject Recruitment Genotyping TSPO Genotyping (rs6971) Subject->Genotyping Blood Sample Injection [18F]this compound Injection Genotyping->Injection HAB/MAB Inclusion DynamicScan Dynamic PET Scan (60-90 min) Injection->DynamicScan ArterialSampling Arterial Sampling (Optional) DynamicScan->ArterialSampling ImageRecon Image Reconstruction & Co-registration DynamicScan->ImageRecon InputFunc Metabolite-Corrected Plasma Input Function ArterialSampling->InputFunc RefRegion Reference Region Definition ImageRecon->RefRegion KineticModel Kinetic Modeling InputFunc->KineticModel RefRegion->KineticModel Quant Quantification (VT, BPND) KineticModel->Quant Start Start Quantification Planning ArterialAccess Is Arterial Sampling Feasible? Start->ArterialAccess PlasmaModel Plasma Input Model (2TCM or 2TC-1K) ArterialAccess->PlasmaModel AIF_Path RefRegionKnown Is a Valid Reference Region Known? ArterialAccess->RefRegionKnown NoAIF_Path AIF_Path Yes AIF_Quant Calculate VT PlasmaModel->AIF_Quant NoAIF_Path No RefModel Reference Tissue Model (SRTM2, Ref Logan) RefRegionKnown->RefModel Ref_Yes_Path PseudoRef Generate Pseudo-Reference (Supervised Clustering) RefRegionKnown->PseudoRef Ref_No_Path Ref_Yes_Path Yes BPND_Quant Calculate BPND RefModel->BPND_Quant Ref_No_Path No PseudoRef->RefModel

References

improving signal-to-noise ratio in [18F]DPA-714 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]DPA-714 PET imaging. Our goal is to help you improve the signal-to-noise ratio (SNR) and obtain reliable, high-quality data from your experiments.

Frequently Asked Questions (FAQs)

Q1: What is [18F]this compound and why is it used in PET imaging?

[18F]this compound is a second-generation radioligand that selectively binds to the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] TSPO is expressed on the outer mitochondrial membrane and its levels are significantly upregulated in activated microglia and astrocytes during neuroinflammation.[2][3] This makes [18F]this compound a valuable tool for in vivo imaging and quantification of neuroinflammatory processes in a variety of neurological and psychiatric disorders.[2][4][5] Compared to the first-generation TSPO ligand, [11C]-(R)-PK11195, [18F]this compound offers improved properties such as a better signal-to-noise ratio.[1][6]

Q2: I am observing high inter-subject variability in my [18F]this compound uptake values. What could be the cause?

High inter-subject variability is a known challenge in [18F]this compound imaging and can be attributed to several factors:

  • TSPO Gene Polymorphism (rs6971): A common single nucleotide polymorphism in the TSPO gene leads to three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[4] The binding potential of [18F]this compound is significantly different across these groups, with HABs showing approximately 47.6% ± 6.3% higher total volume of distribution (VT) than MABs.[3][7] It is highly recommended to genotype all subjects and analyze the data based on their binder status.[8][3] LABs, which constitute about 9-11% of the population, may need to be excluded from studies as they show a strong decrease in tracer uptake in TSPO-rich organs.[8][9]

  • Co-medications: Certain medications can influence the metabolism of [18F]this compound. Specifically, drugs that are inhibitors or inducers of the cytochrome P450 enzyme CYP3A4, which is known to metabolize [18F]this compound, can cause significant alterations in the tracer's plasma concentration and metabolism.[9] This can lead to a bias of about 30% in VT values if not accounted for.[9]

  • Physiological Factors: Age, sex, and body mass index (BMI) have also been shown to correlate with [18F]this compound metabolism.[9] Metabolism tends to decrease with age and BMI and is generally faster in females than in males.[9]

Troubleshooting Guide

Problem 1: Low Signal-to-Noise Ratio (SNR) or High Non-Specific Binding

A poor signal-to-noise ratio can obscure the specific signal from TSPO-expressing tissues, making data interpretation difficult. High non-specific binding is a common contributor to low SNR.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Lipophilicity of the Tracer While [18F]this compound has improved properties over older ligands, high non-specific binding can still occur.[10][11] Ensure optimal radiolabeling procedures to achieve high radiochemical purity (>99.5%).[11]
Suboptimal Image Acquisition Time Equilibrium between specific and non-specific binding needs to be reached for optimal signal. Studies have shown that equilibrium for [18F]this compound is typically reached around 60 minutes post-injection.[3][7] Consider a dynamic scan of at least 60-90 minutes.[3][4][9]
Inadequate Data Analysis Model The choice of kinetic model can significantly impact the quantification of specific binding. The reversible two-tissue compartment model (2-TCM) with a plasma input function is often the preferred model for [18F]this compound.[3][11][12] Simplified methods like the Simplified Reference Tissue Model (SRTM) using the cerebellum as a reference region can be an alternative, but their accuracy should be validated against plasma input models.[8][11][12]
Issues with Reference Region Selection For reference tissue models, the chosen region must be devoid of specific TSPO binding. The cerebellum is often used, but its suitability should be confirmed for the specific disease model, as some conditions might affect TSPO expression in the cerebellum.[8][12]

Experimental Protocol: Optimizing Image Acquisition and Analysis

  • Radiotracer Administration: Inject a bolus of [18F]this compound (e.g., 195.3 ± 19.7 MBq) intravenously.[4]

  • Dynamic PET Scan: Perform a dynamic PET acquisition for at least 90 minutes.[4]

  • Arterial Blood Sampling: For the most accurate quantification, perform arterial blood sampling to obtain a metabolite-corrected plasma input function.[3][7]

  • Kinetic Modeling:

    • Fit the time-activity curves (TACs) from your regions of interest (ROIs) using a reversible two-tissue compartment model (2-TCM) to estimate the total volume of distribution (VT).[3][11]

    • Alternatively, use a Logan plot for graphical analysis to estimate VT.[8][3]

    • If a reference tissue is available, use the Simplified Reference Tissue Model (SRTM) to estimate the binding potential (BPND).[8][12]

Problem 2: Inconsistent or Unexpected Quantitative Results

Variability in quantitative outcomes that cannot be explained by the experimental conditions may arise from unaccounted biological and methodological factors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ignoring TSPO Polymorphism As detailed in the FAQs, the rs6971 polymorphism is a major source of variability. Genotyping is a prerequisite for reliable quantification. [3][7] Stratify your analysis based on HAB, MAB, and LAB status.
Influence of Concomitant Medications Screen subjects for medications that inhibit or induce CYP3A4.[9] If their use is unavoidable, consider their potential impact during data analysis or stratify the analysis accordingly.
Inaccurate Input Function An inaccurate plasma input function will lead to erroneous VT estimates. Ensure accurate measurement of radioactivity in plasma and correct for metabolites. Venous sampling can be an alternative to arterial sampling, but it may lead to lower correlation with 2-TCM derived VT and requires further methodological improvements.[3][7]
Motion Artifacts Subject motion during the long scan duration can blur the images and affect quantification. Use motion correction algorithms during image reconstruction.[3][11]

Experimental Protocol: Subject Screening and Data Normalization

  • TSPO Genotyping: Perform genotyping for the rs6971 polymorphism prior to PET imaging to classify subjects as HAB, MAB, or LAB.

  • Medication Screening: Obtain a detailed history of all medications the subject is taking. Pay close attention to known CYP3A4 inducers or inhibitors.

  • Standardized Uptake Value (SUV) Calculation: While SUV can be a simpler metric, it is influenced by many factors. If used, ensure consistent methodology for calculation (e.g., normalization to injected dose and body weight). Be aware that SUV is less accurate than full kinetic modeling.

  • Voxel-wise Analysis: For detecting regional differences, perform voxel-wise statistical analysis (e.g., using Statistical Parametric Mapping - SPM) comparing patient groups to a database of healthy controls, including age, sex, and genotype as covariates.[4]

Visual Guides

Logical Workflow for Troubleshooting [18F]this compound Imaging Issues

G cluster_0 Problem Identification cluster_1 Troubleshooting Low SNR cluster_2 Troubleshooting High Variability Start Start: Poor Image Quality or Inconsistent Data Problem Identify Primary Issue: - Low SNR / High Background - High Inter-subject Variability Start->Problem CheckProtocol Review Acquisition Protocol: - Scan Duration (≥60-90 min?) - Motion Correction Applied? Problem->CheckProtocol Low SNR CheckGenotype Check for TSPO Genotyping: - All subjects genotyped? - Data stratified by binder status? Problem->CheckGenotype High Variability CheckAnalysis Review Analysis Method: - Appropriate Kinetic Model (2-TCM?) - Validated Reference Region? CheckProtocol->CheckAnalysis Optimize Optimize Protocol & Re-analyze CheckAnalysis->Optimize End End: Improved Data Quality Optimize->End CheckMeds Screen for Co-medications: - CYP3A4 inhibitors/inducers? CheckGenotype->CheckMeds CheckDemographics Consider Demographics: - Age, Sex, BMI included as covariates? CheckMeds->CheckDemographics Stratify Stratify Analysis & Include Covariates CheckDemographics->Stratify Stratify->End G cluster_subject Subject-Specific Factors cluster_technical Technical & Methodological Factors Signal [18F]this compound Signal (SNR & Quantification) Genotype TSPO Polymorphism (rs6971) Signal->Genotype major influence Meds Co-medications (CYP3A4 interactions) Signal->Meds significant influence Physiology Physiology (Age, Sex, BMI) Signal->Physiology moderate influence Acquisition Image Acquisition (Scan Duration, Motion Correction) Signal->Acquisition critical for quality Analysis Data Analysis (Kinetic Model, Reference Region) Signal->Analysis critical for accuracy Radiochem Radiochemistry (Purity, Specific Activity) Signal->Radiochem foundational

References

Technical Support Center: [18F]DPA-714 Synthesis Precursor Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the precursor for [18F]DPA-714 synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition and shelf-life for the tosylate precursor of [18F]this compound?

A1: The tosylate precursor for [18F]this compound synthesis should be stored at -20°C in a freezer. Under these conditions, the precursor has been found to be stable for at least three years. It is crucial to prevent repeated freeze-thaw cycles and exposure to moisture.

Q2: What are the potential degradation pathways for the tosylate precursor?

A2: The primary degradation pathway of concern for the tosylate precursor is hydrolysis. The tosyl group is susceptible to cleavage in the presence of water, which would result in the formation of the corresponding alcohol and p-toluenesulfonic acid. Additionally, under basic conditions used in the radiolabeling reaction, there is a possibility of elimination reactions occurring as a side reaction to the desired nucleophilic substitution, which could lead to the formation of an alkene byproduct.

Q3: How can I assess the purity and stability of my this compound precursor?

A3: The purity of the this compound precursor can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be used to separate the intact precursor from potential degradation products and synthesis-related impurities. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: What impact can precursor impurities have on the [18F]this compound synthesis?

A4: The presence of impurities in the precursor can significantly impact the radiochemical yield and purity of [18F]this compound. Impurities such as the hydrolyzed alcohol precursor will not undergo the fluorination reaction, leading to a lower yield of the desired product. Other synthesis-related impurities may compete with the precursor for [18F]fluoride or interfere with the purification process.

Troubleshooting Guide: Low Radiochemical Yield

Low radiochemical yield is a common issue in the synthesis of [18F]this compound. This guide provides a systematic approach to troubleshooting precursor-related causes of low yield.

Observation Potential Precursor-Related Cause Recommended Action
Consistently low or no radiochemical yield Precursor Degradation: The precursor may have degraded due to improper storage or handling (e.g., exposure to moisture or high temperatures).1. Verify the storage conditions of the precursor. 2. Perform an HPLC analysis to check the purity of the precursor stock. 3. If degradation is confirmed, use a fresh, unopened vial of the precursor.
Batch-to-batch variability in yield Inconsistent Precursor Quality: There may be variations in the purity of different batches of the precursor.1. Qualify each new batch of precursor by HPLC before use. 2. Compare the chromatograms of "good" and "bad" batches to identify potential impurity peaks.
Low yield despite a pure precursor on HPLC Presence of Non-UV Active Impurities: Some impurities may not be detectable by UV-HPLC but can still interfere with the reaction.1. Consider using a more universal detection method, such as mass spectrometry (LC-MS), to analyze the precursor. 2. If possible, obtain a certificate of analysis for the precursor batch to check for any specified non-UV active impurities.
Gradual decrease in yield over time Slow Degradation of Precursor Stock Solution: If the precursor is stored as a solution, it may be slowly degrading over time.1. Prepare fresh precursor solutions more frequently. 2. Store precursor solutions at -20°C and protect from light. 3. Re-evaluate the purity of the stock solution by HPLC.

Data Presentation

Table 1: Reported Precursor Amounts and Radiochemical Yields for [18F]this compound Synthesis
Precursor Amount (mg)Radiosynthesis MethodRadiochemical Yield (non-decay corrected)Reference
2.5Nucleophilic Substitution6%[1]
4.5 - 5.0Nucleophilic Substitution15-20%[2]
6 or moreNucleophilic Substitution16% (highest yields)[1]
4Automated Nucleophilic Substitution55-71% (decay corrected)
2 ± 0.2Automated Nucleophilic Substitution24.6 ± 3.8% (EOS)[3]

Visualizations

experimental_workflow Precursor Quality Control Workflow cluster_0 Precursor Handling cluster_1 Analytical Testing cluster_2 Data Evaluation cluster_3 Decision storage Store at -20°C prep Prepare Solution in Anhydrous Solvent storage->prep Use Fresh Vial hplc HPLC-UV Analysis prep->hplc lcms LC-MS Analysis (Optional) hplc->lcms If unknown peaks are present purity_check Purity ≥ 95%? impurity_profile Identify and Quantify Impurities purity_check->impurity_profile No decision Proceed with Synthesis? purity_check->decision Yes impurity_profile->decision Assess Impact synthesis [18F]this compound Synthesis decision->synthesis Yes reject Reject Precursor Batch decision->reject No

Caption: Workflow for ensuring the quality of the this compound precursor.

troubleshooting_tree Troubleshooting Low Radiochemical Yield start Low Radiochemical Yield q1 Is the precursor purity confirmed by HPLC? start->q1 check_storage Verify precursor storage conditions (-20°C, dry). q1->check_storage No q2 Are there signs of degradation in the HPLC? q1->q2 Yes run_hplc Run HPLC analysis on the precursor stock. check_storage->run_hplc run_hplc->q2 new_precursor Use a fresh, unopened vial of precursor. q2->new_precursor Yes q3 Is the precursor stored as a solution? q2->q3 No fresh_solution Prepare a fresh precursor solution. q3->fresh_solution Yes other_issues Investigate other synthesis parameters (reagents, automation module, etc.). q3->other_issues No

Caption: Decision tree for troubleshooting precursor-related low yields.

Experimental Protocols

Protocol 1: Quality Control of this compound Tosylate Precursor by HPLC

Objective: To determine the purity of the this compound tosylate precursor and identify any potential degradation products.

Materials:

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the this compound tosylate precursor.

    • Dissolve in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1 M ammonium acetate in water.

    • The mobile phase is a mixture of the ammonium acetate solution and acetonitrile. A common ratio is 50:50 (v/v)[4]. Adjust the ratio as needed for optimal separation.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min[4].

    • Set the UV detector wavelength to 254 nm.

    • Inject 10-20 µL of the prepared standard solution.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the main peak corresponding to the intact this compound tosylate precursor.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the precursor as the percentage of the area of the main peak relative to the total area of all peaks.

    • Compare the chromatogram to a reference chromatogram of a known pure standard if available. Look for the presence of any additional peaks that may indicate impurities or degradation products. The retention time of the tosylate precursor is expected to be significantly longer than that of the final [18F]this compound product.

References

Technical Support Center: [18F]DPA-714 Radiotracer Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the [18F]DPA-714 radiotracer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the essential quality control tests for [18F]this compound?

A1: A comprehensive quality control panel for [18F]this compound should include tests for radiochemical identity and purity, chemical purity, specific activity, radionuclide identity and purity, pH, residual solvents, bacterial endotoxins, and sterility.[1][2] These tests ensure the final product is safe and suitable for its intended use in preclinical or clinical imaging.

Q2: My radiochemical purity is below the acceptance criteria (≥95%). What are the possible causes and solutions?

A2: Low radiochemical purity is a common issue that can arise from several factors:

  • Incomplete Reaction: The radiolabeling reaction may not have gone to completion.

    • Troubleshooting:

      • Verify the quality and quantity of the precursor (tosylate-DPA-714).

      • Ensure the reaction temperature and time are optimal (e.g., 100-120°C for 10-15 minutes).[1][2][3]

      • Check the activity and purity of the incoming [18F]fluoride.

  • Inefficient Purification: The HPLC purification step may not be adequately separating [18F]this compound from impurities.

    • Troubleshooting:

      • Verify the composition and pH of the mobile phase.[1][4]

      • Check the condition of the semi-preparative HPLC column.

      • Ensure the collection window for the [18F]this compound peak is correctly set.

  • Presence of Radiochemical Impurities: Common impurities include unreacted [18F]fluoride and various radiometabolites.[5][6]

    • Troubleshooting: Optimize the purification process to ensure baseline separation of the product peak from these impurities.

Q3: The specific activity of my [18F]this compound batch is lower than expected. How can I improve it?

A3: Low specific activity is often due to the presence of non-radioactive ("cold") this compound.

  • Sources of Carrier:

    • Contamination from the synthesis module or reagents.

    • Decomposition of the precursor during the reaction.

  • Troubleshooting:

    • Ensure all glassware and reagents are scrupulously clean and free of any this compound residue.

    • Optimize the amount of precursor used; using a smaller amount can sometimes increase specific activity, although it may impact radiochemical yield.[1]

    • Ensure efficient separation of [18F]this compound from the unlabeled precursor during HPLC purification.

Q4: What are the common residual solvents in [18F]this compound production, and how are they controlled?

A4: Acetonitrile (B52724) and ethanol (B145695) are common residual solvents from the synthesis and purification steps.[7][8] Their levels are monitored using Gas Chromatography (GC) to ensure they are below the limits specified by pharmacopeias. The final formulation step, which often involves trapping the purified radiotracer on a C18 cartridge and eluting with ethanol followed by dilution with saline, is critical for controlling the final ethanol concentration.[1]

Quantitative Data Summary

The following tables summarize the key quality control parameters and their typical acceptance criteria for [18F]this compound.

Parameter Test Method Acceptance Criteria Typical Results Reported
Radiochemical Purity HPLC (Gamma Detector)≥ 95%> 99%[9]
Chemical Purity (this compound) HPLC (UV Detector)Report Value-
Specific Activity HPLC≥ 37 GBq/µmol (1 Ci/µmol)37-350 GBq/µmol[1][7]
Radionuclide Identity Gamma-ray Spectrometry511 keV peakConfirmed
Radionuclide Purity Gamma-ray Spectrometry≥ 99.9%Confirmed
Half-life Dose Calibrator105 - 115 minutesConfirmed[10]
pH pH strip or meter4.5 - 8.5Within range[1]
Residual Solvents (e.g., Acetonitrile, Ethanol) Gas Chromatography (GC)As per USP/Ph. Eur.< 10% Ethanol[7]
Bacterial Endotoxins LAL Test< 175 EU/V (or as per regulations)Pass[1]
Sterility Direct Inoculation/Membrane FiltrationNo microbial growthPass
Appearance Visual InspectionClear, colorless, free of particulatesPass[10][11]

Experimental Protocols

Radiochemical and Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the identity and purity of [18F]this compound.

  • Instrumentation: An HPLC system equipped with a UV detector (λ = 254 nm) and a radioactivity detector.[1][12]

  • Column: A reversed-phase C18 column (e.g., Waters XTerra Shield RP-18, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M ammonium (B1175870) acetate (B1210297) and acetonitrile (e.g., 50:50 v/v).[1][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Procedure:

    • Inject a sample of the this compound reference standard to determine its retention time with the UV detector.

    • Inject a sample of the final [18F]this compound product.

    • Radiochemical Identity: The retention time of the main radioactive peak in the radio-chromatogram must match the retention time of the this compound reference standard from the UV chromatogram (within a specified tolerance, e.g., ±0.5 min).[1]

    • Radiochemical Purity: Calculate the area of the [18F]this compound peak as a percentage of the total area of all radioactive peaks in the radio-chromatogram.

    • Chemical Purity: Analyze the UV chromatogram for the presence of any non-radioactive impurities.

Residual Solvent Analysis by Gas Chromatography (GC)

This method quantifies the amount of residual solvents like acetonitrile and ethanol in the final product.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace sampler.[8][13][14]

  • Column: A suitable capillary column (e.g., Agilent J&W DB-Select 624).[14]

  • Oven Program: A temperature gradient program to separate the solvents of interest (e.g., 40°C for 20 min, then ramp to 240°C).[15]

  • Procedure:

    • Prepare calibration standards of the potential residual solvents (e.g., ethanol, acetonitrile) in water.

    • Place a known volume of the [18F]this compound sample into a headspace vial.

    • Heat the vial in the headspace sampler to allow the volatile solvents to partition into the gas phase.

    • Inject an aliquot of the headspace gas into the GC.

    • Identify and quantify the solvents present in the sample by comparing their retention times and peak areas to the calibration standards.

Bacterial Endotoxin (B1171834) Test (LAL Test)

This test detects the presence of bacterial endotoxins.

  • Methodology: The Limulus Amebocyte Lysate (LAL) test is performed according to the guidelines of the European Pharmacopoeia (2.6.14) or USP <85>.[1][16]

  • Procedure:

    • A sample of the [18F]this compound solution is incubated with the LAL reagent.

    • The presence of endotoxins triggers a coagulation cascade, which can be detected, for example, by a portable reader like the Endosafe PTS.[1]

    • The endotoxin level is quantified and compared against the established limits.

Visualizations

experimental_workflow [18F]this compound Quality Control Workflow cluster_synthesis Radiosynthesis & Purification cluster_qc Quality Control Testing synthesis [18F]Fluoride Labeling hplc Semi-preparative HPLC Purification synthesis->hplc formulation Solid-Phase Extraction & Formulation hplc->formulation final_product Final Product [18F]this compound formulation->final_product appearance Visual Inspection (Appearance, pH) release Release for Use appearance->release hplc_qc HPLC Analysis (Radiochemical & Chemical Purity, Specific Activity) hplc_qc->release gc_qc GC Analysis (Residual Solvents) gc_qc->release rad_qc Radionuclide ID & Purity (Gamma Spec) rad_qc->release endo_qc Bacterial Endotoxin Test (LAL) endo_qc->release sterility_qc Sterility Test sterility_qc->release final_product->appearance final_product->hplc_qc final_product->gc_qc final_product->rad_qc final_product->endo_qc final_product->sterility_qc

Caption: Workflow for [18F]this compound synthesis, purification, and quality control.

troubleshooting_rcp Troubleshooting Low Radiochemical Purity issue Low Radiochemical Purity (<95%) cause1 Incomplete Reaction issue->cause1 cause2 Inefficient HPLC Purification issue->cause2 cause3 Precursor Issues issue->cause3 solution1a Optimize Reaction Time & Temperature cause1->solution1a solution1b Check [18F]Fluoride Activity & Quality cause1->solution1b solution2a Verify Mobile Phase Composition & pH cause2->solution2a solution2b Check HPLC Column Performance cause2->solution2b solution3a Verify Precursor Quality & Quantity cause3->solution3a

Caption: Logical diagram for troubleshooting low radiochemical purity.

References

Technical Support Center: Anesthesia and DPA-714 Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the TSPO radioligand [¹⁸F]DPA-714 in preclinical and clinical imaging studies. The focus is on mitigating the potential confounding effects of anesthesia on experimental outcomes.

Troubleshooting Guides

Issue: High variability in this compound uptake between subjects in the same experimental group.

  • Question: We are observing significant inter-subject variability in [¹⁸F]this compound standardized uptake values (SUVs) within our isoflurane-anesthetized rodent cohort. What could be the cause and how can we minimize this?

  • Answer: High variability under anesthesia is a common challenge in PET imaging. Several factors related to the anesthetic protocol can contribute to this:

    • Depth of Anesthesia: Fluctuations in the depth of anesthesia can alter cerebral blood flow and metabolic rate, indirectly affecting tracer delivery and uptake. Ensure a consistent and monitored level of anesthesia is maintained for each animal throughout the uptake period.

    • Body Temperature: Anesthetics can induce hypothermia, which is known to affect enzymatic activity and physiological processes. Monitor and maintain the core body temperature of the animals within a narrow physiological range (e.g., 37.0-37.5°C) using a heating pad or other controlled warming system.

    • Physiological Monitoring: Continuously monitor vital signs such as heart rate, respiratory rate, and blood oxygen saturation. These parameters can provide an early indication of physiological stress or instability that could impact tracer kinetics.

    • Anesthetic Induction and Maintenance: Standardize the induction method and the concentration of the anesthetic used for maintenance. For isoflurane (B1672236), induction is often performed at a higher concentration (e.g., 4%) and maintained at a lower concentration (e.g., 1.5-2.5%) in an oxygen mixture.[1]

Issue: Unexpectedly low this compound binding in a region of interest known for high TSPO expression.

  • Question: Our [¹⁸F]this compound PET scans in a non-human primate model under propofol (B549288) anesthesia show lower than expected brain uptake and specific binding. Could the anesthetic be interfering with the signal?

  • Answer: Yes, certain anesthetics can directly interact with the translocator protein (TSPO) or alter its binding affinity for ligands like this compound.

    • Propofol's Influence: Studies in baboons have shown that propofol can significantly impact [¹⁸F]this compound binding. In vitro experiments revealed that propofol increased TSPO density but dramatically reduced its affinity for [¹⁸F]this compound.[2] This resulted in lower brain radioactivity and a significant reduction in the displacement of the radioligand by a competing compound.[2]

    • Alternative Anesthetics: Consider using an alternative anesthetic agent that has been shown to have less of an impact on TSPO binding. For instance, in the same baboon study, isoflurane did not produce the same in vitro or in vivo blocking effect on [¹⁸F]this compound binding.[2] However, it's important to note that isoflurane has been shown to decrease the binding of another TSPO radioligand, [¹¹C]DPA-713, in the monkey brain, suggesting that the choice of anesthetic should be carefully considered and potentially validated for your specific model and tracer.[3]

Issue: Difficulty in achieving a stable and reproducible this compound signal in longitudinal studies.

  • Question: We are conducting a longitudinal PET study to monitor neuroinflammation with [¹⁸F]this compound. What are the best practices for ensuring reproducibility of our anesthesia protocol across different imaging sessions?

  • Answer: Reproducibility is paramount in longitudinal studies. The following steps are crucial for standardizing your anesthesia protocol:

    • Consistent Anesthetic Choice: Use the same anesthetic agent and, if applicable, the same combination of drugs (e.g., ketamine/xylazine mixture) for all imaging sessions for a given subject.

    • Detailed Record Keeping: Maintain a detailed log of the anesthetic protocol for each scan, including the specific doses, timing of administration, and duration of anesthesia.

    • Fasting and Acclimatization: Standardize the fasting period before each scan, as metabolic state can influence tracer biodistribution. Also, allow for a consistent acclimatization period for the animal in the imaging environment before inducing anesthesia to minimize stress.

    • Blood Glucose Monitoring: Anesthetics can affect blood glucose levels, which may have downstream effects on cellular metabolism.[4] Consider monitoring blood glucose to ensure it is within a normal range.

Frequently Asked Questions (FAQs)

  • Question: Which anesthetic agent is recommended for [¹⁸F]this compound PET imaging studies?

  • Answer: The choice of anesthetic can significantly influence [¹⁸F]this compound uptake and binding. While isoflurane is commonly used in rodent studies and appears to have less of a direct blocking effect on this compound compared to propofol in primates, it is not without its own physiological effects.[1][2][5] Propofol has been shown to directly interfere with this compound binding to TSPO in vitro and in vivo in non-human primates.[2] Ketamine/xylazine mixtures are also frequently used in small animal imaging, but their effects on this compound uptake are less well-characterized in the literature. Ultimately, the ideal anesthetic should be chosen based on the specific research question, animal model, and a thorough review of the literature. It is advisable to conduct a pilot study to validate the chosen anesthetic protocol and its potential impact on the experimental results.

  • Question: Can anesthesia affect the biodistribution of [¹⁸F]this compound in peripheral organs?

  • Answer: Yes, anesthetics can alter cardiovascular and respiratory function, which in turn can affect blood flow to peripheral organs and the subsequent delivery and uptake of the radiotracer. While specific studies on the effect of different anesthetics on the peripheral biodistribution of [¹⁸F]this compound are limited, it is a critical factor to consider, especially in whole-body imaging studies.

  • Question: How does the route of anesthetic administration (inhalant vs. injectable) affect this compound studies?

  • Answer: Both inhalant (e.g., isoflurane) and injectable (e.g., propofol, ketamine/xylazine) anesthetics are used in PET imaging. Inhalant anesthetics generally allow for more precise control over the depth of anesthesia and have a faster recovery time. Injectable anesthetics can sometimes lead to a more prolonged and less easily adjustable anesthetic state. The choice between the two will depend on the duration of the scan, the experimental design, and the available equipment for anesthetic delivery and monitoring.

Quantitative Data Summary

The following table summarizes quantitative data from a study comparing the effects of propofol and isoflurane on [¹⁸F]this compound uptake in the brain of non-human primates.

AnestheticPeak Brain Radioactivity (SUVmax)Brain Volume of Distribution (VT)Displacement by PK11195In Vitro TSPO Affinity (IC50) for [¹⁸F]this compoundIn Vitro TSPO Density (Bmax)
Propofol 1.3 ± 0.2Not significantly different from isoflurane35.8 ± 8.4% decreaseDramatically reducedIncreased
Isoflurane 2.7 ± 0.5Not significantly different from propofol0.1 ± 7.0% (no significant decrease)Not significantly affectedNot significantly affected

Data adapted from a study in Papio anubis baboons.[2] SUVmax represents the maximum standardized uptake value. VT is a measure of tracer distribution. Displacement reflects the specific binding of the tracer.

Experimental Protocol: [¹⁸F]this compound PET Imaging in a Rodent Model of Neuroinflammation under Isoflurane Anesthesia

This protocol provides a general methodology for conducting [¹⁸F]this compound PET imaging in rodents, based on commonly reported procedures.

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan to reduce variability in metabolic state. Allow free access to water.

    • Acclimatize the animal to the imaging environment to minimize stress.

  • Anesthesia Induction and Maintenance:

    • Induce anesthesia in an induction chamber with 4% isoflurane in 100% oxygen.

    • Transfer the animal to the PET scanner bed and maintain anesthesia with 1.5-2.5% isoflurane in 100% oxygen delivered via a nose cone.

    • Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.

    • Maintain the animal's core body temperature at 37°C using a heating pad and a rectal temperature probe.

  • Radiotracer Administration:

    • Place a tail vein catheter for intravenous injection of the radiotracer.

    • Inject a single bolus of [¹⁸F]this compound (e.g., 3.7 MBq or 100 µCi) intravenously.[5]

  • PET Scan Acquisition:

    • For static imaging, allow for a 60-minute uptake period after tracer injection before acquiring a 15-minute static scan.[5]

    • For dynamic imaging, start the scan simultaneously with the radiotracer injection and acquire data for a total of 60-90 minutes.

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with a CT or MRI scan for anatomical reference.

    • Draw regions of interest (ROIs) on the images to quantify radiotracer uptake in specific brain regions.

    • Calculate standardized uptake values (SUVs) or perform kinetic modeling to determine binding parameters.

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_anesthesia Anesthesia cluster_imaging PET Imaging cluster_analysis Data Analysis fasting Fasting (4-6h) acclimatization Acclimatization induction Induction (e.g., 4% Isoflurane) acclimatization->induction maintenance Maintenance (e.g., 1.5-2.5% Isoflurane) induction->maintenance injection [¹⁸F]this compound Injection (i.v.) maintenance->injection monitoring Physiological Monitoring (Temp, Vitals) acquisition PET Scan Acquisition (Static or Dynamic) injection->acquisition reconstruction Image Reconstruction acquisition->reconstruction roi ROI Analysis reconstruction->roi quantification Quantification (SUV, Kinetic Modeling) roi->quantification

Caption: Experimental workflow for [¹⁸F]this compound PET imaging under anesthesia.

signaling_pathway cluster_cell Cellular Environment cluster_mito Mitochondrion Anesthesia Anesthetic Agent (e.g., Propofol) TSPO TSPO Anesthesia->TSPO Potential Interference (Reduced Affinity) DPA714 [¹⁸F]this compound DPA714->TSPO Binds PET_Signal PET Signal TSPO->PET_Signal Generates

Caption: Potential interference of anesthesia on the this compound signaling pathway.

References

DPA-714 Off-Target Binding Investigation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the off-target binding of DPA-714, a high-affinity ligand for the Translocator Protein (TSPO). This guide offers troubleshooting advice, detailed experimental protocols, and quantitative binding data to facilitate accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary binding target of this compound and what is its affinity?

A1: The primary target of this compound is the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor. It binds with high affinity, with a reported dissociation constant (Ki) of approximately 7.0 nM[1][2][3][4][5].

Q2: Is this compound known to have significant off-target binding?

A2: this compound is generally considered a highly specific ligand for TSPO. Studies have shown that it has negligible affinity for the central benzodiazepine receptor (CBR)[1]. Compared to the first-generation TSPO ligand, PK11195, this compound demonstrates a better signal-to-noise ratio and lower non-specific binding in vivo[2][6][7].

Q3: My in vivo PET imaging study shows high background signal. What could be the cause?

A3: High background signal can be attributed to several factors:

  • Species Differences: The metabolism and clearance of [¹⁸F]this compound can vary between species. For instance, slower metabolism and muscle clearance in mice compared to rats can lead to an elevated background signal in peripheral organs[8].

  • Low TSPO Expression: The tissue or brain region of interest may have low baseline expression of TSPO, leading to a poor signal-to-noise ratio.

  • Blood-Brain Barrier Integrity: In studies of neuroinflammation, changes in blood-brain barrier permeability can affect tracer delivery and distribution[9].

Q4: We are observing inconsistent binding in our human PET studies. Why might this be happening?

A4: A known polymorphism in the gene encoding TSPO results in different binding affinity phenotypes in the human population. Subjects can be classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). It is crucial to genotype subjects before conducting human PET studies with [¹⁸F]this compound, as low-affinity binders may show little to no specific binding and should be excluded or analyzed as a separate cohort[8][10].

Q5: How can I confirm that the signal I am observing is specific to TSPO?

A5: The most common method to confirm specific binding is through a "blocking" or "displacement" study. This involves pre-treating the animal or subject with a high dose of a non-radiolabeled (cold) ligand to saturate the TSPO sites before injecting the radiolabeled this compound. A significant reduction in the radiotracer's uptake compared to a baseline scan indicates specific binding. Unlabeled this compound or PK11195 are commonly used for this purpose[1][3][4][11].

Quantitative Binding Data

The following table summarizes the binding affinity of this compound for its primary target and a known non-target.

LigandTargetPreparationKi (nM)Reference
This compoundTranslocator Protein (TSPO)Rat Kidney Membranes7.0 ± 0.4[1]
This compoundCentral Benzodiazepine Receptor (CBR)Rat Brain Tissue> 10,000[1]
PK11195Translocator Protein (TSPO)Rat Kidney Membranes9.3 ± 0.5[1]

Key Experimental Protocols

In Vitro Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for TSPO by measuring its ability to displace a known radioligand.

Methodology:

  • Tissue Preparation: Homogenize tissue with high TSPO expression (e.g., rat kidney) in an appropriate buffer (e.g., Tris-HCl) and prepare mitochondrial or membrane fractions via differential centrifugation.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]PK11195), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.

  • Non-Specific Binding Determination: A parallel set of wells containing a high concentration of an unlabeled ligand (e.g., 1 µM PK11195) is used to define non-specific binding[1].

In Vivo Specificity Study using PET Imaging

This protocol is designed to verify that the uptake of [¹⁸F]this compound in a region of interest is due to specific binding to TSPO.

Methodology:

  • Animal Model: Use an appropriate animal model, such as a rat with induced neuroinflammation, which is known to upregulate TSPO expression[1][9].

  • Baseline Scan: Anesthetize the animal and perform a dynamic PET scan immediately following an intravenous injection of [¹⁸F]this compound.

  • Blocking Scan: On a separate day, perform a blocking study. Pre-treat the same animal with an intravenous injection of a high dose of unlabeled ("cold") this compound (e.g., 1 mg/kg) or PK11195 (e.g., 1.5-5 mg/kg) approximately 15-30 minutes before injecting [¹⁸F]this compound[1][3][4].

  • Image Acquisition: Acquire PET data for the same duration as the baseline scan.

  • Data Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the target tissue (e.g., inflamed brain region) and a reference region (e.g., contralateral hemisphere). Compare the radiotracer uptake (e.g., as Standardized Uptake Value, SUV) between the baseline and blocking scans. A significant reduction in uptake in the target region during the blocking scan confirms specific binding to TSPO[3][4].

Visualizations

Experimental Workflow

Caption: Workflow for investigating this compound binding specificity.

On-Target Signaling Pathway

G DPA714 This compound TSPO TSPO (Outer Mitochondrial Membrane) DPA714->TSPO Binds/Activates OffTarget Potential Off-Target (Undocumented) DPA714->OffTarget Interaction? (Negligible Evidence) InnerMembrane Inner Mitochondrial Membrane TSPO->InnerMembrane Facilitates Cholesterol Transport Cholesterol Cholesterol Cholesterol->InnerMembrane P450scc P450scc InnerMembrane->P450scc Pregnenolone Pregnenolone (Neurosteroid Synthesis) P450scc->Pregnenolone Converts

References

Validation & Comparative

DPA-714 vs. PK11195: A Comparative Guide for TSPO Imaging in Research

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head analysis of two prominent radioligands for the 18 kDa translocator protein (TSPO), providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data.

The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it an attractive target for in vivo imaging using positron emission tomography (PET). For decades, [¹¹C]PK11195 has been the gold-standard radioligand for imaging TSPO. However, its limitations, including high non-specific binding and a low signal-to-noise ratio, have driven the development of second-generation tracers. Among these, [¹⁸F]DPA-714 has emerged as a promising alternative. This guide provides a detailed comparison of this compound and PK11195, focusing on their binding characteristics and in vivo imaging performance.

Quantitative Performance Comparison

Experimental data consistently demonstrates the superior performance of this compound over PK11195 in terms of binding affinity and signal-to-noise ratio in preclinical models of neuroinflammation.

ParameterThis compoundPK11195Reference(s)
Binding Affinity (Ki) 7.0 ± 0.4 nM9.3 ± 0.5 nM[1]
Signal-to-Noise Ratio (Core/Contralateral Ratio) 4.66 ± 2.503.35 ± 1.21[2][3][4]
Binding Potential (BPND) 3.08 ± 0.671.07 ± 0.21[5]

Table 1: In Vitro and In Vivo Performance Metrics of this compound and PK11195.

In Vivo Imaging Performance

Direct comparative studies in rodent models of neuroinflammation have highlighted the advantages of [¹⁸F]this compound for TSPO PET imaging. In a rat model of cerebral ischemia, [¹⁸F]this compound demonstrated a significantly better signal-to-noise ratio, approximately 1.6-fold higher than that of [¹¹C]PK11195.[2][3][4] This improved contrast allows for a clearer delineation of inflamed tissues from healthy background.

Another study in a rat model of acute neuroinflammation found that [¹⁸F]this compound had the highest ratio of ipsilateral (lesioned) to contralateral (healthy) uptake and the highest binding potential when compared to both [¹¹C]DPA-713 and [¹¹C]PK11195.[5] The enhanced bioavailability of [¹⁸F]this compound in brain tissue and its reduced nonspecific binding contribute to its superior imaging characteristics.[5]

Experimental Methodologies

The following provides a generalized overview of the experimental protocols used in the comparative studies cited.

In Vitro Binding Assays
  • Objective: To determine the binding affinity (Ki) of the ligands for TSPO.

  • Method: Competitive binding assays are performed using membrane preparations from tissues known to express high levels of TSPO (e.g., rat kidney). A radiolabeled reference ligand, such as [³H]PK11195, is incubated with the membranes in the presence of varying concentrations of the competitor ligand (this compound or unlabeled PK11195). The concentration of the competitor that inhibits 50% of the specific binding of the reference radioligand (IC50) is determined and used to calculate the Ki value.

Animal Models of Neuroinflammation
  • Cerebral Ischemia Model: Transient middle cerebral artery occlusion (MCAO) is induced in rats to mimic stroke. This leads to a robust neuroinflammatory response characterized by microglial activation in the ischemic territory.[2][3][4]

  • Excitotoxic Lesion Model: Intrastriatal injection of quinolinic acid or α-amino-3-hydroxy-5-methyl-4-isoxazolopropionic acid (AMPA) in rats induces localized neuronal death and subsequent microglial activation.[1][5]

In Vivo PET Imaging
  • Radioligand Administration: Anesthetized animals are injected intravenously with a bolus of either [¹¹C]PK11195 or [¹⁸F]this compound.

  • Dynamic Scanning: Dynamic PET scans are acquired over a period of 60 to 120 minutes to measure the uptake and distribution of the radioligand in the brain.

  • Data Analysis: Time-activity curves are generated for various brain regions of interest (ROIs), including the lesion core and the contralateral healthy tissue. Kinetic modeling, often using a simplified reference tissue model (SRTM), is applied to quantify binding parameters such as the binding potential (BPND), which reflects the density of available TSPO sites.[5][6] The ratio of radioligand uptake in the lesion to that in the contralateral region is calculated as a measure of the signal-to-noise ratio.[2][3][4]

Visualizing TSPO's Role and Experimental Design

To better understand the context of TSPO imaging and the workflow of comparative studies, the following diagrams are provided.

TSPO_Signaling_Pathway TSPO Signaling and Function cluster_mito Mitochondrion cluster_cellular_processes Cellular Processes TSPO TSPO VDAC VDAC TSPO->VDAC interacts mPTP mPTP TSPO->mPTP forms complex Steroidogenesis Steroidogenesis TSPO->Steroidogenesis modulates Neuroinflammation Neuroinflammation TSPO->Neuroinflammation biomarker for ANT ANT VDAC->ANT interacts VDAC->mPTP forms complex ANT->mPTP forms complex Apoptosis Apoptosis mPTP->Apoptosis induces Cholesterol Cholesterol Cholesterol->TSPO transport Ligand This compound / PK11195 Ligand->TSPO binds Experimental_Workflow Comparative PET Imaging Workflow cluster_animal_model Animal Model Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Induction Induce Neuroinflammation (e.g., MCAO, QA Lesion) Recovery Allow for Recovery and Inflammatory Response Induction->Recovery Radioligand_A Inject [11C]PK11195 Recovery->Radioligand_A Scan_A Dynamic PET Scan Radioligand_A->Scan_A Washout Washout Period (24h) Scan_A->Washout Radioligand_B Inject [18F]this compound Washout->Radioligand_B Scan_B Dynamic PET Scan Radioligand_B->Scan_B ROI Define Regions of Interest (Lesion, Contralateral) Scan_B->ROI Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Calculate BPnd ROI->Kinetic_Modeling Ratio Calculate Signal-to-Noise Ratio ROI->Ratio Comparison Statistical Comparison Kinetic_Modeling->Comparison Ratio->Comparison

References

A Head-to-Head Comparison of DPA-714 and DPA-713 for In Vivo TSPO Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate radioligand for imaging the 18 kDa translocator protein (TSPO) is critical for studying neuroinflammation. This guide provides an objective in vivo comparison of two prominent pyrazolopyrimidine-class TSPO radioligands, [¹⁸F]DPA-714 and [¹¹C]DPA-713, supported by experimental data.

The translocator protein (TSPO) is a key biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and astrocytes. Positron Emission Tomography (PET) imaging with TSPO-specific radioligands allows for the non-invasive monitoring of inflammatory processes in the brain. [¹¹C]DPA-713 and its fluorinated analog, [¹⁸F]this compound, have emerged as promising alternatives to the prototypical ligand [¹¹C]PK11195, offering improved imaging characteristics.

Quantitative In Vivo Performance

A direct comparison in a rat model of acute neuroinflammation reveals significant differences in the in vivo performance of [¹⁸F]this compound and [¹¹C]DPA-713. [¹⁸F]this compound demonstrates superior properties for imaging neuroinflammation, including a higher binding potential and a better target-to-background ratio.

Parameter[¹⁸F]this compound[¹¹C]DPA-713[¹¹C]PK11195 (Reference)Reference
Binding Potential (BP) 3.08 ± 0.672.19 ± 0.651.07 ± 0.21[1][2]
Ipsilateral/Contralateral Uptake Ratio (20-70 min) 4.30 ± 0.303.31 ± 0.312.27 ± 0.08[1]
Radiolabel ¹⁸F¹¹C¹¹C[3]
In Vitro Binding Affinity (Ki, nM) 7.04.79.3[4][5]

Experimental Protocols

The following methodologies were central to the comparative in vivo studies cited in this guide.

Animal Model of Neuroinflammation

A widely used and robust model of acute neuroinflammation involves the unilateral intrastriatal injection of the excitotoxin (R,S)-α-amino-3-hydroxy-5-methyl-4-isoxazolopropionic acid (AMPA) in rats.[1][3][6] This induces a strong, localized neuroinflammatory response characterized by microglial and astrocyte activation, providing a distinct target for TSPO radioligands.[1] Animals are typically imaged 7 days post-injection, a time point corresponding to a significant inflammatory response.[1]

Radiosynthesis of Ligands

DPA-713 is synthesized and then used as a precursor for the two-step chemical synthesis of this compound.[1] For PET imaging, DPA-713 is labeled with Carbon-11, while this compound is labeled with Fluorine-18.[1][3]

In Vivo PET Imaging

Small-animal PET scanners are utilized to acquire dynamic images over a period of 60 to 70 minutes following the intravenous injection of the radioligand.[1][2] Anesthesia is maintained throughout the scan, and body temperature is controlled.[7] To determine the specificity of binding, displacement studies are performed by administering an excess of a non-radiolabeled TSPO ligand, such as PK11195 or this compound itself, during the PET scan.[1]

Visualizing the Comparison and Underlying Biology

To better understand the experimental approach and the biological context, the following diagrams illustrate the key workflows and pathways.

G Experimental Workflow for In Vivo Comparison cluster_model Animal Model Preparation cluster_radioligand Radioligand Administration cluster_imaging PET Imaging and Analysis cluster_comparison Comparative Evaluation a Rat Model of Acute Neuroinflammation b Intrastriatal AMPA Injection a->b c [18F]this compound Injection b->c d [11C]DPA-713 Injection b->d e Small-Animal PET Scan c->e d->e f Dynamic Image Acquisition e->f g Data Analysis: Binding Potential, Uptake Ratios f->g h Performance Comparison: [18F]this compound vs. [11C]DPA-713 g->h

Caption: Workflow for comparing [¹⁸F]this compound and [¹¹C]DPA-713 in vivo.

G TSPO in Neuroinflammation Signaling cluster_stimulus Initiating Stimulus cluster_microglia Microglial Activation cluster_ligand Ligand Binding cluster_downstream Downstream Effects a Neuronal Injury / Pathological Insult b Microglia Activation a->b c Upregulation of TSPO on Outer Mitochondrial Membrane b->c e Modulation of Mitochondrial Function (e.g., Steroidogenesis, Apoptosis) c->e f Regulation of Inflammatory Response (e.g., Cytokine Release) c->f d This compound / DPA-713 (TSPO Ligands) d->c g Neuroprotective Effects e->g f->g

Caption: Simplified signaling pathway of TSPO in neuroinflammation.

Concluding Remarks

The in vivo evidence strongly suggests that [¹⁸F]this compound is a more advantageous radioligand than [¹¹C]DPA-713 for imaging TSPO in the context of neuroinflammation.[1][2][3] Its higher binding potential and superior target-to-background ratio contribute to a better signal-to-noise ratio, which is crucial for the sensitive detection and quantification of inflammatory processes in the brain.[1] Furthermore, the longer half-life of Fluorine-18 (approximately 110 minutes) compared to Carbon-11 (approximately 20 minutes) offers logistical advantages for clinical and preclinical studies, allowing for more flexible imaging protocols and centralized production and distribution of the radiotracer.[3] These characteristics position [¹⁸F]this compound as a highly attractive tool for researchers and clinicians investigating the role of neuroinflammation in a variety of neurological disorders.

References

Validation of [18F]DPA-714 PET with Autoradiography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Positron Emission Tomography (PET) imaging using the radioligand [18F]DPA-714 with the gold-standard validation technique of in-vitro autoradiography. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for researchers in neuroinflammation, oncology, and related fields.

[18F]this compound has emerged as a promising radiotracer for imaging the 18-kDa translocator protein (TSPO), a biomarker of neuroinflammation and a target in various pathologies.[1][2][3] Validation of this in-vivo imaging technique against a quantitative ex-vivo method like autoradiography is crucial for the accurate interpretation of PET data in both preclinical and clinical research.

Performance Comparison: [18F]this compound PET vs. Autoradiography

In-vivo [18F]this compound PET imaging has demonstrated a strong correlation with ex-vivo autoradiography across various disease models, confirming its utility in quantitatively assessing TSPO expression.

Studies in animal models of traumatic brain injury (TBI), focal cerebral ischemia, and epilepsy have shown that increased uptake of [18F]this compound observed in PET scans corresponds spatially and quantitatively with the high-density binding of the tracer in autoradiographs of dissected tissues.[4][5][6] For instance, in a mouse model of TBI, [18F]this compound uptake in μPET imaging was shown to co-localize with areas of IBA1-positive staining (a marker for microglia/macrophages) and correlated strongly with the quantitative results from autoradiography.[4][7]

Similarly, in a rat model of focal cerebral ischemia, in-vivo PET imaging showed a significant increase in [18F]this compound uptake on the injured side, which was confirmed by in-vitro autoradiography.[5] The binding of [18F]this compound in both in-vivo and in-vitro settings was displaceable by other TSPO ligands like PK11195 and unlabeled this compound, demonstrating the specificity of the signal.[2][5]

While PET offers the significant advantage of longitudinal, non-invasive imaging in the same subject, autoradiography provides higher spatial resolution and serves as a crucial validation for the in-vivo signal.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing [18F]this compound PET and autoradiography.

Table 1: Comparison of [18F]this compound Uptake in Animal Models

Animal Model PET Metric PET Value (Lesion/Control Ratio or %ID/g) Autoradiography Finding Correlation Reference
Rat Model of CancerTumor-to-muscle ratio13.9 ± 1.8High, displaceable binding in lesionsSignificant positive correlation[2]
Mouse Model of CancerTumor-to-muscle ratio1.2 ± 0.2High, displaceable binding in lesionsLower correlation due to higher background[2]
Mouse Model of TBIIncreased radiotracer uptake in focal lesionsNot specifiedCo-localization with IBA1-positive stainingStrong correlation[4][7]
Rat Model of Focal Cerebral IschemiaIncreased uptake on the injured sideMaximal binding at day 11 post-ischemiaConfirmed in-vivo resultsStrong correlation[5]

Table 2: Comparison with Alternative TSPO Radiotracers

Radiotracer Key Advantage over [18F]this compound Key Disadvantage Reference
[11C]-(R)-PK11195Historically the most used TSPO radioligandHigh non-specific binding, lower signal-to-noise[5][8]
[11C]PBR28[9]
[18F]F-DPAHigher brain uptake and faster clearanceNewer, less extensively validated[9]
[11C]DPA-713Lower non-specific binding than [11C]-(R)-PK11195Shorter half-life of Carbon-11[8]

Experimental Protocols

Detailed methodologies for conducting [18F]this compound PET imaging and subsequent validation with autoradiography are outlined below.

[18F]this compound PET Imaging Protocol (Rodent Model)
  • Radiotracer Synthesis: [18F]this compound is synthesized via nucleophilic substitution, typically with a radiochemical purity of >95%.[2]

  • Animal Preparation: Animals are anesthetized (e.g., with isoflurane) and a tail vein catheter is inserted for radiotracer injection.

  • Radiotracer Injection: A bolus of [18F]this compound (typically 5.55-7.00 MBq) is injected intravenously.[10]

  • PET Scan Acquisition: Dynamic or static PET scans are acquired. For dynamic scans, acquisition starts immediately after injection and can last for 60-90 minutes.[11] For static scans, a 20-30 minute acquisition is typically performed starting 50-60 minutes post-injection.[12]

  • Image Reconstruction and Analysis: PET data are reconstructed using appropriate algorithms (e.g., OSEM). Regions of interest (ROIs) are drawn on the images to quantify radiotracer uptake, often expressed as Standardized Uptake Value (SUV) or as a ratio to a reference region.[12]

Ex-vivo Autoradiography Protocol
  • Tissue Collection: Immediately after the final PET scan, animals are euthanized, and the brain or other tissues of interest are rapidly excised and frozen (e.g., in isopentane (B150273) cooled with dry ice).[4]

  • Cryosectioning: The frozen tissue is sectioned into thin slices (typically 20 µm) using a cryostat. The sections are then thaw-mounted onto microscope slides.[13]

  • Incubation: The slides are incubated with a solution containing [18F]this compound. To determine non-specific binding, a parallel set of slides is incubated with the radiotracer in the presence of a high concentration of a competing TSPO ligand (e.g., unlabeled this compound or PK11195).[5][13]

  • Washing and Drying: After incubation, the slides are washed in buffer to remove unbound radiotracer and then dried.[13]

  • Imaging: The dried slides are exposed to a phosphor imaging screen or autoradiographic film for a period ranging from hours to days.[4][13]

  • Data Analysis: The resulting images are digitized and analyzed using densitometry software. The signal intensity is quantified and can be correlated with the PET data and histological findings from adjacent tissue sections.

Visualizing the Process and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of [18F]this compound, the experimental workflow for validation, and the logical relationship between PET and autoradiography.

TSPO_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion TSPO TSPO (18-kDa Translocator Protein) PTPC PTPC Complex TSPO->PTPC VDAC VDAC VDAC->PTPC ANT ANT ANT->PTPC Steroid_Synthesis Steroid Synthesis PTPC->Steroid_Synthesis Modulates Cholesterol Cholesterol Cholesterol->TSPO Transport DPA714 [18F]this compound DPA714->TSPO Binds to

Caption: [18F]this compound binds to the Translocator Protein (TSPO) on the outer mitochondrial membrane.

Experimental_Workflow cluster_invivo In-Vivo cluster_exvivo Ex-Vivo Animal_Model Animal Model of Disease Injection Inject [18F]this compound Animal_Model->Injection PET_Scan PET Imaging Injection->PET_Scan PET_Data Quantitative PET Data PET_Scan->PET_Data Euthanasia Euthanize & Tissue Collection PET_Scan->Euthanasia Correlation Correlation Analysis PET_Data->Correlation Sectioning Cryosectioning Euthanasia->Sectioning Autoradiography Autoradiography Sectioning->Autoradiography ARG_Data Quantitative Autoradiography Data Autoradiography->ARG_Data ARG_Data->Correlation Logical_Relationship PET [18F]this compound PET (In-Vivo) Validation Validation PET->Validation is validated by Autoradiography Autoradiography (Ex-Vivo) Autoradiography->Validation Histology Immunohistochemistry Autoradiography->Histology is correlated with

References

Unveiling Neuroinflammation: Correlating [18F]DPA-714 PET with Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the validation and application of the TSPO radioligand [18F]DPA-714. This guide provides an objective comparison of its performance in quantifying neuroinflammation, supported by experimental data and detailed protocols.

The 18 kDa translocator protein (TSPO) is a key biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and astrocytes during pathological conditions in the central nervous system. [18F]this compound, a second-generation TSPO radioligand for positron emission tomography (PET), has emerged as a promising tool for the in vivo quantification and monitoring of neuroinflammatory processes. Its favorable characteristics, including high affinity for TSPO and lower non-specific binding compared to its predecessors like [11C]PK11195, have led to its widespread use in preclinical and clinical research.[1][2][3] This guide delves into the crucial aspect of validating [18F]this compound PET imaging data through its correlation with the gold standard of immunohistochemistry (IHC), providing a comprehensive overview for researchers in the field.

Performance Data: [18F]this compound Uptake vs. Immunohistochemical Findings

Numerous studies across various models of neurological disease have demonstrated a strong positive correlation between [18F]this compound uptake observed in PET scans and the density of activated microglia and macrophages identified through IHC. This correlation is fundamental to validating [18F]this compound as a specific and reliable marker of neuroinflammation. The following table summarizes key quantitative findings from several preclinical studies.

Disease ModelAnimal Model[18F]this compound Uptake MetricImmunohistochemistry MarkerKey Correlation Findings
Glioma Rat (Fischer, Wistar, Sprague Dawley)%ID/ccTSPO, Iba-1Significant [18F]this compound accumulation at the tumor site correlated with high TSPO expression in both glioma cells and microglia.[1]
Amyotrophic Lateral Sclerosis (ALS) Mouse (SOD1-G93A)Standardized Uptake Value Ratio (SUVR)TSPO, CD68Progressive and significant increase in [18F]this compound uptake in degenerating muscle fibers and infiltrating macrophages, confirmed by increased TSPO expression.[4]
Epilepsy (Kainic Acid-induced) RatNot specifiedIba-1, GFAP[18F]this compound accumulation correlated with activated microglia (Iba-1) but not reactive astrocytes (GFAP) in the early phase after status epilepticus.[5]
Stroke (Cerebral Ischemia) RatBinding Potential (BP)TSPO, Microglia/Macrophage antigensIncreased [18F]this compound binding peaked at day 11 post-ischemia, correlating with increased TSPO expression in microglia/macrophages.[2]
Traumatic Brain Injury (TBI) MouseμPET uptakeIba-1Increased [18F]this compound uptake in focal brain lesions correlated strongly with the number of Iba-1 positive microglia.[6][7]
Parkinson's Disease Model RatBinding Potential (BP)Iba-1, THIn vivo [18F]this compound BP was highly correlated with the number of post-mortem Iba-1 positive cells, antedating dopaminergic neurodegeneration.[8]
Zika Virus Infection MouseNot specifiedNot specified[18F]this compound PET imaging was found to be a more sensitive tool for detecting global neuroinflammation compared to regional histological evaluation.[9]

Experimental Protocols

Accurate correlation between PET imaging and immunohistochemistry relies on meticulous and standardized experimental procedures. Below are detailed methodologies for conducting [18F]this compound PET imaging and subsequent immunohistochemical analysis.

[18F]this compound PET Imaging Protocol
  • Radioligand Synthesis: [18F]this compound is typically synthesized via nucleophilic substitution on a tosylated precursor.[10]

  • Animal Preparation: Animals are anesthetized (e.g., with isoflurane) and a catheter is placed for intravenous injection of the radiotracer.

  • Radiotracer Injection: A bolus of [18F]this compound (e.g., 3.7 MBq or 100 µCi) is injected intravenously.[11]

  • PET Scan Acquisition: Dynamic or static PET scans are acquired. Dynamic scans (e.g., 60-90 minutes) allow for kinetic modeling, while static scans are typically performed at a set time post-injection (e.g., 60 minutes).[11][12]

  • Image Analysis: PET images are reconstructed and co-registered with anatomical images (e.g., MRI or CT). Regions of interest (ROIs) are drawn on the images to quantify radiotracer uptake, often expressed as the percentage of injected dose per cubic centimeter (%ID/cc), standardized uptake value (SUV), or binding potential (BP).[1][8]

Immunohistochemistry (IHC) Protocol
  • Tissue Collection and Preparation: Following the final PET scan, animals are euthanized, and the brains (or other tissues of interest) are rapidly excised. Tissues are then either fresh-frozen or fixed (e.g., with 4% paraformaldehyde) and embedded in paraffin.

  • Sectioning: The tissue is cut into thin sections (e.g., 5-20 µm) using a cryostat or microtome.

  • Antigen Retrieval: For paraffin-embedded tissues, an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate (B86180) buffer) is often necessary to unmask the epitopes.[10]

  • Immunostaining:

    • Blocking: Sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the target of interest (e.g., Iba-1 for microglia, GFAP for astrocytes, TSPO).

    • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label can be a fluorophore for immunofluorescence or an enzyme (e.g., horseradish peroxidase) for chromogenic detection.

  • Visualization and Analysis: Stained sections are imaged using a microscope. For quantitative analysis, the number of positive cells or the percentage of stained area is measured in regions corresponding to the ROIs from the PET scans.

Visualizing the Workflow and Underlying Biology

To better understand the relationship between [18F]this compound uptake and the underlying cellular events, the following diagrams illustrate the experimental workflow and the signaling context.

G cluster_0 In Vivo Imaging cluster_1 Ex Vivo Analysis cluster_2 Correlation Animal_Model Disease Animal Model Injection [18F]this compound Injection Animal_Model->Injection PET_Scan PET Scan Acquisition Injection->PET_Scan Data_Analysis PET Data Analysis (%ID/cc, SUVR, BP) PET_Scan->Data_Analysis Correlation Statistical Correlation Data_Analysis->Correlation Tissue_Harvest Tissue Harvest IHC Immunohistochemistry (Iba-1, TSPO) Tissue_Harvest->IHC Microscopy Microscopy & Quantification IHC->Microscopy Microscopy->Correlation

Caption: Experimental workflow for correlating in vivo [18F]this compound PET imaging with ex vivo immunohistochemistry.

G cluster_0 Pathological Stimulus cluster_1 Cellular Response cluster_2 Imaging & Detection Stimulus Injury / Disease Microglia_Activation Microglial Activation Stimulus->Microglia_Activation TSPO_Upregulation TSPO Upregulation Microglia_Activation->TSPO_Upregulation IHC_Detection IHC Detection (Iba-1, TSPO) Microglia_Activation->IHC_Detection DPA_Binding [18F]this compound Binding TSPO_Upregulation->DPA_Binding PET_Signal PET Signal DPA_Binding->PET_Signal

Caption: Signaling pathway illustrating how pathological stimuli lead to microglial activation, TSPO upregulation, and subsequent detection by [18F]this compound PET and IHC.

Concluding Remarks

The strong correlation between [18F]this compound uptake and immunohistochemical markers of activated microglia provides robust evidence for its utility as a specific biomarker for neuroinflammation. However, it is important for researchers to consider the ongoing discussion about whether TSPO PET signal primarily reflects the activation state or the density of microglia.[13] Future studies combining [18F]this compound PET with more specific markers for different microglial phenotypes will be crucial for a more nuanced interpretation of the imaging signal. This guide provides a solid foundation for researchers and drug developers to design and interpret studies utilizing [18F]this compound PET, ultimately advancing our understanding and treatment of neurological disorders with a neuroinflammatory component.

References

A Head-to-Head Battle of Brain Inflammation Imagers: Comparing TSPO PET Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of neuroinflammation imaging, the choice of a suitable Translocator Protein (TSPO) Positron Emission Tomography (PET) tracer is critical. This guide provides an objective, data-driven comparison of the performance of key TSPO PET tracers, supported by experimental data and detailed methodologies to aid in informed decision-making.

The 18 kDa Translocator Protein (TSPO) is a key biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and astrocytes. PET imaging with radiolabeled ligands that bind to TSPO allows for the non-invasive in vivo quantification of these inflammatory processes. Over the years, several generations of TSPO PET tracers have been developed, each with its own set of advantages and limitations. This guide focuses on a head-to-head comparison of some of the most prominent first, second, and third-generation tracers.

Quantitative Comparison of TSPO PET Tracers

The performance of a PET tracer is determined by several key parameters, including its binding affinity for the target, its ability to penetrate the blood-brain barrier, its signal-to-noise ratio, and its metabolic stability. The following tables summarize the quantitative data for some of the most commonly used TSPO PET tracers.

TracerGenerationRadiolabelBinding Affinity (Ki, nM)Lipophilicity (logD)Key Characteristics
[11C]-(R)-PK11195 FirstCarbon-11~9.3[1]3.97[2]The first widely used TSPO tracer; suffers from high non-specific binding and a low signal-to-noise ratio.[2][3]
[11C]PBR28 SecondCarbon-11~3.4 (HAB)[4]-Higher affinity and improved signal-to-noise ratio compared to [11C]-(R)-PK11195; binding is affected by the rs6971 genetic polymorphism.[5]
[18F]DPA-714 SecondFluorine-18--Shows good brain uptake and specific binding; also affected by the rs6971 polymorphism.[5]
[18F]GE-180 Second/ThirdFluorine-18--Marketed as having a better signal-to-noise ratio than first-generation tracers; shows less sensitivity to the rs6971 polymorphism than some other second-generation tracers.[5]
[11C]ER176 ThirdCarbon-11--Designed to be less sensitive to the rs6971 polymorphism.[6]

Note: Binding affinity can vary depending on the experimental conditions and the genotype of the subject (High-Affinity Binder - HAB, Mixed-Affinity Binder - MAB, Low-Affinity Binder - LAB) for second-generation tracers.

In Vivo Performance: A Head-to-Head Look

Direct comparative studies provide the most valuable insights into the relative performance of these tracers.

ComparisonAnimal ModelKey Findings
[18F]GE-180 vs. [18F]this compound vs. (R)-[11C]PK11195 LPS-induced neuroinflammation in rats[18F]GE-180 showed a significantly higher core/contralateral uptake ratio and binding potential (BPnd) compared to (R)-[11C]PK11195, while [18F]this compound did not show a significant improvement in this model of mild neuroinflammation.[3][7]
[11C]PBR28 vs. [18F]GE-180 Human subjects[18F]GE-180 exhibited about 20 times smaller total volume of distribution (VT) than [11C]PBR28 due to lower brain penetration. Kinetic modeling was also more challenging for [18F]GE-180.[8][9]
[18F]F-DPA vs. [18F]this compound and [11C]PBR28 Alzheimer's disease mouse model[18F]F-DPA displayed higher brain uptake, higher target-to-wild-type ratios, and faster clearance than [18F]this compound and [11C]PBR28.[10]
[11C]DPA-713 vs. [18F]GE-180 Ischemic stroke mouse modelBoth tracers showed significant uptake in the ischemic region, and the ratio of ipsilateral-to-contralateral uptake did not differ significantly between the two.[11]

The Influence of Genetic Polymorphism

A significant factor in the use of second-generation TSPO PET tracers is the single nucleotide polymorphism (SNP) rs6971 in the TSPO gene. This polymorphism leads to three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[5] This genetic variation can significantly impact the binding of many second-generation tracers, necessitating genotyping of subjects in clinical studies.[5] Third-generation tracers are being developed to overcome this limitation and show less sensitivity to this polymorphism.[5][12]

Experimental Protocols: A Glimpse into the Methodology

Reproducibility and accurate interpretation of PET imaging data rely on standardized and well-documented experimental protocols. Below is a generalized protocol for inducing neuroinflammation in a rodent model for tracer evaluation, based on commonly cited methodologies.

LPS-Induced Neuroinflammation Model in Rats (for comparative PET imaging)

  • Animal Model: Adult male Wistar rats are commonly used.[7][13]

  • Induction of Neuroinflammation: A unilateral, stereotactic injection of lipopolysaccharide (LPS) into the striatum is performed. A typical dose is 1 μg of LPS.[7][13]

  • PET Imaging:

    • PET scans are typically performed 3 days after the LPS injection.[7]

    • Animals are anesthetized during the scan.

    • The radiotracer (e.g., [18F]GE-180, [18F]this compound, or (R)-[11C]PK11195) is administered intravenously.[14]

    • Dynamic PET images are acquired for a duration of 60 minutes.[7][14]

  • Data Analysis:

    • The simplified reference tissue model (SRTM) is often used for kinetic analysis to estimate the binding potential (BPnd).[7]

    • The contralateral (non-injected) hemisphere or a data-driven cluster can be used as a reference region.[3]

  • Post-mortem Validation:

    • After the final scan, animals are euthanized, and brain tissue is collected.

    • Autoradiography and immunohistochemistry are performed to confirm the in vivo PET findings and assess microglial and astrocyte activation.[3][7]

Visualizing the Process and Concepts

To better understand the workflow and the underlying principles of TSPO PET imaging, the following diagrams have been generated.

TSPO_PET_Workflow cluster_preclinical Preclinical Model cluster_imaging PET Imaging cluster_analysis Data Analysis cluster_validation Validation Animal_Model Animal Model (e.g., Rodent) Neuroinflammation Induction of Neuroinflammation (e.g., LPS injection) Animal_Model->Neuroinflammation Tracer IV Injection of TSPO PET Tracer Neuroinflammation->Tracer PET_Scan Dynamic PET Scan Tracer->PET_Scan Kinetic_Modeling Kinetic Modeling (e.g., SRTM) PET_Scan->Kinetic_Modeling Quantification Quantification of Binding Potential (BPnd) Kinetic_Modeling->Quantification Autoradiography Ex vivo Autoradiography Quantification->Autoradiography Immunohistochemistry Immunohistochemistry Quantification->Immunohistochemistry

Experimental workflow for TSPO PET tracer evaluation.

TSPO_Generations cluster_challenges Key Challenges Gen1 First Generation (e.g., [11C]-(R)-PK11195) Gen2 Second Generation (e.g., [11C]PBR28, [18F]this compound) Gen1->Gen2 Improved Signal-to-Noise Challenge1 High Non-specific Binding Gen1->Challenge1 Gen3 Third Generation (e.g., [11C]ER176, [18F]GE-180) Gen2->Gen3 Reduced Sensitivity to rs6971 Polymorphism Challenge2 Genetic Polymorphism (rs6971) Gen2->Challenge2

References

DPA-714: A Comparative Guide to its Specificity for Activated Microglia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DPA-714, a second-generation translocator protein (TSPO) positron emission tomography (PET) ligand, with other relevant alternatives for imaging activated microglia. Its performance is evaluated based on experimental data from preclinical and clinical studies, with a focus on specificity, binding affinity, and signal-to-noise ratio.

Introduction to this compound and TSPO

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR), is a key biomarker for neuroinflammation.[1][2][3] Located on the outer mitochondrial membrane, TSPO is dramatically upregulated in activated microglia and to some extent in reactive astrocytes in response to brain injury and inflammation.[1][2][4][5] This makes it an attractive target for PET imaging to monitor neuroinflammatory processes in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.[2][4][5]

This compound, a pyrazolopyrimidine acetamide (B32628) derivative, is a second-generation TSPO PET ligand developed to overcome some of the limitations of the first-generation ligand, [¹¹C]PK11195, such as a low signal-to-noise ratio.[3][6] this compound is labeled with fluorine-18 (B77423) ([¹⁸F]this compound), which has a longer half-life (109.8 minutes) than carbon-11 (B1219553), offering logistical advantages for radiopharmaceutical production and clinical use.[6]

Comparative Performance of this compound

The efficacy of a PET ligand is determined by several factors, including its binding affinity (Ki), specificity for its target, and its ability to penetrate the blood-brain barrier and generate a high signal-to-noise ratio.

Binding Affinity and Specificity

In vitro binding studies have demonstrated that this compound has a high affinity for TSPO. One study measured its dissociation constant (Ki) as 7.0 nM.[1][7][8] This affinity is comparable to or slightly higher than that of the prototypical ligand PK11195 (Ki = 9.3 ± 0.5 nM).[1] Importantly, this compound shows negligible affinity for the central benzodiazepine receptor (CBR), indicating its high selectivity for TSPO.[1]

In vivo studies have consistently confirmed the specificity of [¹⁸F]this compound for TSPO. Pre-treatment or displacement with unlabeled this compound or PK11195 significantly reduces the uptake of [¹⁸F]this compound in brain regions with neuroinflammation, confirming that the signal is due to specific binding to TSPO.[1][8][9][10] For instance, in a rat model of glioma, the administration of unlabeled this compound or PK11195 led to a significant reduction in [¹⁸F]this compound binding in the tumor.[9][10]

Performance in Preclinical Models

Numerous studies in animal models of neuroinflammation have highlighted the superior performance of [¹⁸F]this compound compared to first-generation ligands. In a rat model of acute neuroinflammation, [¹⁸F]this compound demonstrated a higher binding potential and a better ipsilateral-to-contralateral uptake ratio than [¹¹C]PK11195 and its carbon-11 labeled analog, [¹¹C]DPA-713.[6][11] This suggests lower nonspecific binding and better bioavailability in brain tissue for this compound.[6]

Similarly, in a mouse model of Alzheimer's disease, [¹⁸F]this compound showed significantly higher uptake in transgenic mice compared to wild-type controls.[12] However, a direct comparison with another second-generation ligand, [¹¹C]PBR28, and a newer compound, [¹⁸F]F-DPA, in the same Alzheimer's model revealed that [¹⁸F]F-DPA had higher brain uptake and faster clearance.[12][13][14][15]

The following table summarizes key quantitative data from comparative studies:

LigandAnimal ModelKey FindingReference
[¹⁸F]this compound Rat (Quinolinic Acid Lesion)8-fold higher uptake in the lesioned striatum compared to the contralateral side.[8][16]
[¹⁸F]this compound Rat (Acute Neuroinflammation)Highest binding potential and ipsilateral-to-contralateral ratio compared to [¹¹C]PK11195 and [¹¹C]DPA-713.[6][11]
[¹⁸F]this compound Mouse (Alzheimer's Disease)Significantly higher uptake in transgenic vs. wild-type mice.[12]
[¹¹C]PK11195 Rat (Acute Neuroinflammation)Lower binding potential and uptake ratio compared to [¹⁸F]this compound.[6]
[¹¹C]DPA-713 Rat (Acute Neuroinflammation)Lower binding potential and uptake ratio compared to [¹⁸F]this compound.[6]
[¹¹C]PBR28 Mouse (Alzheimer's Disease)Lower peak uptake and slower clearance compared to [¹⁸F]F-DPA.[12][13][14]
[¹⁸F]FEPPA Human (Alzheimer's Disease)Significantly higher binding in AD patients compared to healthy controls.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Binding Affinity Assay
  • Objective: To determine the binding affinity (Ki) of this compound for TSPO.

  • Tissue Preparation: Membranes from rat kidneys, which are rich in TSPO, are prepared.

  • Radioligand: ³H-PK11195 is used as the radioligand.

  • Procedure:

    • Rat kidney membranes are incubated with a fixed concentration of ³H-PK11195 and varying concentrations of the competing ligand (this compound).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[1]

In Vivo PET Imaging in Animal Models
  • Objective: To evaluate the in vivo specificity and performance of [¹⁸F]this compound.

  • Animal Models: Various models are used, including rats with quinolinic acid-induced striatal lesions, rats with focal cerebral ischemia, and transgenic mouse models of Alzheimer's disease.[8][14][17]

  • Radiotracer Injection: A bolus of [¹⁸F]this compound is injected intravenously.

  • PET Scanning: Dynamic PET scans are acquired over a specific duration (e.g., 60-90 minutes).

  • Specificity Studies:

    • Blocking studies: A blocking dose of a non-radioactive TSPO ligand (e.g., unlabeled this compound or PK11195) is administered before the injection of [¹⁸F]this compound to demonstrate that the signal is specific to TSPO.[1][9][10]

    • Displacement studies: A displacing dose of a non-radioactive TSPO ligand is administered during the PET scan to show the reversibility of [¹⁸F]this compound binding.[1]

  • Data Analysis: Time-activity curves are generated for different brain regions. Kinetic modeling is applied to estimate parameters such as the binding potential (BP), which reflects the density of available receptors. The ratio of tracer uptake in the region of interest (e.g., the lesion) to a reference region with low TSPO expression (e.g., cerebellum) is also calculated.[6][11][18]

Visualizations

TSPO Upregulation in Activated Microglia

TSPO_Activation cluster_0 Healthy Brain cluster_1 Neuroinflammation Resting Microglia Resting Microglia Low TSPO Expression Low TSPO Expression Resting Microglia->Low TSPO Expression Maintains High TSPO Expression High TSPO Expression Activated Microglia Activated Microglia Activated Microglia->High TSPO Expression Upregulates Brain Injury/Disease Brain Injury/Disease Brain Injury/Disease->Activated Microglia Activates

Caption: Upregulation of TSPO in activated microglia during neuroinflammation.

Experimental Workflow for In Vivo PET Imaging

PET_Workflow Animal Model of Neuroinflammation Animal Model of Neuroinflammation Radiotracer Injection ([18F]this compound) Radiotracer Injection ([18F]this compound) Animal Model of Neuroinflammation->Radiotracer Injection ([18F]this compound) Dynamic PET Scan Dynamic PET Scan Radiotracer Injection ([18F]this compound)->Dynamic PET Scan Data Acquisition Data Acquisition Dynamic PET Scan->Data Acquisition Kinetic Modeling & Analysis Kinetic Modeling & Analysis Data Acquisition->Kinetic Modeling & Analysis Quantitative Outcome (e.g., Binding Potential) Quantitative Outcome (e.g., Binding Potential) Kinetic Modeling & Analysis->Quantitative Outcome (e.g., Binding Potential)

References

DPA-714 versus PBR28 for Alzheimer's Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 18-kDa translocator protein (TSPO) is a promising biomarker for neuroinflammation, a key pathological feature of Alzheimer's disease. Positron Emission Tomography (PET) imaging using radioligands that target TSPO allows for the in vivo visualization and quantification of microglial activation. Among the second-generation TSPO radiotracers, DPA-714 and PBR28 have emerged as prominent tools. This guide provides an objective comparison of their performance for Alzheimer's disease imaging, supported by experimental data.

Performance Characteristics

Both [¹⁸F]this compound and [¹¹C]PBR28 are second-generation TSPO PET radiotracers that offer significant improvements over the first-generation ligand, [¹¹C]PK11195, including higher affinity and a better signal-to-noise ratio.[1][2] However, a critical consideration for both ligands is their sensitivity to a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in three distinct binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[3][4][5] This genetic variation must be accounted for in clinical research to ensure accurate quantification of TSPO levels.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and PBR28 based on published experimental findings.

RadiotracerBinding Affinity (Ki)SpeciesReference
This compound 7.0 ± 0.4 nMRat[2][6]
7.0 nMNot Specified[7][8]
PBR28 0.680 ± 0.027 nmol/LRat[2]
0.944 ± 0.101 nmol/LMonkey[2]
2.47 ± 0.39 nmol/LHuman[2]
4.0 ± 2.4 nmol/L (high-affinity site)Human[9]
313 ± 77 nmol/L (low-affinity site)Human[9]
~4 nM (HABs)Human[10]
~200 nM (LABs)Human[10]
~4 and ~300 nM (MABs)Human[10]

Table 1: Binding Affinity (Ki) of this compound and PBR28 for TSPO.

RadiotracerStudy Population/ModelKey FindingsReference
[¹⁸F]this compound Alzheimer's Disease PatientsHigher TSPO binding in AD patients (prodromal and dementia stages) compared to controls, particularly in the temporo-parietal cortex.[11][11]
Alzheimer's Disease PatientsTSPO binding positively correlated with Mini-Mental State Examination scores and grey matter volume.[11][11]
APP/PS1 Mouse ModelIncreased [¹⁸F]this compound uptake with disease progression.[12][12]
Alzheimer's Disease PatientsA prospective study suggested that microglial activation detected by [¹⁸F]this compound appears at the prodromal stage and may have a protective role.[11][11]
[¹¹C]PBR28 Alzheimer's Disease PatientsLongitudinal studies show that TSPO binding increases with the progression of Alzheimer's disease.[3][13][3][13]
Alzheimer's Disease PatientsThe annual rate of increase in TSPO binding was about five-fold higher in patients with clinical progression.[3][13][3][13]
Alzheimer's Disease PatientsIncreased TSPO binding correlates with worsening cognitive performance and cortical atrophy.[3][13][3][13]
5XFAD Transgenic Mouse ModelSuitable for in vivo monitoring of microglial activation.[14][14]

Table 2: Summary of In Vivo Imaging Studies in Alzheimer's Disease.

Experimental Protocols

Accurate and reproducible results in PET imaging studies rely on well-defined experimental protocols. Below are generalized methodologies for key experiments cited in the literature for this compound and PBR28.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of the radiotracers for TSPO.

Objective: To determine the in vitro binding affinity of this compound and PBR28 to TSPO.

General Protocol:

  • Tissue Preparation: Homogenates are prepared from tissues known to have high TSPO expression, such as rat kidney or human brain tissue.

  • Incubation: The tissue homogenates are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]PK11195 or [³H]PBR28) and varying concentrations of the unlabeled competitor ligand (this compound or PBR28).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity in the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

PET Imaging Protocols

In vivo imaging with PET allows for the non-invasive quantification of TSPO expression in the brain.

Objective: To quantify TSPO distribution and density in the brains of preclinical models and human subjects.

General Protocol:

  • Subject Preparation: Subjects are positioned in the PET scanner. For human studies, genotyping for the rs6971 polymorphism is often performed.

  • Radiotracer Administration: A bolus injection of the radiotracer ([¹⁸F]this compound or [¹¹C]PBR28) is administered intravenously.

  • Dynamic PET Scan: A dynamic PET scan is acquired over a period of time (e.g., 60-90 minutes) to measure the uptake and distribution of the radiotracer in the brain.[15]

  • Arterial Blood Sampling (for full quantification): In some studies, arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as an input function for kinetic modeling.

  • Image Analysis:

    • Kinetic Modeling: For full quantification, kinetic models (e.g., two-tissue compartment model) are applied to the dynamic PET data and the arterial input function to estimate the total volume of distribution (VT).

    • Simplified Ratio Methods: For semi-quantification, the standardized uptake value ratio (SUVR) is often calculated by normalizing the tracer uptake in a region of interest to a pseudo-reference region, such as the cerebellum, where TSPO expression is relatively low.[11][15]

  • Partial Volume Correction: Corrections may be applied to account for the partial volume effect, especially in atrophied brain regions.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to TSPO imaging in Alzheimer's disease.

TSPO_Signaling_Pathway cluster_0 Cellular Response to Neuronal Damage cluster_1 TSPO Upregulation and Radiotracer Binding cluster_2 PET Imaging and Quantification Neuronal Damage Neuronal Damage Microglial Activation Microglial Activation Neuronal Damage->Microglial Activation TSPO TSPO Upregulation (on outer mitochondrial membrane) Microglial Activation->TSPO PET PET Signal Detection TSPO->PET Radiotracer This compound or PBR28 Radiotracer->TSPO Binding Quantification Quantification of Neuroinflammation PET->Quantification

Caption: TSPO signaling pathway in neuroinflammation for PET imaging.

PET_Imaging_Workflow cluster_subject Subject Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Genotyping rs6971 Genotyping (HAB, MAB, LAB) Positioning Patient Positioning in PET Scanner Genotyping->Positioning Injection Radiotracer Injection ([¹⁸F]this compound or [¹¹C]PBR28) Positioning->Injection Scan Dynamic PET Scan (e.g., 60-90 min) Injection->Scan Blood_Sampling Arterial Blood Sampling (Optional, for full quantification) Scan->Blood_Sampling SUVR SUVR Calculation (with pseudo-reference region) Scan->SUVR Kinetic_Modeling Kinetic Modeling (VT) (with arterial input) Blood_Sampling->Kinetic_Modeling PVC Partial Volume Correction Kinetic_Modeling->PVC SUVR->PVC Result Quantification of TSPO Binding PVC->Result

Caption: General experimental workflow for TSPO PET imaging studies.

Conclusion

Both this compound and PBR28 are valuable second-generation radiotracers for imaging neuroinflammation via TSPO in the context of Alzheimer's disease. PBR28, labeled with Carbon-11, has a shorter half-life (approximately 20 minutes), which can be advantageous for repeat studies on the same day but requires an on-site cyclotron. This compound, labeled with Fluorine-18, has a longer half-life (approximately 110 minutes), allowing for centralized production and distribution.

The choice between this compound and PBR28 may depend on several factors, including the specific research question, logistical considerations (availability of a cyclotron), and the desired imaging protocol. Both tracers have demonstrated the ability to detect increased TSPO expression in Alzheimer's disease and its preclinical stages. Critically, for both radioligands, accounting for the TSPO rs6971 polymorphism is essential for accurate and reliable quantification of neuroinflammation. Future head-to-head comparison studies in the same patient cohorts will be invaluable for further elucidating the subtle differences in their in vivo performance characteristics.

References

Quantitative Validation of DPA-714 as a Neuroinflammation Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative performance of DPA-714, a second-generation translocator protein (TSPO) radioligand, against other markers for neuroinflammation. Experimental data from positron emission tomography (PET) imaging and in vitro binding assays are presented to offer an objective evaluation for researchers in neurodegenerative disease and drug development.

Performance Comparison of TSPO Radiotracers

The 18 kDa translocator protein (TSPO) is a key biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and astrocytes during pathological conditions in the central nervous system.[1][2] Several radioligands targeting TSPO have been developed for in vivo imaging with PET. This section compares this compound with other prominent TSPO radiotracers.

In Vitro Binding Affinity

The binding affinity of a radioligand to its target is a critical determinant of its efficacy as an imaging agent. This compound exhibits a high affinity for TSPO, comparable to or slightly better than the first-generation ligand, PK11195.[3][4]

RadiotracerBinding Affinity (Ki, nM)Target Selectivity
This compound 7.0 ± 0.4[3]High for TSPO, negligible for central benzodiazepine (B76468) receptor (CBR)[3]
PK11195 9.3 ± 0.5[3]High for TSPO, negligible for CBR[3]
PBR28 Not explicitly found in search resultsHigh for TSPO
F-DPA Not explicitly found in search resultsHigh for TSPO
In Vivo Performance in Preclinical Models

In vivo studies using animal models of neuroinflammation are crucial for validating the utility of a PET tracer. This compound has demonstrated favorable characteristics, including high brain uptake and good target-to-background ratios.

A direct comparison in an Alzheimer's disease mouse model revealed that while the novel tracer [¹⁸F]F-DPA showed higher initial brain uptake and faster clearance, [¹⁸F]this compound still demonstrated significantly higher uptake in transgenic mice compared to wild-type controls.[5][6][7] Specifically, the peak uptake of [¹⁸F]this compound reached just over 3% of the injected dose per milliliter (%ID/mL), whereas [¹⁸F]F-DPA exceeded 4.3%ID/mL.[5][6][7]

In a rat model of hepatic encephalopathy, [¹⁸F]this compound showed a superior ability to image neuroinflammation compared to ¹¹C-PK11195.[1] The [¹⁸F]this compound PET study showed significantly higher whole-brain average %ID/g values in diseased rats compared to controls, a difference not observed with ¹¹C-PK11195.[1]

Furthermore, in a rat model of epilepsy, apparent accumulation of [¹⁸F]this compound was observed in epileptogenic regions, and this uptake was reversibly displaced by unlabeled PK11195, confirming its specificity.[8][9]

Comparison of Brain Uptake in Alzheimer's Disease Mouse Model [5][6][7]

RadiotracerPeak Uptake (%ID/mL) in Wild-Type MiceSignificance in Transgenic vs. Wild-Type
[¹⁸F]this compound > 3%Uptake significantly higher in TG mice starting in the 20-40 min timeframe.
[¹¹C]PBR28 > 4% in one brain regionUptake became significant at 10-20 min.
[¹⁸F]F-DPA > 4.3%Highly significant differences in SUVR between WT and TG mice.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the quantitative validation of this compound.

In Vitro Binding Assay

This protocol is used to determine the binding affinity of a ligand to its target receptor.

Objective: To measure the dissociation constant (Ki) of this compound for TSPO.

Methodology:

  • Tissue Preparation: Rat kidney tissue, known for high TSPO expression, is homogenized.

  • Radioligand: A tritiated version of a known TSPO ligand, such as ³H-PK11195, is used.

  • Competition Assay: The radioligand is incubated with the tissue homogenate in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]

In Vivo PET Imaging in Animal Models

This protocol outlines the general procedure for performing PET scans with [¹⁸F]this compound in animal models of neuroinflammation.

Objective: To quantify the uptake and distribution of [¹⁸F]this compound in the brain.

Methodology:

  • Animal Model: An appropriate animal model of neuroinflammation is used (e.g., Alzheimer's disease transgenic mice, rats with induced lesions).[8][9][10]

  • Radiotracer Injection: A defined dose of [¹⁸F]this compound is injected intravenously into the animal.[11][12]

  • Dynamic PET Scan: A dynamic PET scan is acquired over a specific time period (e.g., 60-90 minutes) to measure the change in radioactivity concentration in the brain over time.[13][14]

  • Image Reconstruction and Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn on specific brain structures. Time-activity curves are generated for each ROI.

  • Quantitative Analysis: Uptake is often expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).[10] For more detailed analysis, kinetic modeling can be applied to estimate parameters such as the volume of distribution (VT).[13][14]

  • Blocking Studies: To confirm specificity, a separate group of animals is pre-treated with a high dose of an unlabeled TSPO ligand (e.g., PK11195 or this compound itself) before the injection of [¹⁸F]this compound. A significant reduction in radiotracer uptake in the brain indicates specific binding to TSPO.[3][8][9]

Ex Vivo Autoradiography

This technique provides a high-resolution visualization of radiotracer distribution in tissue sections.

Objective: To correlate the in vivo PET signal with the microscopic distribution of the radiotracer.

Methodology:

  • Animal Preparation and Injection: Following an in vivo PET scan or a separate injection of [¹⁸F]this compound, the animal is euthanized.

  • Tissue Harvesting and Sectioning: The brain is rapidly removed, frozen, and sliced into thin sections.

  • Exposure: The brain sections are exposed to a phosphor imaging plate or autoradiographic film.

  • Imaging: The plate or film is scanned to create a digital image of the radiotracer distribution.

  • Correlation with Histology: Adjacent sections can be stained with histological markers (e.g., for microglia) to correlate the radiotracer signal with specific cell types.[15]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes can aid in understanding the context of the quantitative data.

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response TSPO TSPO (18 kDa) VDAC VDAC TSPO->VDAC interacts with PTP Permeability Transition Pore (PTP) TSPO->PTP forms P450scc P450scc TSPO->P450scc delivers Cholesterol to Inflammation_Modulation Inflammation Modulation TSPO->Inflammation_Modulation ANT ANT VDAC->ANT interacts with VDAC->PTP forms ANT->PTP forms Apoptosis_Regulation Apoptosis Regulation PTP->Apoptosis_Regulation Cholesterol Cholesterol Cholesterol->TSPO transported by Pregnenolone Pregnenolone Neurosteroidogenesis Neurosteroidogenesis Pregnenolone->Neurosteroidogenesis P450scc->Pregnenolone synthesizes DPA714 This compound DPA714->TSPO binds to Experimental_Workflow_PET cluster_Preparation Preparation cluster_Imaging PET Imaging cluster_Analysis Data Analysis cluster_Validation Validation Animal_Model Select Animal Model (e.g., Alzheimer's, Stroke) Injection Intravenous Injection of [18F]this compound Animal_Model->Injection Radiosynthesis Radiosynthesis of [18F]this compound Radiosynthesis->Injection Dynamic_Scan Dynamic PET Scan (e.g., 60-90 min) Injection->Dynamic_Scan Blocking_Study Blocking Study (optional) (Pre-injection of unlabeled ligand) Injection->Blocking_Study Image_Reconstruction Image Reconstruction Dynamic_Scan->Image_Reconstruction Autoradiography Ex Vivo Autoradiography Dynamic_Scan->Autoradiography Terminal Study Blocking_Study->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., VT) ROI_Analysis->Kinetic_Modeling SUVR_Calculation SUVR Calculation ROI_Analysis->SUVR_Calculation Immunohistochemistry Immunohistochemistry (e.g., Iba1 for microglia) Autoradiography->Immunohistochemistry

References

Reproducibility of [18F]DPA-714 PET Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reproducibility of positron emission tomography (PET) measurements using the translocator protein (TSPO) radiotracer [18F]DPA-714. The objective is to offer a resource for researchers designing longitudinal studies or evaluating therapeutic interventions where reliable quantification of neuroinflammation is critical. This document summarizes available quantitative data, details experimental protocols, and compares the performance of [18F]this compound with alternative TSPO PET tracers.

Data Summary: Reproducibility of TSPO PET Tracers

Quantitative assessment of reproducibility is crucial for the validation of any PET tracer. Test-retest variability and the intraclass correlation coefficient (ICC) are key metrics in this evaluation. Below is a summary of the available data for [18F]this compound and its alternatives. It is important to note that comprehensive human test-retest data for [18F]this compound is limited.

TracerSubjectsKey FindingsReference
[18F]this compound 3 Healthy VolunteersGood reproducibility with 5% variability in the total distribution volume (VT). VT estimates were highly correlated with an ICC of 0.91 ± 0.05.[1][1]
[11C]PBR28 12 Healthy VolunteersThe mean absolute variability in VT in grey matter was 18.3 ± 12.7%. Intraclass correlation coefficients in grey matter regions ranged from 0.90 to 0.94.[2][3][2][3]
[11C]PBR28 4 MS Patients, 4 Healthy ControlsGood test-retest reproducibility with a mean absolute variability ranging from 7% to 9% across grey matter, white matter, and MS lesions.[4][4]
[18F]GE-180 -No dedicated human test-retest studies with quantitative variability or ICC data were identified in the performed search. Quantification approaches have been evaluated, suggesting that standardized uptake value ratios (SUVR) correlate well with distribution volume ratios (DVR) from dynamic data.[5][6][5][6]

Note: The limited sample size in the [18F]this compound study necessitates caution when interpreting its reproducibility. The data for [11C]PBR28, derived from larger cohorts, provides a more robust, albeit wider, range of test-retest variability.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to ensuring the reproducibility of PET measurements. Below are typical methodologies employed in [18F]this compound PET imaging studies.

Subject Preparation and Tracer Administration
  • Genotyping: Subjects are typically genotyped for the rs6971 polymorphism in the TSPO gene, which influences tracer binding affinity (High-Affinity Binders, Mixed-Affinity Binders, Low-Affinity Binders).

  • Tracer Injection: A bolus injection of [18F]this compound is administered intravenously. The injected dose is typically around 185-250 MBq.[7][8]

PET Image Acquisition
  • Dynamic Scanning: Dynamic PET scans are acquired for 60 to 90 minutes immediately following tracer injection.[7][8]

  • Image Reconstruction: Images are reconstructed using standard algorithms such as Ordered Subsets Expectation Maximization (OSEM).

Data Analysis and Quantification
  • Kinetic Modeling: Quantification of [18F]this compound binding is often performed using kinetic models with a metabolite-corrected arterial plasma input function. The two-tissue compartment model (2TCM) is frequently the model of choice.[1]

  • Reference Region Approaches: To simplify quantification and avoid arterial cannulation, reference region-based methods are also used. The cerebellum gray matter has been proposed as a pseudo-reference region.[1] Another approach involves the use of a supervised clustering algorithm to automatically extract a pseudo-reference region.[1]

  • Outcome Measures: The primary outcome measure is typically the total distribution volume (VT), which reflects the tracer uptake in tissue.

Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline a typical experimental workflow for an [18F]this compound PET study and the logical framework for comparing TSPO tracer reproducibility.

G cluster_pre Pre-Scan Procedures cluster_scan PET Scan cluster_post Data Analysis Subject Screening Subject Screening TSPO Genotyping TSPO Genotyping Subject Screening->TSPO Genotyping Informed Consent Informed Consent TSPO Genotyping->Informed Consent Radiotracer Synthesis ([18F]this compound) Radiotracer Synthesis ([18F]this compound) Informed Consent->Radiotracer Synthesis ([18F]this compound) IV Injection IV Injection Radiotracer Synthesis ([18F]this compound)->IV Injection Dynamic PET Acquisition (60-90 min) Dynamic PET Acquisition (60-90 min) IV Injection->Dynamic PET Acquisition (60-90 min) Arterial Blood Sampling Arterial Blood Sampling Dynamic PET Acquisition (60-90 min)->Arterial Blood Sampling if applicable Image Reconstruction Image Reconstruction Dynamic PET Acquisition (60-90 min)->Image Reconstruction Metabolite Analysis Metabolite Analysis Arterial Blood Sampling->Metabolite Analysis Kinetic Modeling Kinetic Modeling Image Reconstruction->Kinetic Modeling Arterial Input Reference Region Analysis Reference Region Analysis Image Reconstruction->Reference Region Analysis e.g., Cerebellum V_T Calculation V_T Calculation Kinetic Modeling->V_T Calculation SUVR Calculation SUVR Calculation Reference Region Analysis->SUVR Calculation Metabolite Analysis->Kinetic Modeling

Caption: Experimental workflow for a typical [18F]this compound PET study.

G cluster_tracers TSPO PET Tracers cluster_metrics Reproducibility Metrics cluster_factors Influencing Factors [18F]this compound [18F]this compound Test-Retest Variability (%) Test-Retest Variability (%) [18F]this compound->Test-Retest Variability (%) Intraclass Correlation Coefficient (ICC) Intraclass Correlation Coefficient (ICC) [18F]this compound->Intraclass Correlation Coefficient (ICC) [11C]PBR28 [11C]PBR28 [11C]PBR28->Test-Retest Variability (%) [11C]PBR28->Intraclass Correlation Coefficient (ICC) [18F]GE-180 [18F]GE-180 [18F]GE-180->Test-Retest Variability (%) Limited Data [18F]GE-180->Intraclass Correlation Coefficient (ICC) Limited Data Quantification Method Quantification Method Quantification Method->Test-Retest Variability (%) Subject Population Subject Population Subject Population->Test-Retest Variability (%) Scan Duration Scan Duration Scan Duration->Test-Retest Variability (%)

Caption: Logical relationship for comparing TSPO PET tracer reproducibility.

Conclusion

[18F]this compound is a promising radiotracer for imaging TSPO, a key marker of neuroinflammation. While initial data from a small cohort suggests good reproducibility, more extensive test-retest studies in larger human populations are needed to firmly establish its reliability for longitudinal monitoring. In comparison, [11C]PBR28 has more robustly characterized reproducibility, though it exhibits a wider range of variability. For researchers planning studies involving [18F]this compound, careful consideration of the experimental protocol, including consistent subject preparation, standardized imaging procedures, and appropriate data analysis techniques, is paramount to maximizing the reproducibility of the measurements. The choice of tracer for a particular study will depend on a balance of factors including availability, desired imaging characteristics, and the level of established reproducibility.

References

Cross-Validation of DPA-714 PET with Behavioral Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the radiotracer [18F]DPA-714 in positron emission tomography (PET) imaging with behavioral tests for assessing neuroinflammation in various disease models. The data presented here is compiled from preclinical studies and aims to support researchers in designing and interpreting experiments that bridge molecular imaging with functional outcomes.

[18F]this compound is a second-generation radioligand that targets the 18-kDa translocator protein (TSPO), a biomarker of microglial activation and neuroinflammation.[1][2] Its use in PET imaging allows for the in-vivo quantification and longitudinal monitoring of inflammatory processes in the central nervous system.[3][4] Cross-validation with behavioral tests is crucial for establishing the functional relevance of the imaging signal and for evaluating the efficacy of novel anti-inflammatory therapies.

Comparative Data Summary

The following tables summarize quantitative data from studies that have correlated [18F]this compound PET imaging findings with behavioral outcomes in different animal models of neurological and psychiatric disorders.

Table 1: Correlation of [18F]this compound PET Signal with Depressive-like Behavior in a Mouse Model of LPS-Induced Neuroinflammation
Brain Region[18F]this compound PET Signal (SUV) at 24h post-LPSBehavioral Test (Forced Swim Test) - Immobility Time (s) at 24h post-LPSCorrelation
Whole BrainIncreasedIncreasedPositive
HippocampusIncreasedIncreasedPositive
CortexIncreasedIncreasedPositive
AmygdalaIncreasedIncreasedPositive

Data synthesized from studies demonstrating that lipopolysaccharide (LPS) injection induces a transient depressive-like phenotype that correlates with increased [18F]this compound uptake in key brain regions.[1][5][6]

Table 2: Correlation of [18F]this compound PET Signal with Fatigue-like Behavior in a Rat Model of Peripheral Infection
Brain Region[18F]this compound Accumulation (Standardized Uptake)Behavioral Test (Spontaneous Activity) - Night-time ActivityCorrelation Coefficient (r)
Dorsal Raphe (DR)Significantly IncreasedSuppressedPositive
Parvicellular part of Red Nucleus (RPC)Significantly IncreasedSuppressedPositive
A5 Noradrenergic NucleusSignificantly IncreasedSuppressedPositive

This table is based on a study where peripheral injection of polyriboinosinic:polyribocytidylic acid (poly I:C) was used to induce fatigue-like symptoms, which were positively correlated with [18F]this compound uptake in specific brainstem nuclei.[7]

Table 3: Correlation of [18F]this compound PET Signal with Motor Impairment in a Rat Model of Parkinson's Disease
Brain Region[18F]this compound Binding Ratio (SUVRR/L)Behavioral Test (Apomorphine-Induced Rotations)Correlation Coefficient (r)
StriatumElevated in the lesioned hemisphereIncreased contralateral rotations0.434

This data is from a study using the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, where a significant positive correlation was found between the striatal [18F]this compound signal and the number of rotations, indicating a link between neuroinflammation and motor deficits.[8]

Table 4: [18F]this compound PET Signal in a Mouse Model of Alzheimer's Disease
Age of MiceBrain Region[18F]this compound Uptake (Cortex/Muscle Ratio) in APP/PS1 Mice[18F]this compound Uptake (Cortex/Muscle Ratio) in Wild-Type MiceSignificance (p-value)
12-13 monthsCortex2.77 ± 0.131.93 ± 0.320.0014
12-13 monthsHippocampus3.33 ± 0.102.10 ± 0.350.0008
15-16 monthsCortex2.64 ± 0.141.86 ± 0.520.0159
15-16 monthsHippocampus2.89 ± 0.531.77 ± 0.480.0050

This table summarizes findings from a longitudinal study in an APP/PS1 mouse model of Alzheimer's disease, showing significantly increased [18F]this compound uptake in later stages of the disease, which corresponds to periods of expected cognitive decline.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments cited.

Protocol 1: LPS-Induced Depressive-like Behavior and [18F]this compound PET Imaging in Mice
  • Animal Model: Male C57BL/6 mice (10-12 weeks old) are used.[5]

  • Induction of Neuroinflammation: A single intraperitoneal (IP) injection of lipopolysaccharide (LPS) is administered.[5]

  • Behavioral Testing (Forced Swim Test):

    • Mice are placed individually in a cylinder of water from which they cannot escape.

    • The duration of immobility is recorded over a set period.

    • Testing is performed at 24 and 72 hours post-LPS injection to assess depressive-like behavior.[1]

  • [18F]this compound PET Imaging:

    • Mice undergo PET scans at baseline (before LPS), and at 24 and 72 hours post-injection.[5]

    • [18F]this compound is injected intravenously.[5]

    • Dynamic or static PET imaging is performed to acquire brain uptake data.

    • Images are reconstructed and co-registered with a mouse brain MRI template for anatomical reference.[5]

    • Standardized Uptake Values (SUV) are calculated for various regions of interest (e.g., hippocampus, cortex, amygdala).[5]

  • Data Analysis: Correlation analysis is performed between the regional [18F]this compound SUV and the immobility time in the forced swim test.[1]

Protocol 2: 6-OHDA Model of Parkinson's Disease and [18F]this compound PET Imaging in Rats
  • Animal Model: Adult male rats are used.

  • Induction of Parkinson's Disease Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum to create a lesion of the nigrostriatal dopamine (B1211576) pathway.

  • Behavioral Testing (Apomorphine-Induced Rotations):

    • Following 6-OHDA lesioning, rats are challenged with a subcutaneous injection of apomorphine.

    • The number of full contralateral rotations is counted for a defined period. This behavior is indicative of dopamine receptor supersensitivity on the lesioned side.

  • [18F]this compound PET Imaging:

    • PET-MRI scans are performed at various time points post-lesion (e.g., 1, 2, and 3 weeks).[8]

    • The binding ratio of [18F]this compound in the lesioned striatum relative to the contralateral striatum (SUVRR/L) is calculated.[8]

  • Data Analysis: Pearson's correlation analysis is used to assess the relationship between the striatal [18F]this compound binding ratio and the number of rotations.[8]

Visualized Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the underlying biological rationale.

G cluster_model LPS-Induced Neuroinflammation Model cluster_pet [18F]this compound PET Imaging cluster_behavior Behavioral Assessment LPS_injection LPS Injection (i.p.) Microglia_activation Microglia Activation LPS_injection->Microglia_activation Induces TSPO_upregulation TSPO Upregulation Microglia_activation->TSPO_upregulation Leads to Neuroinflammation Neuroinflammation Microglia_activation->Neuroinflammation DPA714_injection [18F]this compound Injection (i.v.) TSPO_upregulation->DPA714_injection Target for Depressive_behavior Depressive-like Behavior Neuroinflammation->Depressive_behavior Contributes to PET_scan PET Scan Acquisition DPA714_injection->PET_scan Image_analysis Image Analysis (SUV) PET_scan->Image_analysis Image_analysis->Depressive_behavior Correlates with FST Forced Swim Test Immobility_time Measure Immobility Time FST->Immobility_time Immobility_time->Depressive_behavior Quantifies

Caption: Workflow for cross-validating [18F]this compound PET with the Forced Swim Test.

G cluster_model 6-OHDA Model of Parkinson's Disease cluster_pet [18F]this compound PET Imaging cluster_behavior Behavioral Assessment OHDA_injection 6-OHDA Injection DA_neuron_degeneration Dopaminergic Neuron Degeneration OHDA_injection->DA_neuron_degeneration Induces Microglia_activation Microglial Activation DA_neuron_degeneration->Microglia_activation Triggers Motor_deficit Motor Deficit DA_neuron_degeneration->Motor_deficit Causes TSPO_expression TSPO Expression Microglia_activation->TSPO_expression Increases DPA714_injection [18F]this compound Injection TSPO_expression->DPA714_injection Target for PET_MRI_scan PET-MRI Scan DPA714_injection->PET_MRI_scan SUVR_calculation SUVR Calculation PET_MRI_scan->SUVR_calculation SUVR_calculation->Motor_deficit Correlates with Apomorphine_test Apomorphine Challenge Rotation_count Count Rotations Apomorphine_test->Rotation_count Rotation_count->Motor_deficit Measures

Caption: Cross-validation of [18F]this compound PET with rotation behavior in a Parkinson's model.

References

A Preclinical Head-to-Head: [18F]DPA-714 vs. [11C]PBR28 for TSPO Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two prominent radiotracers for imaging neuroinflammation in preclinical models, supported by experimental data, to guide researchers in selecting the optimal agent for their studies.

In the landscape of neuroinflammation imaging, the 18 kDa translocator protein (TSPO) has emerged as a critical biomarker. Positron Emission Tomography (PET) ligands targeting TSPO are indispensable tools for researchers and drug development professionals. Among the second-generation TSPO radiotracers, [18F]DPA-714 and [11C]PBR28 are two of the most widely investigated. This guide provides an objective comparison of their performance in preclinical models, based on published experimental data, to facilitate informed decisions in study design.

At a Glance: Key Performance Metrics

Parameter[18F]this compound[11C]PBR28Key Considerations
Binding Affinity (Ki) ~7.0 nMHigh-Affinity Binders (HAB): ~2.9-4.0 nMLow-Affinity Binders (LAB): ~200-237 nM[11C]PBR28 binding is significantly affected by the rs6971 genetic polymorphism in humans, a factor to consider in translational studies.
Radionuclide Half-life ~110 minutes (Fluorine-18)~20 minutes (Carbon-11)The longer half-life of 18F allows for longer imaging protocols and centralized production.
In Vivo Performance Lower initial brain uptake, slower washout.Higher initial brain uptake, faster washout in some models.Tracer kinetics can influence the optimal imaging window and quantification methods.

In Vitro Binding Affinity

The binding affinity of a radiotracer to its target is a fundamental determinant of its utility. A lower inhibition constant (Ki) indicates a higher affinity.

RadiotracerBinding Affinity (Ki)Species/ConditionReference
[18F]this compound7.0 ± 0.4 nMNot Specified[1][2]
[11C]PBR28~4 nMHuman Brain (High-Affinity Binders)
[11C]PBR28~200 nMHuman Brain (Low-Affinity Binders)
[11C]PBR280.68 nMRat[3]
[11C]PBR282.5 nMHuman[3]

Note: The binding of [11C]PBR28 is significantly impacted by a single nucleotide polymorphism (rs6971) in the TSPO gene, leading to different binding affinities in the human population.

Preclinical In Vivo Comparison: Alzheimer's Disease Mouse Model

A direct comparison study by Lopez-Picon et al. (2022) evaluated [18F]this compound and [11C]PBR28 in an APP/PS1-21 mouse model of Alzheimer's disease and wild-type (WT) controls.[4][5]

Brain Uptake and Washout in Wild-Type Mice

[11C]PBR28 showed a higher peak uptake in most brain regions compared to [18F]this compound. However, the peak/60-min uptake ratios, indicating washout rate, were not consistently superior for one tracer over the other in this specific study.

Brain Region[18F]this compound Peak Uptake (%ID/mL)[11C]PBR28 Peak Uptake (%ID/mL)[18F]this compound Peak/60-min Ratio[11C]PBR28 Peak/60-min Ratio
Whole Brain3.14.11.81.9
Cortex3.24.31.81.9
Hippocampus2.93.81.71.8
Striatum2.83.61.71.8
Thalamus3.34.41.71.8
Standardized Uptake Value Ratio (SUVR) in Alzheimer's vs. Wild-Type Mice

SUVR, using the cerebellum as a reference region, is a common metric for quantifying specific tracer binding. In the Alzheimer's disease model (TG) versus wild-type (WT) mice, significant differences in uptake were observed with both tracers. [11C]PBR28 showed significant differences at an earlier time point (10-20 min) compared to [18F]this compound (starting at 20-40 min).[4][5]

Time PeriodBrain Region[18F]this compound SUVR (TG/WT Ratio)[11C]PBR28 SUVR (TG/WT Ratio)
10-20 minHippocampus1.051.15
10-20 minThalamus1.041.13
20-40 minWhole Brain1.13 1.13
20-40 minCortex1.13 1.13
20-40 minHippocampus1.16 1.16
20-40 minStriatum1.15 1.14
20-40 minThalamus1.15 1.14
40-60 minWhole Brain1.19 1.16**
40-60 minCortex1.201.16
40-60 minHippocampus1.22***1.18
40-60 minStriatum1.21 1.17**
40-60 minThalamus1.201.17**

*p < 0.05, **p < 0.01, ***p < 0.001

Experimental Protocols

In Vivo PET Imaging in Alzheimer's Disease Mouse Model

This protocol is based on the methodology described by Lopez-Picon et al. (2022).[4][5]

  • Animal Models: 9-month-old APP/PS1-21 transgenic (TG) mice and wild-type (WT) littermates.

  • Radiotracer Administration: Mice were anesthetized with isoflurane (B1672236) and a catheter was placed in a lateral tail vein for tracer injection.

  • PET Scanning: Dynamic PET scans were acquired for 60 minutes immediately following the intravenous injection of either [18F]this compound or [11C]PBR28.

  • Image Analysis: Time-activity curves were generated for various brain regions (whole brain, cortex, hippocampus, striatum, thalamus, and cerebellum). Standardized Uptake Values (SUV) were calculated, and SUVRs were determined using the cerebellum as a reference region.

Visualizing the Concepts

TSPO Signaling Pathway

The translocator protein is located on the outer mitochondrial membrane and is involved in a variety of cellular processes, particularly in the context of neuroinflammation.

TSPO_Signaling_Pathway cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO mPTP mPTP TSPO->mPTP Neurosteroids Neurosteroid Synthesis TSPO->Neurosteroids ROS ROS Production TSPO->ROS MAPK MAPK Pathway TSPO->MAPK NLRP3 NLRP3 Inflammasome TSPO->NLRP3 Apoptosis Apoptosis mPTP->Apoptosis Cholesterol Cholesterol Cholesterol->TSPO Transport Cytokines Pro-inflammatory Cytokine Release MAPK->Cytokines NLRP3->Cytokines Preclinical_PET_Workflow Animal_Model Animal Model Selection (e.g., APP/PS1-21 Mice) Radiotracer_Admin Radiotracer Administration ([18F]this compound or [11C]PBR28) Animal_Model->Radiotracer_Admin PET_Scan Dynamic PET Scan (e.g., 60 minutes) Radiotracer_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Data_Quant Data Quantification (SUV, SUVR) ROI_Analysis->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Conclusion Conclusion Stat_Analysis->Conclusion

References

DPA-714: A Superior Second-Generation Ligand for Translocator Protein (TSPO) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pursuit of precise and reliable imaging agents is paramount. In the realm of neuroinflammation and cancer research, the 18 kDa translocator protein (TSPO) has emerged as a key biomarker. This guide provides an objective comparison of DPA-714, a second-generation TSPO ligand, with first-generation ligands like the prototypical (R)-[¹¹C]PK11195, supported by experimental data.

This compound demonstrates significant advantages over its predecessors, offering higher binding affinity, improved specificity, a better signal-to-noise ratio, and enhanced bioavailability in the brain. These characteristics translate to more accurate and quantifiable in vivo imaging of TSPO expression, a critical tool for understanding disease progression and evaluating therapeutic interventions.

Enhanced Binding Affinity and Specificity

In vitro binding studies have consistently shown that this compound possesses a higher affinity for TSPO compared to PK11195. One study using a membrane-binding assay with [³H]-PK11195 as the radioligand in rat kidney tissue reported the inhibitory constant (Ki) for this compound to be 7.0 ± 0.4 nM, which is slightly higher than that of PK11195 (Ki = 9.3 ± 0.5 nM) in the same assay[1]. Importantly, both this compound and PK11195 show negligible affinity for the central benzodiazepine (B76468) receptor (CBR), underscoring their specificity for TSPO[1].

LigandKi (nM) for TSPOKi (nM) for CBR
This compound 7.0 ± 0.4Negligible
(R)-PK11195 9.3 ± 0.5Negligible

Table 1: Comparison of in vitro binding affinities for TSPO and CBR. Data sourced from a competitive binding assay using rat kidney and brain tissue[1].

Superior In Vivo Imaging Performance

The advantages of this compound are particularly evident in in vivo positron emission tomography (PET) imaging studies. In animal models of neuroinflammation, [¹⁸F]this compound consistently demonstrates a higher signal-to-noise ratio and binding potential compared to [¹¹C]PK11195.

A direct comparison in a rat model of cerebral ischemia, where the same animals were scanned with both tracers, revealed that [¹⁸F]this compound had a significantly better signal-to-noise ratio (1.6-fold higher) than [¹¹C]PK11195[1][2][3][4]. The core-to-contralateral uptake ratio for [¹⁸F]this compound was 4.66 ± 2.50, compared to 3.35 ± 1.21 for [¹¹C]PK11195[1][2][4]. Furthermore, the binding potential (BPnd), a measure of the density of available receptors, was significantly higher for [¹⁸F]this compound[2][4][5].

In a rat model of acute neuroinflammation, [¹⁸F]this compound also showed a higher ratio of ipsilateral (lesioned) to contralateral (healthy) uptake (4.30 ± 0.30) compared to [¹¹C]PK11195 (2.27 ± 0.08)[5]. This indicates a greater ability of this compound to specifically identify and quantify areas of inflammation. The improved performance of this compound is attributed to its increased bioavailability in brain tissue and reduced non-specific binding[5].

Parameter[¹⁸F]this compound[¹¹C]PK11195Animal Model
Core/Contralateral Ratio 4.66 ± 2.503.35 ± 1.21Rat Cerebral Ischemia[1][2][4]
Ipsi/Contralateral Ratio 4.30 ± 0.302.27 ± 0.08Rat Acute Neuroinflammation[5]
Binding Potential (BPnd) 3.08 ± 0.671.07 ± 0.21Rat Acute Neuroinflammation[5]

Table 2: Quantitative comparison of in vivo PET imaging performance of [¹⁸F]this compound and [¹¹C]PK11195 in rodent models of neuroinflammation.

Experimental Protocols

In Vitro Competitive Radioligand Binding Assay

This assay determines the binding affinity of a ligand to its receptor.

G Workflow for Competitive Radioligand Binding Assay cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis tissue Rat Kidney/Brain Tissue homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge (low speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (high speed) supernatant1->centrifuge2 pellet Resuspend Pellet (Membrane Prep) centrifuge2->pellet membranes Membrane Preparation pellet->membranes incubate Incubate at 37°C membranes->incubate radioligand [³H]PK11195 (Radioligand) radioligand->incubate competitor This compound or PK11195 (Unlabeled) competitor->incubate filtration Rapid Filtration incubate->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation ic50 Determine IC50 scintillation->ic50 cheng_prusoff Calculate Ki (Cheng-Prusoff) ic50->cheng_prusoff

Workflow for Competitive Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Rat kidney or brain tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes containing TSPO.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195) and varying concentrations of the unlabeled competitor ligand (this compound or PK11195).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging in Rodent Models of Neuroinflammation

This technique allows for the non-invasive visualization and quantification of TSPO expression in the living brain.

G Workflow for In Vivo PET Imaging cluster_model Animal Model Preparation cluster_imaging PET Scan Acquisition cluster_analysis Image Reconstruction & Analysis animal Rodent (Rat/Mouse) induce_inflammation Induce Neuroinflammation (e.g., MCAO, Kainic Acid) animal->induce_inflammation anesthetize Anesthetize Animal induce_inflammation->anesthetize inject Inject [¹⁸F]this compound or [¹¹C]PK11195 anesthetize->inject dynamic_scan Dynamic PET Scan (e.g., 60 min) inject->dynamic_scan reconstruct Reconstruct PET Images dynamic_scan->reconstruct roi Define Regions of Interest (ROI) reconstruct->roi tac Generate Time-Activity Curves (TACs) roi->tac modeling Kinetic Modeling (e.g., SRTM) tac->modeling quantify Quantify BPnd, SUV ratios modeling->quantify

Workflow for In Vivo PET Imaging

Methodology:

  • Animal Model: A neuroinflammatory condition is induced in rodents, for example, through middle cerebral artery occlusion (MCAO) to model stroke, or injection of a neurotoxin like kainic acid to induce excitotoxicity.

  • Radiotracer Administration: The animal is anesthetized and intravenously injected with a bolus of the radiotracer ([¹⁸F]this compound or [¹¹C]PK11195).

  • PET Scanning: A dynamic PET scan is acquired over a specific duration (e.g., 60 minutes) to track the distribution and kinetics of the radiotracer in the brain.

  • Image Analysis: The PET data is reconstructed into images. Regions of interest (ROIs) are drawn on the images, typically in the lesion core and a contralateral (healthy) reference region.

  • Quantification: Time-activity curves are generated for each ROI to show the change in radioactivity over time. Kinetic modeling, such as the simplified reference tissue model (SRTM), is then applied to calculate parameters like the binding potential (BPnd) and uptake ratios, which reflect the density of TSPO.

TSPO Signaling Pathway and Ligand Action

TSPO is located on the outer mitochondrial membrane and plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone. TSPO ligands, like this compound, can modulate this process.

G TSPO-Mediated Neurosteroid Synthesis cluster_membrane Outer Mitochondrial Membrane cluster_matrix Mitochondrial Matrix TSPO TSPO P450scc P450scc TSPO->P450scc Facilitates Cholesterol Access VDAC VDAC StAR StAR Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Cholesterol Cholesterol Cholesterol->TSPO Transport DPA714 This compound DPA714->TSPO Binds & Modulates

References

Assessing the Translational Value of DPA-714 Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of neuroinflammation and cancer imaging, the translocator protein (TSPO) has emerged as a critical target. DPA-714, a second-generation TSPO ligand, has shown considerable promise in preclinical studies. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data, to aid in assessing its translational potential.

This compound is a pyrazolopyrimidine acetamide (B32628) derivative with high affinity for TSPO, an 18 kDa protein primarily located on the outer mitochondrial membrane. In the central nervous system (CNS), TSPO is minimally expressed under normal conditions but is significantly upregulated in activated microglia and astrocytes during neuroinflammation, as well as in various cancer cells, making it an excellent biomarker for active pathology. This guide compares this compound against the first-generation ligand PK11195 and other notable alternatives like Etifoxine (B195894) and XBD173 (Emapunil), focusing on binding affinity, in vivo efficacy, and imaging performance.

Quantitative Comparison of TSPO Ligands

The following tables summarize key quantitative data for this compound and its alternatives, providing a basis for direct comparison of their biochemical and imaging properties.

Table 1: In Vitro Binding Affinity for TSPO

CompoundKᵢ (nM)Species/Tissue SourceComments
This compound 7.0 ± 0.4 Rat KidneyHigh affinity, serving as a benchmark for second-generation ligands.[1]
PK11195 9.3 ± 0.5Rat KidneyFirst-generation reference ligand; shows high non-specific binding.[1]
XBD173 (Emapunil) 0.297Rat BrainExhibits very high affinity for TSPO.[2]
Etifoxine ~7,800 (7.8 µM)Human BrainSignificantly lower affinity compared to other ligands.[3][4]

Table 2: In Vivo Performance in Preclinical PET Imaging Models

CompoundAnimal ModelKey FindingAdvantage
[¹⁸F]this compound Rat, Quinolinic Acid Lesion8-fold higher uptake in the lesion vs. contralateral side.[5]High signal-to-noise ratio.
[¹⁸F]this compound Rat, Cerebral Ischemia (MCAO)Significantly better signal-to-noise ratio than [¹¹C]PK11195.[6][7]Improved bioavailability and reduced non-specific binding.[6][7]
[¹¹C]PK11195 Rat, Cerebral Ischemia (MCAO)Lower signal-to-noise ratio compared to [¹⁸F]this compound.[6][7]Historical reference standard.
[¹⁸F]this compound APP/PS1 Mouse (Alzheimer's)Significantly higher uptake in cortex and hippocampus in aged AD mice vs. wild-type.[8]Enables dynamic monitoring of neuroinflammation in neurodegenerative disease models.[8]
[¹⁸F]this compound Zika Virus-Infected MouseShowed a 2- to 6-fold increase in global brain neuroinflammation.[9]Sensitive tool for detecting widespread neuroinflammation in infectious disease models.[9]

Table 3: Preclinical Therapeutic Efficacy in Neuroinflammation Models

CompoundAnimal ModelTherapeutic Effect
Etifoxine Rat, Traumatic Brain InjuryReduced sensorimotor deficits, neuroinflammation, and neuronal degeneration.[10]
Etifoxine Mouse, IschemiaDecreased infarct volume and improved neurological outcomes.[11]
XBD173 (Emapunil) Mouse, Experimental Autoimmune Encephalomyelitis (EAE)Was not found to be efficacious in ameliorating clinical signs.[12]
Etifoxine Mouse, Experimental Autoimmune Encephalomyelitis (EAE)Was found to be efficacious in ameliorating clinical signs.[12]

Signaling Pathways and Experimental Workflows

To visualize the underlying biology and experimental designs, the following diagrams are provided.

TSPO_Signaling_Pathway cluster_0 Cellular Stress & Upregulation cluster_1 Therapeutic Intervention cluster_2 Downstream Effects Pathological Insult Pathological Insult Microglial/Astrocyte Activation Microglial/Astrocyte Activation Pathological Insult->Microglial/Astrocyte Activation TSPO Upregulation TSPO Upregulation Microglial/Astrocyte Activation->TSPO Upregulation TSPO Binding TSPO Binding TSPO Upregulation->TSPO Binding This compound This compound This compound->TSPO Binding Cholesterol Transport Cholesterol Transport TSPO Binding->Cholesterol Transport Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines TSPO Binding->Reduced Pro-inflammatory Cytokines Neurosteroid Synthesis Neurosteroid Synthesis Cholesterol Transport->Neurosteroid Synthesis Modulation of GABA-A Receptor Modulation of GABA-A Receptor Neurosteroid Synthesis->Modulation of GABA-A Receptor Neuroprotective Outcome Neuroprotective Outcome Modulation of GABA-A Receptor->Neuroprotective Outcome Reduced Pro-inflammatory Cytokines->Neuroprotective Outcome

TSPO signaling pathway and this compound's mechanism of action.

Preclinical_Workflow cluster_0 Model & Treatment cluster_1 In Vivo Analysis cluster_2 Ex Vivo Analysis Disease Model Induction Disease Model Induction (e.g., MCAO, QA Lesion) Animal Grouping Grouping (Vehicle vs. Ligand) Disease Model Induction->Animal Grouping Ligand Administration Ligand Administration (this compound or Alternative) Animal Grouping->Ligand Administration PET Imaging [¹⁸F]this compound PET Scan Ligand Administration->PET Imaging Behavioral Tests Behavioral Assessment PET Imaging->Behavioral Tests Tissue Collection Tissue Collection Behavioral Tests->Tissue Collection Autoradiography Autoradiography Tissue Collection->Autoradiography IHC/IF Immunohistochemistry/ Immunofluorescence Tissue Collection->IHC/IF

Typical experimental workflow for evaluating TSPO ligands.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols cited in this compound literature.

In Vitro TSPO Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from TSPO.

  • Tissue Preparation: Rat kidney or brain tissue is homogenized in a buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation rich in TSPO.

  • Assay: The membrane preparation is incubated with a constant concentration of a radioligand (e.g., [³H]PK11195) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[1]

Rodent Model of Neuroinflammation: Quinolinic Acid (QA) Lesion

This model induces excitotoxic neuronal damage and a robust inflammatory response.

  • Procedure: Rats are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull above the striatum. A microsyringe is used to inject a solution of quinolinic acid directly into the striatum of one hemisphere.[5][13] The contralateral hemisphere serves as a control.

  • Outcome: The QA injection leads to neuronal loss and significant activation of microglia and astrocytes, resulting in strong upregulation of TSPO in the lesioned area.[5][13] This provides a clear target for PET imaging with TSPO ligands.

Rodent Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and clinically relevant model of stroke.

  • Procedure: In rats, an intraluminal filament is inserted via the external carotid artery and advanced through the internal carotid artery to occlude the origin of the middle cerebral artery.[14][15][16] The filament can be left in place for permanent occlusion or removed after a specific period (e.g., 60-90 minutes) to allow for reperfusion.

  • Outcome: This procedure results in an ischemic infarct in the MCA territory, accompanied by a significant neuroinflammatory response, including microglial activation and TSPO upregulation, particularly in the peri-infarct region.[6]

In Vivo Small Animal PET Imaging

This non-invasive technique allows for the longitudinal study of TSPO expression in living animals.

  • Radiotracer Administration: The radiolabeled ligand (e.g., [¹⁸F]this compound) is injected intravenously into the anesthetized animal (e.g., via the tail vein).[8][17]

  • Image Acquisition: The animal is placed in a small-animal PET scanner, and dynamic or static scans are acquired over a specific period (e.g., 60-90 minutes).[8][18]

  • Data Analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images over the area of pathology (e.g., ischemic core, lesion) and a reference region (e.g., contralateral hemisphere). Time-activity curves are generated, and quantitative measures such as the standardized uptake value (SUV) or lesion-to-contralateral uptake ratios are calculated to assess the level of TSPO binding.[6][8]

Conclusion and Translational Perspective

The available data strongly support the translational value of this compound as a PET imaging biomarker for neuroinflammation. Its higher binding affinity and superior in vivo imaging characteristics, particularly its improved signal-to-noise ratio and lower non-specific binding compared to the first-generation ligand PK11195, make it a more reliable tool for detecting and quantifying TSPO expression.[6][7] Preclinical studies have successfully utilized [¹⁸F]this compound to monitor disease progression and response to therapy in a variety of CNS disorders.[8][18]

While this compound is primarily established as an imaging agent, other TSPO ligands like Etifoxine have shown therapeutic potential in preclinical models by modulating neuroinflammation and promoting recovery.[10][11] However, the significantly lower binding affinity of Etifoxine suggests its therapeutic effects may be mediated by mechanisms beyond or in addition to direct TSPO agonism at clinically relevant doses.[3][4] Conversely, the high-affinity ligand XBD173 has shown mixed results in preclinical efficacy studies, indicating that high affinity alone does not guarantee therapeutic success and that the specific disease context is critical.[12]

For researchers, this compound represents a robust and sensitive tool for investigating the role of neuroinflammation in disease pathogenesis and for the preclinical evaluation of novel therapeutics. Its translation to clinical studies is already underway, promising to provide valuable insights into human neurological and psychiatric disorders. The continued comparison with other TSPO ligands will be essential to fully understand the structure-activity relationships that govern both diagnostic and therapeutic efficacy at the TSPO target.

References

DPA-714 Binding Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of [18F]DPA-714 as a Biomarker for Neuroinflammation Across Various Disease States

The 18 kDa translocator protein (TSPO), predominantly located on the outer mitochondrial membrane of microglia and astrocytes, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in response to central nervous system (CNS) pathologies. [18F]this compound has emerged as a promising second-generation radioligand for positron emission tomography (PET) imaging of TSPO, offering improved signal-to-noise ratio and lower non-specific binding compared to its predecessors like [11C]PK11195.[1][2] This guide provides a comparative overview of [18F]this compound binding potential in various disease states, supported by experimental data and detailed protocols to aid researchers in its application.

Quantitative Comparison of [18F]this compound Binding Potential

The following tables summarize the quantitative findings from various preclinical and clinical studies, showcasing the utility of [18F]this compound in assessing neuroinflammation across different CNS disorders.

Preclinical Studies
Disease ModelSpeciesBrain RegionParameterValueComparison/ControlReference
Acute Neuroinflammation (AMPA-induced) RatIpsilateral StriatumBinding Potential (BP)3.08 ± 0.67Contralateral: Not specified[1]
Ipsilateral StriatumUptake Ratio (Ipsi/Contra)5.4 ± 2.0[11C]PK11195: Not specified[1]
Cerebral Ischemia (MCAO) RatIschemic CoreCore/Contralateral Ratio4.66 ± 2.50[11C]PK11195: 3.35 ± 1.21[3]
MouseLesionLesion/Normal Ratio2.04 ± 0.38 (Day 10)Baseline: 1.09 ± 0.19[4]
Alzheimer's Disease (APP/PS1 Model) MouseCortex & HippocampusSUVRSignificantly higher in TG vs WT at 9 monthsWild-Type (WT) mice[2]
Epilepsy (Kainic Acid-induced) RatHippocampal AreaTarget-to-Background Ratio~2Unaffected brain tissue[5]
Amyotrophic Lateral Sclerosis (SOD1-G93A) MouseTriceps BrachiiSUVRMild Symptomatic: 2.025 ± 0.25; Moderate-Severe: 2.7 ± 0.58WT: 1.37 ± 0.24[6]
Clinical Studies
Disease StateBrain RegionParameterValueComparison/ControlReference
Alzheimer's Disease Temporo-parietal CortexBindingHigher in AD patients vs. controlsHealthy Controls (HCs)[7]
VariousVolume of Distribution (VT)No significant difference between AD and HCs in this initial studyHealthy Controls[8][9]
Multiple Sclerosis Normal-Appearing White Matter (NAWM) & CortexBindingHigher in MS patients vs. HCsHealthy Controls[10]
White Matter LesionsClassification53% homogeneously-active, 6% rim-active, 41% non-activeN/A[10]
Stroke (Acute) Infarct TissueUptakeIncreased uptake in infarct and surrounding areaContralateral region[11]
Drug-Resistant Focal Epilepsy Epileptogenic ZoneDVRIncreased in the epileptogenic zoneHealthy Controls[12]

Experimental Protocols

In Vivo [18F]this compound PET Imaging Protocol (Human)

This protocol is a generalized summary based on common practices in clinical research.[8][12][13]

  • Subject Preparation:

    • Obtain informed consent.

    • Screen for TSPO genotype (rs6971 polymorphism) to classify subjects as high-affinity, mixed-affinity, or low-affinity binders. Low-affinity binders are often excluded.[14]

    • Subjects should fast for at least 4 hours prior to the scan.

  • Radiotracer Administration:

    • Administer [18F]this compound via an intravenous bolus injection. The typical injected dose is around 185-250 MBq.[8][12]

  • PET Scan Acquisition:

    • Perform a dynamic PET scan for 60-90 minutes immediately following injection.[12]

    • For quantitative analysis using plasma input models, arterial blood sampling is required to measure the arterial input function and radiometabolites.[8]

    • Alternatively, a reference region-based method can be used, often employing the cerebellum or a pseudo-reference region derived from supervised cluster analysis.[7][12]

  • Image Processing and Analysis:

    • Reconstruct PET images with correction for attenuation, scatter, and randoms.

    • Co-register PET images with anatomical MRI scans for accurate delineation of regions of interest (ROIs).

    • Calculate outcome measures such as Distribution Volume (VT), Standardized Uptake Value Ratio (SUVR), or Binding Potential (BP).

In Vitro TSPO Binding Assay Protocol

This protocol outlines a general procedure for competitive binding assays using radiolabeled this compound.[5][15]

  • Tissue Preparation:

    • Homogenize tissue (e.g., rodent kidney or brain tissue with known TSPO expression) in an appropriate buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the membranes and wash the pellet multiple times.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of [3H]this compound or another suitable radioligand.

    • Add varying concentrations of unlabeled this compound or other competing ligands.

    • Incubate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Measurement:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing Key Processes

To further elucidate the application and mechanism of this compound, the following diagrams illustrate the experimental workflow and the underlying biological pathway.

G cluster_0 Pre-Scan cluster_1 Scan Procedure cluster_2 Data Analysis Subject Subject Recruitment & Screening Genotyping TSPO Genotyping (rs6971) Subject->Genotyping Radiosynthesis [18F]this compound Radiosynthesis Injection IV Injection of [18F]this compound Radiosynthesis->Injection PET_Scan Dynamic PET Scan Acquisition Injection->PET_Scan Reconstruction Image Reconstruction & Correction PET_Scan->Reconstruction MRI_Scan Anatomical MRI Scan Coregistration PET-MRI Co-registration MRI_Scan->Coregistration Reconstruction->Coregistration Quantification Kinetic Modeling / SUVR Calculation Coregistration->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Workflow of a typical [18F]this compound PET imaging study.

G cluster_0 Microglial Activation cluster_1 TSPO Upregulation and Signaling Stimulus Pathological Stimulus (e.g., Aβ, LPS) Microglia_Resting Resting Microglia Stimulus->Microglia_Resting Microglia_Activated Activated Microglia (M1 Phenotype) Microglia_Resting->Microglia_Activated TSPO_Upregulation Increased TSPO Expression on Outer Mitochondrial Membrane Microglia_Activated->TSPO_Upregulation DPA_Binding [18F]this compound Binding TSPO_Upregulation->DPA_Binding Signaling Modulation of Mitochondrial Function (e.g., ROS, ATP production) TSPO_Upregulation->Signaling Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Signaling->Cytokine_Release

References

Safety Operating Guide

Proper Disposal of DPA-714: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of DPA-714, a selective ligand for the translocator protein (TSPO), which is often used in its radiolabeled form, [¹⁸F]this compound, for positron emission tomography (PET) imaging.[1][2][3][4][5] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and compliance with regulatory standards.

Key Compound Characteristics for Disposal

When handling this compound, it is crucial to recognize that the primary disposal considerations are associated with its radiolabeled form, [¹⁸F]this compound. The radioactive isotope, Fluorine-18 (¹⁸F), is the key determinant for the disposal protocol.

CharacteristicDescription
Compound This compound (N,N-diethyl-2-[2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide)
Radiolabel Fluorine-18 (¹⁸F)
Half-life of ¹⁸F Approximately 109.8 minutes
Radiation Type Positron (β+) emission
Primary Disposal Method Decay-In-Storage

Core Disposal Principle: Decay-In-Storage

Given the short half-life of Fluorine-18, the primary and most effective method for the disposal of [¹⁸F]this compound is Decay-In-Storage (DIS) . This process involves securely storing the radioactive waste until the radioactivity has decayed to background levels, at which point it can be disposed of as non-radioactive waste.

Step-by-Step Disposal Procedures for [¹⁸F]this compound

The following steps provide a clear workflow for the safe disposal of [¹⁸F]this compound waste.

1. Waste Segregation at the Source:

  • Immediately upon generation, segregate [¹⁸F]this compound waste from all other waste streams, including non-radioactive chemical waste and general laboratory trash.

  • Use designated, clearly labeled, and properly shielded waste containers.

  • Do not mix [¹⁸F]this compound waste with other radioactive waste containing isotopes with longer half-lives.

2. Proper Labeling of Waste Containers:

  • All containers with [¹⁸F]this compound waste must be clearly labeled with:

    • The radioactive symbol.

    • The words "Caution, Radioactive Material."

    • The isotope: "Fluorine-18" or "¹⁸F".

    • The date of waste generation.

    • The initial activity level (if known).

    • The name of the responsible researcher or laboratory.

3. Secure and Shielded Storage:

  • Store the waste containers in a designated and secure radioactive materials storage area.

  • Ensure the storage area is access-controlled to prevent unauthorized handling.

  • Use appropriate shielding, such as lead or tungsten, to minimize radiation exposure to personnel. The thickness of the shielding should be adequate for the amount of radioactivity present.

4. Calculating Decay Time:

  • The time required for the radioactivity to decay to background levels can be calculated based on the half-life of ¹⁸F. A general rule of thumb is to allow for at least 10 half-lives for the radioactivity to decrease to less than 0.1% of the initial activity.

  • For ¹⁸F, 10 half-lives is approximately 1100 minutes (about 18.3 hours). For practical purposes and to ensure complete decay, a storage period of 24 to 48 hours is often recommended.

5. Verification of Decay:

  • Before final disposal, the waste must be monitored with a radiation survey meter (e.g., a Geiger-Müller counter) to confirm that the radioactivity has decayed to background levels.

  • The survey should be conducted on the surface of the waste container and on the waste itself after removing any shielding.

  • The readings must be indistinguishable from the normal background radiation levels in the laboratory.

6. Final Disposal:

  • Once the radioactivity has been confirmed to have decayed to background levels, the waste can be disposed of as non-radioactive chemical waste.

  • Before disposal, all radioactive labels must be defaced or removed from the container to prevent accidental misidentification.

  • Dispose of the now non-radioactive chemical waste in accordance with your institution's and local regulations for chemical waste.

General Safety Precautions for Handling Radiolabeled Waste

PrecautionDescription
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety glasses, and disposable gloves, when handling radioactive waste.
Dosimetry Personnel working with significant quantities of ¹⁸F should wear personal dosimeters to monitor their radiation exposure.
Contamination Surveys Regularly perform contamination surveys (wipe tests) in areas where [¹⁸F]this compound is handled and where waste is stored to detect any spills or contamination promptly.
ALARA Principle Adhere to the ALARA (As Low As Reasonably Achievable) principle to minimize radiation exposure by optimizing time, distance, and shielding.
Emergency Procedures Be familiar with your institution's emergency procedures for radioactive spills.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of [¹⁸F]this compound.

DPA714_Disposal_Workflow start [¹⁸F]this compound Waste Generated segregate Segregate Waste (Shielded & Labeled Container) start->segregate store Store for Decay (Designated Area, min. 10 half-lives) segregate->store monitor Monitor Radioactivity (Survey Meter) store->monitor is_background Radioactivity at Background Level? monitor->is_background deface Deface/Remove Radioactive Labels is_background->deface  Yes continue_decay Continue Decay-In-Storage is_background->continue_decay No dispose_chem Dispose as Non-Radioactive Chemical Waste deface->dispose_chem continue_decay->store

Caption: Workflow for the proper disposal of [¹⁸F]this compound via decay-in-storage.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, particularly in its commonly used radiolabeled form, thereby fostering a secure and responsible laboratory environment. Always consult your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[6][7][8][9][10]

References

Essential Safety and Logistical Information for Handling DPA-714

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling DPA-714. The following procedures for personal protective equipment (PPE), operational plans, and disposal are based on best practices for handling potent neuroactive research compounds.

Personal Protective Equipment (PPE)

Given that this compound is a high-affinity ligand for the translocator protein (TSPO) and is biologically active at nanomolar concentrations, it should be handled as a potent compound.[1] The level of PPE should be determined by a risk assessment of the specific procedure being performed. The following table summarizes recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Recommended Personal Protective Equipment (PPE) Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a certified respirator with appropriate cartridges- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powder. Full respiratory protection and double gloving provide maximum protection against exposure.[2]
Solution Preparation - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[2]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[2]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[2]

Operational Plans for Safe Handling

A systematic workflow is essential for safely handling potent compounds like this compound from receipt to disposal.

This protocol outlines a general procedure for preparing a stock solution of this compound.

  • Preparation:

    • Consult the institutional Chemical Hygiene Plan and any available safety information for this compound.

    • Ensure a chemical fume hood is certified and operational.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment: analytical balance, weigh paper, spatula, vials, and appropriate solvents (e.g., DMSO).

    • Prepare a spill kit appropriate for the chemicals being used.

  • Donning PPE:

    • Put on all required PPE for handling potent powders as detailed in the table above.

  • Weighing and Dissolving:

    • Perform all manipulations within the chemical fume hood.

    • Carefully weigh the desired amount of this compound powder onto weigh paper.

    • Transfer the powder to a suitable vial.

    • Add the appropriate solvent to the vial to dissolve the this compound.

    • Cap the vial securely and vortex or sonicate if necessary to ensure complete dissolution.

  • Decontamination and Doffing PPE:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface in the fume hood.

    • Carefully doff PPE in the correct sequence to avoid cross-contamination.

  • Waste Disposal:

    • Dispose of all contaminated disposable items (e.g., weigh paper, gloves, sleeves) in a designated hazardous waste container.

Disposal Plan

All waste contaminated with this compound should be considered hazardous.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weigh paper, and disposable lab coats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all aqueous and solvent-based waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.

    • Do not mix incompatible waste streams.

  • Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[3]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[3][4]

Logical Workflow for Safe Handling of this compound

DPA714_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase A Receipt & Inventory: Log compound, verify integrity, and store appropriately. B Review Safety Information: Consult institutional guidelines and conduct a risk assessment. A->B C Prepare Work Area: Ensure fume hood is certified, decontaminate surfaces, and prepare spill kit. B->C D Don Appropriate PPE: Select PPE based on the risk assessment. C->D E Perform Experiment: Weigh, dissolve, and handle the compound within a containment device. D->E F Decontaminate: Clean equipment and work surfaces. E->F G Doff PPE: Remove PPE in the correct sequence to avoid contamination. F->G H Segregate & Label Waste: Collect all contaminated materials in designated, sealed waste containers. G->H I Store Waste Securely: Keep waste in a designated, secure area until disposal. H->I J Dispose via Approved Vendor: Arrange for pickup and disposal by a certified hazardous waste contractor. I->J

Caption: General workflow for the safe handling of a potent research compound like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DPA-714
Reactant of Route 2
Reactant of Route 2
DPA-714

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。